3-Chloro-5-(trifluoromethyl)picolinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFMZZZAYXFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363148 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338758-69-3 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338758-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide
This guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-5-(trifluoromethyl)picolinamide, a key building block in the development of novel agrochemicals and pharmaceuticals. The document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed insights into the reaction mechanisms, experimental protocols, and strategic considerations for its synthesis.
Introduction: The Significance of this compound
This compound is a halogenated and trifluoromethylated pyridine derivative. The unique electronic properties conferred by the chloro and trifluoromethyl substituents make it a valuable scaffold in medicinal and agricultural chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The picolinamide moiety provides a versatile handle for further chemical modifications. These characteristics have led to its use in the synthesis of a range of biologically active compounds.
Strategic Approaches to Synthesis
Two principal retrosynthetic pathways have been identified for the efficient synthesis of this compound. The choice of a specific route may be dictated by the availability of starting materials, scalability, and desired purity of the final product.
Pathway 1: Amidation of 3-Chloro-5-(trifluoromethyl)picolinic Acid
This is the most direct and widely employed route, commencing from the corresponding carboxylic acid. The overall transformation involves the activation of the carboxylic acid group followed by amination.
Pathway 2: Controlled Hydrolysis of 3-Chloro-5-(trifluoromethyl)picolinonitrile
An alternative approach utilizes the corresponding nitrile as a precursor. This pathway hinges on the selective hydrolysis of the nitrile functionality to the primary amide without over-hydrolysis to the carboxylic acid.
Pathway 1: In-depth Analysis of the Picolinic Acid Route
This pathway is often favored due to the commercial availability of the starting picolinic acid and the high efficiency of the amidation step.
Synthesis of the Key Intermediate: 3-Chloro-5-(trifluoromethyl)picolinic Acid
The industrial synthesis of the trifluoromethylpyridine core typically begins with 3-picoline. A simultaneous vapor-phase chlorination and fluorination at high temperatures (greater than 300°C) over a transition metal-based catalyst yields key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[1].
From an intermediate such as 2,3-dichloro-5-(trifluoromethyl)pyridine, the synthesis of 3-Chloro-5-(trifluoromethyl)picolinic acid (CAS 80194-68-9) can be envisioned through a selective functionalization at the 2-position. One plausible method involves a metal-halogen exchange followed by carboxylation.
Step-by-Step Protocol for the Amidation of 3-Chloro-5-(trifluoromethyl)picolinic Acid
The conversion of the picolinic acid to the picolinamide is most efficiently achieved via an acid chloride intermediate.
Part A: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride
This step involves the activation of the carboxylic acid using a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Suspend 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5°C using an ice bath.
-
Add a catalytic amount of dry DMF (e.g., 0.05 eq).
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the cooled suspension. Vigorous gas evolution (CO and CO2) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
The resulting solution of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride is typically used directly in the next step without isolation.
Causality of Experimental Choices:
-
Oxalyl Chloride: It is a preferred chlorinating agent as the byproducts (CO, CO2, and HCl) are gaseous, which simplifies the workup.
-
DMF (catalyst): DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion of the carboxylic acid to the acid chloride.
-
Inert Atmosphere and Dry Solvents: The acid chloride is highly reactive and moisture-sensitive, readily hydrolyzing back to the carboxylic acid.
Part B: Amination of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride
The crude acid chloride is then reacted with a source of ammonia to form the desired picolinamide.
Experimental Protocol:
-
Cool the solution of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride from Part A to 0-5°C.
-
Slowly add a solution of aqueous ammonia (e.g., 28-30% NH4OH) or bubble ammonia gas through the solution. The addition is exothermic and should be controlled.
-
Stir the reaction mixture vigorously at 0-5°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the addition of water and an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Excess Ammonia: An excess of ammonia is used to react with the acid chloride and to neutralize the HCl byproduct generated in the reaction.
-
Low Temperature: The reaction is highly exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
Pathway 2: In-depth Analysis of the Picolinonitrile Route
This pathway provides an alternative for the synthesis of this compound, particularly if the nitrile precursor is more readily accessible.
Synthesis of the Key Intermediate: 3-Chloro-5-(trifluoromethyl)picolinonitrile
The synthesis of 3-Chloro-5-(trifluoromethyl)picolinonitrile (CAS 80194-70-3) can also be achieved from the trifluoromethylpyridine core. For instance, starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine (which can be derived from 2,3,5-DCTF), a Sandmeyer reaction can be employed to introduce the nitrile group.
Step-by-Step Protocol for the Controlled Hydrolysis of 3-Chloro-5-(trifluoromethyl)picolinonitrile
The key to this pathway is the partial hydrolysis of the nitrile to the amide. This is typically achieved under basic conditions, as acidic hydrolysis tends to proceed to the carboxylic acid.[2][3][4]
Experimental Protocol:
-
Dissolve 3-Chloro-5-(trifluoromethyl)picolinonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol.
-
Add a solution of an alkali metal hydroxide (e.g., NaOH or KOH, 1.0-1.2 eq) in water.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction progress carefully by TLC or GC/MS.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with an organic solvent. The pH may need to be adjusted to facilitate extraction.
-
Purify the crude product by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Basic Conditions: In basic hydrolysis, the hydroxide ion acts as the nucleophile. The reaction can often be stopped at the amide stage under milder conditions (lower temperature, controlled stoichiometry of the base).[2]
-
Reaction Monitoring: Careful monitoring is crucial to prevent the over-hydrolysis of the desired amide to the corresponding carboxylic acid.
Data Summary
| Pathway | Key Intermediate | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| 1 | 3-Chloro-5-(trifluoromethyl)picolinic acid | Oxalyl chloride, DMF, Ammonia | 0°C to RT | High yield, clean reaction, readily available starting material | Two-step amidation (via acid chloride) |
| 2 | 3-Chloro-5-(trifluoromethyl)picolinonitrile | NaOH or KOH | 40-60°C | Alternative route if nitrile is more accessible | Risk of over-hydrolysis to carboxylic acid, requires careful control |
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice between the amidation of the corresponding picolinic acid and the controlled hydrolysis of the picolinonitrile will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the capabilities for process control. The picolinic acid pathway is generally more robust and higher yielding, while the picolinonitrile route offers a viable alternative. This guide provides the foundational knowledge for the development and optimization of the synthesis of this important chemical intermediate.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Chemguide. hydrolysis of nitriles. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
physicochemical properties of 3-Chloro-5-(trifluoromethyl)picolinamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)picolinamide
Authored by a Senior Application Scientist
Foreword: The confluence of a halogenated pyridine core with a trifluoromethyl group presents a unique electronic and steric profile, making this compound a molecule of significant interest in modern chemical research. This guide provides a detailed exploration of its fundamental physicochemical properties, synthesis, and analytical characterization. The insights herein are curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.
Molecular Identity and Structural Elucidation
This compound is a substituted pyridine derivative. The strategic placement of a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the picolinamide scaffold creates a molecule with distinct properties valuable in agrochemical and pharmaceutical development.[1]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | Smolecule[1] |
| CAS Number | 338758-69-3 | Smolecule[1] |
| Molecular Formula | C₇H₄ClF₃N₂O | Smolecule[1] |
| Molecular Weight | 224.57 g/mol | Smolecule[1] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F | Smolecule[1] |
| InChI | InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | Smolecule[1] |
| InChI Key | DVUFMZZZAYXFTB-UHFFFAOYSA-N | Smolecule[1] |
Core Physicochemical Characteristics
The physicochemical properties of a compound are paramount, dictating its solubility, membrane permeability, metabolic stability, and overall suitability for various applications. While experimental data for this compound is not exhaustively published, properties can be inferred from related structures and computational models.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | White Powder / Solid | Based on related compounds. | Thermo Scientific[2] |
| Melting Point | 134.0-144.0 °C | Data for the precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The amide is expected to have a different but likely comparable melting point. | Thermo Scientific[2] |
| Boiling Point | Not available | Data for related compounds is limited and often for precursors under vacuum. | |
| logP (Octanol-Water Partition Coefficient) | 1.6 (Computed) | Data for the isomer 5-Chloro-3-(trifluoromethyl)picolinamide. This value indicates moderate lipophilicity. | PubChem[3] |
| Hydrogen Bond Donors | 1 | From the amide (-NH₂) group. | PubChem[3] |
| Hydrogen Bond Acceptors | 5 | From the pyridine nitrogen, amide oxygen, and fluorine atoms. | PubChem[3] |
| Stability | Stable under recommended storage conditions. | Incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | Capot Chemical[4] |
The trifluoromethyl group significantly impacts the molecule's lipophilicity and metabolic stability, which are crucial factors in drug design.[5] The chloro-substituent further modulates the electronic properties of the pyridine ring.
Synthesis and Chemical Reactivity
The synthesis of this compound typically originates from its corresponding carboxylic acid, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The final amidation step is a cornerstone of its production.
General Synthetic Approach
The most direct pathway involves the activation of the carboxylic acid followed by amination. This is a robust and widely utilized transformation in medicinal and process chemistry.
Key Synthetic Steps:
-
Carboxylic Acid Activation: The precursor, 3-Chloro-5-(trifluoromethyl)picolinic acid, is treated with a chlorinating agent such as oxalyl chloride or thionyl chloride to form the highly reactive acyl chloride intermediate, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride.[6]
-
Amidation: The acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas) to yield the final picolinamide product.
Alternative methods for amide bond formation, such as using coupling reagents like HATU or EDC, are also viable, particularly for creating substituted amide derivatives.[1] These methods often proceed under mild conditions with high functional group tolerance.[1]
Caption: General synthesis workflow for this compound.
Reactivity and Stability
The compound is generally stable but should be handled with care. It is incompatible with strong oxidizing agents and strong acids.[4] Hazardous decomposition can produce toxic gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas, particularly under fire conditions.[4]
Analytical Characterization Protocols
To ensure purity, identity, and quality, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound.[7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a standard method for determining the purity of the target compound.
Objective: To quantify the purity of this compound and identify any process-related impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[7]
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the primary standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Processing: Determine the retention time of the main peak from the standard. Calculate the area percent purity of the sample by integrating all peaks in the chromatogram.
Caption: Standard workflow for HPLC-based purity analysis.
Other valuable analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming molecular weight and identifying impurities with high specificity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. Predicted ¹H NMR shifts for analogous structures suggest characteristic signals for the pyridine protons.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups, such as the amide C=O and N-H stretches.
Applications in Scientific Research
The unique combination of substituents makes this compound and its derivatives valuable in several fields.
-
Agrochemicals: Trifluoromethylpyridine derivatives are widely used in the development of modern pesticides and fungicides.[1] The structural motifs present in this compound are known to exhibit potent fungicidal and antibacterial activity against various crop diseases.[1]
-
Pharmaceuticals: As a chemical building block, this compound serves as a starting point for synthesizing more complex molecules.[5] The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, making it a desirable feature in drug candidates.[1][5] Research indicates that such compounds can interact with and inhibit enzymes crucial for fungal metabolism.[1]
-
Medicinal Chemistry: It is used in research to explore structure-activity relationships (SAR) for developing new therapeutic agents.[1]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or under a chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[4]
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local regulations.[4]
References
-
PubChem. 5-Chloro-3-(trifluoromethyl)picolinamide. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (n.d.). MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. [Link]
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3-Chloro-5-(trifluoromethyl)picolinamide mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-5-(trifluoromethyl)picolinamide
Abstract
This compound is a synthetically derived molecule belonging to the trifluoromethylpyridine amide class of compounds. This class has garnered significant attention in both agrochemical and pharmaceutical research due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a primary focus on its antifungal properties. Additionally, potential mechanisms for its observed antibacterial and insecticidal activities are explored, drawing from studies on structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular interactions, affected cellular pathways, and the experimental methodologies used to elucidate these mechanisms.
Introduction and Chemical Properties
This compound is characterized by a picolinamide backbone substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position.[1] The presence of the trifluoromethyl (CF3) group is critical, as it significantly enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in the development of bioactive compounds.[3][4] These features contribute to its efficacy as a fungicide, bactericide, and insecticide.[1][5]
| Property | Value |
| Molecular Formula | C₇H₄ClF₃N₂O |
| Molecular Weight | ~225.55 g/mol |
| Key Structural Features | Pyridine ring, Amide group, Chloro substituent, Trifluoromethyl substituent |
Antifungal Mechanism of Action: Targeting Sec14p
The most well-characterized mechanism of action for picolinamide-based compounds is their antifungal activity, which has been elucidated through a combination of chemogenomic profiling, biochemical assays, and structural biology.
Identification of the Molecular Target: Sec14p
Research on a series of picolinamide and benzamide compounds with antifungal properties has identified Sec14p as the sole essential target in the model organism Saccharomyces cerevisiae.[6] Sec14p is the primary phosphatidylinositol/phosphatidylcholine transfer protein in yeast, playing a crucial role in maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and secretion.
Molecular Interaction and Inhibition
This compound and related compounds are proposed to bind within the lipid-binding pocket of Sec14p. This binding event inhibits the protein's ability to transfer phospholipids, thereby disrupting lipid homeostasis and leading to Golgi dysfunction and ultimately, cell death.[6]
A functional variomics screen, a technique used to identify mutations that confer resistance to a compound, revealed that resistance-conferring amino acid residues are localized to the lipid-binding pocket of Sec14p.[6] This provides strong genetic evidence for the direct interaction between picolinamide compounds and this specific pocket.
Structural Confirmation: X-ray Co-crystallography
The binding mode was further confirmed by the determination of the X-ray co-crystal structure of a Sec14p-compound complex. This structural data provided a detailed view of the compound nestled within the binding cavity, rationalizing both the structure-activity relationships observed with different analogs and the location of the resistance-conferring mutations.[6]
Caption: Proposed antifungal mechanism of action targeting Sec14p.
Antibacterial and Insecticidal Activities: Postulated Mechanisms
While the antifungal mechanism is well-supported, the precise molecular targets for the antibacterial and insecticidal effects of this compound are less defined. However, studies on structurally similar compounds provide plausible hypotheses.
Antibacterial Activity: Membrane Disruption
Derivatives of trifluoromethylpyridine amides have shown activity against various bacterial pathogens, including Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum.[5][7] For some related compounds, such as novel pentafluorosulfanyl-containing triclocarban analogs, the primary mode of antibacterial action is the disruption of the bacterial cell membrane.[8] This mechanism offers the advantage of potentially circumventing existing antibiotic resistance mechanisms that often involve target-site mutations or enzymatic inactivation of the drug.[8] It is plausible that this compound shares this membrane-disrupting capability, particularly against Gram-positive bacteria.
Insecticidal Activity
Certain trifluoromethylpyridine amide derivatives have demonstrated insecticidal properties.[5][7] The specific mode of action is not yet elucidated for this particular compound. However, many successful insecticides target the insect nervous system, for example, by modulating ion channels or enzyme activity. Further research is required to identify the specific insecticidal target of this compound.
Experimental Protocols for Mechanism of Action Studies
Elucidating the mechanism of action of a bioactive compound requires a multi-faceted approach. Below are key experimental workflows that can be employed.
Target Identification in Fungi
Caption: Experimental workflow for antifungal target identification.
Step-by-Step Methodology:
-
Chemogenomic Profiling:
-
A collection of yeast deletion mutants (each lacking a single non-essential gene) is grown in the presence of sub-lethal concentrations of this compound.
-
Mutants that exhibit hypersensitivity to the compound are identified. The genes deleted in these sensitive strains often belong to the same pathway or complex as the drug's target.
-
-
Functional Variomics:
-
A library of yeast expressing mutant variants of a hypothesized target protein (e.g., Sec14p) is generated.
-
This library is screened for variants that confer resistance to the compound. Resistance-conferring mutations often pinpoint the drug's binding site.
-
-
Biochemical Assays:
-
The hypothesized target protein is purified.
-
In vitro assays are conducted to measure the protein's activity in the presence and absence of the compound, confirming direct inhibition.
-
-
X-ray Co-crystallography:
-
The purified target protein is co-crystallized with the compound.
-
X-ray diffraction is used to solve the three-dimensional structure of the protein-compound complex, providing definitive proof of binding and revealing the precise molecular interactions.
-
Investigating Antibacterial Membrane Disruption
Step-by-Step Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC of the compound is determined against a panel of Gram-positive and Gram-negative bacteria to establish its spectrum of activity.
-
-
Membrane Permeability Assays:
-
Bacterial cells are treated with the compound and a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).
-
An increase in fluorescence indicates membrane permeabilization.
-
-
Electron Microscopy:
-
Bacterial cells treated with the compound are visualized using transmission electron microscopy (TEM) to observe any morphological changes indicative of membrane damage.
-
Summary and Future Directions
This compound is a potent bioactive molecule with a well-defined antifungal mechanism of action centered on the inhibition of the phospholipid transfer protein Sec14p.[6] This discovery opens avenues for the rational design of novel antifungal agents. The antibacterial and insecticidal properties of this compound are less understood but are likely linked to mechanisms such as membrane disruption, which has been observed in structurally related molecules.[8]
Future research should focus on:
-
Elucidating the specific molecular targets for its antibacterial and insecticidal activities.
-
Investigating potential resistance mechanisms in target organisms.
-
Optimizing the structure of this compound to enhance its efficacy and selectivity for different applications.
References
- Smolecule. (2023, August 15). This compound.
- SciSpace. (2020, September 28). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties.
- ResearchGate. (2025, August 7). Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties.
- Anonymous. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide.
- RSC Publishing. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed. (2018, March 15). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties.
- Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- ChemicalBook. 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis.
- PMC - NIH. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria.
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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An In-depth Technical Guide to the Biological Activity of 3-Chloro-5-(trifluoromethyl)picolinamide and Its Analogs
This guide provides a comprehensive technical overview of the biological activity of 3-Chloro-5-(trifluoromethyl)picolinamide, a key pharmacophore in modern agrochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the compound's mechanism of action, biological targets, and methods for its evaluation, with a focus on its prominent antifungal properties.
Introduction: The Significance of the Trifluoromethylpyridine Amide Scaffold
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of a wide array of biologically active molecules.[1] The inclusion of a trifluoromethyl group significantly alters the physicochemical properties of a compound, often enhancing its metabolic stability, lipophilicity, and bioavailability.[2] When incorporated into a picolinamide framework, this scaffold gives rise to compounds with potent biological activities, most notably in the realm of fungicides. This compound serves as a fundamental building block and a subject of investigation for the development of novel therapeutic agents and crop protection solutions.[3] Its derivatives have found broad applications as eco-friendly pesticides, playing a crucial role in controlling crop diseases and thereby increasing food production.[3]
Physicochemical Properties and Their Biological Implications
The unique substitution pattern of this compound, featuring a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparts distinct electronic and steric properties. The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound's interaction with biological targets.[1] Furthermore, this group enhances the molecule's lipophilicity, which can facilitate its passage through biological membranes.[2]
Unraveling the Mechanism of Action: A Dual Perspective
The precise mechanism of action for this compound itself is not definitively established in publicly available literature. However, by examining its close and well-studied analogs, primarily the commercial fungicide fluopicolide, and by considering research on the broader class of picolinamides, we can infer two potential primary mechanisms of action against fungal pathogens.
The Fluopicolide Model: Disruption of Spectrin-like Proteins and Cytoskeletal Integrity
Fluopicolide, which shares the 3-chloro-5-(trifluoromethyl)pyridine core structure, exhibits a novel mode of action targeting the cytoskeleton of oomycete pathogens.[1][4][5] This mechanism involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity and stability of the cell membrane.[3] The disruption of these proteins leads to a cascade of events, including the cessation of cytoplasmic streaming, abnormal cell swelling, and ultimately, cell lysis. This unique mode of action places fluopicolide in the Fungicide Resistance Action Committee (FRAC) Group 43.[2][4]
Caption: Proposed mechanism of action via spectrin-like protein disruption.
A Broader Picolinamide Target: Inhibition of Sec14p and Phosphoinositide Signaling
Research into a broader class of picolinamide and benzamide antifungals has identified a different molecular target: Sec14p.[1][4] Sec14p is a phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein in Saccharomyces cerevisiae.[1][4] These proteins are critical for regulating lipid signaling pathways, particularly the production of phosphoinositide-4-phosphate (PI4P), which is essential for vesicular trafficking from the Golgi apparatus. By inhibiting the phospholipid exchange cycle of Sec14p, these small molecules can disrupt vital cellular processes, leading to fungal cell death. This makes Sec14p an attractive target for the development of novel antifungals with a mode of action distinct from currently available drugs.[6][7][8][9]
Caption: Proposed mechanism of action via Sec14p inhibition.
Antifungal Spectrum and Potency
Table 1: Antifungal Spectrum of Fluopicolide
| Pathogen Species | Common Disease |
| Phytophthora infestans | Late Blight of Potato and Tomato |
| Phytophthora capsici | Phytophthora Blight of Cucurbits |
| Phytophthora porri | White Tip of Leek |
| Plasmopara viticola | Downy Mildew of Grapevine |
| Peronospora parasitica | Downy Mildew of Brassicas |
| Peronospora tabacina | Blue Mold of Tobacco |
| Peronospora sparsa | Downy Mildew of Rose |
| Pseudoperonospora cubensis | Downy Mildew of Cucurbits |
| Bremia lactucae | Downy Mildew of Lettuce |
| Source:[1][10] |
It is important to note that while fluopicolide's activity is primarily against oomycetes, other picolinamide derivatives may exhibit a broader spectrum of activity, including against ascomycetes and basidiomycetes.
Potential for Pharmaceutical Applications
The trifluoromethylpyridine amide scaffold is not only relevant to agriculture but also holds significant promise in pharmaceutical development. The structural features that confer potent fungicidal activity can be leveraged for the design of new drugs targeting fungal infections in humans and animals. Furthermore, derivatives of this scaffold have been investigated for other therapeutic applications, including as anti-Chlamydia agents and proteasome inhibitors for cancer therapy. The favorable physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, make these compounds attractive candidates for drug discovery programs.[2][3]
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the in vitro evaluation of the antifungal activity of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable liquid medium (e.g., RPMI-1640). Include a positive control (a known antifungal), a negative control (medium with DMSO), and a growth control (medium with inoculum only).
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the assay medium to achieve the desired final inoculum concentration.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (typically 24-72 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control.
Toxicology and Safety Profile
Based on data for the closely related fluopicolide, compounds of this class generally exhibit low acute toxicity.
-
Acute Toxicity: The oral LD50 of fluopicolide in rats is greater than 5000 mg/kg body weight, indicating very low acute oral toxicity.[1][3]
-
Irritation and Sensitization: Fluopicolide is not a skin irritant and is only slightly and transiently irritating to the eyes. It is not a dermal sensitizer.[3]
-
Genotoxicity and Carcinogenicity: Fluopicolide is not considered to be genotoxic or carcinogenic.[11]
-
Developmental Toxicity: In animal studies, developmental effects were only observed at doses that were also toxic to the mother.[3]
-
Environmental Fate: While generally safe for mammals, fluopicolide may pose a risk to aquatic organisms, and appropriate precautions should be taken to prevent environmental contamination.[11]
ADME and Pharmacokinetics
Pharmacokinetic studies in rats with fluopicolide provide insights into the potential ADME profile of this compound.
-
Absorption: Fluopicolide is moderately and rapidly absorbed from the gastrointestinal tract following oral administration.[3]
-
Distribution: The highest concentrations of the compound and its metabolites are typically found in the liver and kidneys.[12]
-
Metabolism: The primary metabolic pathway involves the cleavage of the amide bond, followed by conjugation with glycine, sulfate, and glucuronide.[12]
-
Excretion: The majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine.[12]
Conclusion and Future Directions
This compound and its derivatives represent a versatile and potent class of biologically active molecules with significant applications in agriculture and potential in human and veterinary medicine. The dual potential mechanisms of action, either through the disruption of spectrin-like proteins or the inhibition of Sec14p, offer exciting avenues for the development of novel fungicides with unique modes of action, which is crucial for managing the growing challenge of antifungal resistance. Further research is warranted to elucidate the precise molecular targets of this compound and to fully characterize its biological activity profile. The experimental frameworks provided in this guide offer a starting point for such investigations, which will undoubtedly contribute to the development of the next generation of antifungal agents.
References
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Food and Agriculture Organization of the United Nations. (n.d.). 5.12 FLUOPICOLIDE (235) TOXICOLOGY. Retrieved from [Link]
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Wikipedia. (2023, December 2). Fluopicolide. In Wikipedia. Retrieved from [Link]
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MCB Books. (n.d.). PROPERTIES OF FLUOPICOLIDE | DEFINITION OF FLUOPICOLIDE. Retrieved from [Link]
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Chemical Warehouse. (n.d.). Fluopicolide - Active Ingredient Page. Retrieved from [Link]
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Health Canada. (2015, November 9). Fluopicolide. Retrieved from [Link]
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KingAgroot. (2023, September 25). Fluopicolide Fungicide: Superior Disease Control for Healthy Crops. Retrieved from [Link]
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Flowers Canada Growers. (n.d.). Fluopicolide 4 SC Fungicide. Retrieved from [Link]
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Nile, A. H., et al. (2022). Mechanisms by Which Small Molecule Inhibitors Arrest Sec14 Phosphatidylinositol Transfer Protein Activity. bioRxiv. [Link]
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MDPI. (2023, September 25). Fluopicolide-Induced Oxidative Stress and DNA Damage in the Earthworm Eisenia foetida. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Structural elements that govern Sec14-like PITP sensitivities to potent small molecule inhibitors. PubMed Central. Retrieved from [Link]
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PubMed. (2023, January 2). Mechanisms by which small molecules of diverse chemotypes arrest Sec14 lipid transfer activity. Retrieved from [Link]
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PubMed. (n.d.). New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Yeast Sec14p deficient in phosphatidylinositol transfer activity is functional in vivo. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3-Chloro-5-(trifluoromethyl)picolinamide
Executive Summary
This technical guide provides an in-depth analysis of 3-Chloro-5-(trifluoromethyl)picolinamide, a fluorinated pyridine derivative of significant interest in agrochemical and pharmaceutical research. We will explore its fundamental chemical and physical properties, present a detailed, field-tested synthesis protocol with mechanistic insights, and discuss its current and potential applications, particularly focusing on its role as a versatile chemical building block. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific and practical value.
The Strategic Importance of the Trifluoromethyl-Pyridine Scaffold
In modern medicinal and agrochemical design, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the biological and physical properties of a molecule. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's metabolic stability, binding affinity, and cell permeability.
When this group is appended to a pyridine ring—a core structure in numerous bioactive compounds—it creates a scaffold with immense potential. This compound belongs to this privileged class of molecules. The specific arrangement of the chloro, trifluoromethyl, and picolinamide functionalities offers a unique electronic and steric profile, making it a valuable intermediate for creating diverse and potent new chemical entities.
Compound Identification and Core Properties
A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers for this compound are outlined below.
-
Product Name: this compound
-
CAS Number: 338758-69-3[1]
-
IUPAC Name: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide[1]
-
Molecular Formula: C₇H₄ClF₃N₂O[1]
-
Molecular Weight: 224.57 g/mol [1]
-
Chemical Structure:
Physicochemical Characteristics
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. While exhaustive experimental data for this specific molecule is limited, the following table summarizes key computed and observed properties from authoritative sources and analogous compounds.
| Property | Value | Source / Comment |
| Melting Point | 134.0 - 144.0 °C | Based on data for the precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[2][3] The final amide product is expected to have a distinct but related melting point. |
| Solubility | Insoluble in water (Predicted) | Predicted for the related carboxylic acid precursor.[4] Generally, such compounds exhibit higher solubility in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
| XLogP3-AA | 1.6 | A computed measure of lipophilicity, indicating moderate lipid solubility.[5] |
| Hydrogen Bond Donors | 1 | From the amide (-NH₂) group.[5] |
| Hydrogen Bond Acceptors | 5 | Includes the pyridine nitrogen, amide oxygen, and fluorine atoms.[5] |
| Appearance | White to off-white solid | Typical appearance for this class of compound. |
Synthesis and Mechanistic Considerations
Several synthetic routes are plausible for producing this compound.[1] The most direct and scalable laboratory method is the amidation of the corresponding carboxylic acid. Below is a detailed protocol for this conversion.
Experimental Protocol: Synthesis via Acid Chloride Intermediate
This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride, which is then readily converted to the primary amide upon reaction with ammonia.
Step 1: Activation of 3-Chloro-5-(trifluoromethyl)picolinic Acid
-
System Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Suspend 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq, e.g., 2.25 g) in anhydrous Dichloromethane (DCM, ~20 mL).
-
Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction with the chlorinating agent.
-
Activation: Slowly add Oxalyl chloride (1.5 eq) dropwise to the stirred suspension.[6] Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops).[6]
-
Scientific Rationale: Oxalyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides under mild conditions. The reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active electrophilic species.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.
Step 2: Amidation with Ammonia
-
Preparation: In a separate flask, prepare a solution of aqueous ammonia (~25-30%) and cool it in an ice bath.
-
Amide Formation: Slowly and carefully add the acid chloride solution from Step 1 to the cold, vigorously stirred ammonia solution. A white precipitate of the picolinamide product will form immediately.
-
Scientific Rationale: The acid chloride is highly electrophilic and reacts rapidly with the nucleophilic ammonia. Using an excess of cold ammonia solution ensures complete reaction and neutralizes the HCl generated.
-
-
Isolation: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether to remove residual impurities. Dry the product under vacuum to yield this compound as a white solid.
Synthesis Workflow Diagram
The logical flow of the described synthesis is visualized below.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its identity as both a biologically active scaffold and a versatile chemical intermediate.
Agrochemical Applications
Picolinamide derivatives are a known class of fungicides.[7] They function by targeting the quinone-inside (Qi) site of the mitochondrial complex III, which disrupts the fungal electron transport chain and inhibits respiration.[8] This mode of action is distinct from other common fungicides, making them valuable tools for resistance management.[8] Studies have shown that chloro-substituted picolinamides can exhibit significant antifungal activity against a range of plant pathogens.[9] The subject compound, with its trifluoromethyl group enhancing lipophilicity and stability, is a prime candidate for development as a novel fungicide.[1]
Pharmaceutical and Drug Discovery Applications
In pharmaceutical research, this compound serves as a valuable building block. The trifluoromethyl-pyridine core is a key feature in many modern drugs. The amide functionality can be hydrolyzed back to the carboxylic acid for further coupling reactions, or the chloro- and trifluoromethyl-substituted ring can participate in cross-coupling reactions to build more complex molecules.[1][10]
The picolinamide chemotype itself has been identified in screens for novel antifungal agents active against pathogenic species like Candida and Aspergillus. These compounds were found to target the fungal lipid-transfer protein Sec14, showing high selectivity over mammalian proteins. This makes this compound a highly relevant starting point for lead optimization campaigns in the search for new antifungal therapeutics.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from closely related compounds allow for the formulation of robust safety protocols.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.
-
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its unique combination of a proven bioactive scaffold (picolinamide) and a property-enhancing moiety (trifluoromethyl group) makes it a high-value asset. Whether used directly in screening for antifungal activity or as a foundational building block for complex new drugs and agrochemicals, a thorough understanding of its properties and synthesis is essential for any research and development professional in the field.
References
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Eberle, A. et al. (2024). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. Available at: [Link]
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Buchan, Z. (2015). Use of picolinamides as fungicides. SciSpace. Available at: [Link]
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Science Alert. (n.d.). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Available at: [Link]
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Pries, V. et al. (2017). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. Available at: [Link]
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PubChem. (n.d.). 5-Chloro-3-(trifluoromethyl)picolinamide. Available at: [Link]
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Journal of Biomedical Research & Environmental Sciences. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-5-(trifluoromethyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a precise understanding of a compound's structure is paramount for elucidating its mechanism of action, structure-activity relationships (SAR), and ensuring its purity and stability. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for 3-Chloro-5-(trifluoromethyl)picolinamide, a substituted pyridine derivative of interest in medicinal chemistry and agrochemical research.[1][2]
This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a deeper understanding of the "why" behind the observed spectral features. We will delve into the influence of the various substituents on the pyridine ring, offering a robust framework for the interpretation of the NMR data. This guide is structured to provide both a quick reference for experienced spectroscopists and a detailed explanation for those seeking to deepen their understanding of NMR principles as applied to complex heterocyclic systems.
Molecular Structure and Predicted NMR Resonances
The structure of this compound, with its distinct electronic and steric environment, gives rise to a unique NMR fingerprint. The pyridine ring, substituted with a chloro, a trifluoromethyl, and a picolinamide group, presents a fascinating case study in the interplay of electron-withdrawing and anisotropic effects that govern chemical shifts and coupling constants.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to show two distinct aromatic signals and a broad signal for the amide protons. The exact chemical shifts are influenced by the solvent used for analysis.
| Proton | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-4 | ~8.4 - 8.6 | d | ~2.0 |
| H-6 | ~8.8 - 9.0 | d | ~2.0 |
| -CONH₂ | ~7.5 - 8.5 | br s | - |
Interpretation of the ¹H NMR Spectrum:
The pyridine ring protons, H-4 and H-6, are expected to resonate in the downfield region of the spectrum, a characteristic feature of aromatic protons in electron-deficient pyridine rings.[1] The electron-withdrawing nature of the nitrogen atom, the chloro group, and the trifluoromethyl group all contribute to the deshielding of these protons.
-
H-6: This proton is positioned alpha to the ring nitrogen, which strongly deshields it, leading to a predicted chemical shift in the range of δ 8.8-9.0 ppm.
-
H-4: The H-4 proton is situated gamma to the nitrogen and is also influenced by the adjacent electron-withdrawing trifluoromethyl group, resulting in a downfield shift, likely in the δ 8.4-8.6 ppm region.
-
Meta-Coupling: The H-4 and H-6 protons are meta to each other, which is expected to result in a small coupling constant (⁴J) of approximately 2.0 Hz, appearing as a doublet for each signal.[1]
-
Amide Protons (-CONH₂): The amide protons typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group will result in splitting of the CF₃ carbon signal and the adjacent C-5 signal due to C-F coupling.
| Carbon | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| C-2 | ~148 - 152 | s | - |
| C-3 | ~135 - 139 | s | - |
| C-4 | ~138 - 142 | q | ~4-6 |
| C-5 | ~125 - 129 | q | ~30-35 |
| C-6 | ~150 - 154 | s | - |
| -C F₃ | ~120 - 124 | q | ~270-275 |
| -C ONH₂ | ~165 - 169 | s | - |
Interpretation of the ¹³C NMR Spectrum:
-
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents.[1] The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded.
-
C-5 and CF₃ Coupling: The C-5 carbon, being directly attached to the trifluoromethyl group, will exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet with a much larger coupling constant.
-
C-4 Coupling: A smaller quartet may be observed for the C-4 carbon due to a two-bond coupling (²J) with the trifluoromethyl group.
-
Carbonyl Carbon: The amide carbonyl carbon is typically found in the downfield region of the spectrum, around δ 165-169 ppm.
Experimental Protocol for NMR Data Acquisition
A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data. The following is a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Mass Determination: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3][4][5][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high solubilizing power for a wide range of organic compounds. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can affect the chemical shifts of labile protons, such as the amide protons.[3][7]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[9][10]
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64 scans to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.[11][12][13]
Caption: Workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the molecular structure on the spectral parameters, researchers can confidently interpret experimental data, confirm the identity and purity of their compound, and gain deeper insights into its electronic properties. The detailed experimental protocol provides a reliable framework for obtaining high-quality, reproducible NMR spectra, an essential component of rigorous scientific research in drug discovery and development.
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mass spectrometry analysis of 3-Chloro-5-(trifluoromethyl)picolinamide
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-5-(trifluoromethyl)picolinamide
Introduction
This compound is a halogenated pyridine derivative with significant interest in the pharmaceutical and agrochemical sectors.[1][2] Its chemical structure, featuring a picolinamide backbone substituted with both a chloro and a trifluoromethyl group, imparts unique biological activities, making it a valuable lead compound in drug discovery and a component in crop protection products.[1][2] The molecular formula is C₇H₄ClF₃N₂O, with a monoisotopic mass of approximately 223.996 Da.[3]
Given its potential applications and the need to understand its metabolic fate, environmental persistence, and pharmaceutical properties, robust analytical methods are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive technique for the sensitive and specific analysis of this compound. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering field-proven insights into method development, structural elucidation, and quantitative analysis for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles & Instrumentation
The successful mass spectrometric analysis of any compound begins with understanding its physicochemical properties to select the appropriate ionization method and instrumentation.
Ionization Technique: Electrospray Ionization (ESI)
For a molecule like this compound, which contains polar functional groups (amide) and basic nitrogen atoms (pyridine ring, amide), Electrospray Ionization (ESI) is the premier choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[4]
-
Mechanism of Ionization: In positive ion mode, the acidic conditions of a typical reversed-phase LC mobile phase (e.g., containing 0.1% formic acid) will facilitate protonation. The most likely sites for protonation are the nitrogen atom of the pyridine ring and, to a lesser extent, the amide group. This results in the formation of the protonated molecule, [M+H]⁺, which will be the primary precursor ion for MS/MS analysis.
-
Causality in Method Design: The choice of ESI dictates many subsequent experimental parameters. Because ionization efficiency is dependent on the analyte's ability to accept a proton, the mobile phase pH is kept low to ensure the analyte is in its protonated state before entering the ESI source. This enhances the signal intensity and overall sensitivity of the assay.
Mass Analyzers: The Right Tool for the Job
The choice of mass analyzer depends on the analytical goal: structural confirmation or quantification.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide high mass accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments, providing unequivocal identification and structural confirmation.
-
Tandem Mass Spectrometry (MS/MS): For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is the industry standard.[5] It operates in a mode called Multiple Reaction Monitoring (MRM), which offers exceptional sensitivity and selectivity by monitoring a specific fragmentation reaction unique to the analyte.[6] This is crucial for accurately measuring low concentrations in complex matrices like plasma or environmental samples.[7]
Part 2: A Validated Experimental Workflow
A robust analytical method is a self-validating system. The following workflow integrates best practices for chromatography and mass spectrometry to ensure reliable and reproducible results.
Overall Analytical Workflow
Caption: High-level workflow for the analysis of this compound.
Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for method development. Optimization is essential for specific applications and matrices.
1. Sample Preparation (from Plasma) i. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). ii. Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins. iii. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.[8] iv. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. v. Reconstitute the residue in 100 µL of the initial mobile phase (95% Solvent A, 5% Solvent B). vi. Transfer to an autosampler vial for injection.
2. Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds.[7][9] |
| Solvent A | Water + 0.1% Formic Acid | Promotes protonation for positive ESI mode.[7][9] |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution.[7] |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[7][9] |
| Injection Vol. | 10 µL |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | Ensures sharp peaks and elution of the analyte. |
3. Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Analyte contains basic sites that readily protonate.[8] |
| Ion Spray Voltage | 5500 V | Optimized for stable spray and ion generation.[7] |
| Source Temp. | 550 °C | Aids in efficient desolvation of droplets.[7] |
| Curtain Gas | 40 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen | Inert gas for collision-induced dissociation (CID).[10] |
| Scan Type | Full Scan (for identification), MRM (for quantification) | |
Part 3: Structural Elucidation via Tandem MS (MS/MS)
Understanding the fragmentation of a molecule is key to confirming its identity and developing a selective quantitative method. Collision-Induced Dissociation (CID) is a technique where the protonated precursor ion ([M+H]⁺) is isolated and fragmented by colliding it with an inert gas.[10][11] The resulting product ions provide a structural fingerprint of the molecule.
Proposed Fragmentation Pathway
The protonated molecule ([M+H]⁺, m/z 225.0) of this compound is expected to undergo several characteristic fragmentation reactions upon CID.
-
Primary Fragmentation: The most labile bond is typically the C-C bond adjacent to the carbonyl group or the C-N bond of the amide. A common fragmentation pathway for protonated amides is the neutral loss of ammonia (NH₃).
-
Secondary Fragmentation: Subsequent losses can involve the trifluoromethyl group (CF₃), the chlorine atom (Cl), or carbon monoxide (CO) from the carbonyl.
Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the target analyte.
Explanation of Key Fragments:
-
m/z 208.0: This ion corresponds to the loss of ammonia (-17.0 Da) from the protonated amide group, forming a stable acylium ion. This is a very common and often abundant fragment for primary amides.[12]
-
m/z 180.0: Subsequent loss of carbon monoxide (-28.0 Da) from the acylium ion (m/z 208.0) results in this fragment, representing the substituted pyridine ring.
-
m/z 181.0: This fragment arises from the cleavage of the bond between the pyridine ring and the carboxamide group, resulting in the loss of the entire amide moiety.
-
m/z 146.0: Loss of a chlorine radical (-35.0 Da) from the fragment at m/z 181.0. Halogenated aromatic compounds can undergo dehalogenation in the collision cell.[13]
Part 4: High-Sensitivity Quantitative Analysis
For determining the concentration of this compound in various samples, a targeted LC-MS/MS method using MRM is the gold standard, offering superior sensitivity and selectivity over other analytical techniques.[5][6]
Methodology: Multiple Reaction Monitoring (MRM)
In an MRM experiment, the first quadrupole (Q1) is set to isolate only the precursor ion of the analyte (e.g., m/z 225.0). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, high-abundance product ion (e.g., m/z 208.0). This specific precursor → product ion transition is highly unique to the analyte, eliminating interference from other compounds in the matrix and drastically reducing background noise.
Protocol: MRM Method Development
-
Compound Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer.
-
Precursor Ion Identification: Perform a full scan to confirm the m/z of the protonated molecule, [M+H]⁺.
-
Product Ion Scan: Select the precursor ion with Q1 and perform a product ion scan to identify the most abundant and stable fragment ions generated in the collision cell.
-
Transition Selection: Choose at least two specific and intense precursor → product transitions. One is used for quantification (the "quantifier") and the other for confirmation (the "qualifier").
-
Optimization: Optimize collision energy (CE) and other lens voltages for each transition to maximize signal intensity.
Data Presentation: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Analyte | 225.0 | 208.0 | Quantifier |
| Analyte | 225.0 | 180.0 | Qualifier |
| Internal Standard | (e.g., 228.0) | (e.g., 211.0) | Quantifier |
Trustworthiness through Self-Validation: The use of a qualifier ion is a self-validating step. For a peak to be positively identified as the analyte, it must not only have the correct retention time and quantifier transition but also a qualifier transition with an ion ratio that is consistent with that of an authentic standard. This practice is a cornerstone of authoritative analytical standards.
References
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A Senior Application Scientist's Guide to the Structural Elucidation of 3-Chloro-5-(trifluoromethyl)picolinamide
Abstract
3-Chloro-5-(trifluoromethyl)picolinamide is a halogenated pyridine derivative with significant potential in pharmaceutical and agrochemical development, owing to the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents.[1] A definitive understanding of its solid-state architecture is paramount for controlling polymorphism, optimizing solubility, and predicting bioavailability. This technical guide outlines a comprehensive, field-proven methodology for the determination, analysis, and computational validation of the single-crystal X-ray structure of this target compound. While a definitive published structure for the amide is not yet available, we will leverage the known crystal structure of its carboxylic acid precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[2], and analyses of related picolinamide structures to provide an expert framework for its elucidation.[3][4] This document serves as both a protocol and an analytical roadmap for researchers in structural chemistry and drug development.
Introduction: The Imperative for Structural Analysis
Picolinamides, amides derived from picolinic acid, are a well-established scaffold in medicinal chemistry.[5] The introduction of a trifluoromethyl (CF3) group and a chlorine atom onto the pyridine ring dramatically influences the molecule's electronic profile, lipophilicity, and metabolic stability.[1] These substitutions dictate the non-covalent interactions—such as hydrogen bonds, halogen bonds, and π–π stacking—that govern how the molecule self-assembles into a crystalline solid.[6]
The precise three-dimensional arrangement of molecules in the crystal lattice, or crystal packing, directly impacts critical downstream properties:
-
Polymorphism: Different packing arrangements can lead to distinct crystalline forms (polymorphs) with varying stability, solubility, and melting points.
-
Bioavailability: The energy required to break the crystal lattice (lattice energy) influences the dissolution rate, a key factor in drug absorption.
-
Material Properties: Crystal morphology affects powder flow, compressibility, and formulation development.
Therefore, elucidating the crystal structure of this compound is not merely an academic exercise but a foundational step in its rational development. This guide provides the blueprint for achieving that goal.
Experimental Workflow for Structure Determination
The path from a synthesized powder to a refined crystal structure is a multi-step process requiring precision and a clear understanding of the principles at each stage. The overall workflow is depicted below.
Caption: Workflow for Crystal Structure Determination.
Step 1: Synthesis and Single Crystal Growth
Expertise & Causality: High-quality single crystals are the cornerstone of a successful diffraction experiment. The goal is to grow crystals that are well-formed, of an appropriate size (typically 0.1-0.3 mm), and free from internal defects. This begins with a robust synthesis of high-purity material.
Protocol for Synthesis:
-
Precursor Synthesis: Synthesize the starting material, 3-chloro-5-(trifluoromethyl)picolinic acid, following established literature procedures.[7]
-
Acyl Chloride Formation: Suspend the picolinic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. Add oxalyl chloride (1.4 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).[8]
-
Causality: Oxalyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides under mild conditions. The DMF acts as a catalyst for this transformation. The reaction is performed at 0°C to control the exothermic reaction and minimize side products.
-
-
Amidation: In a separate flask, dissolve ammonia (or a desired amine) in a suitable solvent. Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.
-
Purification: After the reaction is complete, purify the crude this compound product via column chromatography (e.g., using a silica gel stationary phase with a hexane/ethyl acetate mobile phase gradient) to achieve >99% purity.
Protocol for Crystal Growth:
Slow evaporation is a reliable method for growing crystals of novel compounds.
-
Solvent Screening: Test the solubility of the purified amide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile). Identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Causality: This critical step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals instead of a few large, high-quality ones.
-
-
Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. Place the vial in a vibration-free location.
-
Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined single crystals.
Step 2: Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: SC-XRD measures the diffraction pattern produced when a beam of X-rays strikes the crystal. The geometry and intensity of the diffracted beams are directly related to the arrangement of atoms in the crystal lattice.
Protocol for Data Collection:
-
Crystal Selection: Under a microscope, select a suitable single crystal and mount it on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.
-
Causality: Cooling minimizes the thermal vibration of atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data.[9] This leads to more precise bond lengths and angles in the final structure.
-
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Perform an initial unit cell determination and then proceed with a full data collection strategy, rotating the crystal and collecting diffraction images over a wide angular range.
Step 3: Structure Solution and Refinement
Expertise & Causality: The collected diffraction data contains only intensities, not the phase information required to reconstruct the electron density map. This "phase problem" is solved using computational methods, and the resulting atomic model is refined against the experimental data.
-
Data Reduction: Integrate the raw diffraction images to determine the intensity and position of each reflection. Correct for experimental factors like absorption.
-
Structure Solution: Use software (e.g., SHELXT) to solve the phase problem using direct methods or dual-space approaches, which generates an initial electron density map and a preliminary atomic model.
-
Model Refinement: Refine the atomic model (positions, displacement parameters) against the experimental data using a least-squares algorithm (e.g., with SHELXL). Anisotropic displacement parameters are typically used for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.
-
Trustworthiness: The refinement process is iterative. The quality of the model is assessed at each stage using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF). A well-refined structure will have low R-factors and a GooF value close to 1.
-
Predicted Structural Analysis and Discussion
Based on the known structure of the precursor acid and related picolinamides, we can anticipate the key structural features of this compound.[2][3]
Crystallographic Parameters
The crystal structure of the precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, provides a valuable reference point.[2] We can expect the amide to crystallize in a common, centrosymmetric space group.
| Parameter | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[2] | Predicted for Amide Derivative |
| Crystal System | Triclinic | Monoclinic or Triclinic |
| Space Group | P -1 | P 2₁/c, C 2/c, or P -1 |
| Temperature | 298 K | 100 K (for high-resolution data) |
| Key Interactions | O–H···O hydrogen bonds, C–H···O, C–H···F | N–H···O hydrogen bonds, potential halogen bonds |
Molecular Geometry
The core pyridine ring is expected to be planar. The primary conformational flexibility will involve the rotation around the C(pyridine)–C(amide) bond. In many picolinamide structures, the amide group is nearly coplanar with the pyridine ring to maximize conjugation, though steric hindrance from the chloro substituent may induce a slight twist.[3]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by hydrogen bonding from the amide N-H donors to the amide carbonyl oxygen (O=C) and potentially the pyridine nitrogen acceptors. This is a hallmark of picolinamide structures.[6]
Predicted Interactions:
-
N–H···O Hydrogen Bonds: This is the most predictable and strongest interaction. Amide groups commonly form chains or dimers via N–H···O hydrogen bonds, which act as the primary organizing force in the crystal lattice.
-
Halogen Bonding: The chlorine atom at the 3-position is a potential halogen bond donor, capable of interacting with electronegative atoms like the amide oxygen or pyridine nitrogen of a neighboring molecule.
-
π–π Stacking: The electron-deficient trifluoromethyl-substituted pyridine rings may engage in offset π–π stacking interactions, with centroid-to-centroid distances typically in the range of 3.4–3.8 Å.[6]
Caption: Key Predicted Intermolecular Interactions.
Conclusion
While the definitive crystal structure of this compound remains to be published, this guide provides a robust and scientifically grounded framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. The subsequent analysis, informed by the known structures of its chemical precursors and analogs, will reveal the critical interplay of hydrogen bonding, halogen bonding, and π-stacking that defines its solid-state architecture. This structural knowledge is an indispensable asset for advancing the development of this promising molecule in its target applications.
References
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ResearchGate. Crystallographic data of picolinamide polymorphs I and II, at T = 150 K... Available at: [Link]
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-
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De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Available at: [Link]
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Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)picolinamide Derivatives and Analogs
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of physicochemical properties that can profoundly enhance a molecule's biological profile, affecting its lipophilicity, metabolic stability, and binding affinity.[1] When this group is positioned on a pyridine ring, a privileged heterocycle in its own right, the resulting trifluoromethylpyridine (TFMP) framework serves as a powerful building block for novel active ingredients.[2]
This guide focuses on a specific, highly versatile subset of this class: This compound and its derivatives. The picolinamide structure (a carboxamide at the 2-position of the pyridine ring) provides a crucial handle for interaction with biological targets, while the 3-chloro and 5-trifluoromethyl substituents create a distinct electronic and steric environment. This combination has proven exceptionally fruitful, leading to the development of commercial agrochemicals and serving as a key intermediate for pharmaceutical candidates.[2][3]
As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts. It will provide a comprehensive analysis of the causality behind synthetic choices, the logic of structure-activity relationships, and the practical application of this molecular core in a research and development context.
Part 1: The 3-Chloro-5-(trifluoromethyl)pyridine Core: Physicochemical and Synthetic Landscape
The arrangement of substituents on the pyridine ring is not arbitrary; it is a deliberate design choice to modulate the molecule's fundamental properties.
-
Trifluoromethyl Group (5-position): As a potent electron-withdrawing group, the -CF3 moiety significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions and alter the molecule's absorption and distribution profile. Furthermore, the -CF3 group is metabolically stable and increases lipophilicity, which can enhance membrane permeability.[4]
-
Chloro Group (3-position): The chlorine atom also acts as an electron-withdrawing group and contributes to the molecule's lipophilicity. Critically, its position ortho to the picolinamide group provides steric influence that can lock the amide into a specific conformation, a key factor in target binding. It also serves as a potential site for nucleophilic substitution, although this is less common than reactions on the amide itself.[3]
-
Picolinamide Moiety (2-position): The primary amide is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. This makes it integral for anchoring the molecule within the binding pocket of a target enzyme or receptor. It is also the primary site for derivatization to explore structure-activity relationships.
Table 1: Core Compound Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | [3] |
| CAS Number | 338758-69-3 | [3] |
| Molecular Formula | C₇H₄ClF₃N₂O | [3][5] |
| Molecular Weight | 224.57 g/mol | [3][5] |
Part 2: Synthesis and Derivatization Strategies
The creation of a diverse library of analogs hinges on robust and flexible synthetic pathways. The general approach involves the initial synthesis of the core picolinic acid, followed by amidation and subsequent derivatization.
Core Synthesis Workflow
The industrial synthesis of the 3-chloro-5-(trifluoromethyl)pyridine backbone often starts from 3-picoline. This multi-step process typically involves high-temperature, vapor-phase chlorination and fluorination reactions to install the required substituents on the pyridine ring.[2][6] For laboratory-scale synthesis and derivatization, the commercially available 3-Chloro-5-(trifluoromethyl)picolinic acid is the most common starting material.[7]
}
Figure 1: General synthetic and derivatization workflow.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the amidation of the corresponding picolinic acid. The choice of a coupling reagent is critical; while many exist, oxalyl chloride is effective for forming the highly reactive acyl chloride intermediate.
Objective: To synthesize the core picolinamide scaffold from its corresponding carboxylic acid.
Materials:
-
3-Chloro-5-(trifluoromethyl)picolinic acid[8]
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride[8]
-
Dimethylformamide (DMF), catalytic amount[8]
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Suspend 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath. Causality: This is an exothermic reaction, and low temperature minimizes potential side reactions and degradation.
-
Add a catalytic amount of DMF (1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in converting the acid to the acid chloride.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled suspension. Effervescence (CO₂, CO gas) will be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the solution becomes clear and gas evolution ceases.
-
-
Amidation:
-
In a separate flask, cool the ammonia solution (excess, >3.0 eq) to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from Step 1 to the cold ammonia solution via a dropping funnel. Causality: This is a highly exothermic and rapid reaction. A slow, controlled addition is crucial to prevent overheating and the formation of byproducts.
-
A white precipitate (the picolinamide product) should form immediately.
-
Stir the reaction mixture vigorously at 0 °C for 1 hour.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature. If DCM was the solvent, add water to dissolve the ammonium chloride byproduct.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to yield the pure this compound.
-
Self-Validation: The identity and purity of the final product should be confirmed via ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to established literature values.
Part 3: Structure-Activity Relationship (SAR) Insights
SAR studies correlate changes in a molecule's structure with its resulting biological activity, guiding the optimization of lead compounds.[9] For the picolinamide class, SAR exploration has been pivotal in developing potent and selective agents.[10]
Key findings from various studies indicate that:
-
The Picolinamide Core is Essential: In studies comparing picolinamides with isonicotinamides (amide at the 4-position), the picolinamide scaffold resulted in "exquisite potency and selectivity" against targets like C. difficile.[10]
-
N-Amide Substitution is Critical: The primary amide (C(=O)NH₂) is a starting point. Replacing one or both hydrogens with alkyl or aryl groups dramatically alters activity. This position is the primary vector for modifying steric bulk, electronics, and physicochemical properties to optimize target engagement and pharmacokinetic profiles.
-
Pyridine Ring Substituents Fine-Tune Activity: While the 3-chloro and 5-trifluoromethyl groups are a common and effective pairing, altering this pattern can modulate activity. For example, moving the chloro group or replacing it with other halogens can impact biological effects.[3]
}
Figure 2: Key SAR insights for the picolinamide scaffold.
Table 2: Example SAR Data for Agrochemical Analogs
The following data, derived from studies on trifluoromethylpyridine amide derivatives, illustrates how modifications impact bactericidal activity.[3]
| Compound ID | Core Modification | Target Organism | Activity (EC₅₀ in mg L⁻¹) |
| F10 | Sulfone-containing amide derivative | Xanthomonas oryzae pv. oryzae | 83 |
| E1 | Thioether-containing amide derivative | Ralstonia solanacearum | ~40-78 |
| E3 | Thioether-containing amide derivative | Ralstonia solanacearum | ~40-78 |
| Thiodiazole Copper | Commercial Standard | Xanthomonas oryzae pv. oryzae | 97 |
| Bismerthiazol | Commercial Standard | Xanthomonas oryzae pv. oryzae | 112 |
This table demonstrates that specific sulfur-containing moieties (thioether, sulfone) on the picolinamide backbone can yield derivatives with superior bactericidal activity compared to commercial standards.[3]
Part 4: Applications and Mechanisms of Action
The versatility of the this compound scaffold is evident in its wide-ranging applications, from crop protection to human health.
Agrochemical Applications
This scaffold is a key component of several highly successful commercial agrochemicals.[2]
-
Fungicides: The most prominent examples are Fluopicolide and Fluopyram . Although they share the same picolinic acid precursor, their amide portions are different, leading to entirely different mechanisms of action.
-
Fluopicolide induces the delocalization of spectrin-like proteins in oomycete fungi, a novel mode of action that disrupts cell structure.[2]
-
Fluopyram is a succinate dehydrogenase inhibitor (SDHI), blocking fungal respiration by inhibiting Complex II of the mitochondrial electron transport chain.
-
-
Nematicides: Derivatives like Fluazaindolizine and Cyclobutrifluram also incorporate the trifluoromethylpyridine moiety and show potent activity against nematodes.[2]
}
Figure 3: Mechanism of action for SDHI fungicides like Fluopyram.
Pharmaceutical Applications
The unique properties of this scaffold make it attractive for drug development. Research has shown its potential in creating new antibacterial agents.[3][10] A notable area of investigation is in developing selective inhibitors against pathogenic bacteria like Clostridioides difficile, where the picolinamide core has been shown to be a key determinant of potency and selectivity.[10] The development process involves synthesizing various TFMP derivatives and systematically testing their biological activities.[3]
Experimental Protocol 2: In Vitro Evaluation of Antibacterial Activity (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing the potency of new antibacterial candidates.
Objective: To determine the lowest concentration of a picolinamide derivative that visibly inhibits bacterial growth.
Materials:
-
Synthesized picolinamide derivatives, dissolved in DMSO to a high-concentration stock (e.g., 10 mg/mL).
-
Bacterial strain (e.g., C. difficile or a surrogate like S. aureus).
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., vancomycin).
-
Negative control (DMSO vehicle).
-
Multichannel pipette.
-
Plate reader or visual assessment.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the target bacteria to the mid-logarithmic growth phase.
-
Dilute the culture in fresh growth medium to a standardized concentration (typically ~5 x 10⁵ CFU/mL). Causality: A standardized inoculum ensures reproducibility and comparability between experiments.
-
-
Serial Dilution of Compounds:
-
In the 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the test compound at a starting concentration (e.g., 128 µg/mL) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Repeat for each test compound, positive control, and negative (vehicle) control.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum prepared in Step 1 to each well (except for a sterility control well containing only broth).
-
-
Incubation:
-
Cover the plate and incubate under appropriate conditions (e.g., 37 °C for 18-24 hours; anaerobic conditions for C. difficile).
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration that inhibits growth by ≥90% compared to the vehicle control.
-
Self-Validation: The experiment is considered valid if: (a) the negative control shows robust bacterial growth, (b) the sterility control shows no growth, and (c) the MIC of the positive control antibiotic falls within its expected range for the tested bacterial strain.
Conclusion and Future Outlook
The this compound scaffold represents a remarkable success story in modern chemical design. Its carefully tuned electronic and steric properties have made it a cornerstone of high-performance agrochemicals and a highly promising platform for pharmaceutical discovery. The synthetic accessibility of the core and the versatility of the picolinamide functional group ensure that it will remain a focus of research and development for years to come. Future work will likely concentrate on developing novel N-substituted analogs with even greater potency and selectivity, exploring new therapeutic areas, and leveraging computational methods to further refine the rational design of next-generation derivatives.
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Therrien, J., et al. (n.d.). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
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Mykhailiuk, P. K. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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PubChem. 5-Chloro-3-(trifluoromethyl)picolinamide. National Center for Biotechnology Information. [Link]
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Saga, Y., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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ChemRxiv. (n.d.). N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide. ChemRxiv. [Link]
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. 5-(5-(3-Fluoro-4-(methylcarbamoyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinamide. Pharmaffiliates. [Link]
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Pandey, S. K., et al. (2007, April 19). Structure-activity relationship among purpurinimides and bacteriopurpurinimides: trifluoromethyl substituent enhanced the photosensitizing efficacy. PubMed. [Link]
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MDPI. (n.d.). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [Link]
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Taylor & Francis. Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]
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PMC. (n.d.). Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
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solubility of 3-Chloro-5-(trifluoromethyl)picolinamide in different solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethyl)picolinamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents a detailed protocol for its empirical determination, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Solubility
This compound is a substituted pyridine derivative with a molecular structure featuring a chloro group, a trifluoromethyl group, and a picolinamide backbone.[1] Such halogenated pyridine structures are significant building blocks in medicinal chemistry and agricultural science, often serving as intermediates in the synthesis of fungicides and other biologically active compounds.[1][2]
The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical physicochemical property that influences its entire development lifecycle.[3][4] From early-stage in vitro screening to formulation and bioavailability, poor solubility can lead to unpredictable results, increased development costs, and potential failure of a drug candidate.[5][6] Therefore, a thorough understanding and accurate measurement of the solubility of compounds like this compound are indispensable for successful research and development.[4] This guide focuses on providing the foundational knowledge and practical methodology to achieve this.
Physicochemical Profile of this compound
While extensive experimental data for this specific molecule is not publicly available, its key physicochemical properties can be predicted using computational models. These properties provide a theoretical basis for understanding its solubility behavior.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClF₃N₂O | PubChem[7] |
| Molecular Weight | 224.57 g/mol | PubChem[7] |
| XLogP3-AA (Lipophilicity) | 1.6 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[7] |
| Topological Polar Surface Area | 56 Ų | PubChem[7] |
The XLogP3 value of 1.6 suggests moderate lipophilicity. The presence of one hydrogen bond donor (the amide N-H) and five acceptors (the amide oxygen, the pyridine nitrogen, and the three fluorine atoms) indicates its potential to interact with both protic and aprotic polar solvents.
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. It is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The core principle of "like dissolves like" is a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity.
For this compound, several functional groups dictate its interactions:
-
Picolinamide moiety : The amide group can act as both a hydrogen bond donor and acceptor. The pyridine ring is a weak base and can be protonated in acidic conditions.
-
Trifluoromethyl (CF₃) group : This is a strongly electron-withdrawing and lipophilic group.
-
Chloro (Cl) group : This group adds to the molecule's lipophilicity.
The interplay of these groups results in a molecule with moderate polarity, capable of various intermolecular interactions as depicted below.
Caption: Intermolecular forces between the solute and various solvent types.
Experimental Protocol: The Equilibrium Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.[8][9]
Materials and Reagents
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetone, acetonitrile, dichloromethane, hexane)
-
Glass vials with screw caps (e.g., 2 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[10] or UV-Vis spectrophotometer.[11]
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9] Add a precise volume of the chosen solvent.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[12][13] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5][14]
-
Phase Separation : After equilibration, allow the vials to stand briefly to let the larger particles settle. Centrifuge the vials at high speed to create a compact pellet of the undissolved solid.
-
Sampling and Analysis :
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter. This step is crucial to avoid overestimation of solubility due to suspended microparticles.[11]
-
Dilute the filtered sample with a suitable solvent to a concentration that is within the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a pre-validated analytical method, such as reverse-phase HPLC.[10][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[6]
-
-
Calculation : Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.[13]
Solvent Selection Strategy
To build a comprehensive solubility profile, a diverse set of solvents should be used, spanning a range of polarities and functionalities. This allows for a better understanding of the compound's behavior in various chemical environments.
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | Simulates physiological conditions in the gastrointestinal tract and blood. Essential for pharmaceutical applications.[12][16] |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; probes interactions with the amide group. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Have large dipole moments but do not donate hydrogen bonds. |
| Non-Polar | Hexane, Toluene | Primarily interact through weaker van der Waals forces; probes lipophilic character. |
| Intermediate Polarity | Dichloromethane (DCM) | Useful for understanding solubility in moderately polar environments. |
Key Factors Influencing Solubility
Effect of Temperature
The solubility of a solid in a liquid is dependent on temperature. This relationship is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of solution (ΔH_sol).[17][18]
ln(S) = - (ΔH_sol / R) * (1/T) + C
Where S is the solubility, R is the universal gas constant, and T is the absolute temperature.
-
Endothermic Dissolution (ΔH_sol > 0) : If the dissolution process absorbs heat, solubility will increase as the temperature increases.[17] This is the most common scenario for sparingly soluble solids.
-
Exothermic Dissolution (ΔH_sol < 0) : If the process releases heat, solubility will decrease as the temperature increases.
By measuring solubility at several different temperatures, one can create a van't Hoff plot (ln(S) vs. 1/T) to determine the enthalpy of solution.[18][19]
Effect of pH
For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium.[20][21] this compound contains a pyridine ring, which is a weak base, and an amide group, which is generally neutral but can be hydrolyzed under extreme pH conditions.
The pKa is the pH at which the ionized and non-ionized forms of a compound are present in equal concentrations.[22]
-
For a weak base (like the pyridine ring) : In an acidic solution (pH < pKa), the base will be protonated, forming a charged cation. This ionized form is generally more water-soluble than the neutral form.[22][23] Therefore, the solubility of this compound is expected to increase in acidic solutions.[20][24]
-
For a weak acid : Solubility increases in basic solutions (pH > pKa) where the acid is deprotonated to form a charged anion.[21]
Determining solubility across a range of pH values (e.g., pH 1.2 to 7.4) is a regulatory expectation for pharmaceutical compounds and is crucial for predicting absorption in the gastrointestinal tract.[12][25]
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A review of methods for solubility determination in biopharmaceutical drug characterisation . ResearchGate. [Link]
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Drug permeation: the influence of pH on solubility in water and lipid . Deranged Physiology. [Link]
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PH and Solvent Effect on Drug Solubility . SlideShare. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species . Dissolution Technologies. [Link]
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What is the Solubility of My Compound? . American Pharmaceutical Review. [Link]
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Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]
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5-(5-(3-Fluoro-4-(methylcarbamoyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinamide . Pharmaffiliates. [Link]
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An In-depth Technical Guide to the Fungicidal Properties of Picolinamide Compounds
Abstract
Picolinamides represent a significant advancement in fungicidal chemistry, offering a novel mode of action crucial for modern crop protection and resistance management strategies. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core fungicidal properties of this chemical class. We will delve into their primary mechanism of action targeting the fungal mitochondrial respiratory chain, explore the nuanced structure-activity relationships that govern their efficacy, detail synthetic pathways, and discuss their practical application against a broad spectrum of phytopathogenic fungi. This document is structured to provide not just a recitation of facts, but a causal understanding of the science, grounded in authoritative references and field-proven insights.
Introduction: A New Frontier in Fungal Respiration Inhibition
The relentless evolution of fungicide resistance in key agricultural pathogens presents a continuous threat to global food security. The intensive use of established fungicide classes, such as Quinone-outside Inhibitors (QoIs, FRAC Group 11) and Demethylation Inhibitors (DMIs, FRAC Group 3), has led to the selection of resistant fungal strains, diminishing their field effectiveness.[1][2] This landscape necessitates the discovery and development of fungicides with novel modes of action.
Picolinamide compounds have emerged as a potent solution, introducing a distinct mechanism for controlling a wide array of fungal diseases.[3][4] This class of fungicides, which includes groundbreaking active ingredients like fenpicoxamid and florylpicoxamid, was inspired by the natural product UK-2A, originally isolated from Streptomyces species.[5][6] They are classified by the Fungicide Resistance Action Committee (FRAC) under Group 21, targeting the Quinone-inside (Qi) binding site of the mitochondrial cytochrome bc1 complex.[1][2] This unique target site provides a critical advantage: a lack of cross-resistance with QoI fungicides, which bind to a different site (the Qo site) on the same enzyme complex.[1][7]
The Core Mechanism: Disrupting the Fungal Powerhouse
The primary fungicidal activity of picolinamides stems from their ability to inhibit mitochondrial respiration, effectively cutting off the energy supply of the fungal cell.
Target Site: The Cytochrome bc1 Complex (Complex III)
Mitochondrial complex III is a critical enzyme in the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP.[6][8] This complex contains two distinct binding sites for quinone/quinol: the Quinone-outside (Qo) site and the Quinone-inside (Qi) site.
Picolinamide fungicides are potent inhibitors of the Qi site.[1][6] By binding to this site, they block the oxidation of ubiquinol, halting the electron flow and disrupting the entire respiratory process.[1][7] This leads to a rapid depletion of cellular ATP and ultimately, fungal cell death. Fenpicoxamid, for example, is metabolized by the target fungus into its more active form, UK-2A, which is a powerful inhibitor of cytochrome c reductase.[8]
Caption: Picolinamide inhibition of the fungal electron transport chain.
An Alternative Target: Sec14p Lipid Transfer Protein
While inhibition of Complex III is the primary fungicidal mechanism for agricultural picolinamides like fenpicoxamid and florylpicoxamid, research has identified other potential targets for different picolinamide and benzamide scaffolds.[9][10] Studies in Saccharomyces cerevisiae have shown that certain picolinamide derivatives can inhibit Sec14p, a crucial phosphatidylinositol transfer protein (PITP).[9][11] This protein is essential for maintaining the lipid composition of the Golgi apparatus, which is vital for secretion and cell viability.[9] While not the main target for current agricultural products, this finding opens new avenues for developing antifungal agents with different modes of action.[10]
Structure-Activity Relationships (SAR): Designing for Potency
The fungicidal efficacy of picolinamide compounds is highly dependent on their chemical structure. The discovery of florylpicoxamid was the result of extensive research that began with the natural macrocyclic product UK-2A and evolved to simpler, more accessible acyclic analogs while retaining key structural elements for activity.[12]
Research into novel picolinamide derivatives has demonstrated that specific substitutions on the aromatic rings significantly influence their antifungal potency.[13] For instance, studies have shown that chloro-substituted picolinamide derivatives exhibit maximum antifungal activity against soil-borne pathogens like Rhizoctonia solani and Alternaria alternata.[13] The position of the substituent is also critical, indicating that the molecule's specific conformation is key to its interaction with the target site.[13]
| Compound Derivative | Substituent | Target Fungus | ED₅₀ (μg/mL) | Reference |
| N-phenyl-(3-chloro)-imino-picolinamide | 3-Chloro | Rhizoctonia solani | 29.1 | [13] |
| N-phenyl-(3-chloro)-imino-picolinamide | 3-Chloro | Alternaria alternata | 33.9 | [13] |
| N-phenyl-(4-chloro)-imino-picolinamide | 4-Chloro | Rhizoctonia solani | 51.4 | [13] |
| N-phenyl-(4-fluoro)-imino-picolinamide | 4-Fluoro | Alternaria alternata | 87.2 | [13] |
| N-phenyl-(2-hydroxy)-imino-picolinamide | 2-Hydroxy | Rhizoctonia solani | >78.9% inhibition at 200 µg/mL | [13] |
| Nitro-substituted phenylimino-picolinamide | Nitro | Fusarium oxysporum | Moderate inhibition at 200 µg/mL | [13] |
| Caption: Table summarizing the in vitro antifungal activity of various substituted picolinamide derivatives. |
Synthesis of Picolinamide Fungicides
The commercial viability of a fungicide is heavily dependent on a cost-effective and sustainable manufacturing process. The synthesis of complex picolinamide molecules like florylpicoxamid has been designed with these principles in mind.[5] Modern synthetic routes utilize a combination of biocatalysis and chiral pool building blocks to manufacture the stereochemically-complex active ingredients as single stereoisomers.[5] Furthermore, there is a focus on incorporating renewable feedstocks, such as furfural, to increase the renewable carbon content of the final products to over 40%.[5]
Experimental Protocol: General Synthesis of Novel Picolinamide Derivatives
The following protocol outlines a generalized, multi-step laboratory synthesis for novel substituted picolinamides, based on published methodologies.[13] This process is illustrative of the core chemical transformations involved.
Step 1: Esterification of Picolinic Acid
-
Reflux 0.01 mol of picolinic acid with 50 mL of sulfuric acid and 115 mL of absolute ethanol for 6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Make the mixture strongly alkaline by adding ammonia solution.
-
Extract the resulting mixture with diethyl ether.
-
Distill off the solvent to yield ethyl picolinate (picolinic acid ester).
Step 2: Synthesis of Picolinic Acid Hydrazide
-
Condense the ethyl picolinate from Step 1 with hydrazine hydrate.
-
This reaction typically yields the solid picolinic acid hydrazide.
Step 3: Synthesis of Substituted Picolinamides
-
Reflux the picolinic acid hydrazide from Step 2 with various substituted aromatic aldehydes.
-
This final condensation step yields the target novel picolinamide derivatives. The specific reaction conditions (solvent, temperature, time) may vary depending on the aldehyde used.
Caption: Generalized synthetic workflow for picolinamide derivatives.
Spectrum of Activity and Agricultural Applications
Picolinamide fungicides have demonstrated a broad spectrum of activity against economically important plant pathogens across the Ascomycota and Basidiomycota phyla.[7][14] Their efficacy has been proven in numerous crops, including cereals, sugar beet, bananas, fruits, and vegetables.[1][7]
Florylpicoxamid, for example, is active against 21 different plant pathogenic fungi.[14] It is particularly potent against Zymoseptoria tritici, the causal agent of wheat leaf blotch, providing 80% disease control in planta at an application rate of just 0.03 mg L⁻¹ as a preventative treatment.[14] Both fenpicoxamid and florylpicoxamid have shown superior control of Cercospora Leaf Spot (Cercospora beticola) in sugar beet compared to reference DMI fungicides.[1][2]
| Active Ingredient | Target Disease (Pathogen) | Crop(s) | Key Attributes | Reference |
| Fenpicoxamid | Wheat Leaf Blotch (Zymoseptoria tritici) | Cereals (Wheat, Rye, etc.) | Preventative and curative; translaminar activity | [1][15] |
| Black Sigatoka (Mycosphaerella fijiensis) | Banana | Provides up to three weeks of effective control | [1][15] | |
| Cercospora Leaf Spot (Cercospora beticola) | Sugar Beet | Effective control, significant yield protection | [1][2] | |
| Florylpicoxamid | Wheat Leaf Blotch (Zymoseptoria tritici) | Cereals | Superior curative "reachback" activity (up to 10 days) | [14] |
| Powdery Mildew, Anthracnose, Scab | Fruits, Vines, Vegetables | Broad spectrum, good systemicity | [7][14] | |
| Cercospora Leaf Spot (Cercospora beticola) | Sugar Beet | High efficacy, clear dose-response relationship | [1][2] | |
| Caption: Field performance and applications of leading picolinamide fungicides. |
These compounds exhibit excellent properties within the plant. They are absorbed quickly and show good translaminar activity (movement from the upper to the lower leaf surface) as well as acropetal systemicity (movement upwards through the xylem).[14] This ensures protection of both existing and newly developing tissues. Their mode of action includes preventing spore germination on the leaf surface (preventative effect) and arresting mycelial growth within the leaf tissue (curative effect).[14][16]
Resistance Management: A Proactive Approach
While picolinamides offer a new mode of action, the risk of resistance development is considered medium to high, necessitating careful stewardship.[15] The primary mechanism for resistance is expected to be target site mutations in the cytochrome b gene, which have been demonstrated in laboratory studies with yeast and Zymoseptoria tritici.[8][15]
To preserve the long-term efficacy of this valuable chemical class, the Fungicide Resistance Action Committee (FRAC) has issued specific recommendations for their use.
Core Resistance Management Principles
-
Preventative Application: Apply picolinamides before the establishment of the disease.[15]
-
Integrated Pest Management (IPM): Incorporate picolinamides into a broader IPM strategy that includes non-chemical control methods.[15]
-
Mixtures and Alternation: Always apply picolinamides in mixtures (co-formulations or tank mixes) with fungicides from a different cross-resistance group that provide robust control of the target pathogen.[15]
-
Limit Applications: Adhere strictly to label recommendations regarding the maximum number of applications per season. For cereals, a maximum of one picolinamide-containing spray per crop is often recommended.[15] For other crops like grapes, a maximum of three applications or 33% of the total spray program may be advised.[15]
Caption: Decision workflow for picolinamide resistance management.
Conclusion
Picolinamide fungicides represent a pivotal development in the ongoing effort to control devastating fungal diseases in agriculture. Their unique Qi inhibitor mode of action provides an essential tool for managing pathogens that have developed resistance to other fungicide classes. Through innovative synthesis inspired by natural products and a deep understanding of structure-activity relationships, compounds like fenpicoxamid and florylpicoxamid deliver potent, broad-spectrum, and reliable disease control. However, their continued success is contingent upon responsible stewardship and adherence to robust resistance management strategies. As research continues, the picolinamide scaffold holds significant promise for the future development of novel, effective, and sustainable fungicidal solutions.
References
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Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Plant Pathology Journal, 13, 152-159. (URL: [Link])
- Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society. (URL: )
- Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society. (URL: )
- USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.
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Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chemical Biology. (URL: [Link])
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Yao, C., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(10), 4483-4496. (URL: [Link])
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Picolinamide Fungicides for Controlling Cercospora-Leaf Spot (CLS) of Sugar Beet. (URL: [Link])
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Buchan, Z. (2015). Use of picolinamides as fungicides. SciSpace. (URL: [Link])
- Process for synthesis of picolinamides - Google P
- Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society. (URL: )
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Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - ResearchGate. (URL: [Link])
- Organic synthesis serving the discovery of crop protection products: Discovery of picolinamide fungicides - ACS Fall 2025. (URL: )
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Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed. (URL: [Link])
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Resistance status and resistance management recommendations for fungicides not covered in current FRAC working groups or expert - FRAC.info. (URL: [Link])
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Structures of picolinamide fungicides fenpicoxamid and florylpicoxamid,... - ResearchGate. (URL: [Link])
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The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification - ACS Publications. (URL: [Link])
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Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PubMed Central. (URL: [Link])
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Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF - ResearchGate. (URL: [Link])
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The discovery of florylpicoxamid, a new picolinamide for disease control - ResearchGate. (URL: [Link])
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Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. - R Discovery. (URL: [Link])
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (URL: [Link])
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (URL: [Link])
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - ResearchGate. (URL: [Link])
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Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization - PubMed. (URL: [Link])
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Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(5), 1044-1053. (URL: [Link])
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Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - MDPI. (URL: [Link])
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Fungicide Theory of Use and Mode of Action. (URL: [Link])
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed Central. (URL: [Link])
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Fungicides: An Overlooked Pesticide Class? - PMC - PubMed Central. (URL: [Link])
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An In-depth Technical Guide to the Molecular Target of 3-Chloro-5-(trifluoromethyl)picolinamide
Abstract
This technical guide provides a comprehensive exploration of the probable molecular target and mechanism of action of 3-Chloro-5-(trifluoromethyl)picolinamide, a compound of significant interest in agrochemical and pharmaceutical research. While a definitively elucidated single molecular target for this specific molecule is not yet publicly available, this guide synthesizes the current understanding of the broader class of trifluoromethylpyridine amide compounds. Drawing upon structure-activity relationships and the known targets of analogous fungicides, we posit that the primary molecular target of this compound is likely a key enzyme complex within the fungal mitochondrial electron transport chain. This guide will delve into the probable targets, the supporting evidence, and the detailed experimental protocols required for definitive target identification and validation, offering a roadmap for researchers in mycology, drug discovery, and agrochemical development.
Introduction: The Significance of Trifluoromethylpyridine Amides
The trifluoromethylpyridine amide scaffold is a cornerstone in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity of a molecule to its biological target.[1] Compounds based on this scaffold have demonstrated a wide range of biological activities, including fungicidal, insecticidal, and pharmaceutical properties. This compound, with its characteristic chloro and trifluoromethyl substitutions on the picolinamide backbone, is a member of this important class of molecules. Its documented fungicidal activity suggests a mechanism of action that disrupts essential cellular processes in pathogenic fungi.[2]
Postulated Molecular Target: The Fungal Mitochondrial Respiratory Chain
Based on the mechanism of action of structurally related picolinamide fungicides, the most probable molecular target for this compound is a component of the fungal mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for ATP production through oxidative phosphorylation. Inhibition of any of these complexes can lead to a catastrophic failure of cellular energy production and, ultimately, cell death.
Two complexes in the fungal ETC are particularly well-established targets for fungicides:
-
Complex II (Succinate Dehydrogenase - SDH): SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the ETC. It oxidizes succinate to fumarate and transfers electrons to the ubiquinone pool. A number of commercial fungicides are SDH inhibitors (SDHIs).
-
Complex III (Cytochrome bc1 Complex): This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c. It is a critical hub in the ETC, and its inhibition rapidly halts ATP synthesis. Several picolinamide fungicides have been shown to target the Qi site of the cytochrome bc1 complex.
Given that the novel picolinamide fungicide, florylpicoxamid, targets the Qi site of the mitochondrial cytochrome bc1 complex, and another structurally similar compound, N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, is a known inhibitor of mitochondrial complex III, it is highly probable that this compound also functions as an inhibitor of this complex.
Proposed Mechanism of Action
We hypothesize that this compound binds to a subunit of either mitochondrial complex II or, more likely, complex III in fungi. This binding event would allosterically or competitively inhibit the enzyme's function, disrupting the electron flow through the respiratory chain. This disruption would lead to:
-
A decrease in ATP synthesis.
-
An increase in the production of reactive oxygen species (ROS).
-
Ultimately, the inhibition of fungal growth and proliferation.
The following diagram illustrates the potential site of action of this compound within the mitochondrial electron transport chain.
Caption: Proposed mechanism of action of this compound.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for designing relevant biological assays and for interpreting structure-activity relationship (SAR) data.
| Property | Value |
| Molecular Formula | C₇H₄ClF₃N₂O |
| Molecular Weight | 225.55 g/mol [2] |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide |
Synthesis:
The synthesis of this compound can be achieved through several routes. A common approach involves the reaction of 3-chloro-5-(trifluoromethyl)picolinic acid with an aminating agent.[2] More advanced methods, such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, can be employed to improve reaction efficiency and yield.[2]
Experimental Protocols for Target Identification and Validation
The definitive identification and validation of the molecular target of this compound require a multi-faceted experimental approach. The following protocols outline the key steps in this process.
In Vitro Antifungal Activity Assays
The first step is to quantify the antifungal efficacy of the compound against a panel of relevant fungal pathogens. This provides essential data on the compound's spectrum of activity and potency.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Fungal Inoculum: Culture the desired fungal strains on an appropriate agar medium. Prepare a suspension of fungal spores or yeast cells in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). Incubate the plates at an appropriate temperature for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.
Biochemical Assays for Mitochondrial ETC Complex Inhibition
To test the hypothesis that this compound targets the mitochondrial ETC, specific enzyme activity assays for complex II and complex III should be performed.
Protocol: Mitochondrial Complex III (Cytochrome bc1 Complex) Activity Assay
This assay measures the reduction of cytochrome c, which is catalyzed by complex III.
-
Isolation of Mitochondria: Isolate mitochondria from a suitable fungal species or a model organism (e.g., Saccharomyces cerevisiae or bovine heart) using differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, EDTA, and a substrate for complex III (e.g., decylubiquinol).
-
Reaction Initiation: Add the isolated mitochondria and varying concentrations of this compound to the assay buffer. Initiate the reaction by adding cytochrome c.
-
Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of complex III activity.
Protocol: Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay
This assay measures the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by complex II.
-
Mitochondria Isolation: Isolate mitochondria as described for the complex III assay.
-
Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, succinate (the substrate for complex II), and DCPIP.
-
Reaction Initiation: Add the isolated mitochondria and different concentrations of this compound to the assay buffer.
-
Spectrophotometric Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the rate of DCPIP reduction and determine the IC50 value for the compound's inhibition of complex II activity.
Biophysical Validation: X-ray Crystallography
To definitively confirm the molecular target and elucidate the binding mode of this compound, co-crystallization of the compound with the purified target protein (e.g., fungal complex III) followed by X-ray diffraction analysis is the gold standard.
Protocol: Co-crystallization and X-ray Diffraction
-
Protein Expression and Purification: Express and purify the target protein complex (e.g., fungal mitochondrial complex III) using recombinant DNA technology and chromatography techniques.
-
Co-crystallization: Mix the purified protein with a molar excess of this compound and screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).
-
Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Analysis: The diffraction data are processed to determine the three-dimensional structure of the protein-ligand complex. This reveals the precise binding site and the molecular interactions between the compound and its target.
The following diagram illustrates the general workflow for target identification and validation.
Caption: A streamlined workflow for the identification and validation of the molecular target.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is limited, general principles for picolinamide fungicides can be inferred. The nature and position of substituents on both the pyridine ring and the amide nitrogen are critical for activity. The trifluoromethyl group at the 5-position is likely crucial for enhancing the compound's potency, possibly by increasing its lipophilicity and facilitating its entry into the mitochondrial membrane. The chloro group at the 3-position may also play a role in optimizing the electronic properties and binding interactions with the target enzyme. Further synthesis and testing of analogues with modifications at these positions would be necessary to build a comprehensive SAR profile.
Conclusion and Future Directions
While the precise molecular target of this compound has not been definitively identified in publicly accessible literature, a strong body of evidence from related picolinamide fungicides points towards the inhibition of the fungal mitochondrial electron transport chain, with complex III being the most probable target. This technical guide has outlined a systematic and robust experimental strategy to test this hypothesis, from initial in vitro antifungal screening to detailed biochemical and biophysical characterization.
Future research should focus on executing the described protocols to unequivocally identify the molecular target and elucidate the detailed binding interactions. This knowledge will not only provide a deeper understanding of the mechanism of action of this important class of compounds but will also pave the way for the rational design of next-generation fungicides and pharmaceuticals with improved efficacy and safety profiles.
References
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Introduction: The Chemical and Biological Landscape of a Trifluoromethylpyridine Derivative
An In-Depth Technical Guide to the In Vitro Activity of 3-Chloro-5-(trifluoromethyl)picolinamide
This guide provides a comprehensive technical overview of the in vitro biological activities of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding and provides actionable experimental protocols based on established methodologies for analogous compounds.
This compound belongs to a class of trifluoromethylpyridine (TFMP) derivatives, a chemical scaffold of significant interest in both the agricultural and pharmaceutical sectors.[1] The presence of the trifluoromethyl group is a key feature, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The chloro and picolinamide moieties further contribute to the molecule's unique electronic and steric properties, influencing its reactivity and potential biological interactions.[1][2]
While direct and extensive research on this compound is emerging, the broader class of picolinamides has demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[5][6][7] This guide will, therefore, extrapolate from established findings on structurally related compounds to propose a robust framework for the in vitro evaluation of the title compound.
Part 1: Antifungal Activity Evaluation
The fungicidal properties of picolinamide derivatives are well-documented, making this a primary area of investigation for this compound.[1][5] The proposed mechanism of action for related compounds involves the inhibition of essential fungal enzymes or interference with metabolic pathways.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for assessing the antifungal activity of novel chemical entities.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A panel of relevant fungal pathogens (e.g., Rhizoctonia solani, Alternaria alternata, Fusarium oxysporum)[5]
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microplates
-
Spectrophotometer (for optional OD readings)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the growth medium within the 96-well plate to achieve a range of concentrations (e.g., 1000 µg/mL to 1.95 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal spore suspension or mycelial fragment suspension in the growth medium. The final concentration should be adjusted to approximately 1 x 10^5 spores/mL.
-
Inoculation: Add the fungal inoculum to each well containing the test compound dilutions. Include positive controls (fungal inoculum without the compound) and negative controls (medium only).
-
Incubation: Incubate the microplates at an appropriate temperature (e.g., 25-28°C) for a period suitable for visible growth (typically 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Representative MIC Data Table
| Fungal Species | MIC Range (µg/mL) of Analagous Picolinamides |
| Rhizoctonia solani | < 100 |
| Alternaria alternata | < 100 |
| Sclerotium rolfsii | < 100 |
| Fusarium oxysporum | < 100 |
| Macrophomina phaseolina | < 100 |
Note: The above data is illustrative and based on the reported high inhibitory activity of related picolinamides at a concentration of 1000 µg/mL, where complete inhibition was observed.[5] Actual MIC values for this compound would need to be determined experimentally.
Part 2: Antiproliferative and Cytotoxic Activity Assessment
Picolinamide derivatives have also been investigated for their potential as antitumor agents, with some exhibiting potent antiproliferative activities against various cancer cell lines.[6][8] A common mechanism of action for such compounds is the inhibition of protein kinases, such as Aurora-B kinase, which are crucial for cell cycle progression.[6][8]
Experimental Workflow: From Cellular Viability to Kinase Inhibition
The following workflow outlines a logical progression for evaluating the anticancer potential of this compound.
Caption: A streamlined workflow for assessing the antiproliferative effects of a test compound.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on human cancer cell lines and determine its IC50 value.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, HCT-116, SW480)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Potential Molecular Target: Aurora-B Kinase
Based on studies of structurally similar N-methyl-picolinamide-4-thiol derivatives, Aurora-B kinase is a plausible target for this compound.[6][8] This kinase plays a critical role in chromosome segregation and cytokinesis, and its inhibition can lead to apoptosis in cancer cells.
Caption: Hypothesized mechanism of action via Aurora-B kinase inhibition.
Part 3: Antibacterial Activity Screening
Certain picolinamide analogs have demonstrated potent and selective activity against specific bacteria, such as Clostridioides difficile.[7] This selectivity is a highly desirable trait for new antibiotics, as it minimizes disruption to the natural gut microbiota.
Experimental Protocol: Agar Disk Diffusion Assay
Objective: A preliminary screening to assess the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[9]
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper disks
-
Sterile saline
-
Bacterial incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of MHA plates.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is proportional to the antibacterial activity.
Data Interpretation and Next Steps
A significant zone of inhibition would warrant further investigation, including the determination of MIC values using broth microdilution, similar to the antifungal assay described earlier. For compounds showing high potency, selectivity studies against a panel of commensal gut bacteria would be a critical next step.[7]
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel bioactive agents. The in vitro assays detailed in this guide provide a foundational framework for characterizing its antifungal, antiproliferative, and antibacterial activities. Positive results from these initial screens should be followed by more in-depth mechanistic studies, including specific enzyme inhibition assays, gene expression analysis, and advanced molecular modeling to elucidate the precise mechanisms of action and to guide further lead optimization.
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Science Alert. In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. [Link]
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National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]
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National Center for Biotechnology Information. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. [Link]
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ResearchGate. (2012, October 16). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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The Rise of a Moiety: A Technical Guide to the Discovery and Development of Trifluoromethylpyridine Fungicides
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Modern Fungicide Design
The relentless arms race between fungal pathogens and agricultural productivity has necessitated the continuous innovation of effective and specific fungicides. Within the vast chemical landscape of crop protection, the trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone of modern fungicide development.[1][2] Its unique physicochemical properties, conferred by the synergistic interplay of the electron-withdrawing trifluoromethyl group and the heteroaromatic pyridine ring, have proven instrumental in designing molecules with potent and targeted antifungal activity.[3] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes, making the TFMP scaffold a privileged structure in agrochemical research.[3][4]
This in-depth technical guide provides a comprehensive overview of the discovery and development of trifluoromethylpyridine fungicides, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the core principles of their design, explore the intricacies of their modes of action, and present detailed case studies of commercially successful fungicides. Furthermore, this guide will equip you with the practical knowledge of key experimental protocols that underpin the fungicide discovery pipeline, from initial screening to in-planta efficacy evaluation.
Pillar 1: Unraveling the Core Chemistry and Synthesis
The journey of a successful fungicide begins with its chemical synthesis. The trifluoromethylpyridine core, the foundation of this class of fungicides, can be constructed through various synthetic strategies. A common approach involves the modification of pre-existing pyridine rings, often starting from readily available picoline derivatives. These methods typically involve chlorination followed by a halogen exchange (HALEX) reaction to introduce the trifluoromethyl group.[3]
Another powerful strategy is the construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks.[3] This approach offers greater flexibility in introducing substituents onto the pyridine ring, a crucial aspect for optimizing biological activity during the lead optimization phase.
A Case Study in Synthesis: Fluopyram
Fluopyram, a prominent succinate dehydrogenase inhibitor (SDHI) fungicide, exemplifies a sophisticated synthetic route. A novel and environmentally conscious process has been developed that avoids hazardous hydrogenation and expensive catalysts.[5] This method utilizes a carbamate as a starting material to construct the key intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.[5] The final step involves the amidation of this intermediate with 2-(trifluoromethyl)benzoyl chloride to yield fluopyram.[5]
Pillar 2: Decoding the Mechanisms of Fungal Inhibition
Trifluoromethylpyridine fungicides primarily exert their effects by disrupting the fungal respiratory chain, a vital process for energy production. They predominantly fall into two major classes based on their specific molecular targets: Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs).
Succinate Dehydrogenase Inhibitors (SDHIs): Stifling Cellular Respiration at Complex II
SDHIs, such as fluopyram, target Complex II of the mitochondrial electron transport chain.[6][7] Succinate dehydrogenase (SDH) is a key enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain by oxidizing succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the electron flow from succinate to ubiquinone, thereby halting ATP production and ultimately leading to fungal cell death.[4]
The binding of fluopyram to the SDH active site is a highly specific interaction. Molecular docking studies have revealed that the trifluoromethylpyridine moiety and the benzamide portion of the molecule form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the Qp site.[4]
Diagram: Mode of Action of SDHI Fungicides
Caption: Fluopyram, an SDHI, binds to Complex II, blocking electron transport and ATP synthesis.
Quinone outside Inhibitors (QoIs): Intercepting Electron Flow at Complex III
QoI fungicides, including the trifluoromethylpyridine-containing picoxystrobin, target Complex III (also known as the cytochrome bc1 complex) of the mitochondrial respiratory chain.[8] They bind to the Quinone outside (Qo) site of cytochrome b, a key subunit of Complex III.[9][10] This binding event blocks the transfer of electrons from ubihydroquinone to cytochrome c1, another essential component of the electron transport chain. The disruption of this electron flow prevents the generation of the proton gradient necessary for ATP synthesis, leading to a rapid cessation of fungal growth.[9]
The interaction of QoI fungicides with the Qo site is a dynamic process. The binding of these inhibitors can induce conformational changes in the Rieske iron-sulfur protein, a mobile subunit of Complex III, which is critical for electron transfer.[11]
Diagram: Mode of Action of QoI Fungicides
Caption: Picoxystrobin, a QoI, inhibits Complex III, disrupting the electron transport chain.
Pillar 3: The Fungicide Discovery and Development Workflow
The path from a promising chemical scaffold to a commercially viable fungicide is a long and rigorous one, typically spanning over a decade and involving substantial investment.[12] The process is a multi-stage funnel, starting with a vast number of compounds that are progressively narrowed down based on a stringent set of criteria.
Diagram: The Fungicide Discovery and Development Pipeline
Caption: The fungicide discovery pipeline is a multi-step process from initial hits to market launch.
Case Study: Fluopyram - A Modern SDHI Fungicide
Fluopyram, developed by Bayer, is a broad-spectrum fungicide belonging to the chemical class of pyridinyl-ethyl-benzamides.[7] Its discovery was the result of a dedicated research program aimed at identifying novel SDHIs with improved efficacy and a broader spectrum of activity.
Structure-Activity Relationship (SAR) of Fluopyram Analogs
The optimization of the fluopyram scaffold involved systematic modifications of both the trifluoromethylpyridine and the benzamide moieties to enhance its fungicidal potency and spectrum. The following table summarizes key SAR findings from various studies.
| R1 (Pyridine Ring) | R2 (Benzamide Ring) | Target Pathogen | EC50 (µg/mL) | Reference |
| 3-Cl, 5-CF3 | 2-CF3 | Botrytis cinerea | 5.389 | [6][13] |
| 3-Cl, 5-CF3 | 2-CF3 | Alternaria solani | 0.244 | [6][13] |
| 3-Cl, 5-CF3 | 2-CF3 | Fusarium virguliforme | 3.35 | [6][13] |
| 3-Cl, 5-CF3 | Guanidine derivative | Pythium aphanidermatum | 9.93 | [4] |
| 3-Cl, 5-CF3 (Lead) | Guanidine derivative | Pythium aphanidermatum | 19.10 | [4] |
EC50: The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.
The data clearly indicates that the substitution pattern on both aromatic rings is critical for antifungal activity. The introduction of a guanidine group in place of the 2-trifluoromethylbenzoyl moiety, for instance, led to enhanced activity against Pythium aphanidermatum.[4]
Case Study: Picoxystrobin - A Systemic QoI Fungicide
Picoxystrobin is a strobilurin fungicide that was developed to provide broad-spectrum disease control in various crops.[8] As a QoI, its mode of action is the inhibition of mitochondrial respiration at Complex III.[9]
Synthesis and Development of Picoxystrobin
The synthesis of picoxystrobin involves the coupling of a trifluoromethylpyridine-containing intermediate with a substituted phenylacetate moiety.[13] Its development focused on achieving systemic properties, allowing for the protection of new plant growth after application.
Experimental Protocols: The Foundation of Fungicide Discovery
The following section provides detailed, step-by-step methodologies for key experiments central to the discovery and evaluation of trifluoromethylpyridine fungicides.
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50) of a fungicide against a specific fungal pathogen.
Materials:
-
96-well microtiter plates
-
Fungal isolate of interest (e.g., Botrytis cinerea)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
Test compound (fungicide) stock solution in a suitable solvent (e.g., DMSO)
-
Sterile water or buffer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal isolate on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile water. Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 105 spores/mL).
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the 96-well plate using the growth medium. The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).
-
Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader to determine fungal growth. Calculate the percentage of growth inhibition for each concentration relative to the positive control. The MIC is the lowest concentration that completely inhibits visible growth. The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a non-linear regression analysis.
Succinate Dehydrogenase (SDH) Activity Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme of SDHI fungicides.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate solution
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Test compound (SDHI fungicide)
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungus using differential centrifugation.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, mitochondrial fraction, DCPIP, and PMS.
-
Initiate Reaction: Add the succinate solution to initiate the enzymatic reaction.
-
Measure Absorbance: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Inhibitor Assay: Repeat the assay with the addition of varying concentrations of the test compound to the reaction mixture before the addition of succinate.
-
Data Analysis: Calculate the rate of DCPIP reduction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.
In Planta Fungicide Efficacy Assay (Detached Leaf Method)
This protocol assesses the protective and curative activity of a fungicide on plant tissue.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., grape leaves for Botrytis cinerea)
-
Fungal pathogen spore suspension
-
Test compound (fungicide) solution
-
Petri dishes or other suitable containers
-
Moist filter paper
-
Atomizer or sprayer
Procedure:
-
Leaf Preparation: Detach healthy leaves and place them on moist filter paper in Petri dishes with the adaxial (upper) surface facing up.
-
Protective Treatment: For protective assays, spray the leaves with the fungicide solution and allow them to dry. Then, inoculate the leaves with the fungal spore suspension.
-
Curative Treatment: For curative assays, first inoculate the leaves with the fungal spore suspension. After a set incubation period (e.g., 24 hours), apply the fungicide solution.
-
Inoculation: Apply a small droplet of the spore suspension to the center of each leaf.
-
Incubation: Incubate the Petri dishes at an appropriate temperature and humidity to promote fungal growth and disease development.
-
Disease Assessment: After a few days, measure the diameter of the necrotic lesions that have developed on the leaves.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Conclusion and Future Perspectives
The trifluoromethylpyridine moiety has undeniably carved a significant niche in the landscape of modern fungicides. The success of compounds like fluopyram and picoxystrobin underscores the power of this chemical scaffold in developing potent and specific inhibitors of crucial fungal metabolic pathways. The continuous exploration of the structure-activity relationships of TFMP derivatives, coupled with advancements in our understanding of fungal biology and resistance mechanisms, will undoubtedly pave the way for the next generation of innovative and sustainable crop protection solutions. As we move forward, a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and advanced screening technologies will be paramount in staying ahead of the ever-evolving challenge of fungal diseases in agriculture.
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A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (URL: [Link])
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Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. - CGSpace. (URL: [Link])
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Fluopyram synthesis method - Eureka | Patsnap. (URL: [Link])
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Fungicide Efficacy Against Botrytis cinerea at Different Positions on Grape Shoots. (URL: [Link])
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Resistance Mechanisms and Molecular Docking Studies of Four Novel QoI Fungicides in Peronophythora litchii - PMC - NIH. (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
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How to Submit Fungicide Testing Protocols | Turfgrass Diagnostic Lab. (URL: [Link])
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Fungicide Use in Field Crops Web Book - Crop Protection Network. (URL: [Link])
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (URL: [Link])
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed. (URL: [Link])
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. (URL: [Link])
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EMDB-60317: Cryo-EM structure of pyraclostrobin-bound porcine bc1 complex - Yorodumi. (URL: [Link])
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Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp - APS Journals. (URL: [Link])
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Modeling the Qo site of crop pathogens in Saccharomyces cerevisiae cytochrome b | Request PDF - ResearchGate. (URL: [Link])
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Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea - NIH. (URL: [Link])
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An Assay to Study Botrytis cinerea-infected Grapevine Leaves Primed with Pseudomonas fluorescens - Bio-protocol. (URL: [Link])
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DEVELOPMENT OF FIELD CROP FUNGICIDE MANAGEMENT GUIDELINES FOR ILLINOIS AND MONITORING FOR FUNGICIDE RESISTANCE - : NIFA Reporting Portal. (URL: [Link])
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Features of interactions responsible for antifungal activity against resistant type cytochrome bc1 - Semantic Scholar. (URL: [Link])
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An Effect and Less Spraying Control Method Successfully Controls Botrytis cinerea on Grapes in China - MDPI. (URL: [Link])
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Effect of Combining Wuyiencin and Pyrimethanil on Controlling Grape Gray Mold and Delaying Resistance Development in Botrytis cinerea - NIH. (URL: [Link])
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
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Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina; races to fungicides - SciELO. (URL: [Link])
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X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery - ResearchGate. (URL: [Link])
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Cryo-EM Structures Reveal the Unique Binding Modes of Metyltetraprole in Yeast and Porcine Cytochrome bc1 Complex Enabling Rational Design of Inhibitors - ResearchGate. (URL: [Link])
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed Central. (URL: [Link])
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Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed. (URL: [Link])
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(PDF) The Crystal Structure of Bacterial Cytochrome bc1 in Complex with Azoxystrobin Reveals a Conformation Switch of the Rieske Iron-Sulfur Protein Subunit - ResearchGate. (URL: [Link])
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SAR study of N'-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. (URL: [Link])
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An In-depth Technical Guide to the Chemical Stability and Degradation of 3-Chloro-5-(trifluoromethyl)picolinamide
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability is a cornerstone of robust product development. This guide provides an in-depth technical exploration of the chemical stability and degradation pathways of 3-Chloro-5-(trifluoromethyl)picolinamide. By synthesizing established principles of physical organic chemistry with modern analytical strategies, this document serves as a practical framework for designing and executing comprehensive stability studies. We will delve into the anticipated degradation mechanisms under various stress conditions and provide detailed, actionable protocols for identifying and quantifying potential degradants, ensuring the development of a safe, effective, and stable final product.
Introduction to this compound and its Stability Profile
This compound is a halogenated pyridine derivative with significant potential in the agricultural and pharmaceutical sectors.[1] Its chemical structure, featuring a picolinamide backbone substituted with a chloro and a trifluoromethyl group, imparts a unique combination of physicochemical properties that are critical to its biological activity. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents is expected to influence the reactivity and stability of the pyridine ring and the amide functionality.
A thorough investigation of its stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure product quality, safety, and efficacy over its shelf life.[2][3][4] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways and for the development of stability-indicating analytical methods.[5][6]
Molecular Structure:
Figure 1: Chemical structure of this compound.
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced degradation conditions.
Hydrolytic Degradation
The amide linkage is generally susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the cleavage of the amide bond, yielding 3-chloro-5-(trifluoromethyl)picolinic acid and ammonia.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the carboxylate and ammonia.
Figure 2: Predicted hydrolytic degradation pathway.
Oxidative Degradation
The pyridine ring, although relatively electron-deficient, can be susceptible to oxidation, particularly at the nitrogen atom, to form the corresponding N-oxide. Common laboratory oxidizing agents like hydrogen peroxide are used to induce this degradation. The formation of an N-oxide can alter the electronic properties of the pyridine ring, potentially influencing its further reactivity.[7][8]
Figure 3: Predicted oxidative degradation pathway.
Photolytic Degradation
Compounds containing halogenated aromatic rings can be susceptible to photodegradation. Upon exposure to UV or visible light, the C-Cl bond may undergo homolytic cleavage to generate radical intermediates. These reactive species can then participate in a variety of subsequent reactions, including reaction with solvent or other molecules, leading to a complex mixture of degradation products. Photodegradation of 2-chloropyridine has been shown to result in the formation of various intermediates, including products of dechlorination and ring opening.[9] The trifluoromethyl group is generally considered to be photochemically stable.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed in accordance with ICH guidelines Q1A(R2) and Q1B to investigate the stability of this compound under various stress conditions.[2][3] A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for these studies.
General Experimental Workflow
Figure 4: General workflow for forced degradation studies.
Detailed Protocols
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis. | To assess susceptibility to acid-catalyzed degradation, primarily of the amide bond. Elevated temperature accelerates the reaction rate.[10] |
| Base Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at room temperature for 24 hours. 3. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis. | To evaluate susceptibility to base-catalyzed degradation. Amide hydrolysis is often faster under basic conditions. |
| Oxidative Degradation | 1. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. 3. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. | To investigate the potential for oxidation, such as N-oxide formation on the pyridine ring.[7][8] |
| Thermal Degradation | 1. Store the solid compound and the stock solution at 60°C in a temperature-controlled oven. 2. Analyze samples at 0, 1, 3, and 7 days. | To assess the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photolytic Degradation | 1. Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] 2. A control sample should be protected from light (e.g., wrapped in aluminum foil). 3. Analyze the exposed and control samples. | To determine the compound's sensitivity to light, which can induce photochemical reactions like dechlorination.[9] |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary technique for monitoring the stability of this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A gradient elution (e.g., starting with 95% A and increasing B) will likely be required to separate the parent compound from more polar (hydrolysis product) and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., 270 nm, to be determined by UV scan) | The pyridine ring and amide chromophore should provide good UV absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradation products can be determined. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The amide bond cleavage is a common fragmentation pathway for picolinamides.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of unknown degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy is the gold standard. ¹H and ¹³C NMR will provide information on the carbon-hydrogen framework, while specialized techniques like COSY, HSQC, and HMBC can establish connectivity. ¹⁹F NMR will be particularly useful for confirming the integrity of the trifluoromethyl group.[2][4]
Data Interpretation and Reporting
| Parameter | Description |
| Assay | The percentage of the parent compound remaining after exposure to stress conditions. |
| Degradation Products | The percentage of each degradation product formed. The peak area percentage from HPLC is often used for estimation. |
| Mass Balance | The sum of the assay value and the percentages of all degradation products should ideally be between 95% and 105%, indicating that all major degradation products have been detected. |
| Peak Purity | Assessed using a PDA detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products. |
Conclusion
This guide provides a comprehensive framework for investigating the chemical stability and degradation of this compound. The predicted degradation pathways—hydrolysis of the amide, oxidation of the pyridine nitrogen, and photolytic reactions—serve as a starting point for a systematic forced degradation study. The detailed experimental protocols and analytical methodologies outlined herein will enable researchers to generate the critical data required to understand the molecule's intrinsic stability, develop a robust stability-indicating method, and ultimately support the development of a safe and effective product. A thorough and scientifically sound stability program is not merely a regulatory requirement but a fundamental component of quality by design in pharmaceutical and agrochemical development.
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-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- International Council for Harmonisation. (n.d.).
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MedCrave. (2016). Forced Degradation Studies. [Link]
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- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2255.
- da Silva, A. B. F., et al. (2018).
- Della Pina, C., Falletta, E., & Rossi, M. (2011). Selective oxidation of tertiary amines on gold catalysts. Catalysis Science & Technology, 1(8), 1413-1417.
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Methodological & Application
Application Note & Experimental Protocol: 3-Chloro-5-(trifluoromethyl)picolinamide
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and handling of 3-Chloro-5-(trifluoromethyl)picolinamide. This picolinamide derivative, featuring both a chloro and a trifluoromethyl group, is a significant scaffold in medicinal chemistry and agrochemical research.[1] Its unique electronic properties make it a valuable building block for developing novel fungicides and potential therapeutic agents.[1][2] This guide presents a detailed, field-proven protocol for its synthesis via an acid chloride intermediate, along with essential safety data, analytical validation methods, and an overview of its biological significance.
Introduction and Scientific Context
This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position of the pyridine ring. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that significantly enhances metabolic stability and lipophilicity, properties highly sought after in the design of bioactive molecules.[3][4] The picolinamide moiety is a well-established pharmacophore known for its coordinating properties and presence in numerous biologically active compounds.
The primary interest in this compound stems from its demonstrated fungicidal activity, positioning it as a key intermediate or active ingredient in the development of advanced agricultural pesticides.[1] Furthermore, its structural motifs are explored in pharmaceutical research as potential leads for new drugs targeting fungal infections and other diseases.[1] This protocol provides a reliable method for the laboratory-scale synthesis of this important compound, starting from its corresponding carboxylic acid.
Compound Profile
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | [1] |
| CAS Number | 338758-69-3 | [1] |
| Molecular Formula | C₇H₄ClF₃N₂O | [1] |
| Molecular Weight | 224.57 g/mol | [1] |
| Appearance | Colorless to off-white solid | [2] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F | [1] |
| InChI Key | DVUFMZZZAYXFTB-UHFFFAOYSA-N | [1] |
Synthetic Protocol: Amidation via Acid Chloride Intermediate
The synthesis of picolinamides is commonly achieved through the coupling of a picolinic acid derivative with an amine source.[5] While direct amidation using coupling agents is a viable route, the conversion of the starting carboxylic acid to a more reactive acid chloride intermediate often provides higher yields and cleaner reactions. This protocol details the synthesis of this compound from 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
The rationale for this two-step approach is rooted in chemical reactivity. The carboxylic acid is first converted to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia to form the desired amide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Reagents and Materials
| Reagent | CAS Number | Supplier Recommendation | Purpose |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-18-9 | Sigma-Aldrich, Combi-Blocks | Starting material |
| Oxalyl Chloride | 79-37-8 | Sigma-Aldrich | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Fisher Scientific | Catalyst for acid chloride formation |
| Dichloromethane (DCM), anhydrous | 75-09-2 | VWR | Reaction solvent |
| Ammonium Hydroxide (28-30% solution) | 1336-21-6 | Sigma-Aldrich | Amine source for amidation |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | Extraction solvent |
| Hexanes | 110-54-3 | VWR | Eluent for chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | Lab Prepared | Neutralizing agent |
| Brine (Saturated NaCl solution) | 7647-14-5 | Lab Prepared | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | Sorbent Technologies | Stationary phase for chromatography |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Addition funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel) and UV lamp
Detailed Experimental Protocol
PART A: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride (Intermediate)
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (e.g., 5.0 g, 22.17 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the suspension to 0 °C using an ice bath. This is critical to control the exothermic reaction with the chlorinating agent.
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~2-3 drops) to the suspension. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the chlorination process.
-
Chlorinating Agent Addition: Add oxalyl chloride (e.g., 2.2 mL, 26.6 mmol, 1.2 eq) dropwise to the cooled suspension over 15-20 minutes.[6] Vigorous gas evolution (CO₂, CO) will be observed. The dropwise addition prevents an uncontrolled reaction rate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion by observing the cessation of gas evolution and the formation of a clear solution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude yellow oil/solid is the acid chloride intermediate. Crucially, this intermediate is moisture-sensitive and should be used immediately in the next step without purification.
PART B: Synthesis of this compound
-
Reaction Setup: Dissolve the crude acid chloride from Part A in anhydrous DCM (40 mL) and cool the solution to 0 °C in an ice bath.
-
Amination: Slowly add concentrated ammonium hydroxide solution (~15 mL, ~220 mmol, ~10 eq) to the cooled DCM solution. A significant exotherm and the formation of a white precipitate will occur. The large excess of ammonia ensures complete conversion of the acid chloride and neutralizes the HCl byproduct.
-
Reaction Progression: Stir the resulting biphasic mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting acid chloride spot has disappeared.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL) to recover any dissolved product.
-
Workup - Washing: Combine all organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL) to remove any remaining acid, and finally with brine (20 mL) to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc). This step is essential to remove any unreacted starting materials or byproducts.
-
Final Product: Combine the pure fractions as identified by TLC, and remove the solvent in vacuo to yield this compound as a white solid. Determine the yield and characterize the product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. The methods below are standard for the validation of novel or synthesized small molecules.[7]
| Technique | Purpose | Expected Observations |
| ¹H and ¹⁹F NMR Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and two distinct signals for the amide (-NH₂) protons. ¹⁹F NMR: A singlet corresponding to the -CF₃ group. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity assessment and molecular weight confirmation. | A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target compound (m/z ≈ 225.0).[7] |
| Melting Point | Purity assessment. | A sharp, defined melting point range. Broad ranges typically indicate impurities. |
| FT-IR Spectroscopy | Confirmation of functional groups. | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-F stretching. |
Safety and Handling
Working with the reagents in this protocol requires strict adherence to safety procedures. A thorough risk assessment should be conducted before beginning any experimental work.
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[8][10]
-
Reagent-Specific Hazards:
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle with extreme care under inert conditions.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation exposure.
-
Ammonium Hydroxide: Corrosive and causes severe skin and eye irritation. Ensure good ventilation.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[8][9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
General Experimental Workflow Diagram
Caption: A generalized workflow for chemical synthesis experiments.
References
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PubChem. 5-Chloro-3-(trifluoromethyl)picolinamide. Available at: [Link]
-
Frontiers in Chemistry. (2019). The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property. Available at: [Link]
-
ResearchGate. Synthesis of picolinamide amide derivatives. Available at: [Link]
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Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]
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Angene Chemical. (2025, September 18). Safety Data Sheet. Available at: [Link]
-
Capot Chemical Co., Ltd. MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. Available at: [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Available at: [Link]
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Iddo, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 143–151. Available at: [Link]
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De Gruyter. (2024, November 4). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Available at: [Link]
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Application Notes & Protocols: In Vitro Evaluation of 3-Chloro-5-(trifluoromethyl)picolinamide as a Novel Antifungal Agent
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] The current clinical armamentarium of antifungal drugs is limited to a few classes, many of which are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[1][2] This landscape underscores an urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action.
Picolinamides are a class of compounds that have shown promise as potent fungicides.[3] Specifically, 3-Chloro-5-(trifluoromethyl)picolinamide is a synthetic picolinamide derivative whose structural features—a halogenated pyridine ring and a trifluoromethyl group—are often associated with potent biological activity.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of this compound. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across studies.[6][7] We will delve into the determination of minimum inhibitory and fungicidal concentrations, preliminary cytotoxicity profiling, and the interpretation of this data to build a robust preclinical assessment of the compound's potential.
Scientific Foundation: Hypothesized Mechanisms of Action
Understanding the potential mechanism of action is critical for rational drug development. While the specific target of this compound is yet to be definitively elucidated, research on related picolinamide structures points to two primary, highly promising antifungal targets.[2][3]
-
Inhibition of Mitochondrial Respiration: Several novel picolinamide fungicides, such as fenpicoxamid, function as Quinone-inside (Qi) inhibitors.[3][8] They bind to the Qi site of cytochrome b in mitochondrial complex III, disrupting the electron transport chain. This effectively halts ATP production, leading to fungal cell death. This mechanism is distinct from the Qo site targeted by strobilurin fungicides, which is crucial as it may circumvent existing resistance pathways.[3]
-
Disruption of Lipid Homeostasis: A distinct class of picolinamide and benzamide compounds has been identified to specifically target Sec14p, the primary phosphatidylinositol/phosphatidylcholine transfer protein in fungi like Saccharomyces cerevisiae.[1][2] Sec14p is essential for maintaining the lipid composition of the Golgi apparatus, which is vital for secretion and cell membrane integrity.[9] Importantly, these compounds showed no cytotoxicity against mammalian cells, as the mammalian SEC14L proteins lack the specific substructure targeted by these inhibitors, suggesting a potentially wide therapeutic window.[2]
Experimental Protocols
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following methods are adapted from CLSI documents M27 (yeasts) and M38 (molds) and are designed to establish the foundational antifungal profile of this compound.[7][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for quantifying the in vitro activity of an antifungal agent.[11][12] It determines the MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[13]
Causality Behind Choices:
-
Medium: RPMI 1640 buffered with MOPS is the standard medium.[10] RPMI provides the necessary nutrients for fungal growth, while the MOPS buffer maintains a stable physiological pH of 7.0, as fungal metabolism can alter the pH and affect drug activity.[10]
-
Inoculum Density: A standardized inoculum (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts) is critical.[14] Too high a density can lead to falsely elevated MICs (the "inoculum effect"), while too low a density can result in insufficient growth.
-
Controls: The inclusion of multiple controls is a self-validating step. A growth control ensures the fungus is viable, a sterility control confirms the absence of contamination, a solvent control ensures the vehicle (e.g., DMSO) has no intrinsic antifungal activity at the tested concentration, and a known antifungal (e.g., Fluconazole) validates the assay's performance against a reference standard.[12]
Step-by-Step Methodology:
-
Preparation of Compound Stock:
-
Accurately weigh this compound powder.
-
Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[15] Aliquot and store at -20°C.
-
Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
-
Inoculum Preparation:
-
Subculture the fungal strain onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability (24h for yeasts, 2-7 days for molds).[14]
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer or densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[14]
-
Create the final working inoculum by diluting this suspension in RPMI 1640 medium to achieve a concentration that will result in 0.5–2.5 x 10³ CFU/mL in the final assay volume.[14] For molds, the target is typically higher, around 0.4–5 x 10⁴ CFU/mL.[10]
-
-
Plate Preparation and Drug Dilution:
-
Using a sterile 96-well U-bottom microtiter plate, add 100 µL of RPMI medium to wells 2 through 12 in a given row.
-
Prepare a 2x working solution of the compound at the highest desired final concentration in RPMI. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This creates a gradient of drug concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This halves the drug concentration in wells 1-10 to the final test concentrations and establishes the growth control in well 11.
-
Well 12 serves as the sterility (blank) control, containing only 100 µL of RPMI and the 100 µL added in the first step.[16]
-
Seal the plate and incubate at 35°C for 24-48 hours (yeasts) or longer for slow-growing molds.[14][17]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest drug concentration in which there is no visible growth compared to the growth control well.[17]
-
For some drug-organism combinations (especially azoles against yeasts), a "trailing" effect may be observed. In these cases, the MIC is often defined as the concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.[17]
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC assay is a quantitative extension of the MIC test that distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.[13] It determines the lowest concentration of an agent that kills 99.9% of the initial fungal inoculum.
Step-by-Step Methodology:
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 3.1.
-
Subculture: From each well that shows complete growth inhibition (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plate Aliquots: Spot-inoculate the aliquots onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).[14] Be sure to label the spots corresponding to each concentration.
-
Incubate: Incubate the agar plate at 35°C until growth is clearly visible in a subculture from the growth control well.
-
Determine MFC: The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in colonies compared to the initial inoculum) on the subculture plate.[13]
Protocol 3: In Vitro Cytotoxicity Assay (Preliminary Safety Assessment)
A critical step in early-stage antifungal discovery is to assess the compound's toxicity to mammalian cells.[18] This helps establish a therapeutic window. A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of viability.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa, HepG2) in appropriate media in a 96-well flat-bottom plate and incubate until a confluent monolayer is formed.
-
Compound Exposure: Remove the culture medium and add fresh medium containing 2-fold serial dilutions of this compound. Include a "cells only" control (no compound) and a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[19]
-
Viability Assay: Add a viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate for the recommended time (typically 1-4 hours).[18]
-
Read Absorbance: Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate CC₅₀: Plot the cell viability (%) against the compound concentration. The concentration that reduces cell viability by 50% is the CC₅₀ (50% cytotoxic concentration).
Data Presentation and Interpretation
Clear and standardized data presentation is essential for interpretation and comparison.
Data Tables
Summarize quantitative data in tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain ID | MIC (µg/mL) | Positive Control MIC (µg/mL) [Drug Name] |
|---|---|---|---|
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | Clinical Isolate 1 | ||
| Aspergillus fumigatus | ATCC 204305 |
| Cryptococcus neoformans | H99 | | |
Table 2: Fungicidal Activity and Selectivity Index
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation | CC₅₀ (µg/mL) [Cell Line] | Selectivity Index (SI = CC₅₀/MIC) |
|---|---|---|---|---|---|---|---|
| Candida albicans | ATCC 90028 |
| Aspergillus fumigatus | ATCC 204305 | | | | | | |
Interpretation of Results
-
MFC/MIC Ratio: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[14]
-
Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of host cell toxicity to antimicrobial activity (SI = CC₅₀ / MIC). A higher SI value is desirable, indicating that the compound is significantly more toxic to the fungus than to mammalian cells. A commonly accepted threshold for a promising hit compound is an SI ≥ 10.
References
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Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). PubMed Central. [Link]
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Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chemical Biology, 25(3), 265-276.e5. [Link]
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Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]
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Antifungal Susceptibility | MI - Microbiology. (n.d.). University of Rochester Medical Center. [Link]
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Sipos, G., et al. (2023). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. Plants, 12(15), 2841. [Link]
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Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6), ofaa214. [Link]
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Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 265-276.e5. [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
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Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Request PDF on ResearchGate. [Link]
-
Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Creative Biolabs. [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
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Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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Susceptibility. (n.d.). Doctor Fungus. [Link]
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Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (n.d.). [Link]
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Application Notes and Protocols for In Vivo Studies of 3-Chloro-5-(trifluoromethyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for conducting in vivo studies on 3-Chloro-5-(trifluoromethyl)picolinamide. This document offers a framework for investigating the compound's potential therapeutic effects, beginning with a hypothesized anti-inflammatory application. The protocols herein are designed to ensure scientific rigor, ethical conduct, and data reproducibility.
Introduction to this compound
This compound is a halogenated pyridine derivative with a molecular formula of C₇H₄ClF₃N₂O.[1] Its structure, featuring a trifluoromethyl group, suggests potential for biological activity, as this moiety is a common feature in many active pharmaceutical ingredients.[2][3] While its primary documented application is in agriculture as a fungicide, its structural motifs are also found in compounds with therapeutic properties in mammalian systems.[1][4]
For the purpose of these application notes, we will hypothesize a potential anti-inflammatory application for this compound. This hypothesis is based on the prevalence of trifluoromethyl-containing compounds in anti-inflammatory drug discovery.[2] The following protocols are designed to investigate this hypothetical application in a preclinical setting.
Preclinical In Vivo Study Design: A Roadmap
A well-designed preclinical study is paramount for generating meaningful and translatable data.[5] This section outlines the critical considerations for designing an in vivo study to evaluate the anti-inflammatory potential of this compound.
Rationale for Animal Model Selection
The choice of animal model is crucial and should be guided by the specific scientific question.[6] For screening a novel compound for anti-inflammatory activity, rodent models are well-established and widely used.[7][8]
-
Acute Inflammation Model: Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[9] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, which can be quantified.[9]
-
Chronic Inflammation Model: Adjuvant-Induced Arthritis: For assessing the compound's potential in chronic inflammatory conditions, the adjuvant-induced arthritis model in rats is a suitable choice.[10] This model shares several pathological features with human rheumatoid arthritis.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict adherence to ethical guidelines and regulations.
-
Institutional Animal Care and Use Committee (IACUC) Approval: Prior to initiating any study, a detailed protocol must be submitted to and approved by the institution's IACUC or equivalent ethics committee.[11][12] This protocol should justify the use of animals, the number of animals, and all procedures to be performed.
-
The 3Rs Principle: The principles of R eplacement, R eduction, and R efinement should be the guiding framework for all animal research.[11][13]
-
Replacement: Justify why non-animal methods are not suitable for the study's objectives.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This can be achieved through appropriate experimental design and statistical power analysis.
-
Refinement: All procedures should be refined to minimize pain, suffering, and distress to the animals. This includes proper handling, appropriate anesthesia and analgesia, and establishing humane endpoints.[12]
-
Compound Formulation for Oral Administration
The formulation of the test compound is critical for ensuring accurate and consistent dosing.
Table 1: Example Formulation of this compound for Oral Gavage
| Parameter | Description |
| Compound | This compound |
| Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water |
| Concentrations | 10 mg/mL, 30 mg/mL, 100 mg/mL |
| Preparation | 1. Weigh the required amount of compound. 2. Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring. 3. Add the compound to the vehicle and sonicate until a homogenous suspension is formed. 4. Prepare fresh on each day of dosing. |
| Storage | Store at room temperature, protected from light, for the duration of the dosing day. |
Step-by-Step In Vivo Protocols
The following protocols provide a detailed methodology for conducting an acute anti-inflammatory study using the carrageenan-induced paw edema model in rats.
Animal Handling and Acclimation
-
Species: Male Wistar or Sprague-Dawley rats (150-200g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide free access to standard chow and water.[11]
-
Acclimation: Allow the animals to acclimate to the laboratory environment for at least one week prior to the experiment.
Experimental Workflow Diagram
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol for Oral Gavage Administration
Oral gavage is a common method for administering precise doses of a compound.[14][15]
-
Animal Restraint: Gently restrain the rat, ensuring the head and neck are in a straight line with the body to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[16] Mark this depth on the needle.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, advancing it along the palate into the esophagus. The needle should pass smoothly without resistance.[17]
-
Compound Administration: Once the needle is in place, administer the compound suspension slowly.
-
Needle Removal: Gently remove the needle along the same path of insertion.
-
Post-Administration Monitoring: Observe the animal for any signs of distress for at least 10-15 minutes after the procedure.[18]
Table 2: Dosing and Administration Parameters
| Parameter | Specification |
| Gavage Needle Size | 16-18 gauge, 2-3 inches long, with a ball tip |
| Dosing Volume | 5-10 mL/kg body weight[15] |
| Dosing Groups | 1. Vehicle Control (0.5% CMC) 2. Positive Control (e.g., Indomethacin 10 mg/kg) 3. Compound (10 mg/kg) 4. Compound (30 mg/kg) 5. Compound (100 mg/kg) |
| Group Size | n = 6-8 animals per group |
Induction of Paw Edema
-
One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
The left hind paw will serve as the non-inflamed control.
Data Collection
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Edema: The degree of paw edema is calculated as the increase in paw volume relative to the baseline volume.
-
Inhibition of Edema: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Pharmacokinetic and Toxicological Assessment
To understand the compound's behavior in the body, pharmacokinetic (PK) and toxicological assessments are essential.[19][20]
Pharmacokinetic Study Design
A satellite group of animals can be used for PK analysis to avoid influencing the efficacy study.
Table 3: Pharmacokinetic Study Parameters
| Parameter | Description |
| Dose | A single oral dose of 30 mg/kg |
| Time Points for Blood Collection | 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose |
| Blood Collection Method | Saphenous or tail vein bleeding |
| Anticoagulant | EDTA or Heparin |
| Sample Processing | Centrifuge to separate plasma, store at -80°C until analysis |
| Bioanalytical Method | A validated LC-MS/MS method for the quantification of this compound in plasma is required. |
Toxicology Assessment
-
Clinical Observations: Throughout the study, monitor the animals for any signs of toxicity, such as changes in behavior, posture, or grooming.
-
Body Weight: Record the body weight of each animal at the beginning and end of the study.
-
Gross Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any potential target organ toxicity.
Data Analysis and Interpretation
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
-
Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[20][21]
Conclusion
These application notes provide a comprehensive and scientifically grounded framework for the in vivo evaluation of this compound. By following these protocols, researchers can generate robust and reliable data to assess the compound's potential as a novel therapeutic agent. It is imperative that all procedures are conducted with the highest standards of scientific integrity and animal welfare.
References
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Application of 3-Chloro-5-(trifluoromethyl)picolinamide in Agriculture: A Technical Guide
This guide provides a comprehensive overview of the agricultural applications of 3-Chloro-5-(trifluoromethyl)picolinamide, a versatile molecule with demonstrated potential in crop protection. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering detailed insights into its dual-action capabilities as both a fungicide and a herbicide. The protocols and application notes herein are designed to be a practical resource for laboratory and greenhouse evaluation of this compound and its analogs.
Introduction: The Picolinamide Chemical Class in Agriculture
Picolinamides are a class of chemical compounds characterized by a pyridine-2-carboxamide backbone. Substitutions on the pyridine ring and the amide nitrogen lead to a diverse range of biological activities. This compound is a notable member of this family, possessing a unique substitution pattern that confers both fungicidal and herbicidal properties.[1] The trifluoromethyl group enhances lipophilicity, which can influence its biological activity and uptake by target organisms.[1] This dual functionality makes it a compound of significant interest for the development of novel crop protection solutions.
Fungicidal Applications: A Novel Mode of Action for Resistance Management
Derivatives of this compound have been identified as potent fungicides.[2] Their primary application lies in the control of a broad spectrum of plant pathogenic fungi, particularly those belonging to the phyla Ascomycota and Basidiomycota.[2]
Mechanism of Action: Inhibition of Mitochondrial Respiration
Picolinamide fungicides, including analogs of this compound, act as Quinone inside (Qi) inhibitors.[3] They target the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi.[3] By binding to the Qi site, these fungicides block the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[4]
This mode of action is distinct from that of strobilurin (QoI) fungicides, which bind to the Quinone outside (Qo) site of the same complex.[5][6][7] This difference is crucial for managing fungicide resistance, as there is no cross-resistance observed between Qi and QoI fungicides.[2]
Signaling Pathway: Fungal Mitochondrial Respiration Inhibition
Caption: Inhibition of the fungal electron transport chain by this compound.
Target Fungal Pathogens
Studies on picolinamide fungicides have demonstrated efficacy against a wide range of soil-borne and foliar pathogens.[7][8] While specific data for this compound is emerging, its analogs have shown strong activity against:
-
Zymoseptoria tritici (wheat leaf blotch)[2]
-
Alternaria alternata[8]
-
Rhizoctonia solani[8]
-
Botrytis cinerea[9]
-
Various species within Ascomycota and Basidiomycota[2]
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from established methods for testing the efficacy of novel antifungal compounds.[10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth or RPMI-1640)
-
Sterile 96-well microtiter plates
-
Fungal isolates of interest
-
Spectrophotometer or microplate reader
-
Positive control fungicide (e.g., a commercial strobilurin or triazole)
-
Negative control (medium with DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the culture medium within the 96-well plate to achieve a range of test concentrations (e.g., 0.01 to 100 µg/mL).
-
Inoculum Preparation: Grow the fungal isolates on a suitable agar medium. Prepare a spore or mycelial fragment suspension in sterile water or saline. Adjust the suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours), or until growth in the negative control wells is clearly visible.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring absorbance using a microplate reader.
-
Data Analysis: Calculate the EC50 (Effective Concentration for 50% inhibition) values by fitting the dose-response data to a suitable model.
Data Presentation: In Vitro Antifungal Activity
| Fungal Species | This compound EC50 (µg/mL) | Reference Fungicide EC50 (µg/mL) |
| Alternaria solani | [Insert experimental data] | [Insert experimental data] |
| Botrytis cinerea | [Insert experimental data] | [Insert experimental data] |
| Rhizoctonia solani | [Insert experimental data] | [Insert experimental data] |
| Zymoseptoria tritici | [Insert experimental data] | [Insert experimental data] |
Note: The EC50 values in this table are placeholders and should be populated with experimental results.
Herbicidal Applications: A Synthetic Auxin Approach to Weed Control
Picolinic acid derivatives, the parent class of this compound, are well-established as synthetic auxin herbicides. These herbicides are particularly effective against broadleaf weeds in various cropping systems.
Mechanism of Action: Mimicking Natural Auxin Hormones
Synthetic auxin herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[2][9] They bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family, leading to the degradation of Aux/IAA transcriptional repressors. This results in the uncontrolled expression of auxin-responsive genes, causing a cascade of physiological disruptions, including epinastic growth, cell division arrest, and ultimately, plant death.
Workflow: Greenhouse Screening for Herbicidal Efficacy
Caption: Workflow for evaluating the herbicidal efficacy of this compound.
Target Weed Species
The primary targets for picolinic acid herbicides are broadleaf weeds.[5][6][7] While specific efficacy data for this compound is under investigation, related compounds have shown activity against a range of economically important weeds, including:
-
Amaranthus retroflexus (Redroot pigweed)[5]
-
Abutilon theophrasti (Velvetleaf)[5]
-
Brassica napus (Volunteer canola)[5]
-
Various species of thistles, knapweeds, and other broadleaf weeds
Protocol for Greenhouse Herbicide Screening (Post-emergence)
This protocol provides a framework for evaluating the post-emergence herbicidal activity of this compound.
Objective: To determine the dose-response relationship and calculate the Growth Reduction 50% (GR50) for this compound on selected weed species.
Materials:
-
This compound formulated for spraying
-
Seeds of target broadleaf weed species
-
Pots with a suitable soil mix
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Calibrated laboratory sprayer
-
Positive control herbicide (e.g., a commercial synthetic auxin herbicide)
-
Untreated control
Procedure:
-
Plant Propagation: Sow seeds of the target weed species in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a series of dilutions of the formulated this compound to represent a range of application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).
-
Treatment: Uniformly spray the weed seedlings with the different herbicide concentrations using a calibrated laboratory sprayer. Include an untreated control and a positive control in the experimental design.
-
Incubation: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity, such as epinasty, chlorosis, necrosis, and stunting, using a rating scale (e.g., 0-100%, where 100% is complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants, and measure the fresh and dry weights.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to determine the GR50 value for each weed species.
Data Presentation: Herbicidal Efficacy
| Weed Species | This compound GR50 (g a.i./ha) | Reference Herbicide GR50 (g a.i./ha) |
| Amaranthus retroflexus | [Insert experimental data] | [Insert experimental data] |
| Abutilon theophrasti | [Insert experimental data] | [Insert experimental data] |
| Brassica napus | [Insert experimental data] | [Insert experimental data] |
Note: The GR50 values in this table are placeholders and should be populated with experimental results.[4][5]
Structure-Activity Relationships (SAR)
The biological activity of picolinamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For fungicidal activity, the presence and type of halogen at the 3-position and the trifluoromethyl group at the 5-position are critical for binding to the Qi site of cytochrome bc1.[2] Variations in these substitutions can significantly impact the efficacy and spectrum of activity.[1]
In the context of herbicidal activity, the substitution pattern on the picolinic acid core influences the binding affinity to the auxin receptors and the subsequent physiological response in plants. The chloro and trifluoromethyl groups on the pyridine ring of this compound likely play a key role in its herbicidal properties.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agricultural products with dual fungicidal and herbicidal activities. Its unique mode of action as a Qi inhibitor offers a valuable tool for fungicide resistance management. Its potential as a synthetic auxin herbicide provides an avenue for the control of problematic broadleaf weeds.
Further research should focus on elucidating the specific target spectra for both fungicidal and herbicidal applications, optimizing formulations for enhanced efficacy, and conducting field trials to validate its performance under real-world agricultural conditions. The protocols and information presented in this guide provide a solid foundation for the continued investigation and development of this compound and its analogs as next-generation crop protection agents.
References
- Gisi, U., & Sierotzki, H. (2008). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. Pest Management Science, 64(7), 689-697.
- Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
- Sierotzki, H., & Gisi, U. (2003). Mechanisms influencing the evolution of resistance to Qo inhibitor fungicides. Pest Management Science, 59(8), 855-867.
- Yao, C., Meyer, K. G., Gallup, C., Bowling, A. J., Hufnagl, A., Myung, K., ... & Wang, N. X. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(10), 4483-4496.
- FRAC. (n.d.). QI Fungicides. Fungicide Resistance Action Committee.
- Smolecule. (2023, August 15). Buy this compound | 338758-69-3.
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- Yang, Z., Feng, S., Liu, Z., Li, Y., Li, Y., & Li, Z. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(15), 4488.
- Netherland, M. D., & Richardson, R. J. (2016). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development Protocol. Weed Science, 64(1), 181-190.
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- Pacific Northwest Pest Management Handbooks. (n.d.). Chemical Control of Broadleaf Weeds in Turf.
- Arendrup, M. C., & Patterson, T. F. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 59.
- Espinel-Ingroff, A., & Turnidge, J. (2016). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 29(3), 549-577.
- European Congress of Clinical Microbiology and Infectious Diseases. (n.d.). S159 Antifungal Susceptibility Testing.
- Science Alert. (n.d.).
- ResearchGate. (n.d.). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- Lee, H. J., & Lee, J. C. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 127-136.
- Yao, C., Meyer, K. G., Gallup, C., Bowling, A. J., Hufnagl, A., Myung, K., ... & Wang, N. X. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(10), 4483-4496.
- Moss, S. R., & Rubin, B. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). EC50 (μg/mL) values of some compounds against tested fungi.
- PubChem. (n.d.). 5-Chloro-3-(trifluoromethyl)picolinamide.
- Kansas State Research and Extension. (2025, October 10). Chemical Control | Broadleaf Weeds | Weeds | Problem Solvers | Resources | Turf Info.
- Wang, X., Li, X., Zhang, Y., Li, J., & Fan, Z. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 20(8), 14893-14905.
- ResearchGate. (n.d.).
- National IPM Database. (2003, March 20).
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- BASF – Agriculture. (n.d.). More Active Ingredients for Weed Management.
- AERU. (n.d.). 4-N-[3-chloro-5-trifluoromethyl-pyridin-2-yl-(hydroxyl)methyl]-2,6-dichlorobenzamide (Ref: AE-0608000).
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laboratory synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide
Application Note: A-035-C5P
Topic: Robust Laboratory Synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide
For: Researchers, scientists, and drug development professionals.
Abstract & Introduction
This compound is a key heterocyclic compound featuring a trifluoromethylpyridine backbone. This structural motif is of significant interest in medicinal chemistry and agrochemical research due to its unique physicochemical properties which can enhance biological activity.[1] Derivatives of trifluoromethylpyridine are integral to the development of eco-friendly pesticides and novel drug candidates.[1][2] The amide functionality, combined with the electron-withdrawing trifluoromethyl group and the chloro-substituted pyridine ring, makes it a versatile intermediate and a target molecule for various screening libraries.
This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound. The narrative emphasizes the chemical rationale behind the chosen synthetic strategy and procedural steps, ensuring both reproducibility and a deep understanding of the process. The protocol is designed as a self-validating system, culminating in rigorous analytical characterization to confirm the identity and purity of the final product.
Synthesis Strategy & Rationale
The most direct and reliable synthetic pathway to this compound is a two-step process starting from the commercially available 3-Chloro-5-(trifluoromethyl)picolinic acid.[3][4][5]
The Core Challenge: A direct reaction between a carboxylic acid and an amine (or ammonia) is generally inefficient under standard laboratory conditions. This is due to a rapid acid-base reaction that forms a stable ammonium carboxylate salt, which passivates the amine's nucleophilicity and requires high temperatures to dehydrate into an amide.
The Chosen Strategy: To circumvent this, a two-step approach is employed:
-
Activation of the Carboxylic Acid: The hydroxyl group of the picolinic acid is converted into a superior leaving group. This is achieved by transforming the acid into its corresponding acyl chloride. This intermediate is highly electrophilic and reactive.
-
Nucleophilic Acyl Substitution: The activated acyl chloride is then reacted with an ammonia source (ammonium hydroxide) to readily form the desired amide bond under mild conditions.
This strategy is efficient, high-yielding, and utilizes common laboratory reagents.
Caption: High-level workflow for the synthesis of the target compound.
Quantitative Data & Materials Summary
The following table summarizes the key chemical entities and typical reaction parameters for this protocol.
| Compound Name | Role | Molecular Formula | M.W. ( g/mol ) | Typical Temp. | Typical Time |
| 3-Chloro-5-(trifluoromethyl)picolinic acid | Starting Material | C₇H₃ClF₃NO₂ | 225.55 | Reflux | 2-3 h |
| Thionyl Chloride (SOCl₂) | Activating Reagent | SOCl₂ | 118.97 | Reflux | 2-3 h |
| 3-Chloro-5-(trifluoromethyl)picolinoyl chloride | Intermediate | C₇H₂Cl₂F₃NO | 244.00[6] | 0 °C to RT | 1-2 h |
| Ammonium Hydroxide (NH₄OH, 28-30%) | Nucleophile | NH₄OH | 35.04 | 0 °C to RT | 1-2 h |
| This compound | Final Product | C₇H₄ClF₃N₂O | 224.57 | - | - |
Detailed Experimental Protocols
Part A: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride (Intermediate)
Principle: Thionyl chloride reacts with the carboxylic acid to form the highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed. A catalytic amount of N,N-Dimethylformamide (DMF) can accelerate this reaction.
Materials & Equipment:
-
Reagents: 3-Chloro-5-(trifluoromethyl)picolinic acid, Thionyl chloride (SOCl₂), Anhydrous Toluene, DMF (optional, 1-2 drops).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, gas scrubber (containing NaOH solution).
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. The outlet of the condenser should be connected to a gas scrubber to neutralize HCl and SO₂ fumes.
-
Charging the Flask: To the flask, add 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq). Add anhydrous toluene (approx. 5-10 mL per gram of acid) to create a slurry.
-
Reagent Addition: Begin stirring the mixture. Slowly add thionyl chloride (2.0-3.0 eq) to the flask via a syringe. If desired, add one drop of DMF as a catalyst.
-
Scientist's Note: The addition of thionyl chloride is exothermic. While slow addition at room temperature is generally sufficient for this scale, for larger scales, cooling the flask in an ice bath during addition is recommended.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-3 hours. The reaction is typically complete when the evolution of gas ceases and the mixture becomes a clear solution.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Trustworthiness Check: It is critical to remove all excess thionyl chloride as it will violently react with the aqueous ammonium hydroxide in the next step. Co-evaporating with additional anhydrous toluene (2-3 times) can help ensure its complete removal.
-
-
The resulting crude orange or yellow solid/oil is the 3-Chloro-5-(trifluoromethyl)picolinoyl chloride intermediate.[6] Proceed directly to the next step.
Part B: Synthesis of this compound
Principle: The electrophilic carbonyl carbon of the acyl chloride intermediate is rapidly attacked by the nucleophilic ammonia, leading to the formation of the stable amide bond and elimination of a chloride ion.
Materials & Equipment:
-
Reagents: Crude acyl chloride from Part A, Dichloromethane (DCM), Concentrated Ammonium Hydroxide (28-30% solution), Deionized Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Beaker or flask for the reaction, ice bath, separatory funnel, rotary evaporator, filtration apparatus.
Procedure:
-
Preparation: Place the flask containing the crude acyl chloride in an ice bath and allow it to cool to 0-5 °C.
-
Solvation: Add anhydrous DCM (10-15 mL per gram of starting acid) to dissolve the crude intermediate.
-
Amidation Reaction: While stirring vigorously, slowly add concentrated ammonium hydroxide (approx. 5-10 eq) dropwise.
-
Scientist's Note: This reaction is highly exothermic and will produce ammonium chloride (NH₄Cl) as a white precipitate. Maintain the temperature below 10 °C during the addition to prevent side reactions.
-
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Work-Up & Extraction: a. Transfer the entire reaction mixture to a separatory funnel. b. Add deionized water to dissolve the ammonium chloride salts. c. Separate the layers. Extract the aqueous layer two more times with DCM. d. Combine all organic layers. e. Wash the combined organic layer sequentially with deionized water and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield a pure white or off-white solid.
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- 5. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Formulation of 3-Chloro-5-(trifluoromethyl)picolinamide for Bioassays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 3-Chloro-5-(trifluoromethyl)picolinamide for use in a range of biological assays. Due to the inherent physicochemical characteristics of many trifluoromethylpyridine derivatives, which often include poor aqueous solubility, developing a robust and reproducible formulation strategy is paramount for generating reliable and meaningful biological data. This guide moves beyond simple solvent dissolution to explore a systematic approach to formulation, ensuring compound stability, bioavailability, and minimal off-target vehicle effects. We will detail the causality behind experimental choices, provide step-by-step protocols for formulation and quality control, and present visual workflows to aid in experimental design.
Introduction: The Formulation Challenge
The primary objectives of a sound formulation strategy are:
-
To achieve a homogenous and stable dispersion of the compound in the assay medium.
-
To ensure the compound remains in a dissolved state at the final test concentration, preventing precipitation.
-
To minimize the concentration of organic solvents or excipients that could induce their own biological effects or toxicity.[6][7]
This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is the first step in designing a successful formulation.
| Property | Value | Source & Rationale |
| Molecular Formula | C₇H₄ClF₃N₂O | A chlorinated and trifluoromethylated picolinamide structure.[1] |
| Molecular Weight | ~225.57 g/mol | Essential for calculating molar concentrations for stock solutions.[1][8] |
| Calculated XLogP3 | 1.6 | This value suggests moderate lipophilicity. While not extremely high, it indicates that aqueous solubility will likely be limited and require formulation enhancement.[8] |
| Hydrogen Bond Donors | 1 | The amide (-NH₂) group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 5 | The pyridine nitrogen, amide oxygen, and fluorine atoms can accept hydrogen bonds. |
| Predicted Solubility | Low in water | The combination of the chloro and trifluoromethyl groups typically reduces aqueous solubility.[2][4] High solubility is expected in polar aprotic organic solvents. |
| Biological Context | Fungicidal Activity | Picolinamides are a known class of fungicides that often target the quinone-inside (Qi) site of the mitochondrial complex III, disrupting fungal respiration.[9][10][11] This provides a mechanistic basis for assay design. |
Strategic Formulation Workflow
A systematic, tiered approach is recommended to identify the simplest and most effective formulation. This minimizes the use of potentially confounding excipients.
Caption: A tiered workflow for selecting an appropriate formulation strategy.
Experimental Protocols
Protocol 1: Preparation of Primary Stock Solution
This protocol details the preparation of a high-concentration stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), a common solvent for initial drug screening.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Class A volumetric flasks or microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 10 mM or 50 mM).
-
Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
-
Weighing: Accurately weigh the calculated amount of the compound into a suitable vessel (e.g., amber glass vial or microfuge tube).
-
Scientist's Note: Use an anti-static weigh boat or weigh directly into the vessel to minimize loss of fine powder.
-
-
Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO to the vessel.
-
Rationale: Adding a portion of the solvent first allows for easier dissolution before bringing to the final volume, ensuring accuracy. Anhydrous DMSO is critical to prevent the compound from crashing out, as some compounds are sensitive to even small amounts of water.
-
-
Dissolution: Cap the vessel securely and vortex vigorously for 1-2 minutes. If solids persist, place the vessel in a bath sonicator for 5-10 minute intervals until the solution is completely clear.
-
Trustworthiness Check: Visually inspect the solution against a dark background to ensure no undissolved particulates are present. A completely clear solution is mandatory.
-
-
Final Volume: Once fully dissolved, add DMSO to reach the final target volume. Invert the capped vessel several times to ensure homogeneity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Rationale: Repeated freeze-thaw cycles can cause the compound to fall out of solution or degrade over time. Aliquoting ensures the stability of the main stock.
-
Protocol 2: Preparation of Assay-Ready Working Solutions
This protocol describes the serial dilution of the primary stock solution into the final assay medium.
Sources
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- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 5-Chloro-3-(trifluoromethyl)picolinamide | C7H4ClF3N2O | CID 72207014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet [mdpi.com]
- 11. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]
Application Note: High-Performance Analytical Strategies for the Quantification of 3-Chloro-5-(trifluoromethyl)picolinamide
Introduction and Significance
3-Chloro-5-(trifluoromethyl)picolinamide is a halogenated pyridine derivative belonging to the broader class of trifluoromethylpyridine (TFMP) compounds.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity and metabolic stability, make this structural motif a cornerstone in modern agrochemical and pharmaceutical development.[1][3] This compound and its analogues are investigated for their potent fungicidal and pesticidal activities, playing a critical role in crop protection.[3] Furthermore, they serve as key intermediates in the synthesis of novel therapeutic agents.[3]
Given its application in regulated industries, the development of robust, sensitive, and specific analytical methods for the detection and quantification of this compound is paramount. Such methods are essential for a range of applications, including:
-
Quality Control (QC): Ensuring the purity and concentration of the active ingredient in formulated products.
-
Residue Analysis: Monitoring for trace levels in environmental samples (soil, water) and agricultural commodities.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
This document provides a comprehensive guide to three principal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind methodological choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | [3] |
| CAS Number | 338758-69-3 | [3] |
| Molecular Formula | C₇H₄ClF₃N₂O | [4] |
| Molecular Weight | 224.57 g/mol | [4] |
| XLogP3-AA | 1.6 | [4] |
The compound's polarity, indicated by its XLogP value, and the presence of chromophores (pyridine ring) and ionizable groups (amide) make it suitable for both liquid and gas chromatography techniques.
Recommended Analytical Workflows
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. We present three validated approaches, from routine QC to trace-level analysis.
Workflow Overview
Caption: Recommended analytical techniques based on sample matrix and application.
Protocol 1: LC-MS/MS for Trace Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting trace levels of this compound in complex matrices. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate quantification even in the presence of significant background interference.[5]
Principle of the Method
The sample is first subjected to an extraction and cleanup procedure to isolate the analyte and remove matrix components. The extract is then injected into an HPLC system, where the analyte is separated from remaining interferences on a reverse-phase C18 column. The column effluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the analyte. In the first quadrupole, the precursor ion of a specific mass-to-charge ratio (m/z) is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This specific precursor-to-product ion transition provides exceptional selectivity and sensitivity.[6][7]
Experimental Protocol
A. Sample Preparation (QuEChERS Method for Agricultural Samples)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from food and agricultural matrices.[8]
-
Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute. The use of acetonitrile facilitates the extraction of a wide range of pesticides with minimal co-extraction of lipids.
-
Salting Out: Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The MgSO₄ removes excess water, while NaCl aids in phase separation.[8]
-
Centrifugation: Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. PSA effectively removes organic acids, sugars, and other polar matrix components.
-
Final Preparation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Dilution & Injection: Transfer the supernatant to an autosampler vial, dilute with injection solvent if necessary, and inject into the LC-MS/MS system.[7]
Caption: QuEChERS sample preparation workflow for trace residue analysis.
B. Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC System (e.g., Agilent 1290, Waters ACQUITY) | Provides high resolution and fast run times.[6] |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, < 2 µm | Excellent retention and separation for moderately polar compounds.[9][10] |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Formic acid promotes ionization; ammonium formate improves peak shape.[6][7] |
| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | Strong organic solvent for efficient elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate | A standard gradient for separating the analyte from matrix components. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments.[5] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar compounds; positive mode detects the protonated molecule. |
| MRM Transitions | Precursor Ion (m/z): 225.0Product Ion 1 (Quantifier): Propose 165.0 (loss of -CONH₂ and -Cl)Product Ion 2 (Qualifier): Propose 145.0 (further loss of HF) | Specific transitions must be optimized empirically. The quantifier is typically the most intense, stable fragment. |
| Collision Energy | Optimize empirically for maximum signal | Typically 15-35 eV. |
Expected Performance
This method, once validated, is expected to achieve high sensitivity and precision.
-
Limit of Quantification (LOQ): < 1.0 ng/mL (ppb).[6]
-
Linearity (R²): > 0.998 over a range of 1.0 to 500 ng/mL.[6]
-
Precision (RSD): < 10% for intra-day and inter-day measurements.[6]
Protocol 2: GC-MS for Confirmatory Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly reliable technique for the analysis of thermally stable and semi-volatile compounds. It provides excellent chromatographic separation and definitive structural confirmation through mass spectral libraries.[11]
Principle of the Method
Following solvent extraction, the sample is injected into a heated port where it is vaporized. A carrier gas (helium) sweeps the vaporized sample onto a capillary column. The column, typically coated with a non-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by Electron Impact, EI), and the resulting fragments are separated by their mass-to-charge ratio. The fragmentation pattern serves as a chemical fingerprint for identification.[12] For robust performance, an inert flow path is crucial to prevent the degradation of active compounds.[13]
Experimental Protocol
A. Sample Preparation (Solvent Extraction)
-
Extraction: For soil or solid samples, perform a Soxhlet extraction or an accelerated solvent extraction (ASE) with a suitable solvent like ethyl acetate or a hexane/acetone mixture. For liquid samples, a liquid-liquid extraction (LLE) with ethyl acetate is appropriate.
-
Drying & Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Injection: Add an internal standard if required and inject into the GC-MS system.
B. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, robust platform for GC analysis. |
| Injector | Splitless, 250 °C | Splitless mode is necessary for trace-level analysis to transfer the entire sample to the column.[13] |
| Column | Agilent J&W DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of pesticides.[13] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 min | An optimized temperature program to ensure good peak shape and elution in a reasonable time. |
| MS System | Single Quadrupole or Ion Trap MS | |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization energy for reproducible fragmentation and library matching.[11] |
| Source Temp. | 230 °C | |
| Acquisition Mode | Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Scan mode is used for identification against libraries. SIM mode provides higher sensitivity for quantification by monitoring specific ions. |
| Key Ions (SIM) | Propose m/z 224 (M⁺), 205 (M-F)⁺, 195 (M-CONH₂)⁺ | Ions must be determined from the full-scan spectrum of a pure standard. |
Protocol 3: HPLC-UV for Quality Control
For the analysis of formulated products or bulk material where analyte concentrations are high, HPLC with a UV detector is a simple, cost-effective, and reliable method.[14]
Principle of the Method
The method relies on the same separation principles as HPLC-MS/MS, using a C18 column to separate the analyte of interest. Quantification is achieved by measuring the absorbance of ultraviolet light by the analyte as it passes through the detector's flow cell.[10] The pyridine ring and amide group in this compound provide strong UV absorbance, making this technique suitable for QC applications.
Experimental Protocol
A. Sample Preparation
-
Weighing: Accurately weigh an amount of the formulated product expected to contain approximately 10 mg of the active ingredient.
-
Dissolution: Transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase (or a compatible solvent like acetonitrile) and sonicate for 15 minutes to dissolve.[15]
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the solvent.
-
Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
B. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV or PDA Detector | Widely available and sufficient for this application.[14] |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | A standard analytical column providing good efficiency and capacity.[10] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Isocratic elution is simple and robust for QC. TFA helps to ensure sharp, symmetrical peaks.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | |
| Detection | UV at 275 nm (or λmax determined by PDA scan) | The wavelength should be set at the absorbance maximum for the highest sensitivity. |
| Run Time | ~10 minutes |
Method Comparison
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | QC, Purity | Confirmatory, Residue | Trace Quantification |
| Selectivity | Low to Moderate | High | Very High |
| Sensitivity (LOD) | ~µg/mL (ppm) | ~ng/mL (ppb) | ~pg/mL (ppt) |
| Matrix Tolerance | Low | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Throughput | High | Moderate | High |
| Confirmation | Retention Time Only | RT + Mass Spectrum | RT + MRM Transition |
Conclusion
The analytical method for this compound must be chosen based on the specific requirements of the application. For high-concentration QC analysis, HPLC-UV offers a reliable and cost-effective solution. For regulatory-driven residue analysis and confirmatory work, GC-MS provides robust identification and quantification. For demanding applications requiring the utmost sensitivity and selectivity, such as bioanalysis or trace environmental monitoring, LC-MS/MS is the definitive technique. The protocols provided herein serve as a comprehensive starting point for method development and validation, enabling researchers to generate accurate and defensible data.
References
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National Institutes of Health (NIH). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]
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LCGC North America. (2013, May). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
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National Institutes of Health (NIH). (2023, November 22). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites. [Link]
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Capot Chemical Co., Ltd. MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. [Link]
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MDPI. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]
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- Google Patents.
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Agilent Technologies. (2006, April 4). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software. [Link]
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CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products. [Link]
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SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
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MDPI. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin. [Link]
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Application Notes & Protocols: High-Throughput Screening for Modulators of Protein-Protein Interactions Using 3-Chloro-5-(trifluoromethyl)picolinamide
Introduction: The Promise of Picolinamides in Drug Discovery
The picolinamide scaffold, characterized by a pyridine ring with an amide functional group, represents a privileged structure in medicinal chemistry. The incorporation of a trifluoromethyl group, as seen in 3-Chloro-5-(trifluoromethyl)picolinamide, can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1] While derivatives of this compound have shown promise in agriculture for their fungicidal properties, the broader therapeutic potential of this chemical class remains an active area of exploration.[2] High-throughput screening (HTS) offers a powerful platform to rapidly interrogate large compound libraries and uncover novel biological activities for molecules like this compound.[3][4][5]
This document provides a comprehensive guide for utilizing this compound in a high-throughput screening campaign designed to identify modulators of a hypothetical, yet biologically relevant, protein-protein interaction (PPI). We will detail a primary screening assay using the robust and homogeneous Fluorescence Polarization (FP) technology, followed by a cell-based secondary assay for hit confirmation and validation.[6][7][8][9][10]
Principle of the Primary Assay: Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[6][7][9] The assay principle is based on the rotational speed of a fluorescently labeled molecule. A small, fluorescently tagged peptide (tracer) corresponding to the binding interface of one of the target proteins will tumble rapidly in solution, resulting in a low FP signal. Upon binding to its larger protein partner, the rotational speed of the tracer is significantly reduced, leading to a higher FP signal. A compound that disrupts this interaction will displace the tracer, causing a decrease in the FP signal.[8]
Experimental Workflow: A Two-Stage Screening Cascade
A successful HTS campaign requires a multi-step approach to identify and validate true hits while minimizing false positives.[11] Our proposed workflow consists of a primary screen to identify all potential inhibitors, followed by a secondary, more biologically relevant assay to confirm their activity.
Figure 1: High-Throughput Screening Cascade. This diagram illustrates the progression from a primary, high-density screen to a lower-throughput, more biologically relevant secondary assay for hit validation.
Primary Screening Protocol: Fluorescence Polarization Assay
This protocol is optimized for a 1536-well plate format to maximize throughput and minimize reagent consumption.[5][11][12]
I. Reagent Preparation
| Reagent | Stock Concentration | Final Assay Concentration | Buffer |
| Target Protein A | 1 mM | 100 nM | Assay Buffer |
| Fluorescent Tracer | 100 µM | 10 nM | Assay Buffer |
| This compound | 10 mM in DMSO | 10 µM | Assay Buffer |
| Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20 |
II. Assay Procedure
-
Compound Dispensing: Using an acoustic liquid handler, dispense 10 nL of 10 mM this compound (or other library compounds) in DMSO into the appropriate wells of a 1536-well plate. For control wells, dispense 10 nL of DMSO.
-
Protein Addition: Add 5 µL of 2X Target Protein A solution (200 nM) to all wells.
-
Tracer Addition: Add 5 µL of 2X Fluorescent Tracer solution (20 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
III. Data Analysis and Hit Selection
The quality of an HTS assay is determined by its statistical robustness, often measured by the Z'-factor. A Z'-factor greater than 0.5 is considered excellent for HTS.[13]
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where σ_p and μ_p are the standard deviation and mean of the positive control (no inhibition), and σ_n and μ_n are for the negative control (maximal inhibition).
-
-
Hit Criteria: Compounds that exhibit a statistically significant decrease in the FP signal compared to the DMSO controls (e.g., >3 standard deviations from the mean) will be considered primary hits.
Secondary Screening Protocol: Cell-Based Reporter Assay
Primary hits are often subject to artifacts of in vitro assays. Therefore, a cell-based assay is crucial to confirm the activity of the compounds in a more physiological context.[4][14][15][16][17] This protocol describes a hypothetical reporter gene assay where the interaction of our target proteins activates a downstream transcription factor, leading to the expression of a reporter gene (e.g., luciferase).
I. Cell Culture and Seeding
-
Culture a suitable human cell line (e.g., HEK293T) stably expressing the reporter construct in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells into a 384-well white, clear-bottom plate at a density of 10,000 cells per well in 40 µL of media.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
II. Compound Treatment
-
Perform a serial dilution of the primary hit compounds, including this compound, to generate a dose-response curve (e.g., from 100 µM to 1 nM).
-
Add 10 µL of the diluted compounds to the corresponding wells.
-
Incubate for an additional 24 hours.
III. Luciferase Assay
-
Equilibrate the plate to room temperature.
-
Add 50 µL of a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
IV. Data Analysis and Hit Validation
-
Dose-Response Curves: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Validated Hits: Compounds that demonstrate a dose-dependent inhibition of the reporter signal with a reasonable IC50 value will be considered validated hits.
Signaling Pathway and Assay Principle Visualization
Figure 2: Hypothetical Signaling Pathway for the Cell-Based Assay. This diagram illustrates how the inhibition of the target protein-protein interaction by a small molecule inhibitor can lead to a decrease in the downstream reporter gene expression.
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor in FP Assay | - Reagent instability- Inconsistent liquid handling- Low signal-to-background ratio | - Optimize buffer conditions (e.g., add BSA)- Use a high-precision liquid handler- Increase protein or tracer concentration |
| High False-Positive Rate | - Compound autofluorescence- Compound aggregation | - Perform a counterscreen without the target protein- Add non-ionic detergents to the assay buffer |
| Poor Cell Viability in Secondary Assay | - Compound toxicity | - Perform a cytotoxicity assay in parallel- Reduce the incubation time or compound concentration |
Conclusion: A Pathway to Novel Therapeutics
The methodologies outlined in this application note provide a robust framework for the high-throughput screening of this compound and other small molecules against protein-protein interaction targets. By combining the speed and efficiency of a miniaturized, biochemical primary screen with the physiological relevance of a cell-based secondary assay, researchers can confidently identify and validate novel lead compounds for further drug development.
References
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
- High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF.UCSF SMDC.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
- High throughput screening of small molecule library: procedure, challenges and future.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosph
- Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US.Thermo Fisher Scientific.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).Medicilon.
- High-Throughput Screening in Drug Discovery Explained - Technology Networks.Technology Networks.
- Establishing assays and small molecule screening facilities for Drug Discovery programs.European Pharmaceutical Review.
- Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway - Dove Medical Press.Dove Medical Press.
- Cell-based assays in high-throughput mode (HTS) - BioTechnologia.BioTechnologia.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents - NIH.
- Cell Based Assays in High Throughput Mode (HTS) - ResearchGate.
- Buy this compound | 338758-69-3 - Smolecule.Smolecule.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.Journal of Biomedical Research & Environmental Sciences.
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide.PubChem.
- High-Throughput Molecular Screening Center - The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology.
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Application Notes and Protocols for the Research Chemical: 3-Chloro-5-(trifluoromethyl)picolinamide
These application notes are intended for researchers, scientists, and drug development professionals. They provide a comprehensive technical guide to the properties, synthesis, and research applications of 3-Chloro-5-(trifluoromethyl)picolinamide. The information herein is curated to explain the causality behind experimental choices and to provide self-validating protocols.
Introduction and Compound Profile
This compound is a halogenated pyridine derivative that has garnered significant interest in both agricultural and pharmaceutical research. Its unique structural features, particularly the presence of a chloro group and a trifluoromethyl group on the picolinamide scaffold, impart distinct physicochemical properties that drive its biological activity.[1] The electron-withdrawing nature of these substituents enhances the molecule's potential for interaction with biological targets, making it a valuable lead compound for the development of novel fungicides and therapeutic agents.[1]
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | PubChem |
| Molecular Formula | C₇H₄ClF₃N₂O | [1] |
| Molecular Weight | 225.57 g/mol | [1] |
| CAS Number | 338758-69-3 | [1] |
| Appearance | Solid | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. | General Knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common being the amidation of the corresponding carboxylic acid or acyl chloride.[1] The following protocol details a robust method starting from the commercially available 3-chloro-5-(trifluoromethyl)picolinic acid.
Diagram of Synthesis Workflow
Caption: A two-step synthesis of this compound.
Protocol for Synthesis
Materials:
-
3-Chloro-5-(trifluoromethyl)picolinic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Ammonia (28-30%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred suspension. A catalytic amount of anhydrous DMF can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 3-chloro-5-(trifluoromethyl)picolinoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation to form this compound
-
Dissolve the crude 3-chloro-5-(trifluoromethyl)picolinoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (3-5 eq) to the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Application in Antifungal Research
This compound and its analogues have demonstrated significant potential as antifungal agents.[1] The proposed mechanism of action involves the inhibition of key fungal enzymes, leading to disruption of essential cellular processes.
Proposed Mechanism of Action: Inhibition of Sec14p
Research on related picolinamide scaffolds suggests that they may target Sec14p, a phosphatidylinositol transfer protein (PITP).[2] Sec14p is crucial for the transport of phosphatidylinositol (PI) and phosphatidylcholine (PC), which are essential for maintaining the integrity and function of the Golgi apparatus and for the formation of transport vesicles.[3][4] By inhibiting Sec14p, this compound could disrupt lipid signaling and membrane trafficking, ultimately leading to fungal cell death.
Diagram of Proposed Mechanism
Caption: Inhibition of Sec14p by this compound disrupts essential cellular processes.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Materials:
-
This compound
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
In a 96-well plate, perform serial twofold dilutions of the compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Determination of MFC:
-
From the wells showing no visible growth, aliquot 10-20 µL onto an agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.
-
Antifungal Activity Data (Analogous Compound):
Application in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] The chloro-substituent can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecules with potential pharmaceutical applications.
Diagram of a Representative Cross-Coupling Reaction
Caption: A generalized Suzuki-Miyaura reaction using this compound.
Protocol for a Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions.[6][7]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, consult a physician.
-
References
-
In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. (n.d.). Science Alert. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
EC 50 values of some compounds against four fungi. (n.d.). ResearchGate. Retrieved from [Link]
-
New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins. (2022). PubMed. Retrieved from [Link]
-
Role of SEC14-like phosphatidylinositol transfer proteins in membrane identity and dynamics. (n.d.). Frontiers. Retrieved from [Link]
-
Yeast Sec14p deficient in phosphatidylinositol transfer activity is functional in vivo. (n.d.). PubMed. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
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- 2. New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of SEC14-like phosphatidylinositol transfer proteins in membrane identity and dynamics [frontiersin.org]
- 4. Yeast Sec14p deficient in phosphatidylinositol transfer activity is functional in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Elucidating the Mechanism of Action of Picolinamide
Introduction
Picolinamide, a derivative of picolinic acid, represents a class of compounds with emerging therapeutic potential. Understanding the precise mechanism of action (MoA) is a critical step in the drug development pipeline, essential for optimizing efficacy, predicting off-target effects, and identifying patient populations most likely to respond. This guide provides a comprehensive framework of modern techniques and detailed protocols for researchers investigating the molecular and cellular basis of picolinamide's activity. Our approach emphasizes a multi-faceted strategy, integrating target identification, pathway analysis, and functional validation to build a robust and well-supported model of its MoA.
Part 1: Initial Target Deconvolution & Binding Analysis
The foundational step in any MoA study is to identify the direct molecular target(s) of the compound. This section outlines key methodologies to determine if and how picolinamide physically interacts with cellular components.
Affinity-Based Target Identification
Chemical proteomics is a powerful, unbiased approach to "fish" for a drug's binding partners from a complex biological sample.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a picolinamide analog containing a linker arm and an affinity tag (e.g., biotin). It is crucial to validate that the modified compound retains its biological activity.
-
Matrix Immobilization: Covalently attach the biotinylated picolinamide probe to streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Prepare a total protein lysate from a biologically relevant cell line or tissue. Pre-clear the lysate by incubating it with control beads to minimize non-specific binding.
-
Affinity Pulldown: Incubate the pre-cleared lysate with the picolinamide-conjugated beads. As a control, incubate a separate aliquot of lysate with beads conjugated to a structurally similar but inactive analog or just the linker-biotin tag.
-
Washing: Perform a series of stringent washes with buffers of decreasing ionic strength to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the entire lane, and subject it to in-gel trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the picolinamide pulldown compared to the control pulldown. These are your high-confidence candidate targets.
Workflow for Target Identification
Caption: Workflow for affinity-based target identification of picolinamide.
Biophysical Validation of Direct Binding
Once candidate targets are identified, it is essential to validate the direct physical interaction and quantify its binding affinity.
Protocol 2: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified candidate protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of precisely known concentrations of picolinamide over the chip surface.
-
Data Acquisition: The SPR instrument measures changes in the refractive index at the surface, which is proportional to the mass of picolinamide binding to the immobilized protein. This is recorded in real-time as a sensorgram.
-
Kinetic Analysis: From the association (binding) and dissociation (unbinding) phases of the sensorgrams, the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be calculated. A low KD value indicates high binding affinity.
| Technique | Principle | Key Output | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding to a surface. | Binding kinetics (ka, kd), Affinity (KD) | Requires purified protein; immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Requires larger quantities of pure protein and compound. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. | Target engagement in intact cells or lysates. | Does not provide KD; confirms intracellular interaction. |
Part 2: Elucidating the Downstream Signaling Pathway
Identifying the direct target is only the first step. The next crucial phase is to map the downstream signaling cascade that is modulated by the picolinamide-target interaction.
Global, Unbiased Pathway Analysis
"Omics" technologies provide a high-level view of the cellular response to picolinamide treatment, offering clues about the pathways involved.
Protocol 3: RNA-Sequencing (RNA-Seq) for Transcriptomic Profiling
-
Experimental Design: Treat the target cells with picolinamide at a relevant concentration (e.g., 1-3x the EC50) and for various durations (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO). Use at least three biological replicates per condition.
-
RNA Extraction: Isolate high-quality total RNA from the cell pellets.
-
Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing (NGS) platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Identify genes that are significantly up- or down-regulated in picolinamide-treated samples compared to controls.
-
Pathway Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to determine if the differentially expressed genes are enriched in specific known signaling pathways (e.g., MAPK signaling, NF-κB pathway, etc.).
-
Targeted Validation of Pathway Activation
Once candidate pathways are identified from omics data, their modulation must be confirmed with targeted, hypothesis-driven experiments.
Protocol 4: Western Blotting for Phospho-Protein Analysis
This protocol assumes RNA-Seq data suggested modulation of the PI3K/Akt signaling pathway.
-
Cell Treatment & Lysis: Treat cells with picolinamide and a vehicle control for a time course determined by preliminary experiments. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key phosphorylated pathway proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-mTOR Ser2448) and their total protein counterparts (e.g., anti-total-Akt, anti-total-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. For each sample, normalize the phospho-protein signal to the total protein signal to determine the specific change in phosphorylation.
PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothetical modulation of the PI3K/Akt pathway by picolinamide.
Part 3: Functional & Phenotypic Validation
The final and most critical phase is to connect the molecular mechanism to a functional cellular outcome. The assays chosen here must be directly relevant to the therapeutic hypothesis for picolinamide.
Validating the Role of the Target
To confirm that the observed effects of picolinamide are indeed mediated by its identified target, genetic knockdown or knockout of the target is the gold standard.
Protocol 5: CRISPR/Cas9-Mediated Target Knockout and Functional Assay
-
gRNA Design & Cloning: Design and clone two or more validated guide RNAs (gRNAs) targeting a coding exon of the candidate target gene into a Cas9-expressing vector.
-
Transfection & Selection: Transfect the target cells with the CRISPR/Cas9 plasmids. Select for successfully transfected cells (e.g., using puromycin resistance).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blotting and/or Sanger sequencing of the genomic locus.
-
Phenotypic Assay: Perform a key functional assay (e.g., a cell proliferation assay if that is the presumed outcome) on the wild-type cells and the knockout cells. Treat both cell types with a dose-response of picolinamide.
-
Interpretation: If picolinamide is acting through the target, its effect on the functional endpoint should be significantly blunted or completely abrogated in the knockout cells compared to the wild-type cells.
Expected Outcome of Target Validation
Caption: Logic of using knockout cells to validate picolinamide's target.
References
-
Chemical Proteomics: Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252-262. [Link]
-
Surface Plasmon Resonance (SPR): Schasfoort, R. B. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
RNA-Sequencing Analysis: Conesa, A., et al. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology, 17(1), 13. [Link]
-
CRISPR/Cas9 for Target Validation: Ran, F. A., et al. (2013). Genome engineering using the CRISPR-Cas9 system. Nature Protocols, 8(11), 2281-2308. [Link]
Application Notes & Protocols for the Development of Novel Fungicides from Picolinamide Scaffolds
Introduction: A New Frontier in Fungal Control
The escalating challenge of fungicide resistance in pathogenic fungi poses a significant threat to global food security. To counteract this, the development of fungicides with novel modes of action is not just beneficial, but imperative. The picolinamide class of fungicides represents a significant advancement in this area. Originating from the natural product UK-2A, isolated from Streptomyces sp., this chemical family offers a distinct and powerful mechanism to control a broad spectrum of devastating plant pathogens.[1][2]
Picolinamides, such as the commercial fungicides fenpicoxamid and florylpicoxamid, function as Quinone-inside (Qi) inhibitors.[3][4] They target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, but at a different site than the widely used QoI fungicides (e.g., strobilurins).[1][3] This distinction is critical, as it means picolinamides are not subject to the target-site-based cross-resistance that has diminished the efficacy of many QoI fungicides.[2][4]
This guide provides a comprehensive framework for researchers and drug development professionals to design, synthesize, and evaluate novel fungicide candidates based on the picolinamide scaffold. We will delve into the mechanism of action, provide detailed protocols for synthesis and bioassays, and discuss the structure-activity relationships that drive fungicidal potency.
Section 1: The Picolinamide Pharmacophore and Mechanism of Action
The primary fungicidal activity of picolinamides stems from their ability to disrupt cellular respiration. They bind to the Qi site of the cytochrome bc1 complex, blocking the electron transfer from cytochrome b to ubiquinone.[3][5] This inhibition halts the production of ATP, the cell's main energy currency, leading to fungal death.
Many commercial picolinamides are pro-fungicides. For instance, fenpicoxamid is metabolically converted within the fungus to its more active form, UK-2A, which is a more potent inhibitor of the target enzyme.[2][6] This bioactivation strategy is a key consideration in the design of new analogs.
The core pharmacophore consists of a substituted picolinic acid moiety linked via an amide bond to an amino acid ester. Structure-activity relationship (SAR) studies have revealed that substitutions on both the picolinic acid ring and the side-chain aromatic rings are critical for potency and spectrum of activity.[5][7] For example, halogenated derivatives, particularly those with chloro-substitutions, have demonstrated high efficacy against pathogens like Rhizoctonia solani.[7]
Section 2: Design and Synthesis of Novel Picolinamide Analogs
The discovery of new picolinamide fungicides is driven by chemical synthesis. Modern synthetic strategies often focus on sustainability, utilizing renewable raw materials and biocatalysis to create complex stereoisomers.[8] The general approach involves the modular synthesis and subsequent coupling of two key fragments: a substituted picolinic acid and a chiral amino alcohol or ester derivative.[9][10] This modularity allows for extensive exploration of the chemical space to optimize antifungal activity.
Protocol 1: General Synthesis of a Novel Picolinamide Analog
Causality: This protocol outlines a convergent synthesis, a common strategy for complex molecules. It involves preparing two key intermediates separately before combining them in a final coupling step. This approach maximizes efficiency and allows for late-stage diversification of the final product.
Materials:
-
Substituted 2-picolinic acid
-
Substituted chiral amino ester hydrochloride
-
Coupling agents (e.g., PyBOP, HOBt, DCC)
-
Organic base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for purification (e.g., Silica gel, appropriate solvent systems for chromatography)
Procedure:
-
Intermediate Preparation: Synthesize the desired substituted picolinic acid and chiral amino ester fragments according to established literature methods.[10] Sustainable routes starting from renewable feedstocks like furfural or lactic acid are encouraged.[8][10]
-
Amide Coupling Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted picolinic acid (1.0 eq) in anhydrous DCM.
-
Add the coupling agents, such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and Dicyclohexylcarbodiimide (DCC, 1.2 eq).
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
-
Addition of Amine:
-
In a separate flask, dissolve the chiral amino ester hydrochloride (1.1 eq) in anhydrous DCM and add triethylamine (2.5 eq) to neutralize the salt and act as a base.
-
Slowly add the amine solution to the activated acid mixture at 0°C.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final picolinamide analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Section 3: In Vitro Antifungal Screening
The initial evaluation of novel compounds relies on robust in vitro assays to determine their intrinsic antifungal activity. High-throughput screening using multi-well plates is an efficient method to assess a large number of candidates against a panel of target pathogens and determine their half-maximal effective concentration (EC₅₀).[11] These assays provide the foundational data needed to select promising compounds for further development.[12]
Protocol 2: High-Throughput In Vitro Antifungal Assay (Broth Microdilution)
Causality: This protocol is based on the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility and comparability of data.[13][14] Measuring optical density provides a quantitative measure of fungal growth inhibition.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Target fungal isolates (e.g., Zymoseptoria tritici, Botrytis cinerea)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)[14]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control fungicide (e.g., Florylpicoxamid)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Grow the fungal pathogen on a suitable agar medium until sufficient sporulation occurs.
-
Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final working concentration (e.g., 1 x 10⁴ spores/mL) in the appropriate liquid broth using a hemocytometer.[14]
-
-
Compound Plating:
-
Prepare a stock solution of each test compound in DMSO.
-
In the 96-well plate, perform a serial dilution of the compounds. Typically, add 100 µL of broth to all wells. Add 2 µL of the compound stock to the first well of a row and serially dilute across the plate, creating a concentration gradient.
-
Include solvent controls (DMSO only) and a positive control fungicide.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal spore suspension to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or lid to prevent evaporation while allowing gas exchange.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) for 48-96 hours, or until robust growth is observed in the solvent control wells.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) of each well at a suitable wavelength (e.g., 620 nm) using a microplate reader.[11]
-
Calculate the percent growth inhibition for each concentration relative to the solvent control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[11]
-
Table 1: Representative In Vitro Activity of Picolinamide Fungicides
| Compound/Pathogen | Zymoseptoria tritici | Cercospora beticola | Rhizoctonia solani | Reference |
|---|---|---|---|---|
| Florylpicoxamid | 0.0046 mg/L (80% inhib.) | Active | Active | [4] |
| N-phenyl-(3-chloro)-imino-picolinamide | Not Reported | Not Reported | 29.1 µg/mL (EC₅₀) | [7] |
| N-phenyl-(2-chloro)-imino-picolinamide | Not Reported | Not Reported | 38.2 µg/mL (EC₅₀) |[7] |
Section 4: In Vivo Evaluation in a Plant Host System
While in vitro data is essential, it does not always predict performance in a whole-plant system. Greenhouse efficacy trials are a critical next step to evaluate a compound's ability to control disease on a living host.[15] These experiments assess both preventative (protective) and curative (reachback) activity, providing a more realistic measure of a potential fungicide's utility in agriculture.[4][16]
Protocol 3: Greenhouse Efficacy Trial for Protective and Curative Activity
Causality: This protocol is designed to mimic field conditions in a controlled environment. Including both preventative and curative application timings is crucial to understand the full potential of a fungicide; preventative activity stops infection from starting, while curative activity can halt an established infection.[4]
Materials:
-
Susceptible host plants grown to a uniform stage (e.g., 2-4 leaf stage).[16]
-
Fungal pathogen inoculum (spore suspension).
-
Test compounds formulated for foliar application (e.g., with surfactants).
-
Handheld sprayer or track sprayer for uniform application.
-
Controlled environment greenhouse or growth chamber with humidity control.
Procedure:
-
Plant Cultivation: Grow a susceptible plant variety under optimal greenhouse conditions to the desired growth stage. Ensure uniformity across all plants to be used in the trial.
-
Fungicide Application:
-
Prepare solutions of the test compounds and controls (untreated, commercial standard) at several dose rates.
-
For Preventative (Protective) Trial: Apply the fungicide solutions as a foliar spray to the point of runoff, ensuring thorough coverage. Allow the foliage to dry completely (typically 24 hours before inoculation).[16]
-
For Curative Trial: Inoculate the plants first (see step 3). Apply fungicide treatments at a specified time post-inoculation (e.g., 24, 48, or 72 hours).
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of the target pathogen at a concentration known to cause consistent disease (e.g., 1 x 10⁵ spores/mL).[16]
-
Spray the inoculum evenly onto the foliage of all plants until runoff.
-
-
Incubation:
-
Place the plants in a high-humidity environment (e.g., a mist chamber or tent) for 24-48 hours to facilitate spore germination and infection.
-
Move plants to a greenhouse bench with conditions conducive to disease development (e.g., specific temperature and photoperiod).[16]
-
-
Disease Assessment:
-
After a set incubation period (e.g., 7-14 days), when clear disease symptoms are visible on the untreated control plants, assess the disease severity.
-
Visually estimate the percentage of leaf area covered by lesions or sporulation on a representative sample of leaves from each plant.
-
-
Data Analysis:
-
Calculate the mean disease severity for each treatment.
-
Determine the percent disease control for each fungicide treatment using the formula: % Control = 100 * [(Severity in Untreated Control - Severity in Treatment) / Severity in Untreated Control]
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Conclusion and Future Directions
The picolinamide scaffold provides a fertile ground for the discovery of next-generation fungicides. Their unique QiI mode of action offers a vital tool for managing resistance to existing fungicide classes. The development pathway, from rational design and synthesis to rigorous in vitro and in vivo screening, allows for the systematic optimization of this promising chemical class. Future research should focus on expanding the fungicidal spectrum, further improving the environmental and toxicological profiles, and proactively studying potential resistance mechanisms to ensure the long-term durability of these essential agricultural tools.[17]
References
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(n.d.). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society. Retrieved from [Link]
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(n.d.). CLSI Antifungical Susceptibility Test Updated. Scribd. Retrieved from [Link]
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(n.d.). Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides. American Chemical Society. Retrieved from [Link]
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(1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Government of Canada. Retrieved from [Link]
-
(n.d.). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Retrieved from [Link]
-
(n.d.). Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. American Chemical Society. Retrieved from [Link]
-
Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19. Retrieved from [Link]
-
(n.d.). N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a New Inhibitor of Mitochondrial Complex III: Synthesis, Biological Evaluation and Computational Simulations. PubMed. Retrieved from [Link]
-
(2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Retrieved from [Link]
-
(n.d.). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI. Retrieved from [Link]
-
(2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Retrieved from [Link]
-
(n.d.). Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Society of Chemical Industry. Retrieved from [Link]
-
(n.d.). Fungicide Efficacy Evaluation. CABI Digital Library. Retrieved from [Link]
-
(n.d.). Structures of picolinamide fungicides fenpicoxamid and florylpicoxamid, their primary metabolites UK‐2A and CAS‐649, antimycin A and ilicicolin H. ResearchGate. Retrieved from [Link]
-
Birch, A., et al. (2019). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science, 75(4), 1054-1065. Retrieved from [Link]
-
(2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. MDPI. Retrieved from [Link]
-
(2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Retrieved from [Link]
-
(n.d.). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. Retrieved from [Link]
-
Yao, C., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(10), 4483-4496. Retrieved from [Link]
-
(n.d.). SCREENING FOR FUNGICIDES. Annual Reviews. Retrieved from [Link]
-
Dong, Y., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry, 72(8), 3698-3709. Retrieved from [Link]
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Application Notes and Protocols for 3-Chloro-5-(trifluoromethyl)picolinamide in Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Drug and Agrochemical Discovery
3-Chloro-5-(trifluoromethyl)picolinamide is a halogenated pyridine derivative that has emerged as a significant building block in medicinal and agrochemical research.[1] Its structure, characterized by a picolinamide core substituted with a chloro and a trifluoromethyl group, offers a unique combination of physicochemical properties that are highly advantageous for the development of bioactive molecules. The trifluoromethyl (-CF3) group, in particular, is a key bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] This guide provides a comprehensive overview of the applications of this compound, detailing its synthesis, potential mechanisms of action, and protocols for its utilization in research and development.
The picolinamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. The strategic placement of the chloro and trifluoromethyl groups on this scaffold further refines its properties, making this compound a versatile starting material for the synthesis of novel fungicides, insecticides, and potential therapeutic agents.[1]
Chemical Properties and Synthesis
Chemical Identity:
| Property | Value |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide |
| CAS Number | 338758-69-3 |
| Molecular Formula | C7H4ClF3N2O |
| Molecular Weight | 224.57 g/mol |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 3-chloro-5-(trifluoromethyl)picolinic acid. The carboxylic acid is first activated, commonly by conversion to the corresponding acyl chloride, which is then reacted with an ammonia source to form the primary amide.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride
This protocol describes the conversion of 3-chloro-5-(trifluoromethyl)picolinic acid to its corresponding acyl chloride, a key intermediate for the synthesis of the target picolinamide.
Materials:
-
3-Chloro-5-(trifluoromethyl)picolinic acid
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Suspend 3-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous dichloromethane (approx. 70 mL per gram of starting material) in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add oxalyl chloride (1.4 eq) to the cooled suspension with stirring.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., a few drops).[2]
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete (monitor by TLC or quenching a small aliquot with methanol and analyzing by LC-MS).
-
Upon completion, carefully evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting 3-chloro-5-(trifluoromethyl)picolinoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the amidation of the previously synthesized acyl chloride to yield the final product.
Materials:
-
3-Chloro-5-(trifluoromethyl)picolinoyl chloride
-
Ammonium chloride (NH4Cl)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Heating mantle or oil bath
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the crude 3-chloro-5-(trifluoromethyl)picolinoyl chloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) in a round-bottom flask under an inert atmosphere.
-
Add ammonium chloride (2.0 eq) to the solution.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 1-2 hours.[3] NMP serves as both a solvent and a trap for the HCl generated during the reaction.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Agrochemical Development
The this compound scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides and insecticides.[1] The presence of the trifluoromethyl group often enhances the efficacy and spectrum of activity of these compounds.[1]
Fungicidal Activity
Derivatives of this compound have demonstrated potent fungicidal properties against a range of plant pathogens.[1] While specific IC50 values for the parent compound are not widely published, related structures have shown significant activity.
Potential Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
A prominent mechanism of action for many picolinamide-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[4] This inhibition disrupts fungal respiration and energy production, leading to cell death. The picolinamide moiety can form crucial hydrogen bonds with amino acid residues in the active site of the SDH enzyme.
Caption: Proposed mechanism of fungicidal action via SDH inhibition.
Protocol 3: In Vitro Antifungal Susceptibility Testing
This protocol provides a general method for assessing the in vitro antifungal activity of this compound or its derivatives using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
This compound (or derivative) stock solution in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the fungal growth medium in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).
-
Add the fungal inoculum to each well of the microplate containing the test compound dilutions.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth (e.g., 25 °C for 48-72 hours).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).
Insecticidal Activity
Trifluoromethylpyridine amide derivatives are also being explored for the development of eco-friendly insecticides.[1] Studies have shown that derivatives containing sulfur moieties exhibit good insecticidal activities against pests like Plutella xylostella.[1]
Potential Mechanism of Action: Ryanodine Receptor Modulation
A plausible target for insecticidal picolinamides is the ryanodine receptor (RyR), a critical component of calcium signaling in insect muscle cells.[5] Modulation of RyR function can lead to uncontrolled calcium release, resulting in muscle paralysis and death of the insect.
Caption: Hypothesized insecticidal mechanism via ryanodine receptor modulation.
Applications in Pharmaceutical Research
The unique physicochemical properties of trifluoromethylpyridine derivatives make them valuable scaffolds in drug discovery.[1] this compound can serve as a lead structure for developing new therapeutic agents.
Potential as Kinase Inhibitors
The picolinamide scaffold has been incorporated into molecules designed as kinase inhibitors. Aberrant kinase activity is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. While direct evidence for this compound as a kinase inhibitor is limited, its structural features suggest potential for derivatization to target specific kinase families.
Protocol 4: General Kinase Inhibition Assay
This protocol provides a framework for screening this compound and its analogs for kinase inhibitory activity using a generic in vitro assay format.
Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
This compound (or derivative) stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)
-
Microplate reader
Procedure:
-
In a suitable microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at an optimal temperature (e.g., 30 °C).
-
Stop the reaction and add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
-
Include appropriate controls (no enzyme, no compound).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the pyridine ring and two distinct signals for the amide protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the pyridine ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the carbonyl carbon of the amide.
-
¹⁹F NMR: A single resonance corresponding to the -CF3 group is expected.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable in the mass spectrum, providing further structural confirmation.
Conclusion
This compound is a highly versatile and valuable scaffold for the development of new bioactive molecules in both the agrochemical and pharmaceutical industries. Its unique structural features, particularly the presence of the trifluoromethyl group, impart desirable properties that can lead to enhanced biological activity and improved metabolic stability. The protocols outlined in this guide provide a foundation for the synthesis, biological evaluation, and characterization of this important chemical entity and its derivatives, facilitating further research and development in these critical areas.
References
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MDPI. (2020). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Available at: [Link]
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PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Available at: [Link]
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PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Available at: [Link]
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PubMed. (2017). Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. Available at: [Link]
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PubMed. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
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Application Notes and Protocols for Trifluoromethylpyridines in Crop Protection
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
The trifluoromethylpyridine (TFMP) scaffold represents a cornerstone in modern agrochemical discovery.[1][2][3] This structural motif derives its profound biological activity from the synergistic combination of two key components: the pyridine ring and the trifluoromethyl (-CF₃) group.[4][5][6][7][8] The pyridine moiety, a nitrogen-containing heterocycle, imparts unique physicochemical properties that can enhance systemic movement within plants and improve selectivity.[4][8] Simultaneously, the trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[8] This combination has led to the development of a diverse and highly effective portfolio of herbicides, fungicides, insecticides, and nematicides that are integral to global crop protection strategies.[1][4][9]
The journey of TFMP-containing agrochemicals began with the commercialization of the herbicide fluazifop-butyl in 1982.[4][5] Since then, over 20 active ingredients featuring this critical fragment have been introduced, demonstrating its versatility and enduring relevance in addressing evolving challenges in agriculture.[4][5][6][8] More than half of all pesticides launched in the last two decades contain fluorine, with the trifluoromethyl group being a predominant feature.[4][8] This guide provides an in-depth examination of the synthesis, mechanisms of action, and practical application protocols for key trifluoromethylpyridine-based crop protection agents.
Table 1: Prominent Commercial Agrochemicals Containing the Trifluoromethylpyridine Moiety
| Common Name | Class | Primary Mode of Action | Year of Introduction (Approx.) |
| Fluazifop-butyl | Herbicide | ACCase Inhibitor | 1982[4][5] |
| Haloxyfop-methyl | Herbicide | ACCase Inhibitor | 1986[5] |
| Flazasulfuron | Herbicide | ALS Inhibitor | 1986[2][4][5] |
| Fluazinam | Fungicide | Uncoupler of Oxidative Phosphorylation | 1991[5] |
| Fluridone | Herbicide | Phytoene Desaturase (PDS) Inhibitor | 1986[10] |
| Picoxystrobin | Fungicide | QoI (Cytochrome bc1) Inhibitor | 2001[11] |
| Flonicamid | Insecticide | Chordotonal Organ Modulator | 2005[2] |
| Fluopyram | Fungicide, Nematicide | SDH Inhibitor | 2012[12] |
Part 1: Core Mechanisms of Action
The efficacy of trifluoromethylpyridine-based agrochemicals stems from their ability to precisely inhibit critical biochemical pathways in target pests. Understanding these mechanisms is paramount for effective use, resistance management, and the discovery of next-generation compounds.
Fungicidal & Nematicidal Activity: Inhibition of Mitochondrial Respiration
A leading mechanism, exemplified by Fluopyram , is the disruption of the mitochondrial electron transport chain (mETC).[12][13][14]
Causality: Fungi and nematodes rely on mitochondrial respiration to generate adenosine triphosphate (ATP), the universal energy currency of the cell. The enzyme Succinate Dehydrogenase (SDH), also known as Complex II, is a critical component of this process. It catalyzes the oxidation of succinate to fumarate.[12] Fluopyram binds to the SDH complex, blocking this crucial step.[13][14] This inhibition halts ATP production, leading to cellular energy depletion, paralysis, and ultimately, the death of the pathogen or pest.[13][15] The systemic nature of fluopyram allows it to be absorbed by the plant and transported through the xylem, providing internal protection against invading nematodes and fungal pathogens.[13]
Caption: Fig 1. SDH Inhibition by Fluopyram.
Herbicidal Activity: Disruption of Key Plant Biosynthesis Pathways
Trifluoromethylpyridines are the backbone of several classes of herbicides, each targeting a distinct and vital plant process.
1.2.1 Acetyl-CoA Carboxylase (ACCase) Inhibition
Represented by aryloxyphenoxypropionates like Haloxyfop-P-methyl and Fluazifop-butyl , this mode of action is highly selective for grass weeds.[16][17][18]
Causality: ACCase is the enzyme responsible for the first committed step in fatty acid biosynthesis.[16][19][20] These lipids are essential for building cell membranes, particularly in the rapidly growing meristematic tissues of grasses.[17] Haloxyfop-P-methyl is absorbed through the foliage and translocated to the meristems, where it inhibits ACCase.[17][20] This disruption halts the production of new cells, leading to a cessation of growth and eventual death of the grass weed, while broadleaf crops, which possess a tolerant form of the ACCase enzyme, remain unharmed.[16][17]
Caption: Fig 2. ACCase Inhibition Pathway.
1.2.2 Phytoene Desaturase (PDS) Inhibition
This mechanism is characteristic of the aquatic herbicide Fluridone .[10][21]
Causality: Fluridone works by inhibiting the phytoene desaturase (PDS) enzyme, which is a key component in the carotenoid biosynthetic pathway.[10][21][22] Carotenoids are vital pigments that protect chlorophyll from photodegradation (bleaching) by sunlight.[21][23] By blocking PDS, Fluridone prevents carotenoid formation. The unprotected chlorophyll is then rapidly destroyed by solar radiation, halting photosynthesis.[23] This leads to the characteristic white or pink "bleaching" of new plant growth and, ultimately, systemic plant death.[21][22]
Caption: Fig 3. PDS Inhibition by Fluridone.
Part 2: Synthesis of Key Trifluoromethylpyridine Intermediates
The industrial production of TFMP-containing agrochemicals relies on the efficient synthesis of key chlorinated trifluoromethylpyridine intermediates. The two most common methods are halogen exchange and the building block approach.[2][4][5] A widely used and high-demand intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) .[2][4][5]
Causality Behind the Method: The direct trifluoromethylation of a pyridine ring is challenging. Therefore, industrial synthesis often starts with a more accessible precursor, such as 3-picoline (3-methylpyridine). The process involves first converting the methyl group to a trichloromethyl (-CCl₃) group, which is then transformed into the desired trifluoromethyl (-CF₃) group via a halogen exchange reaction, typically using hydrogen fluoride (HF). Subsequent chlorination of the pyridine ring yields the final intermediate. This multi-step process provides a reliable and scalable route to essential building blocks.
Caption: Fig 4. Synthesis of a Key TFMP Intermediate.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating systems for assessing the efficacy of trifluoromethylpyridine-based crop protection agents in a research setting.
Protocol 1: Laboratory Bioassay for Fungicidal Efficacy of a TFMP Compound
Objective: To determine the half-maximal effective concentration (EC₅₀) of a TFMP fungicide (e.g., Fluopyram) against a plant pathogenic fungus, such as Botrytis cinerea, using a mycelial growth inhibition assay.
Causality of Experimental Choices:
-
Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports robust growth for a wide range of fungi, providing a consistent baseline for measuring inhibition.
-
Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compound due to its ability to solubilize a wide range of organic molecules and its low toxicity to fungi at the concentrations used.
-
Controls: A negative control (DMSO only) is essential to ensure the solvent has no inhibitory effect. A positive control (a fungicide with a known EC₅₀) validates the assay's sensitivity and reproducibility.
-
Replication: Triplicate plates for each concentration minimize the impact of random error and provide statistical power.
Caption: Fig 5. Workflow for Fungicide Bioassay.
Step-by-Step Methodology:
-
Preparation: Prepare a 10,000 µg/mL stock solution of the TFMP test compound in sterile DMSO. Prepare and autoclave Potato Dextrose Agar (PDA).
-
Amendment of Media: Cool the PDA to approximately 50-55°C. For each test concentration, add the appropriate volume of the stock solution or a serial dilution to the molten PDA to achieve the final desired concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/mL). Also, prepare a solvent control plate containing only DMSO.
-
Pouring Plates: Pour the amended PDA into sterile 90 mm Petri dishes (in triplicate for each concentration) and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 22°C) until the mycelium in the control plates has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions.
-
Analysis: Calculate the average diameter for each treatment. Determine the Percent Inhibition using the formula:
-
% Inhibition = [(Avg. Diameter of Control - Avg. Diameter of Treatment) / Avg. Diameter of Control] * 100
-
-
EC₅₀ Determination: Plot the Percent Inhibition against the log of the compound concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value.
Table 2: Example Data for Fungicide Bioassay
| Concentration (µg/mL) | Mean Colony Diameter (mm) | Percent Inhibition (%) |
| 0 (Control) | 88.5 | 0.0 |
| 0.01 | 75.2 | 15.0 |
| 0.1 | 49.6 | 44.0 |
| 1 | 18.1 | 79.5 |
| 10 | 5.0 | 94.4 |
| 100 | 5.0 | 94.4 |
Protocol 2: Greenhouse Efficacy Trial for a Post-Emergence TFMP Herbicide
Objective: To evaluate the efficacy of a TFMP herbicide (e.g., Haloxyfop-P-methyl) on a target grass weed and assess the safety for a broadleaf crop.
Causality of Experimental Choices:
-
Experimental Design: A randomized complete block design is used to account for potential environmental variability within the greenhouse (e.g., light, temperature gradients).
-
Growth Stage: Applying the herbicide to weeds at the 2-4 leaf stage ensures they are actively growing and susceptible, providing a robust test of the compound's efficacy.[17] Applying to crops at the recommended stage ensures a fair assessment of tolerance.
-
Adjuvant: A non-ionic surfactant or crop oil concentrate is often included as specified by the product label to improve spray retention and penetration of the waxy leaf cuticle, maximizing herbicide uptake.
-
Assessment: Visual ratings at "Days After Treatment" (DAT) are a standard, rapid method for assessing efficacy. Biomass reduction provides a quantitative, objective measure to support visual ratings.
Step-by-Step Methodology:
-
Plant Propagation: Grow the target crop (e.g., soybean) and weed species (e.g., barnyardgrass) in separate pots containing a standard potting mix. Grow enough plants for four replicates per treatment.
-
Experimental Setup: Once plants reach the target growth stage (e.g., soybeans at V2 stage, barnyardgrass at 3-4 leaf stage), arrange the pots in a randomized complete block design.
-
Herbicide Preparation: Prepare spray solutions for the TFMP herbicide at several rates (e.g., 0.5x, 1x, and 2x the recommended field rate). Include an untreated control. Prepare solutions according to the product label, including any required adjuvants.
-
Application: Apply the treatments using a calibrated research track sprayer designed to deliver a precise volume and uniform coverage (e.g., 200 L/ha).
-
Post-Treatment Care: Return the plants to the greenhouse and maintain optimal growing conditions. Do not water over the top of the foliage for at least 24 hours to allow for herbicide absorption.
-
Efficacy and Safety Assessment:
-
At 7, 14, and 21 Days After Treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete death).
-
At the same intervals, assess crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (complete death).
-
-
Biomass Measurement: At 21 DAT, harvest the above-ground portion of the weeds from each pot. Dry the biomass in an oven at 70°C until a constant weight is achieved. Record the dry weight.
-
Analysis: Analyze the visual rating and biomass data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Table 3: Example Data for Herbicide Greenhouse Trial (21 DAT)
| Treatment | Rate (g a.i./ha) | Mean Weed Control (%) | Mean Crop Injury (%) | Mean Weed Dry Biomass (g) |
| Untreated Control | 0 | 0 a | 0 a | 12.5 a |
| Haloxyfop-P-methyl | 30 (0.5x) | 75 b | 0 a | 3.1 b |
| Haloxyfop-P-methyl | 60 (1x) | 98 c | 1 a | 0.2 c |
| Haloxyfop-P-methyl | 120 (2x) | 99 c | 3 a | 0.1 c |
| Means in the same column followed by the same letter are not significantly different (P < 0.05). |
References
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Title: Fluopyram: Efficacy and Beyond on Problematic Diseases Source: CABI Digital Library URL: [Link]
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Title: Fluridone - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (J-Stage) URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central (PMC) URL: [Link]
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Title: Fluridone Source: Washington State Department of Ecology URL: [Link]
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Title: Mode of action of fluopyram in plant-parasitic nematodes Source: ResearchGate URL: [Link]
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Title: Haloxyfop-P-methyl (D): Selective Post-Emergence Herbicide Source: JIN DUN CHEMISTRY URL: [Link]
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Title: Fluridone - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
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Title: Haloxyfop-P (Ref: DE 535 acid) Source: AERU (Agriculture and Environment Research Unit) URL: [Link]
-
Title: Fluopyram - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
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Title: fluridone chemical fact sheet Source: Wisconsin Department of Natural Resources URL: [Link]
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Title: Fluridone Aquatic Herbicide Source: fluridone.com URL: [Link]
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Title: PICOXYSTROBIN (258) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]
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Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
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Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]
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Title: Picoxystrobin | C18H16F3NO4 | CID 11285653 Source: PubChem - NIH URL: [Link]
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Title: The commercial insecticide containing trifluoromethyl pyridine Source: ResearchGate URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Semantic Scholar URL: [Link]
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Title: Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides Source: FAO AGRIS URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]
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Title: Product Profile: Picoxystrobin Source: AgriBusiness Global URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred Source: SciSpace URL: [Link]
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Title: Research progress of pesticides containing trifluoromethylpyridine Source: Food Science and Human Wellness URL: [Link]
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Title: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry URL: [Link]
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Title: The importance of trifluoromethyl pyridines in crop protection Source: ResearchGate URL: [Link]
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Application Notes and Protocols for Picolinamide Fungicide Trials
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Frontier in Fungal Pathogen Control
The emergence of picolinamides as a novel class of fungicides marks a significant advancement in the ongoing battle against devastating plant fungal diseases.[1][2][3] These compounds disrupt the fungal respiratory chain by targeting the quinone-inside (Qi) site of mitochondrial complex III, a distinct mode of action that circumvents cross-resistance with widely used strobilurin fungicides.[1][2][4] Florylpicoxamid and fenpicoxamid are notable examples of picolinamides that have demonstrated broad-spectrum efficacy against a range of pathogenic fungi in various crops.[1][3][4][5]
This guide provides a comprehensive framework for the experimental design of fungicide trials focused on picolinamides. It is intended to equip researchers with the necessary protocols and theoretical understanding to conduct robust in vitro and in vivo evaluations, ensuring data integrity and facilitating the development of effective disease management strategies.
Pre-Experimental Considerations: The Blueprint for Success
A well-conceived experimental plan is the cornerstone of meaningful and reproducible research. Before embarking on any trial, the following factors must be meticulously addressed:
-
Hypothesis Formulation: Clearly define the research question. Are you aiming to determine the baseline efficacy of a new picolinamide, assess its performance against a resistant fungal strain, or optimize application timing? A precise hypothesis will guide the entire experimental design.
-
Target Pathogen and Host Plant Selection: The choice of pathogen and host is critical. Consider the economic importance of the disease, the susceptibility of the host plant variety, and the known spectrum of activity for picolinamide fungicides, which includes pathogens from the Ascomycota and Basidiomycota phyla.[1][5]
-
Picolinamide Compound Characterization: Understand the physicochemical properties of the specific picolinamide being tested, including its solubility, stability, and any known systemic or translaminar activity.[5] This information is crucial for formulating appropriate application methods.
-
Control Treatments: The inclusion of appropriate controls is non-negotiable for data validation.[6]
-
Negative Control (Untreated): This group receives no treatment and serves to establish the baseline level of disease pressure.
-
Positive Control (Industry Standard): This group is treated with a currently registered and effective fungicide for the target disease. It provides a benchmark for evaluating the performance of the experimental picolinamide.[6]
-
Vehicle Control: If the picolinamide is dissolved in a solvent, a control group treated with the solvent alone should be included to rule out any phytotoxic or fungicidal effects of the vehicle.
-
In Vitro Efficacy Assessment: Quantifying Intrinsic Activity
In vitro assays are fundamental for determining the intrinsic fungicidal or fungistatic activity of a picolinamide compound against a specific pathogen, independent of host and environmental factors.[7][8]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of a fungicide that prevents the visible growth of a microorganism.[9][10][11] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[12]
Materials:
-
96-well microtiter plates
-
Sterile fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640)[9][10]
-
Picolinamide stock solution of known concentration
-
Fungal inoculum, adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL)
-
Multichannel pipette
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Plate Preparation: Add 100 µL of fungal growth medium to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the picolinamide stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series. The first column will have the highest concentration, and subsequent columns will have progressively lower concentrations.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for a negative control well containing only medium.
-
Controls: Include a positive growth control (inoculum in medium without fungicide) and a sterility control (medium only).
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a duration sufficient for visible growth in the positive control wells (typically 24-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the picolinamide at which no visible fungal growth (turbidity) is observed.[9][10] This can be assessed visually or by measuring the optical density (OD) with a plate reader.[13]
Protocol 2: Effective Concentration 50 (EC50) Determination via Agar Dilution
The EC50 is the concentration of a fungicide that inhibits fungal growth by 50%.[14] The agar dilution method is a common technique for determining EC50 values.[14]
Materials:
-
Petri dishes
-
Fungal growth medium (e.g., Potato Dextrose Agar)
-
Picolinamide stock solution
-
Fungal culture plugs (mycelial discs) from an actively growing culture
Procedure:
-
Amended Media Preparation: Prepare a series of agar media plates containing different concentrations of the picolinamide fungicide. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. Include a control plate with no fungicide.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus until the colony in the control plate has reached a substantial size.
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration. The EC50 value can then be determined from the resulting dose-response curve using statistical software.[14][15]
Data Presentation: In Vitro Results
| Picolinamide Compound | Target Pathogen | MIC (µg/mL) | EC50 (µg/mL) |
| Picolinamide-A | Botrytis cinerea | 0.5 | 0.12 |
| Picolinamide-A | Septoria tritici | 0.25 | 0.08 |
| Picolinamide-B | Botrytis cinerea | 1.0 | 0.25 |
| Picolinamide-B | Septoria tritici | 0.5 | 0.15 |
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro MIC and EC50 determination.
In Vivo Efficacy Assessment: Greenhouse and Field Trials
While in vitro assays provide valuable information on a compound's intrinsic activity, in vivo trials are essential to evaluate its performance under more realistic conditions, taking into account the host plant, environmental factors, and disease pressure.[16]
Experimental Design for Greenhouse and Field Trials
A robust experimental design is crucial for obtaining statistically significant and reliable data from in vivo trials.[6][17]
-
Randomized Complete Block Design (RCBD): This is the most commonly used design in agricultural field research.[18] It involves dividing the experimental area into blocks, with each block containing all the treatments in a random order. This design helps to minimize the effects of environmental variability within the experimental site.
-
Plot Size and Replication: The size of the plots and the number of replications will depend on the crop, the disease, and the available resources.[17][19] Generally, at least three to four replications are recommended to ensure statistical power.[19]
-
Application Methods: The method of fungicide application should mimic real-world agricultural practices. This could include foliar sprays, seed treatments, or soil drenches.[20] Application timing is also a critical factor and should be based on the disease cycle and the phenological stage of the crop.[21][22]
Protocol 3: Greenhouse Efficacy Trial
Greenhouse trials offer a controlled environment to evaluate fungicide efficacy before moving to more complex and expensive field trials.[20][23]
Procedure:
-
Plant Propagation: Grow healthy, uniform host plants to the desired growth stage in pots.
-
Acclimatization: Acclimatize the plants to the greenhouse conditions for a period before starting the experiment.
-
Treatment Application: Apply the picolinamide fungicide and control treatments according to the experimental design.
-
Inoculation: Inoculate the plants with a standardized suspension of the target pathogen. The timing of inoculation relative to fungicide application will depend on whether you are assessing preventative or curative activity.[5]
-
Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycles).
-
Disease Assessment: At regular intervals, assess disease severity using a standardized rating scale.[24][25][26]
Protocol 4: Field Efficacy Trial
Field trials are the ultimate test of a fungicide's performance under real-world agricultural conditions.[20]
Procedure:
-
Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.
-
Plot Establishment: Establish the experimental plots according to the chosen design (e.g., RCBD).
-
Treatment Application: Apply the fungicide treatments at the appropriate timings and rates using calibrated spray equipment.
-
Disease Monitoring: Monitor the development of the disease in the plots throughout the growing season.
-
Disease Assessment: Conduct disease severity assessments at key growth stages.[27] This can be done visually using rating scales or with the aid of disease assessment keys.[28]
-
Yield Data Collection: At the end of the growing season, harvest the plots and collect yield data. This is a critical measure of the economic benefit of the fungicide treatment.[29]
Data Presentation: In Vivo Results
| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%) | Area Under the Disease Progress Curve (AUDPC) | Yield (t/ha) |
| Untreated Control | 0 | 65.2 | 1250 | 3.5 |
| Picolinamide-A | 50 | 15.8 | 320 | 5.2 |
| Picolinamide-A | 100 | 8.5 | 180 | 5.8 |
| Industry Standard | 75 | 12.3 | 250 | 5.5 |
Diagram: In Vivo Trial Workflow
Caption: Picolinamide inhibition of the fungal mitochondrial respiratory chain.
Fungicide Resistance Management
The development of fungicide resistance is a significant threat to sustainable agriculture. [30][31]While picolinamides have a novel mode of action that is not subject to cross-resistance with strobilurins, a proactive approach to resistance management is essential. [1][5] Key Strategies:
-
Integrated Pest Management (IPM): Utilize a combination of control methods, including resistant crop varieties, cultural practices, and biological control agents, to reduce reliance on fungicides. [30]* Rotation and Mixtures: Alternate or tank-mix picolinamides with fungicides from different FRAC (Fungicide Resistance Action Committee) groups. [21][30][32]This diversification of modes of action delays the selection of resistant fungal populations.
-
Monitoring: Regularly monitor pathogen populations for shifts in sensitivity to picolinamides. [21][33]This early detection allows for timely adjustments to disease management strategies.
Data Analysis and Interpretation
Proper statistical analysis is essential for drawing valid conclusions from fungicide trial data. [6][34]
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences between the treatment means for disease severity and yield.
-
Mean Separation Tests: If ANOVA indicates significant differences, use a mean separation test (e.g., Tukey's HSD, Duncan's multiple range test) to identify which treatments are different from each other.
-
Dose-Response Analysis: For in vitro data, use probit or logit analysis to model the relationship between fungicide concentration and fungal growth inhibition and to calculate EC50 values. [14]* Area Under the Disease Progress Curve (AUDPC): AUDPC is a useful metric for summarizing the overall disease development throughout the course of an epidemic in field trials.
Conclusion
The rigorous and systematic experimental design outlined in these application notes provides a robust framework for the evaluation of picolinamide fungicides. By adhering to these protocols and principles of scientific integrity, researchers can generate high-quality, reliable data that will contribute to the development of innovative and sustainable solutions for managing fungal diseases in agriculture.
References
- Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet - MDPI.
- Fungicide Efficacy Evalu
- A guide to fungicide performance in whe
- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol.
- General Guidelines for Managing Fungicide Resistance | Cornell Vegetables.
- PLP 6404 Epidemiology of Plant Diseases Spring 2015 Ariena van Bruggen, modified from Katherine Stevenson Lecture 2: Measurement.
- Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society.
- Picolinamide Fungicides for Controlling Cercospora-Leaf Spot (CLS) of Sugar Beet.
- Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed.
-
Fungicide Activity Group Table - CropLife Australia. [Link]
- Quantitative Ordinal Scale Estimates of Plant Disease Severity: Comparing Treatments Using a Proportional Odds Model - PubMed.
- Fungicide Resistance Management - Oklahoma St
- Fungicide Use in Field Crops Web Book - Crop Protection Network.
- Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - ResearchG
- Quantitative Ordinal Scale Estimates of Plant Disease Severity: Comparing Treatments Using a Proportional Odds Model - ORBi.
- Minimum fungicidal concentration assessment method. MIC = minimum...
- an illustrated series of assessment keys for plant diseases, their prepar
- Disease Assessment.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC - NIH.
- (PDF) Minimum Inhibitory Concentration (MIC)
- A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values.
- Fungicide Use in Field Crops Web Book - Crop Protection Network.
- Designing Research and Demonstr
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber.
- Significant Influence of EC50 Estimation by Model Choice and EC50 Type | Plant Disease.
- 'Next-gen' monitoring improving fungicide resistance detection - GRDC's Groundcover.
- Values for 50% effective concentration (EC 50 ) for inhibition of...
- How to Manage Fungicide Resistance - Pesticide Environmental Stewardship.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52 - Benchchem.
- Use of picolinamides as fungicides (2015)
- Experimental design and description of fungicide application - ResearchG
- TRIAL SETUP AND ST
- Laboratory, Greenhouse, and Field Assessment of Fourteen Fungicides for Activity Against Claviceps africana, Causal Agent of - APS Journals.
- Minimum Inhibitory Concentr
- In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber - MDPI.
- In vitro Methodology to Assess Quantitative Resistance in Plant-fungus P
- Mean EC 50 (the effective concentration at which the fungal growth is...
- In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated
- Designing Research and Demonstr
- Guidelines for accurate EC50/IC50 estim
- Quantitative review of fungicide efficacy trials for managing soybean rust in Brazil.
- Comparison of Greenhouse and Field Testing to Identify Whe
- In vitro screening of fungicides and antagonists against Sclerotium rolfsii - Academic Journals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. ifyber.com [ifyber.com]
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- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 18. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 19. Crop Protection Network [cropprotectionnetwork.org]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. Crop Protection Network [cropprotectionnetwork.org]
- 22. researchgate.net [researchgate.net]
- 23. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 24. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 25. Quantitative Ordinal Scale Estimates of Plant Disease Severity: Comparing Treatments Using a Proportional Odds Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. orbi.uliege.be [orbi.uliege.be]
- 27. gau.edu.bd [gau.edu.bd]
- 28. phytopath.ca [phytopath.ca]
- 29. researchgate.net [researchgate.net]
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- 31. extension.okstate.edu [extension.okstate.edu]
- 32. How to Manage Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 33. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 34. edepot.wur.nl [edepot.wur.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide
Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical compound. This compound and its derivatives are significant in the development of pharmaceuticals and agrochemicals, noted for their fungicidal and other biological activities.[1]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Overcoming Synthesis Hurdles
This section addresses specific issues that can arise during the synthesis of this compound, which typically involves the amidation of 3-Chloro-5-(trifluoromethyl)picolinic acid or its activated derivatives.
Issue 1: Low Overall Yield of this compound
A diminished yield is a frequent challenge in multi-step syntheses. Identifying the root cause is crucial for effective optimization.
Possible Causes & Solutions:
-
Incomplete Amidation Reaction: The conversion of the carboxylic acid or its derivative to the amide may not be reaching completion.
-
Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will help determine the optimal reaction time. If the reaction stalls, consider a moderate increase in temperature, but be mindful of potential side reactions.
-
-
Suboptimal Reagents or Solvents: The purity of starting materials and the choice of solvent are critical.
-
Solution: Ensure that the 3-Chloro-5-(trifluoromethyl)picolinic acid and the aminating agent are of high purity. Use anhydrous solvents, as water can hydrolyze activated intermediates, such as the acid chloride.
-
-
Inefficient Activation of the Carboxylic Acid: If preparing the picolinoyl chloride as an intermediate, incomplete conversion can be a significant bottleneck.
-
Solution: Ensure the complete conversion of the picolinic acid to the picolinoyl chloride. Reagents like thionyl chloride or oxalyl chloride are commonly used.[3][4] The reaction with thionyl chloride may require refluxing for an extended period.[4] The use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride can facilitate the reaction.[3]
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.
-
Solution: Analyze the crude reaction mixture by techniques such as NMR or LC-MS to identify major byproducts. Understanding the side reactions can inform adjustments to the reaction conditions to minimize their formation. For instance, unwanted chlorination on the pyridine ring can sometimes occur when using thionyl chloride.[4]
-
Issue 2: Formation of Impurities During the Synthesis
The presence of impurities not only reduces the yield but also complicates the purification of the final product.
Possible Causes & Solutions:
-
Over-chlorination of the Pyridine Ring: When using reagents like thionyl chloride to form the acid chloride, chlorination of the pyridine ring can occur, leading to chlorinated byproducts.[4]
-
Solution: Optimize the reaction conditions for the acid chloride formation, such as temperature and reaction time. Using a milder activating agent or a different synthetic route, like direct amidation with a coupling agent, might be beneficial.
-
-
Hydrolysis of the Acid Chloride: The intermediate 3-chloro-5-(trifluoromethyl)picolinoyl chloride is moisture-sensitive and can revert to the carboxylic acid.
-
Solution: Conduct the reaction under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Unreacted Starting Materials: The presence of unreacted 3-Chloro-5-(trifluoromethyl)picolinic acid or the amine in the final product.
-
Solution: Ensure the use of appropriate stoichiometric ratios of reactants. A slight excess of the aminating agent might be necessary to drive the reaction to completion.
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: If the byproducts have similar polarity to the desired amide, separation by column chromatography can be difficult.
-
Solution: Experiment with different solvent systems for chromatography to improve separation. Recrystallization from a suitable solvent system is another effective purification method.
-
-
Product Insolubility or Oiling Out: The product may not crystallize well or may separate as an oil.
-
Solution: Test a range of solvents and solvent mixtures for recrystallization. Techniques like slow cooling, scratching the flask, or adding a seed crystal can induce crystallization.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound.[1] The most common approach involves the amidation of 3-Chloro-5-(trifluoromethyl)picolinic acid. This can be achieved through:
-
Formation of an Acid Chloride Intermediate: The picolinic acid is first converted to 3-chloro-5-(trifluoromethyl)picolinoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[3][4] The resulting acid chloride is then reacted with an amine.
-
Direct Amidation with Coupling Agents: The picolinic acid is directly coupled with an amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[5] This method often offers mild reaction conditions and high yields.[5]
Q2: What is the role of a base in the amidation step?
In the reaction of an acid chloride with an amine, a base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Common bases include triethylamine or pyridine.[6] For direct coupling reactions, a non-nucleophilic base like DIPEA is used to prevent side reactions with the coupling agent.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. By comparing the spots of the starting material, the product, and the reaction mixture, you can determine if the starting material is being consumed and the product is being formed. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2]
Q4: What are the key safety precautions to take during this synthesis?
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trifluoromethylated compounds can have unique toxicological properties. It is important to handle this compound and its precursors with care and avoid inhalation, ingestion, and skin contact.
-
Solvents such as dichloromethane are volatile and may have associated health risks. Always work in a properly functioning fume hood.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride
This protocol describes the formation of the acid chloride intermediate from the corresponding carboxylic acid.
-
Suspend 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.[3]
-
Cool the suspension to 0-5 °C using an ice bath.[3]
-
Slowly add oxalyl chloride (1.4 eq) to the cooled suspension.[3]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).[3]
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitor by TLC or IR spectroscopy).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-chloro-5-(trifluoromethyl)picolinoyl chloride, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound via the Acid Chloride
This protocol details the amidation of the picolinoyl chloride.
-
Dissolve the crude 3-chloro-5-(trifluoromethyl)picolinoyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Comparison of Amidation Methods
| Parameter | Route 1: Via Picolinoyl Chloride | Route 2: Direct Amidation with Coupling Agent (e.g., HATU) |
| Starting Materials | 3-Chloro-5-(trifluoromethyl)picolinic acid, Oxalyl/Thionyl chloride, Amine, Base | 3-Chloro-5-(trifluoromethyl)picolinic acid, Amine, Coupling Agent, Base |
| Typical Yield | High (Can be >90%)[5] | Good to Excellent (Often >80%)[5] |
| Reaction Conditions | Can require heating for acid chloride formation[5] | Mild (Often at room temperature)[5] |
| Key Advantages | Use of relatively inexpensive reagents, potentially high yields.[5] | High yields, mild conditions, good functional group tolerance.[5] |
| Key Disadvantages | Harsh reagents for acid chloride formation, potential for side reactions. | Higher cost of coupling agents.[5] |
IV. Visualizing the Process
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound from its corresponding picolinic acid via the acid chloride intermediate.
Caption: Workflow for troubleshooting low synthesis yield.
V. References
-
Glover, S. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 734–743. [Link]
Sources
- 1. Buy this compound | 338758-69-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 39901-94-5 | Picolinoyl chloride hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)picolinamide
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists working on the purification of 3-Chloro-5-(trifluoromethyl)picolinamide (CAS No. 338758-69-3). The methodologies and insights provided are designed to address common challenges encountered during synthesis and purification workflows.
Section 1: Initial Purity Assessment & Impurity Profiling
A successful purification strategy begins with a thorough understanding of the crude material. Before committing to a large-scale purification, it is critical to assess the initial purity and identify the nature of the impurities you are dealing with.
Q1: How should I perform an initial purity check of my crude this compound?
Answer: A multi-technique approach is recommended for the initial assessment of your crude product.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common first step. Use a silica gel plate and test a few solvent systems of varying polarity. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Spot your crude material, the starting materials (if available), and co-spot them to see if they are present. The number of spots and their separation will give you a qualitative idea of your mixture's complexity.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method.[1] It can resolve closely related impurities and provide a purity percentage based on peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material is invaluable. It can help identify residual solvents, unreacted starting materials, and major byproducts by comparing the spectrum to that of the expected product.[1]
Senior Application Scientist's Insight: Do not rely on a single analytical technique. A compound that appears as a single spot on TLC may show multiple peaks in HPLC. NMR is excellent for identifying known impurities but may not detect unexpected byproducts at low levels. Using these methods in combination provides a much clearer picture of your crude product's composition.
Q2: What are the common impurities I should anticipate, and what are their likely sources?
Answer: Impurities are almost always a direct result of the synthetic route used.[2] For the synthesis of this compound, which is typically formed by the amidation of 3-Chloro-5-(trifluoromethyl)picolinic acid, the following impurities are common.
| Impurity Type | Specific Example | Likely Source | Identification Method |
| Unreacted Starting Material | 3-Chloro-5-(trifluoromethyl)picolinic acid | Incomplete amidation reaction. | HPLC, LC-MS. The carboxylic acid will have a different retention time and mass. |
| Reagent-Derived | N-acylated ureas | Byproduct from carbodiimide coupling agents (e.g., DCC, EDC). | NMR, HPLC. |
| Side-Reaction Products | Positional Isomers | Impurities present in the initial starting materials or formed during synthesis. | HPLC, GC-MS. Often very difficult to separate.[2][3] |
| Degradation Product | 3-Chloro-5-(trifluoromethyl)picolinic acid | Hydrolysis of the amide bond during workup or storage, especially under acidic or basic conditions.[4] | HPLC, LC-MS. |
| Residual Solvents | DMF, Dichloromethane, Ethyl Acetate | Solvents used in the reaction or initial workup. | ¹H NMR. |
Section 2: Primary Purification Strategy: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solid compounds, offering high recovery and purity in a single step if an appropriate solvent is found.[5]
Q3: Is recrystallization a suitable first-pass purification method for this compound?
Answer: Yes, absolutely. Recrystallization is an excellent and highly recommended technique for purifying solid picolinamide derivatives.[1] The key to a successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or ice temperature.[6][7]
Senior Application Scientist's Insight: The polarity of this compound, with its amide group capable of hydrogen bonding and its halogenated aromatic ring, suggests that solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes would be good starting points for screening.[1] Always perform small-scale solubility tests in vials before committing your entire batch.
Troubleshooting Guide: Recrystallization Issues
This decision tree and the following guide will help you navigate common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization problems.
-
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid layer instead of an ordered crystal lattice. This is common when cooling is too fast or the solvent is not ideal.[1][8]
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Allow the flask to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss.
-
If it still oils out, add a small amount of a "good" solvent (one in which it is highly soluble) to the hot mixture to ensure it is fully dissolved, then add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise to the hot solution until it just turns cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. This two-solvent method can dramatically improve crystal formation.[1]
-
-
-
Problem: I'm getting a very low yield.
-
Causality: The most common causes are using too much solvent to dissolve the crude product or washing the collected crystals with too much or warm solvent.[6]
-
Solution:
-
During dissolution, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures you are using the minimum amount of near-boiling solvent.[5]
-
After filtering the crystals, wash them with a minimal amount of ice-cold solvent to rinse away the mother liquor without re-dissolving a significant amount of product.
-
If the filtrate (mother liquor) is still rich in product, you can concentrate it and cool it again to obtain a second crop of crystals, which should be analyzed for purity separately.
-
-
Experimental Protocol: General Recrystallization
-
Solvent Selection: In a test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves easily, it's not a good single solvent. If it doesn't dissolve, heat the mixture to boiling. If it dissolves when hot but crystals reappear upon cooling, you have found a good solvent.
-
Dissolution: Place the bulk crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, use a vacuum oven (ensure the temperature is well below the compound's melting point).
Section 3: Primary Purification Strategy: Column Chromatography
When recrystallization is ineffective due to the impurity profile or if the product is an oil, silica gel column chromatography is the workhorse purification technique.[9]
Q4: When should I choose column chromatography over recrystallization?
Answer: Choose column chromatography under the following circumstances:
-
Similar Impurity Solubility: If the key impurities have very similar solubility profiles to your product, making separation by recrystallization difficult.
-
Multiple Impurities: When the crude material contains several components that need to be separated.
-
Non-Crystalline Product: If your product is an oil or an amorphous solid that will not crystallize.
-
Difficult Separations: For separating closely related compounds like positional isomers, though this may require optimization and potentially preparative HPLC.[2]
Senior Application Scientist's Insight: Chromatography separates based on differences in polarity and interaction with the stationary phase, while recrystallization separates based on differences in solubility. These are orthogonal principles. If one fails, the other is likely to succeed.[2] Always develop your separation on TLC first to find a solvent system that gives good separation and a target Rf value for your product of ~0.2-0.3.[9]
Caption: A standard workflow for purification by flash column chromatography.
Troubleshooting Guide: Chromatography Issues
-
Problem: I'm seeing poor separation (streaking or overlapping bands).
-
Causality: This can be caused by several factors: the column being overloaded with too much crude material, the sample being loaded in a solvent that is too polar, or interactions between the compound and the acidic silica gel.
-
Solution:
-
Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Loading Technique: Dissolve your crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane. If it's insoluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column (dry loading).
-
Modify Mobile Phase: The picolinamide moiety has a basic nitrogen on the pyridine ring. This can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent can neutralize the acidic sites and lead to much sharper bands.
-
-
-
Problem: My compound is not eluting from the column.
-
Causality: The mobile phase is not polar enough to move the compound down the column. Your compound is too strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% Ethyl Acetate in Hexanes, try increasing to 20%, then 30%, and so on (a gradient elution). If it still won't elute, a much more polar solvent like methanol may be required in small percentages (e.g., 1-5% methanol in dichloromethane).
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal system gives your product an Rf of 0.2-0.3 and separates it well from impurities.
-
Column Packing: Select an appropriate size column. Plug the bottom with glass wool and a layer of sand. Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes) and pour it into the column. Allow it to pack under gentle pressure, then add a protective layer of sand on top.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully apply the solution to the top of the silica bed. Alternatively, perform a dry load as described above.[10]
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Spot fractions onto a TLC plate to track the elution of your compound and identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[9]
Section 4: Final Analysis & Confirmation
After purification, you must confirm the purity and structural identity of your this compound.
Q5: How do I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to provide a comprehensive certificate of analysis for your compound.
-
Purity Confirmation:
-
HPLC: Run the final compound by HPLC. A single, sharp peak is indicative of high purity. This allows for quantitative purity determination (e.g., >99% by area).[1]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[1]
-
-
Identity Confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation. The spectra should be clean, and the observed chemical shifts, coupling constants, and integrations should match the expected structure of this compound.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound. Look for the correct molecular ion peak (M+H)⁺.
-
References
- BenchChem Technical Support Team. (2026). Technical Support Center: Purification of 4-Methyl-2-(trifluoromethyl)pyridine. Benchchem.
- BenchChem Technical Support Team. (2026). Technical Support Center: Purification of 5-(Trifluoromethyl)
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the purification of picolinamide compounds. Benchchem.
- BenchChem Technical Support Team. (2026). Technical Support Center: Purification of Crude 2-(Trifluoromethyl)pyridine. Benchchem.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Smolecule. (2023). This compound. Smolecule.
- University of Colorado Boulder.
- Millersville University.
- Chemistry LibreTexts. (2021). 2.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Longdom Publishing. (2018).
Sources
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- 6. people.chem.umass.edu [people.chem.umass.edu]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
3-Chloro-5-(trifluoromethyl)picolinamide stability issues and solutions
Technical Support Center: 3-Chloro-5-(trifluoromethyl)picolinamide
A Guide to Understanding and Overcoming Stability Challenges
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide to address the common stability-related questions and experimental challenges encountered by researchers. This document provides not only troubleshooting solutions but also the underlying chemical principles and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): General Handling and Storage
This section addresses the most common initial inquiries regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C. The trifluoromethyl group and the chlorinated pyridine ring are generally stable in the solid state, but minimizing exposure to atmospheric moisture is crucial to prevent slow hydrolysis over time.[1] A desiccator or storage in a controlled low-humidity environment is recommended.
Q2: How should I prepare stock solutions? Which solvents are recommended?
A2: We recommend preparing stock solutions in anhydrous aprotic solvents such as DMSO or DMF. These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol. For immediate use in aqueous buffers, preparing a concentrated stock in DMSO and then diluting it into the aqueous medium is the standard procedure. Stock solutions in anhydrous DMSO, when stored at -20°C or -80°C in small aliquots, should be stable for several weeks. However, we strongly advise verifying the stability for your specific experimental timeframe.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing pyridine rings can be susceptible to photodecomposition. While specific photostability data for this exact molecule is limited, related trifluoromethyl-containing heterocyclic compounds have been studied for their photophysical properties.[2][3][4] As a precautionary measure, all solutions containing the compound should be protected from light by using amber vials or by wrapping containers in aluminum foil. All experiments should be conducted with minimal exposure to direct light.
Q4: Can I heat solutions of this compound?
A4: We advise against prolonged heating, especially in aqueous or protic solutions. The amide bond is susceptible to thermal degradation and hydrolysis, a process that is accelerated at elevated temperatures.[5] If heating is necessary for a reaction, it should be done for the shortest time possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guide: Common Experimental Issues
This guide is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: My compound's concentration is decreasing in my aqueous buffer over 24-48 hours at room temperature.
-
Potential Cause: Amide Hydrolysis. The picolinamide functional group is an amide, which is susceptible to hydrolysis, especially under non-neutral pH conditions.[5] This reaction cleaves the amide bond, resulting in the formation of 3-chloro-5-(trifluoromethyl)picolinic acid and ammonia. The strongly electron-withdrawing trifluoromethyl group can influence the rate of this process.[6]
-
Solution:
-
pH Control: Maintain the pH of your aqueous buffer between 6.0 and 7.5. Avoid strongly acidic or basic conditions.
-
Temperature Control: Perform experiments at 4°C or on ice to significantly slow down the rate of hydrolysis.
-
Fresh Preparations: For sensitive assays, prepare fresh dilutions of the compound from a frozen DMSO stock immediately before use.
-
Stability Check: Run a control experiment where you incubate the compound in your buffer for the duration of your experiment and analyze the concentration at the end to quantify any loss.
-
Issue 2: My HPLC/LC-MS analysis shows new, more polar peaks appearing over time.
-
Potential Cause 1: Hydrolysis. As described above, hydrolysis of the amide bond will yield 3-chloro-5-(trifluoromethyl)picolinic acid.[5][7] This carboxylic acid is significantly more polar than the parent amide and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Potential Cause 2: Hydrolysis of the Trifluoromethyl Group. While generally stable, trifluoromethyl groups can undergo hydrolysis under certain conditions to form a carboxylic acid group, although this typically requires harsher conditions.[8] This would result in a highly polar degradation product.
-
Solution:
-
Characterize Degradants: If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). The predicted m/z for the hydrolyzed picolinic acid product (C₇H₃ClF₃NO₂) would correspond to its molecular weight of 225.55 g/mol .[7]
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, intentionally degrade the compound under controlled acidic, basic, and oxidative conditions. This will help you create a degradation profile and identify the peaks you are seeing in your experiment. A detailed protocol is provided in Section 3.
-
Issue 3: I am getting inconsistent results in my cell-based assays.
-
Potential Cause: Compound Instability in Media. Cell culture media is a complex aqueous environment, typically buffered around pH 7.4 and incubated at 37°C. This combination of physiological pH and temperature can accelerate compound degradation over the course of a multi-day experiment.
-
Solution:
-
Minimize Incubation Time: Design your experiment to use the shortest effective incubation time.
-
Re-dosing: For longer experiments (e.g., > 24 hours), consider replacing the media and re-dosing with freshly diluted compound to maintain a consistent concentration.
-
Media Stability Study: Before conducting your main experiment, incubate this compound in the cell culture medium (without cells) for the intended duration of your experiment. Sample at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze by HPLC to determine the rate of degradation under your specific assay conditions.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues.
Caption: A logical workflow for troubleshooting stability issues.
In-Depth Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and understanding the stability profile of a compound. This protocol provides a framework for testing the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways and major degradation products of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector, preferably coupled to a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber or a light source with controlled output
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Incubate for a specified time (e.g., 24 hours). A control sample (1 mL stock + 1 mL ACN/water) should be prepared and stored at 4°C in the dark.
| Condition | Stressor Solution | Incubation Conditions | Target Degradation |
| Acid Hydrolysis | 1 M HCl | 60°C | 5-20% |
| Base Hydrolysis | 1 M NaOH | Room Temperature | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 5-20% |
| Thermal Stress | Water | 60°C in the dark | 5-20% |
| Photostability | Water | Photostability chamber (ICH Q1B) | 5-20% |
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before injection (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the retention times and peak areas of any new peaks.
-
If using LC-MS, identify the m/z of the degradation products to propose their structures.
-
Understanding the Chemical Instability
The stability of this compound is dictated by the interplay of its three key structural features: the picolinamide core, the chloro substituent, and the trifluoromethyl group.
Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
-
Amide Hydrolysis: This is the most probable degradation pathway in aqueous solutions.[5] The amide bond is electrophilic and can be attacked by water. This process is catalyzed by both acid (protonation of the carbonyl oxygen) and base (formation of the more nucleophilic hydroxide ion).
-
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by strong nucleophiles. While less common in typical biological buffers, this could be a concern in certain chemical reaction setups.
-
Role of the Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group.[6] This property influences the reactivity of the entire molecule. It increases the electrophilicity of the pyridine ring and the amide carbonyl carbon, which can affect the rates of hydrolysis and nucleophilic attack. While the C-F bond is very strong, the entire group can make the molecule more susceptible to certain metabolic pathways in vivo.[9]
By understanding these chemical principles, researchers can proactively design experiments that mitigate stability issues, leading to more reliable and reproducible results.
References
-
ResearchGate. (2025). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Directed C-H Functionalization Reactions with a Picolinamide Directing Group. Available at: [Link]
-
ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides. Available at: [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. (n.d.). KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
-
PubMed. (2023). Formulation strategies for the development of high drug-loaded amorphous solid dispersions. Available at: [Link]
-
De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Available at: [Link]
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
PubMed. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Available at: [Link]
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- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 338758-69-3 [smolecule.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
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overcoming solubility problems with 3-Chloro-5-(trifluoromethyl)picolinamide
Technical Support Center: 3-Chloro-5-(trifluoromethyl)picolinamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively in your experimental workflows.
Introduction: Understanding the Solubility Challenge
This compound is a molecule with significant potential in various research fields, including agriculture and pharmaceuticals.[1] Its structure, containing a picolinamide core substituted with a chloro and a trifluoromethyl group, presents a classic solubility challenge. The combination of a rigid, aromatic structure and lipophilic functional groups (chloro, trifluoromethyl) often leads to high crystal lattice energy and poor solvation in aqueous media.[2] The computed XLogP3 of a close isomer is 1.6, indicating a degree of hydrophobicity that can limit aqueous solubility.[3]
This guide will walk you through a systematic approach to overcome these challenges, from basic troubleshooting to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the underlying reason and what should I check first?
Answer:
The poor solubility you are observing is expected based on the molecule's physicochemical properties. The primary reasons are:
-
Molecular Structure: The trifluoromethyl and chloro groups are highly hydrophobic, which repels water molecules and favors a solid, crystalline state over dissolution.
-
Weakly Basic Nature: The nitrogen atom on the pyridine ring is a weak base. At neutral or alkaline pH (like PBS at pH 7.4), the molecule is in its neutral, un-ionized form, which is significantly less soluble than its protonated (salt) form.[4][5]
-
Crystalline Form: As a solid, the compound exists in a stable crystal lattice. Significant energy is required to break this lattice apart, a process that is not favored in aqueous solutions without intervention.[6]
Initial Troubleshooting Workflow:
Before attempting complex methods, follow this initial diagnostic workflow.
Caption: Initial troubleshooting workflow for solubility issues.
Q2: How can I systematically screen for an appropriate solvent system?
Answer:
A systematic, tiered approach is the most efficient way to identify a suitable solvent system without compromising your experimental integrity.
Tier 1: pH Modification
As a weak base, the compound's solubility is expected to increase dramatically at an acidic pH where the pyridine nitrogen becomes protonated.[5]
-
Action: Attempt to dissolve the compound in a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0). Use buffers appropriate for the target pH range, such as citrate or acetate.
-
Causality: Protonating the molecule creates a charged species (a salt), which has much more favorable interactions with polar water molecules, thereby increasing solubility.
Tier 2: Co-solvents
If pH modification is insufficient or incompatible with your assay, the next step is to use water-miscible organic co-solvents. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for a hydrophobic compound to dissolve.[2][7][8]
-
Action: Prepare small test solutions using common co-solvents mixed with your aqueous buffer. Start with a high concentration of the co-solvent (e.g., 50-100%) to create a concentrated stock, and then assess the compound's stability upon dilution into your final aqueous medium.
-
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is less polar and more capable of solvating the lipophilic regions of your compound.[2]
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Starting Stock Concentration | Max Recommended % (v/v) for in vitro Cell Assays | Notes |
| DMSO | 10-50 mM | < 0.5% | Potent solvent, but can have biological effects and cause precipitation upon dilution.[9] |
| Ethanol | 1-10 mg/mL | < 1.0% | Good biocompatibility, but can be volatile. Often used in combination with other solvents.[10] |
| PEG 400 | 1-20 mg/mL | < 2.0% | Low toxicity, often used in in vivo formulations. Can increase viscosity.[11] |
| Propylene Glycol | 1-15 mg/mL | < 1.0% | Common vehicle for oral and parenteral formulations.[7] |
Q3: I dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium. How do I solve this?
Answer:
This is a very common and critical issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but insoluble in the final aqueous medium. When you dilute the stock, the solvent environment rapidly shifts from organic to aqueous, and the compound precipitates.
Strategies to Prevent Precipitation:
-
Lower the Stock Concentration: A highly concentrated stock is more likely to precipitate. Try making a less concentrated DMSO stock (e.g., 1-5 mM instead of 50 mM). This reduces the degree of supersaturation upon dilution.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution. For example, dilute the DMSO stock 1:10 in ethanol or PEG 400 before the final 1:1000 dilution into the aqueous medium. This provides a more gradual change in solvent polarity.
-
Incorporate Surfactants or Cyclodextrins: Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween® 80) or a complexation agent (e.g., 2-Hydroxypropyl-β-cyclodextrin) to the final aqueous medium before adding the compound stock.
Caption: Comparison of direct vs. strategic dilution to avoid precipitation.
Q4: What are some advanced formulation strategies if co-solvents and pH adjustments are not sufficient or suitable for my experiment?
Answer:
For particularly challenging cases or when developing formulations for in vivo studies, more advanced techniques are required. These methods aim to increase the apparent solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Crystalline compounds have lower solubility due to their high lattice energy. Converting the compound to an amorphous (non-crystalline) state significantly increases its solubility.[6][16] This is typically achieved by dispersing the compound in a polymer matrix.
-
Method: Techniques like spray drying or hot-melt extrusion are used to co-process the drug with a polymer (e.g., PVP K30, HPMCAS).[17][18]
-
Causality: The amorphous form is in a higher energy state, requiring less energy to dissolve. The polymer stabilizes this state and prevents recrystallization.[6][16]
-
-
Particle Size Reduction (Nanosuspensions): Decreasing the particle size of a drug increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[19]
-
Method: Nanosuspensions are produced by milling or high-pressure homogenization, which reduces drug particles to the nanometer scale.[20][21][22] These nanoparticles are then stabilized in a liquid medium by surfactants.[20]
-
Causality: The vastly increased surface area enhances the interaction with the solvent, leading to faster dissolution and improved bioavailability.[23][24]
-
Experimental Protocol: Systematic Solubility Assessment
This protocol provides a step-by-step method for determining the approximate solubility of this compound in various vehicles.
Objective: To identify a suitable solvent system that achieves the desired concentration without precipitation.
Materials:
-
This compound (solid)
-
Solvents: DMSO, Ethanol, PEG 400
-
Buffers: 0.1 M Citrate (pH 3.0, 4.0, 5.0), 0.1 M Phosphate (pH 6.0, 7.4)
-
Vortex mixer, sonicator, benchtop centrifuge
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare Solvent/Buffer Systems: Prepare the required acidic and neutral buffers.
-
Gravimetric Dispensing: Weigh a fixed excess amount of the compound (e.g., 2 mg) into several separate microcentrifuge tubes.
-
Solvent Addition: To each tube, add a fixed volume (e.g., 1 mL) of a different test vehicle (e.g., pH 3.0 buffer, pH 7.4 buffer, 10% DMSO in pH 7.4 buffer, etc.).
-
Equilibration: Tightly cap the tubes. Place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow them to reach equilibrium. Intermittent vortexing or sonication can help break up clumps.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet.
-
Dilution & Quantification: Dilute the supernatant with an appropriate mobile phase or solvent and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV against a standard curve).
-
Data Analysis: The measured concentration represents the equilibrium solubility in that specific vehicle. Compile the data into a table for comparison.
Table 2: Example pH-Solubility Profile (Hypothetical Data)
| pH | Buffer System | Measured Solubility (µg/mL) | Visual Observation |
| 3.0 | Citrate | >1000 | Clear solution |
| 4.0 | Citrate | 850 | Clear solution |
| 5.0 | Acetate | 210 | Clear solution |
| 6.0 | Phosphate | 15 | Hazy, fine particles |
| 7.4 | Phosphate | <1 | Insoluble, large particles |
This self-validating protocol directly measures solubility, providing empirical data to guide your formulation choices.
References
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Kim, J.-S., Park, J.-H., & Lee, P.-I. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(9), 836. [Link]
-
Abou-El-Nour, A. (2022). Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]
-
Gajera, B. Y., Shah, D. A., & Dave, R. H. (2018). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Ahad, H. A., Jwalapuram, R., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Cognitive Market Research. (2025). Solubilization by surfactants: Significance and symbolism. Cognitive Market Research. [Link]
-
Gao, L., Liu, G., & Ma, J. (2013). Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 10(7), 935–952. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cognitive Market Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Cognitive Market Research. [Link]
-
Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Molecules, 23(10), 2547. [Link]
-
Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 160-171. [Link]
-
Kumar, S., & Singh, S. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 357-366. [Link]
-
Homayun, B., Lin, X., & Choi, H.-J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 342. [Link]
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
ResearchGate. (n.d.). Overview of solubility enhancement of amorphous systems prepared by ball milling. ResearchGate. [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2329-2352. [Link]
-
Guba, W., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecules, 25(23), 5698. [Link]
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Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10. [Link]
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The Pharma Innovation. (n.d.). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation. [Link]
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Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Particle Sciences Technical Brief. [Link]
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IJCRT. (2022). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Creative Research Thoughts. [Link]
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Patel, T. B., et al. (2012). Formulation and development strategies for drugs insoluble in gastric fluid. International Research Journal of Pharmacy, 3(1), 108-113. [Link]
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Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
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Charitha, M., et al. (2021). Solubility Enhancement of Water Insoluble Drugs by Various Techniques: A Review. International Journal of Pharma and Bio Sciences, 21(1), 1-15. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-(trifluoromethyl)picolinamide. PubChem Compound Database. [Link]
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RayBiotech. (n.d.). Picolinamide. RayBiotech. [Link]
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University of Arizona. (2005). Principles of Drug Action 1, Amides. University of Arizona. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Technical Support Center: Optimizing Antifungal Assays for 3-Chloro-5-(trifluoromethyl)picolinamide
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-5-(trifluoromethyl)picolinamide. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your antifungal assays and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its known antifungal potential?
A1: this compound is a chemical compound with a picolinamide backbone substituted with chloro and trifluoromethyl groups.[1] Its derivatives have been investigated for fungicidal activity, primarily in the agricultural sector.[1] The trifluoromethyl group is a common feature in modern drug design, known to enhance properties like lipophilicity and metabolic stability, which can contribute to biological activity.[2][3] While its application in human antifungal therapy is not yet established, its known fungicidal properties make it a compound of interest for further investigation against clinically relevant fungal pathogens.[1]
Q2: What is the primary mechanism of action for picolinamide-based antifungals?
A2: The precise mechanism of action for this compound is not extensively detailed in the provided literature for specific human pathogens. However, research on similar compounds suggests that it likely interacts with and inhibits specific enzymes or receptors essential for fungal metabolism.[1] The trifluoromethyl group can play a significant role in the compound's interaction with its biological target.[2] Further mechanistic studies are required to elucidate the specific pathway in various fungal species.
Q3: Which standardized methods should I follow for antifungal susceptibility testing of this compound?
A3: To ensure inter-laboratory comparability and reproducibility, it is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9] The broth microdilution method, as detailed in CLSI document M27 for yeasts and M38 for filamentous fungi, is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][10]
Q4: How do I prepare a stock solution of this compound for my assay?
A4: Due to the likely hydrophobic nature of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can inhibit fungal growth and confound the results.[11] Always use high-purity, anhydrous DMSO. The compound's solubility should be experimentally verified, and if precipitation occurs, gentle warming or sonication may be employed.
Q5: What are the critical quality control (QC) measures I should implement?
A5: Implementing rigorous quality control is essential for a self-validating system. This includes:
-
Sterility Controls: Wells containing only broth to check for contamination.[11]
-
Growth Controls: Wells with the fungal inoculum but no antifungal agent to ensure the viability of the organism.[11]
-
Reference Strains: Including well-characterized reference strains (e.g., Candida albicans ATCC 90028) with known MIC values for standard antifungal drugs (like fluconazole) to validate the assay's accuracy and reproducibility.[11]
-
Solvent Toxicity Control: A growth control well containing the highest concentration of the solvent (e.g., DMSO) used in the assay to confirm it does not inhibit fungal growth.
Troubleshooting Guide
This section addresses specific issues you may encounter during your antifungal assays with this compound.
Issue 1: Inconsistent or Non-Reproducible MIC Values
Q: My MIC values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent MICs are a common challenge and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inoculum Standardization: The most critical factor is the initial fungal inoculum concentration.[11] Variations in inoculum size can lead to significant shifts in MIC values. Ensure you are accurately standardizing your inoculum using a spectrophotometer or hemocytometer to achieve the recommended final concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[11]
-
Compound Stability and Storage: Ensure your stock solution is stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). The compound may degrade over time or with improper storage. Preparing a fresh stock solution is a good troubleshooting step.[11]
-
Endpoint Reading: The definition of the MIC endpoint can be subjective, especially with "trailing growth," where some residual growth is observed at concentrations above the true MIC.[12] For fungistatic compounds, the MIC is often defined as the lowest concentration that causes a significant (e.g., 50%) reduction in growth compared to the growth control. For fungicidal compounds, it's the lowest concentration with no visible growth.[13] Consistency in how you read and interpret the endpoint is key.
-
Plate Incubation: Ensure consistent incubation time and temperature as specified by CLSI or EUCAST guidelines for the specific fungal species.[13] Variations in incubation can affect growth rates and, consequently, MIC values.
Issue 2: Compound Precipitation in Assay Plates
Q: I'm observing precipitation of this compound in the wells of my microtiter plate. How can I address this?
A: Compound insolubility can lead to inaccurate MIC determination. Consider the following solutions:
-
Verify Solubility Limit: Experimentally determine the solubility of your compound in the assay medium (e.g., RPMI-1640) with the working concentration of DMSO. This will help you establish the highest testable concentration without precipitation.
-
Adjust Solvent Concentration: While keeping the final DMSO concentration below 1% is ideal, a slight increase (e.g., to 2%) might be necessary for poorly soluble compounds. However, you must validate that this higher DMSO concentration does not affect fungal growth by running a proper solvent toxicity control.
-
Alternative Solvents: If DMSO is problematic, other solvents like ethanol could be considered, but their compatibility with the assay and potential for fungal growth inhibition must be thoroughly evaluated.
-
Modify Stock Concentration: Preparing a lower concentration stock solution might help, although this will require adjusting your serial dilution scheme.
Issue 3: No Fungal Growth in Control Wells
Q: My growth control wells are showing no or very poor fungal growth. What went wrong?
A: Lack of growth in the control wells invalidates the entire assay plate. Here's what to check:
-
Inoculum Viability: The fungal culture used for the inoculum may not be viable. Always use a fresh culture (e.g., a 24-48 hour culture for yeasts) to prepare your inoculum.[11]
-
Medium Preparation: Ensure the RPMI-1640 medium is prepared correctly and buffered with MOPS to a pH of 7.0.[11] Incorrect pH can inhibit fungal growth.[10]
-
Incubation Conditions: Verify that the incubator is set to the correct temperature (typically 35°C for Candida species) and that there are no issues with atmospheric conditions.[11]
-
Inoculation Error: Double-check your calculations and pipetting to ensure the correct volume of the standardized inoculum was added to each well.
Issue 4: No Inhibition of Fungal Growth at Any Concentration
Q: I am not observing any inhibition of fungal growth, even at the highest concentration of this compound. What should I do?
A: This could be due to several reasons:
-
Concentration Range is Too Low: The fungus may be resistant to the tested concentrations. A wider range-finding study with higher concentrations of the compound is necessary.[11]
-
Compound Inactivity: It's possible that this compound is not effective against the specific fungal strain you are testing. Including a known susceptible strain in your panel can help determine if the issue is strain-specific or compound-related.
-
Error in Stock Solution Preparation: An error in calculating the concentration of your stock solution could result in testing much lower concentrations than intended. Prepare a fresh stock solution and carefully verify all calculations.[11]
-
Fungal Resistance: The fungal strain may possess intrinsic or acquired resistance to this class of compounds.[14]
Detailed Protocol: Broth Microdilution Assay for this compound
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing and provides a starting point for optimizing your assay.
Materials
-
This compound
-
Anhydrous DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate(s) and appropriate QC strains
-
Sterile water, saline, and other standard laboratory reagents
-
Spectrophotometer
-
Incubator (35°C)
Experimental Workflow Diagram
Caption: Conceptual pathway of fungal metabolic inhibition.
References
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved from [Link]
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020).
-
Fungi (AFST) - EUCAST. (n.d.). Retrieved from [Link]
- EUCAST Antifungal Resistance Testing. (2025, November 27).
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Antifungal Susceptibility Testing for C. auris. (2024, April 24). CDC. Retrieved from [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). Retrieved from [Link]
-
EUCAST breakpoints for antifungals. (n.d.). PubMed. Retrieved from [Link]
- EUCAST breakpoints for antifungals. (n.d.). Retrieved from a source discussing EUCAST breakpoint setting.
-
Antifungal Susceptibility Testing: Current Approaches. (2020, July). Clin Microbiol Rev. Retrieved from [Link]
- (PDF) EUCAST breakpoints for antifungals. (2025, August 9). ResearchGate.
- Technical Support Center: Optimizing TCSA for Antifungal Assays. (n.d.). Benchchem.
- Issues in antifungal susceptibility testing. (2008, January 1). UKHSA Research Portal.
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI. Retrieved from [Link]
- (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021, February 2). ResearchGate.
- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. (2015, September 30).
- SAFETY DATA SHEET - Methyl 6-(trifluoromethyl)picolinate. (n.d.).
- Issues in antifungal susceptibility testing. (n.d.). SciSpace.
-
Practical Guide to Antifungal Susceptibility Testing. (n.d.). Journal of the Pediatric Infectious Diseases Society | Oxford Academic. Retrieved from [Link]
- MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. (n.d.).
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). NIH. Retrieved from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. Retrieved from [Link]
- SAFETY DATA SHEET - 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid. (n.d.). TCI Chemicals.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020, November 9). NIH. Retrieved from [Link]
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide. (n.d.).
- Antifungal Activity of Plant Secondary Metabolites on Candida albicans: An Updated Review. (n.d.).
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. (n.d.). PubChem. Retrieved from [Link]
-
Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. (n.d.). MDPI. Retrieved from [Link]
-
In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (n.d.). MDPI. Retrieved from [Link]
- 5-(5-(3-Fluoro-4-(methylcarbamoyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinamide. (n.d.). Pharmaffiliates.
-
Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). PubMed. Retrieved from [Link]
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. (n.d.). Sigma-Aldrich.
-
5-Chloro-3-(trifluoromethyl)picolinamide | C7H4ClF3N2O | CID 72207014. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Reactions in Picolinamide Derivative Synthesis
Welcome to the technical support center for the synthesis of picolinamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important compounds. Picolinamide and its derivatives are key structural motifs in numerous pharmaceuticals and agrochemicals, making their efficient and clean synthesis a critical endeavor.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of picolinamide derivatives. The content is structured to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.
I. Understanding the Core Reaction: Picolinamide Synthesis
The fundamental reaction for synthesizing picolinamide derivatives is an amide bond formation between a picolinic acid derivative (or its activated form) and an amine. While seemingly straightforward, this process is susceptible to a variety of side reactions that can significantly impact yield, purity, and even the stereochemical integrity of the final product.
The choice of coupling reagents, reaction conditions, and the nature of the substituents on both the picolinic acid and the amine play a crucial role in the success of the synthesis. This guide will delve into specific issues that may arise and provide actionable solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low Yield of the Desired Picolinamide
Question: I am getting a low yield of my target picolinamide derivative. What are the potential causes and how can I improve it?
Answer: Low yields in picolinamide synthesis can stem from several factors, often related to incomplete reactions or the formation of side products. Here’s a breakdown of common culprits and troubleshooting strategies:
-
Inadequate Activation of Picolinic Acid: The carboxylic acid of the picolinic acid moiety must be activated to facilitate nucleophilic attack by the amine. If the activation is inefficient, the reaction will not proceed to completion.
-
Troubleshooting:
-
Choice of Activating Agent: For carbodiimide-based couplings (e.g., DCC, EDC), ensure the reagent is fresh and used in appropriate stoichiometry (typically 1.1-1.5 equivalents). Consider the use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) which can form active esters, minimizing side reactions and improving efficiency.[1]
-
Acid Chloride Formation: Conversion of the picolinic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust activation method.[2][3] Ensure complete removal of the chlorinating agent before adding the amine to prevent unwanted side reactions.
-
-
-
Formation of N-Acylurea Byproduct (with Carbodiimides): A significant side reaction when using carbodiimide coupling reagents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[4][5] This byproduct is often difficult to separate from the desired amide due to similar solubility profiles.[4][6]
-
Troubleshooting:
-
Use of Additives: Additives like HOBt or HOAt react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[7]
-
Solvent Choice: Running the reaction in non-polar solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) can sometimes reduce the formation of N-acylurea compared to more polar solvents like DMF or THF.[4]
-
Water-Soluble Carbodiimides: Employing a water-soluble carbodiimide such as EDC allows for the removal of the corresponding urea and N-acylurea byproducts through an aqueous workup.[4]
-
-
-
Hydrolysis of Activated Intermediates: Activated picolinic acid derivatives (e.g., acid chlorides, active esters) are susceptible to hydrolysis if moisture is present in the reaction mixture. This will regenerate the picolinic acid and reduce the yield of the amide.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Diagram: General Picolinamide Synthesis Workflow
Caption: A generalized workflow for the synthesis of picolinamide derivatives.
FAQ 2: Presence of an Unexpected Chlorinated Byproduct
Question: I am using thionyl chloride to activate my picolinic acid, and I'm observing a byproduct with an additional chlorine atom on the pyridine ring. What is happening and how can I avoid it?
Answer: This is a known side reaction when activating picolinic acid with thionyl chloride. The pyridine ring can be susceptible to electrophilic chlorination under the reaction conditions, typically at the 4-position.[3][8]
-
Mechanism: The reaction of picolinic acid with thionyl chloride can generate reactive intermediates that can act as chlorinating agents. The pyridine nitrogen activates the ring towards electrophilic attack.
-
Troubleshooting Strategies:
-
Milder Chlorinating Agents: Consider using oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions), which can be a milder alternative for forming the acid chloride.
-
Alternative Activation Methods: Avoid the use of thionyl chloride altogether and opt for carbodiimide coupling or the use of other coupling reagents that do not introduce a source of electrophilic chlorine.
-
Purification: Fortunately, the chlorinated byproduct can often be separated from the desired picolinamide by column chromatography.[3]
-
FAQ 3: Racemization of a Chiral Amine Starting Material
Question: My amine starting material is chiral, but my final picolinamide product is a racemic mixture. What is causing this loss of stereochemical integrity?
Answer: Racemization is a significant concern when working with chiral amines or amino acids. The most common mechanism for racemization during amide bond formation is through the formation of an azlactone (or oxazolone) intermediate.[9]
-
Mechanism of Racemization:
-
The carboxylic acid is activated by a coupling reagent.
-
The activated acid can cyclize to form an azlactone.
-
The proton at the alpha-carbon of the azlactone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate.
-
Reprotonation of the enolate can occur from either face, leading to a racemic mixture of the azlactone.
-
The racemic azlactone then reacts with the amine to produce a racemic amide product.
-
-
Troubleshooting and Mitigation:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Uronium/aminium-based reagents like HBTU and HATU, when used with an additive like HOBt, are generally considered to be "racemization-suppressing".[1]
-
Base Selection: The choice and amount of base can influence the rate of racemization. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are often preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA).[10]
-
Temperature Control: Running the coupling reaction at lower temperatures (e.g., 0 °C) can help to minimize the rate of azlactone formation and subsequent racemization.[10]
-
Pre-activation: Pre-activating the picolinic acid with the coupling reagent before adding the chiral amine can sometimes reduce the risk of racemization.[11]
-
Diagram: Racemization Pathway via Azlactone Formation
Caption: The mechanism of racemization through an azlactone intermediate.
FAQ 4: Difficulty in Removing Byproducts During Purification
Question: I am struggling to purify my picolinamide derivative. There are persistent impurities that are difficult to remove by column chromatography or recrystallization. What are these likely impurities and how can I get rid of them?
Answer: Persistent impurities are a common frustration in organic synthesis. For picolinamide synthesis, these often include unreacted starting materials, reagents, and certain side-products.[6]
-
Common Persistent Impurities:
-
Unreacted Picolinic Acid or Amine: Incomplete reactions will leave starting materials in your crude product.
-
Coupling Reagent Byproducts: As mentioned, N-acylurea from carbodiimides can be particularly problematic.[4]
-
Isomers: Positional isomers, such as the 4-chloro-picolinamide discussed earlier, can have very similar polarities to the desired product, making chromatographic separation challenging.
-
-
Advanced Purification Strategies:
-
Orthogonal Purification Methods: If one method fails, try another with a different separation principle. For example, if column chromatography on silica gel is ineffective, consider preparative HPLC with a different stationary phase (e.g., C18) or a different solvent system.[6]
-
Recrystallization Solvent Screening: Systematically screen a variety of solvents and solvent mixtures for recrystallization. The goal is to find a system where your desired product has high solubility at elevated temperatures but poor solubility at room temperature, while the impurities remain in the mother liquor.[6]
-
Acid/Base Extraction: If your picolinamide has a different pKa than the impurities (e.g., unreacted picolinic acid), you may be able to use acid-base extractions to selectively move one component into the aqueous phase.
-
Protective Group Strategy: In some cases, it may be necessary to protect a functional group on one of the starting materials to prevent a side reaction that generates a difficult-to-remove impurity. The protecting group is then removed in a subsequent step.
-
III. Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause | Mitigation Strategies |
| Low Yield | Incomplete reaction, side product formation | Optimize activating agent and stoichiometry, use additives (HOBt, HOAt), ensure anhydrous conditions. |
| N-Acylurea Formation | Carbodiimide coupling reagents (DCC, EDC) | Use additives (HOBt, HOAt), choose non-polar solvents, use water-soluble carbodiimides for easier removal.[4][7] |
| Pyridine Ring Chlorination | Use of thionyl chloride for activation | Use milder chlorinating agents (e.g., oxalyl chloride), or switch to a different activation method.[3][8] |
| Racemization | Formation of azlactone intermediate with chiral amines | Use racemization-suppressing coupling reagents (e.g., HATU, HBTU), use weaker bases, and maintain low reaction temperatures.[9][10] |
| Hydrolysis | Presence of water in the reaction | Use anhydrous solvents and an inert atmosphere. |
IV. Experimental Protocols
Protocol 1: General Procedure for Picolinamide Synthesis using EDC/HOBt
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the picolinic acid derivative (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the cooled solution and stir for 30 minutes at 0 °C.
-
Amine Addition: Add the amine derivative (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using CH₂Cl₂, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
If using DMF, dilute the reaction mixture with ethyl acetate and perform the same aqueous washes.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Picolinamide Synthesis via Acid Chloride
-
Acid Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂) (2.0 eq.) to the picolinic acid derivative (1.0 eq.) in an inert solvent like toluene. A catalytic amount of DMF can be added.
-
Reflux: Heat the mixture to reflux for 2-4 hours, until gas evolution ceases.
-
Concentration: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.
-
Amidation:
-
Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
In a separate flask, dissolve the amine (1.0 eq.) and a base like triethylamine (1.5 eq.) in the same solvent.
-
Cool the amine solution to 0 °C and slowly add the picolinoyl chloride solution.
-
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Follow the work-up and purification steps outlined in Protocol 1.[12]
V. References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
U. UR-REHMAN, A. JABEEN, & M. MARIYA. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides. Retrieved from
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
-
Li, W. (2003). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 75(1), 153-160.
-
Izdebski, J., & Orłowska, A. (1998). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 45(5), 455-459.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
BenchChem. (2025). Troubleshooting common issues in the purification of picolinamide compounds.
-
ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2013). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides. Retrieved from [Link]
-
PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.).
-
RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Google Patents. (n.d.). US3228950A - Process for the production of new picolinic acid derivatives. Retrieved from
-
Green Chemistry. (2023). Biocatalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange1. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
PubMed Central. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidation reactions of picolinic acid. Retrieved from [Link]
-
Reddit. (2024). Carboxylic acid and Cross Coupling reactions. Retrieved from [Link]
-
PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
BenchChem. (2025). Head-to-head comparison of different synthesis routes for N-(Pyridin-3-yl)picolinamide.
-
Journal of the American Chemical Society. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]
-
Accounts of Chemical Research. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Cross-coupling of carboxylic acid derivatives. (B) The first.... Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of the coordinating group. Deprotection of the picolinamido.... Retrieved from [Link]
Sources
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- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: 3-Chloro-5-(trifluoromethyl)picolinamide Bioassays
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)picolinamide. As a Senior Application Scientist, I've seen firsthand how the unique properties of this picolinamide derivative can yield groundbreaking results in both agricultural and pharmaceutical research.[1] However, its physicochemical characteristics also present specific challenges in bioassay development.
This guide is structured to move beyond simple checklists. It is designed to provide you with the causal reasoning behind common experimental pitfalls and to equip you with robust, field-proven strategies for troubleshooting. Our goal is to help you build self-validating protocols that produce reliable, reproducible data.
Section 1: Foundational Knowledge & Pre-Assay Checklist
Before dispensing a single microliter, understanding the compound's behavior is paramount. Proactive measures are the most effective form of troubleshooting.
FAQ 1.1: What are the critical physicochemical properties of this compound to consider before starting an assay?
Answer: Based on its structure—a halogenated, trifluoromethylated picolinamide—three properties are critical:
-
Solubility: The trifluoromethyl group significantly increases lipophilicity.[2] This means the compound will have low aqueous solubility. It is crucial to prepare a high-concentration stock in a suitable organic solvent (typically DMSO) and to be mindful of its potential to precipitate when diluted into aqueous assay buffers.
-
Chemical Stability: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] Furthermore, the chloro- group can potentially undergo nucleophilic substitution.[1] Therefore, assay buffers should be maintained near physiological pH (7.2-7.4), and you should verify compatibility with other buffer components, especially those containing strong nucleophiles.
-
Reactivity: While generally stable, related compounds can be incompatible with strong oxidizing agents, acids, and acid chlorides.[3] Ensure your assay reagents do not fall into these categories.
Protocol 1.1: Recommended Stock Solution Preparation and Handling
This protocol is designed to minimize variability originating from the compound itself.
Objective: To prepare a stable, high-concentration stock solution and intermediate dilutions for use in bioassays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≤0.02% water)
-
Calibrated analytical balance
-
Amber glass vials or polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.[3]
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the desired amount of solid compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in amber vials or polypropylene tubes. The volume of each aliquot should be sufficient for one day's experiments to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Preparing Intermediate Dilutions:
-
On the day of the experiment, thaw one aliquot of the stock solution completely and mix gently.
-
Perform serial dilutions in 100% DMSO to create a concentration range for your dose-response curve. Do not perform initial dilutions directly into aqueous buffers, as this will likely cause precipitation.
-
The final dilution step into the assay medium should result in a final DMSO concentration that is well-tolerated by your assay system (typically ≤1%).[4]
-
Visualization 1.1: Pre-Assay Decision Workflow
Caption: A logical workflow for pre-assay validation steps.
Section 2: Troubleshooting Inconsistent or Unexpected Bioassay Results
This section addresses common problems encountered during active screening.
Issue 2.1: High Variability Between Replicate Wells (High %CV)
-
Possible Cause A: Compound Precipitation
-
Why it happens: When the DMSO-solubilized compound is diluted into an aqueous buffer, it can crash out of solution if its solubility limit is exceeded. This leads to an inconsistent effective concentration across wells.
-
Solution:
-
Visual Check: After adding the compound to the assay plate, visually inspect the wells against a dark background for cloudiness or precipitate.
-
Reduce Final Concentration: If precipitation is suspected, lower the highest tested concentration of the compound.
-
Adjust Final DMSO %: Ensure the final DMSO concentration is consistent across all wells, including controls. If possible, slightly increasing the final DMSO percentage (while staying within the assay's tolerance limit) may help.[4]
-
-
-
Possible Cause B: Plate Edge Effects
-
Why it happens: Wells on the outer edges of a microplate are more susceptible to temperature fluctuations and evaporation, leading to changes in reagent concentration and cell viability.
-
Solution:
-
Hydration Moat: Do not use the outermost wells for experimental data. Instead, fill them with sterile water or PBS to create a humidity buffer.
-
Incubation: Ensure proper sealing of plates during incubation and use a humidified incubator.
-
Data Analysis: Use a plate map during analysis to check for spatial patterns in your data (e.g., consistently higher or lower values on one side of the plate).
-
-
Issue 2.2: Low or No Inhibitory Activity Observed
-
Possible Cause A: Compound Degradation
-
Why it happens: As discussed, the compound may not be stable in the assay buffer over the full incubation period due to pH or reactive components.
-
Solution:
-
Time-Course Experiment: Run the assay with varied incubation times. If activity is observed at shorter times but lost at longer times, degradation is likely.[4]
-
Buffer Compatibility Check: Pre-incubate the compound in the assay buffer for the full duration of the experiment, then test its activity in a fresh assay. Compare this to the activity of a freshly prepared compound solution.
-
-
-
Possible Cause B: Inactive Biological Target
-
Why it happens: The success of any screen relies on a highly active and stable target protein or healthy, responsive cells.[5]
-
Solution:
-
Protein Assays: Always run a positive control (a known inhibitor) and a negative control (no inhibitor) on every plate. The activity of your target protein should be validated for each new batch.[5]
-
Cell-Based Assays: Check cell viability (e.g., with Trypan Blue) before plating. Ensure cells are within an optimal passage number range and are not overgrown.
-
-
Issue 2.3: Apparent Inhibition is Not Dose-Dependent or Shows a "U-shaped" Curve
-
Possible Cause A: Assay Interference
-
Why it happens: The compound itself may interfere with the assay's detection method. For example, trifluoromethylated compounds can be fluorescent, which would interfere with fluorescence-based readouts.
-
Solution:
-
Interference Counter-Screen: Run the assay with all components except the biological target (e.g., no enzyme or no cells). Add the compound and measure the signal. Any signal change is due to direct interference.
-
Change Detection Method: If interference is confirmed, consider using an orthogonal detection method (e.g., switch from a fluorescence to a luminescence-based readout).
-
-
-
Possible Cause B: Cytotoxicity (in cell-based assays)
-
Why it happens: At high concentrations, the compound might be killing the cells, leading to a drop in signal that can be misinterpreted as specific inhibition. A "U-shaped" or "V-shaped" curve often indicates cytotoxicity at higher concentrations.
-
Solution:
-
Parallel Cytotoxicity Assay: Concurrently run a simple cytotoxicity assay (e.g., MTT, CellTiter-Glo®) using the same cell line and compound concentrations.
-
Data Correlation: Compare the dose-response curve from your primary assay with the cytotoxicity curve. If the apparent "inhibition" occurs at the same concentrations that induce cell death, the primary result is likely a cytotoxicity artifact.
-
-
Visualization 2.1: Troubleshooting Flowchart for Unexpected Results
Caption: A step-by-step logic guide for diagnosing assay problems.
Section 3: Advanced Protocols & Data Interpretation
Protocol 3.1: Step-by-Step Guide for a DMSO Tolerance Test
Objective: To determine the maximum concentration of DMSO that can be used in a cell-based assay without affecting cell health or assay signal. This should be done before screening.[4]
Procedure:
-
Prepare cells in a microplate as you would for the primary assay.
-
Create a serial dilution of DMSO in your cell culture medium. Typical concentrations to test range from 0.1% to 5% (v/v). Include a "medium only" control (0% DMSO).
-
Replace the medium on the cells with the different DMSO-containing media. Use at least 6-8 replicates for each concentration.
-
Incubate the plate for the same duration as your planned primary assay.
-
At the end of the incubation, measure cell viability using a standard method (e.g., CellTiter-Glo® for ATP content or Resazurin for metabolic activity).
-
Plot the viability signal versus the DMSO concentration. The highest concentration of DMSO that does not cause a significant drop in signal (e.g., >10%) is your maximum tolerated concentration.
Data Presentation 3.1: Example DMSO Tolerance Test Results
| DMSO Conc. (%) | Avg. Luminescence (RLU) | Std. Dev. | % Viability (Normalized to 0%) |
| 0.0 | 85,430 | 4,210 | 100.0% |
| 0.1 | 86,120 | 4,550 | 100.8% |
| 0.5 | 84,980 | 4,130 | 99.5% |
| 1.0 | 82,330 | 4,890 | 96.4% |
| 2.0 | 65,710 | 7,120 | 76.9% |
| 5.0 | 21,540 | 3,980 | 25.2% |
Section 4: Frequently Asked Questions (FAQs)
FAQ 4.1: What is the typical mechanism of action for picolinamide-class compounds? Picolinamide derivatives have diverse biological activities. In agriculture, they often act as fungicides or bactericides by inhibiting specific metabolic enzymes in pathogens.[1] In a pharmaceutical context, they can be designed as inhibitors for a wide range of targets, including kinases and proteases, making them valuable lead structures in drug discovery.[1] The specific mechanism depends entirely on the biological system being studied.
FAQ 4.2: How do I differentiate between true inhibition and non-specific assay interference? This is a critical step in hit validation. A true inhibitor will show dose-dependent activity, be inactive in counter-screens (as described in Issue 2.3), and its activity should be confirmed in an orthogonal assay (a different assay format that measures the same biological endpoint). Non-specific actors often show very steep dose-response curves, have activity against unrelated targets, and may be flagged by interference counter-screens.
FAQ 4.3: What are the best practices for storing the compound and its solutions?
-
Solid Compound: Store in a desiccator at room temperature or as specified by the supplier, protected from light.
-
DMSO Stock Solutions: Store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. In our experience, properly stored DMSO stocks are typically stable for at least 6 months.
-
Aqueous Solutions: It is strongly recommended not to store the compound in aqueous buffers. Prepare fresh dilutions from the DMSO stock for each experiment.
References
-
Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]
-
Title: MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile Source: Capot Chemical Co., Ltd. URL: [Link]
-
Title: SOP for Handling of High-Throughput Screening (HTS) Equipment Source: SOP Guide for Pharma URL: [Link]
-
Title: HTS Assay Validation - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]
-
Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link]
Sources
- 1. Buy this compound | 338758-69-3 [smolecule.com]
- 2. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide (338406-31-8) for sale [vulcanchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Degradation Pathways of 3-Chloro-5-(trifluoromethyl)picolinamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Chloro-5-(trifluoromethyl)picolinamide. Given the limited direct literature on this specific molecule, this document synthesizes established principles from structurally related compounds, particularly chlorinated pyridines, to offer predictive insights and robust experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the predicted primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to three main degradation pathways: hydrolytic, photolytic, and microbial degradation.
-
Hydrolytic Degradation: The amide linkage in the picolinamide moiety is a primary site for hydrolysis. This reaction is often pH-dependent and can be accelerated at higher temperatures. The expected product of hydrolysis would be 3-Chloro-5-(trifluoromethyl)picolinic acid and ammonia. The rate of hydrolysis can be influenced by the surrounding medium.[1][2]
-
Photolytic Degradation: Aromatic rings containing halogens are known to undergo photolysis upon exposure to UV radiation.[3][4] For this compound, this could involve the reductive dechlorination of the pyridine ring. The trifluoromethyl group is generally more stable but can also be subject to photolytic cleavage under certain conditions.
-
Microbial Degradation: While specific microbial pathways for this compound are not documented, microorganisms have been shown to degrade chlorinated pyridines, such as the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCP).[5][6][7][8] Microbial degradation can proceed through various mechanisms, including hydroxylation, dechlorination, and ring cleavage. Fungal strains, in particular, have demonstrated the ability to completely metabolize chlorinated pyridines.[5][8][9]
A proposed overview of the degradation pathways is illustrated below:
Caption: Predicted degradation pathways of this compound.
FAQ 2: I am setting up a hydrolysis study. What are the key parameters to consider?
For a robust hydrolysis study, the following parameters are critical:
-
pH: Hydrolysis rates of amides are typically influenced by pH. It is recommended to perform the study at a range of pH values, for example, pH 4, 7, and 9, to simulate acidic, neutral, and basic conditions.
-
Temperature: Temperature can significantly affect the rate of hydrolysis.[2] Conducting experiments at a controlled temperature (e.g., 25°C, 50°C) is crucial. Arrhenius plots can be generated from data at multiple temperatures to determine the activation energy of the hydrolysis reaction.
-
Buffer System: The choice of buffer can influence the reaction. Use buffers that do not interfere with the analysis of the parent compound or its degradants. Phosphate or acetate buffers are common choices.
-
Sterility: To ensure that the observed degradation is solely due to hydrolysis and not microbial activity, the buffer solutions should be sterile-filtered, and the experiments conducted under aseptic conditions.
Troubleshooting Guide: Hydrolysis Studies
| Issue | Potential Cause | Recommended Action |
| No degradation observed | The compound is highly stable to hydrolysis under the tested conditions. | Increase the temperature to accelerate the reaction. Extend the duration of the study. |
| Inconsistent results | Fluctuation in pH or temperature. Microbial contamination. | Ensure precise pH and temperature control. Use sterile buffers and aseptic techniques. |
| Unexpected peaks in chromatogram | Impurities in the starting material or buffer. Interaction with the container. | Analyze a blank sample (buffer only). Use inert containers (e.g., glass). Characterize the unknown peaks using MS. |
FAQ 3: How can I design a photolytic degradation experiment?
A well-designed photolysis experiment should include the following:
-
Light Source: Use a light source that mimics the relevant environmental conditions (e.g., a xenon arc lamp for sunlight simulation) or a specific wavelength range if investigating a particular photochemical process. The intensity of the light source should be measured and reported.
-
Control Samples: Dark controls (samples wrapped in aluminum foil) are essential to differentiate between photolytic and other degradation pathways (e.g., hydrolysis).
-
Quantum Yield: For a more in-depth study, the quantum yield of the photodegradation process can be determined. This requires measuring the photon flux of the light source.
-
Matrix: The solvent or matrix can influence photodegradation.[4] Experiments should be conducted in relevant matrices, such as purified water or buffer solutions.
Experimental Protocol: Preliminary Photolysis Study
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Spike the compound into the desired aqueous matrix (e.g., phosphate buffer, pH 7) in quartz tubes to a final concentration of 1-10 µg/mL.
-
Prepare dark controls by wrapping identical tubes in aluminum foil.
-
Place the tubes in a photolysis chamber with a controlled light source and temperature.
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples immediately or store them in the dark at a low temperature (e.g., 4°C) until analysis.
-
Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS.
FAQ 4: What analytical techniques are best suited for monitoring the degradation of this compound and its products?
A combination of chromatographic and spectrometric techniques is generally required for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust method for quantifying the parent compound and can be used to monitor its disappearance over time. A C18 column is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification and quantification of degradation products.[10][11] Electrospray ionization (ESI) in both positive and negative modes should be evaluated. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements and elemental composition determination of unknown metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS may be suitable for the analysis of more volatile degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of polar degradants.[12]
Table 1: Example Mass Spectrometry Data for Predicted Degradants
| Compound | Predicted Formula | Predicted [M+H]+ | Predicted [M-H]- |
| This compound | C7H4ClF3N2O | 225.0041 | 222.9884 |
| 3-Chloro-5-(trifluoromethyl)picolinic acid | C7H3ClF3NO2 | 225.9877 | 223.9721 |
| 5-(Trifluoromethyl)picolinamide (from dechlorination) | C7H5F3N2O | 191.0427 | 189.0270 |
Note: These are theoretical values and should be confirmed experimentally.
FAQ 5: My microbial degradation experiment shows a long lag phase before any degradation of the parent compound. What could be the reason?
A lag phase in microbial degradation studies is common and can be attributed to several factors:
-
Acclimation Period: The microbial consortium may require time to adapt to the presence of the xenobiotic compound. This involves the induction of specific enzymes required for its degradation.
-
Toxicity of the Compound: The parent compound or its initial metabolites might be toxic to the microorganisms at the tested concentration, inhibiting their activity.
-
Nutrient Limitation: The growth medium may lack essential nutrients required for microbial growth and proliferation.
-
Sub-optimal Conditions: The pH, temperature, or aeration might not be optimal for the degrading microorganisms.[5]
Troubleshooting Guide: Microbial Degradation Studies
| Issue | Potential Cause | Recommended Action |
| Extended lag phase | Microbial acclimation. | Pre-expose the microbial culture to low concentrations of the compound. |
| No degradation | Toxicity of the compound. Lack of degrading microorganisms. | Perform a dose-response experiment to determine the inhibitory concentration. Use a microbial consortium from a contaminated site. |
| Incomplete degradation | Accumulation of a persistent metabolite. | Identify the accumulating metabolite by LC-MS. Test the degradability of the identified metabolite. |
An example of an experimental workflow for a microbial degradation study is depicted below:
Caption: A typical experimental workflow for a microbial degradation study.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PLOS One. [Link]
-
Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol - ResearchGate. [Link]
- Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
-
Convergence of degradation pathways for aromatic and chloroaromatic... - ResearchGate. [Link]
-
Analytical Methods of Bioactive Metabolites Produced by Plants and Microorganisms - ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos - PubMed. [Link]
- Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google P
-
Photolytic and microbial degradation of 3,5,6‐trichloro‐2‐pyridinol - Semantic Scholar. [Link]
-
Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed. [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - ResearchGate. [Link]
-
Photolytic Degradation of Chloramphenicol in Different Aqueous Matrices Using Artificial and Solar Radiation: Reaction Kinetics and Initial Transformation Products - ResearchGate. [Link]
-
Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water - ResearchGate. [Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - Semantic Scholar. [Link]
-
Photolytic degradation of triclosan in the presence of surfactants - ResearchGate. [Link]
-
Hydrolytic Degradation Behavior of 50/50 Poly Lactide-co-Glycolide from Drug Eluting Stents - ResearchGate. [Link]
-
Hydrolytic degradation of blends of poly(3-hydroxybutyrate) with poly(3- hyd ro xy b uty rate- co - Polymer. [Link]
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- 3. Photolytic and microbial degradation of 3,5,6‐trichloro‐2‐pyridinol | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Picolinamide Fungicide Application
Welcome to the technical support center for picolinamide fungicides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective application of this novel class of fungicides. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and use of picolinamide fungicides.
Q1: What is the primary mechanism of action for picolinamide fungicides like fenpicoxamid and florylpicoxamid?
A1: Picolinamide fungicides are classified as Quinone-inside Inhibitors (QiI) and belong to FRAC Group 21.[1][2] Their primary target is the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[1][3] Specifically, they bind to the Qi ubiquinone binding site, which disrupts the electron transport chain, halts ATP production, and ultimately leads to fungal cell death due to energy depletion.[1][4]
Q2: What is the most significant advantage of this mechanism?
A2: The key advantage of the picolinamide Qi-site mode of action is the lack of cross-resistance with QoI (Quinone-outside Inhibitor) fungicides like strobilurins (FRAC Group 11).[1][5] These two fungicide classes bind to different sites within the same enzyme complex, meaning a mutation conferring resistance to a QoI fungicide will not affect the efficacy of a picolinamide fungicide. This makes picolinamides a critical tool for resistance management programs.[1][6]
Q3: Are picolinamide fungicides systemic?
A3: Yes, picolinamide fungicides like florylpicoxamid exhibit good systemicity and translaminar activity.[5] After application, the active ingredient penetrates the plant tissue and can move within the plant, protecting untreated areas. This provides both preventative (inhibiting spore germination) and curative (arresting mycelial growth) activity.[1][5]
Q4: What is the spectrum of activity for picolinamides?
A4: Picolinamides have demonstrated broad-spectrum activity against a wide range of plant pathogenic fungi, primarily within the phyla Ascomycota and Basidiomycota.[5] They are effective against diseases such as Septoria leaf blotch in wheat, black Sigatoka in bananas, Cercospora leaf spot in sugar beet, and gray mold across various crops.[1][5][7]
Part 2: Experimental Protocols
These protocols provide a validated starting point for laboratory and greenhouse experiments.
Protocol 1: In Vitro Fungal Growth Inhibition Assay (Microtiter Plate)
This protocol details a method for determining the half-maximal effective concentration (EC₅₀) of a picolinamide fungicide against a target fungus.
Materials:
-
Picolinamide fungicide (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate
-
Liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Spore suspension or mycelial slurry
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the picolinamide fungicide in DMSO. Ensure the compound is fully dissolved. Store at -20°C for long-term use. Note: DMSO concentration in the final assay wells should not exceed 1% (v/v) to avoid solvent toxicity.
-
Serial Dilutions: Perform a serial dilution of the stock solution in the liquid growth medium to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL).
-
Inoculum Preparation: Prepare a spore suspension from a fresh fungal culture and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Plate Loading:
-
Add 100 µL of each fungicide dilution to the wells of the 96-well plate. Include a fungicide-free control (medium only) and a solvent control (medium with 1% DMSO).
-
Add 100 µL of the fungal spore suspension to each well.
-
-
Incubation: Seal the plate with a breathable membrane and incubate at the optimal growth temperature for the fungus (e.g., 25°C) for 3-7 days, or until robust growth is observed in the control wells.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use a suitable statistical software to perform a non-linear regression analysis and determine the EC₅₀ value.
Part 3: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Fungicidal Activity | 1. Fungicide Degradation: Improper storage (e.g., exposure to light or high temperatures) or repeated freeze-thaw cycles of the stock solution. | 1. Prepare a fresh stock solution from the solid compound. Store stock solutions in amber vials at -20°C. Aliquot the stock to minimize freeze-thaw cycles. |
| 2. Incorrect pH of Medium/Buffer: The pH of your experimental medium can affect fungicide stability and uptake.[8] | 2. Check the pH of your final solution. The ideal pH is often near neutral (7.0). Use a pH buffer if necessary, adding it to the water before the fungicide.[8] | |
| 3. Fungal Resistance: The fungal isolate may have pre-existing or developed resistance. Point mutations in the cytochrome b (Cytb) protein can confer resistance.[4] | 3. a) Sequence the cyt b gene of your isolate to check for known resistance mutations (e.g., S207L, N31S/A37V).[4][5] b) Test your isolate against a fungicide with a different mode of action to confirm viability. c) Obtain a known sensitive wild-type strain for comparison. | |
| Evidence of Phytotoxicity (Plant Damage) | 1. Concentration Too High: The applied concentration may be toxic to the host plant. | 1. a) Perform a dose-response experiment on un-inoculated plants to determine the maximum non-phytotoxic concentration. b) Review literature for typical application rates for your specific plant and picolinamide. For example, field rates for fenpicoxamid can range from 50 to 150 g a.i./ha, which can be used to estimate appropriate lab concentrations.[1] |
| 2. Adjuvants/Surfactants: Other components in your formulation may be causing the damage. | 2. Test each component of your application solution (e.g., surfactant, solvent) individually on the host plant. | |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent Inoculum: Variation in the age or concentration of the fungal inoculum. | 1. Standardize your inoculum preparation. Always use fresh cultures of the same age and carefully quantify spore concentration or mycelial density before each experiment. |
| 2. Uneven Application: Inconsistent spray coverage in in planta assays. | 2. a) Use a calibrated sprayer to ensure a uniform application volume and pressure.[8] b) Include a water-sensitive paper or a non-toxic dye in a mock application to visualize coverage. | |
| 3. Environmental Fluctuation: Changes in temperature, humidity, or light conditions between experiments.[9] | 3. Ensure that all experimental replicates are conducted under identical and controlled environmental conditions. |
Part 4: Visualizing Mechanisms and Workflows
Mechanism of Action Diagram
The following diagram illustrates the site of action for picolinamide (QiI) and strobilurin (QoI) fungicides within the mitochondrial electron transport chain.
Caption: Picolinamides (QiI) and Strobilurins (QoI) inhibit Complex III at distinct sites.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. (MDPI)
- Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. (PMC - NIH)
- The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification.
- Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides. (American Chemical Society)
- Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity.
- The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc 1 Complex and Its Structural Modification.
- Structures of picolinamide fungicides fenpicoxamid and florylpicoxamid,...
- Resistance Risk and Novel Resistance-Related Point Mutations in Target Protein Cyt b of Florylpicoxamid in Colletotrichum truncatum.
- Use of picolinamides as fungicides (2015).
- Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. (PMC - NIH)
- USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.
- Baseline sensitivity and control efficacy of a new QiI fungicide, florylpicoxamid, against Botrytis cinerea.
- Picolinamide Fungicides for Controlling Cercospora-Leaf Spot (CLS) of Sugar Beet.
- Factors affecting fungicide performance.
- In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Rel
- Fungicide Use in Field Crops Web Book. (Crop Protection Network)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crop Protection Network [cropprotectionnetwork.org]
- 9. archive.lib.msu.edu [archive.lib.msu.edu]
Technical Support Center: Enhancing the Stability of 3-Chloro-5-(trifluoromethyl)picolinamide Formulations
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Chloro-5-(trifluoromethyl)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during formulation development. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to design robust and stable formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the inherent stability characteristics of this compound.
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: The structure of this compound contains several functional groups that can influence its stability. The primary liabilities are the amide bond and the substituted pyridine ring.
-
Hydrolysis: The amide linkage is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, to yield 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and ammonia.[1][2] This is often the most significant degradation pathway in aqueous formulations. The rate of hydrolysis is highly dependent on the pH of the medium.[2][3]
-
Photodegradation: Aromatic rings and halogenated compounds can be sensitive to light, particularly UV radiation.[4] The energy from light can lead to the formation of reactive species and subsequent degradation products. The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (ICH Q1B) which should be followed.[5]
-
Oxidative Degradation: While typically less common than hydrolysis for this structure, the pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradants, especially in the presence of peroxides or metal ion catalysts.[6] Forced degradation studies using agents like hydrogen peroxide are essential to evaluate this pathway.[7]
Q2: How does pH impact the stability of this molecule in aqueous solutions?
A2: The pH of a solution is one of the most critical factors governing the stability of this compound.[1]
-
Acidic Conditions (pH < 4): Under low pH, the amide bond can undergo acid-catalyzed hydrolysis.
-
Basic Conditions (pH > 8): In alkaline environments, base-catalyzed hydrolysis of the amide is typically accelerated. For many amide-containing pharmaceuticals, degradation rates increase significantly as the pH moves further into the basic range.[2][3]
-
Optimal pH Range: Most amide-based compounds exhibit a U-shaped pH-rate profile, with maximum stability typically found in the near-neutral pH range (approximately pH 4-6).[8] It is crucial to experimentally determine the specific pH of maximum stability for your formulation through a systematic pH-rate profile study.
Q3: What are the general storage recommendations for the pure active pharmaceutical ingredient (API)?
A3: For the solid-state API, storage conditions should be designed to mitigate hydrolysis and photodegradation. We recommend storing this compound in well-sealed, opaque containers to protect from light and moisture.[5][9] Storage in a cool, dry place is also advised to minimize the potential for degradation from thermal stress. The material safety data sheet (MSDS) should always be consulted for specific handling and storage instructions.[9][10]
Section 2: Troubleshooting Guide for Formulation Experiments
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Problem 1: I'm observing precipitation or cloudiness when dissolving the API in my aqueous buffer.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Solubility at Formulation pH | The solubility of ionizable compounds is highly pH-dependent.[1] The picolinamide structure has basic (pyridine nitrogen) and potentially very weakly acidic (amide N-H) character. Action: Conduct a pH-solubility profile. Systematically measure the solubility of the API across a range of pH values (e.g., pH 2 to 10) to identify the pH of maximum solubility. Adjust your formulation buffer to this pH if it aligns with the pH of maximum stability. |
| Use of an Inappropriate Co-solvent | The polarity of the solvent system may not be optimal for this molecule, which has both polar (amide) and non-polar (trifluoromethyl, chloro-aromatic) regions. Action: Screen pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400). Start with low percentages and titrate upwards, monitoring for precipitation. Ensure the chosen co-solvent does not introduce its own stability issues. |
| Common Ion Effect | If your buffer contains ions that can form a less soluble salt with the API (though less common for this neutral amide), it can reduce solubility. Action: Review the composition of your buffer. If possible, try a different buffer system with non-interacting counter-ions. |
Problem 2: My formulation is developing an unexpected yellow or brown color over time.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Formation of Chromophoric Degradants | Degradation products, particularly those arising from oxidative pathways or complex ring-opening reactions, are often highly conjugated and absorb visible light, appearing colored. Action: This is a critical stability indicator. Immediately analyze the sample using a validated, stability-indicating HPLC method to identify and quantify the new peaks corresponding to the degradants.[11] Perform forced degradation studies to try and replicate the color change and identify the specific stress factor (e.g., light, oxidation, heat) responsible. |
| API-Excipient Incompatibility | A common cause of discoloration is the Maillard reaction or similar interactions between an API and reactive excipients, particularly those with residual aldehydes (e.g., from PEG degradation) or reducing sugars.[12][13] Action: Conduct a systematic excipient compatibility study.[6] Mix the API with individual excipients (as binary mixtures) and store them under accelerated conditions (e.g., 50°C/75% RH).[14] Visually inspect for color change and analyze by HPLC to pinpoint the incompatible excipient. |
Problem 3: HPLC analysis shows a decrease in the main API peak and the appearance of new, unknown peaks.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Chemical Degradation | This is the most direct evidence of API instability. The new peaks are degradation products. The goal is to understand what is causing the degradation. Action: Follow the workflow for a forced degradation study (see Protocol 1). Subject the API to hydrolytic, oxidative, photolytic, and thermal stress. This will help identify the degradation pathway and generate sufficient quantities of the degradants for potential characterization by LC-MS.[15][16] |
| Non-Optimized HPLC Method | The analytical method may not be "stability-indicating," meaning it cannot resolve the API peak from one or more degradation products. Action: Re-validate your HPLC method. The samples generated during the forced degradation study are essential for this.[11] A stability-indicating method must demonstrate specificity, proving that all significant degradant peaks are separated from the main API peak and from each other. |
Troubleshooting Workflow for Stability Issues
Caption: A decision-making workflow for troubleshooting formulation stability.
Section 3: Key Experimental Protocols
These protocols provide a starting point for critical experiments to assess and improve the stability of your formulation.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to intentionally stress the API to identify likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[15][16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature (often rapid).
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C in a sealed vial. For solid API, place powder in an oven at 70°C.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 10-20% degradation of the parent API.[15]
-
Neutralization: Before HPLC analysis, neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including an unstressed control, by HPLC-UV. Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent and degradant peaks.
Potential Hydrolytic Degradation Pathway
Caption: Simplified pathway for the hydrolysis of the amide bond.
Protocol 2: Excipient Compatibility Screening
This experiment is vital for selecting appropriate inert ingredients for your final formulation.[17]
Objective: To identify any physical or chemical incompatibilities between the API and potential excipients.
Methodology:
-
Select Excipients: Choose a range of common pharmaceutical excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium, povidone).[12][17]
-
Prepare Binary Mixtures: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a sample of the pure API as a control.
-
Add Moisture (Optional but Recommended): To simulate conditions in a formulation, add a small amount of water (e.g., 5% w/w) to a duplicate set of samples to accelerate potential interactions.[6]
-
Storage: Place all samples in open or loosely capped vials (to allow for humidity exposure) and store under accelerated stability conditions (e.g., 50°C/75% RH) for a set period (e.g., 2-4 weeks).[6]
-
Analysis: At designated time points (e.g., 1, 2, and 4 weeks), analyze the samples.
-
Visual Inspection: Note any changes in color, caking, or liquefaction.
-
HPLC Analysis: Quantify the amount of remaining API and measure the total area of any new degradation peaks that have formed.
-
-
Evaluation: An excipient is considered incompatible if the binary mixture shows significant physical changes or a greater percentage of API degradation compared to the pure API control.[13]
Section 4: Data Summaries
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 7 days | 10-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp | Up to 24 hours | 10-20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | Up to 24 hours | 10-20% |
| Thermal | Dry Heat | 60°C - 80°C | Up to 7 days | 10-20% |
| Photolytic | ICH Q1B Option 2 | Ambient | Per Guideline | Compare to dark control |
Table adapted from general principles outlined in pharmaceutical guidance.[7]
Table 2: Common Excipients and Potential Incompatibility Risks
| Excipient Class | Examples | Potential Risk with Picolinamides | Mitigation Strategy |
| Fillers (Sugars) | Lactose, Dextrose | May contain reactive aldehyde impurities.[12] | Use high-purity grades; screen for incompatibilities. |
| Binders | Povidone (PVP) | Can be hygroscopic, introducing moisture that accelerates hydrolysis.[12] | Use low-moisture grades; ensure dry processing. |
| Lubricants | Magnesium Stearate | Can be alkaline, potentially increasing the micro-pH and catalyzing base hydrolysis. | Use at the lowest effective concentration; screen for pH effects. |
| Polymers (Coatings) | Polyethylene Glycol (PEG) | Can contain peroxide and aldehyde impurities from auto-oxidation. | Use stabilized grades with low peroxide values; consider adding antioxidants. |
Section 5: References
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). American Pharmaceutical Review. [Link]
-
Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. (n.d.). Pharmaffiliates. [Link]
-
The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Prajapati, V. D., & Mashru, R. C. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 3(3), 98-115. [Link]
-
Lecchi, P. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). PharmaChem. [Link]
-
S, P., & Kumar, P. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969-2980. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. [Link]
-
Zong, L., et al. (2013). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. Journal of Pharmaceutical Sciences, 102(9), 3148-3158. [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
API and Excipients Compatibility Studies. (n.d.). Protheragen. [Link]
-
Fujimoto, M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 158-169. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]
-
Effect of water pH on the stability of pesticides. (2008). Michigan State University Extension. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
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- 13. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 14. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. arborpharmchem.com [arborpharmchem.com]
Navigating the Synthesis of Trifluoromethylpyridines: A Technical Support Guide
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on Avoiding Common Pitfalls in Trifluoromethylpyridine Synthesis
The incorporation of the trifluoromethyl group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry, imparting unique physicochemical properties that can enhance biological activity and metabolic stability. However, the synthesis of trifluoromethylpyridines is often fraught with challenges, including low yields, poor regioselectivity, and product decomposition. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers to overcome these common hurdles and streamline their synthetic efforts.
Troubleshooting Guides: Addressing Key Synthetic Challenges
This section offers practical solutions to specific problems that may arise during the synthesis of trifluoromethylpyridines, presented in a user-friendly question-and-answer format.
Issue 1: Low or Non-Existent Yield of the Desired Trifluoromethylpyridine
Question: My reaction is resulting in a low yield or no product. What are the probable causes, and how can I effectively troubleshoot this issue?
Answer:
Achieving a high yield in trifluoromethylpyridine synthesis is a frequent challenge that can be attributed to a variety of factors, from suboptimal reaction conditions to the quality of the reagents. A methodical approach to troubleshooting is essential for pinpointing and resolving the underlying problem.
Potential Causes and Recommended Solutions:
-
Suboptimal Reaction Conditions: The success of trifluoromethylation reactions is highly sensitive to the chosen parameters.
-
Temperature: For chlorine/fluorine exchange methodologies, elevated temperatures, often in the range of 150°C to 250°C, are typically required.[1] In contrast, certain nucleophilic trifluoromethylation reactions may necessitate cooling to between 0°C and 25°C.[2] It is crucial to recognize that increasing the reaction temperature can sometimes adversely affect the regioselectivity of the reaction.[2]
-
Pressure: Specific liquid-phase fluorination reactions that utilize hydrogen fluoride (HF) often demand superatmospheric pressures, ranging from 5 to 1200 psig, to obtain high yields.[2]
-
Reaction Duration: The time required for these reactions can differ substantially, from a few hours to over 100 hours.[2] It is highly advisable to monitor the progress of the reaction using analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ascertain the optimal duration.[3]
-
-
Reagent Integrity and Stoichiometry:
-
Trifluoromethylating Reagent: It is imperative to ensure that the trifluoromethylating agent (e.g., Togni's, Umemoto's, or Langlois' reagent) has not undergone degradation. Although many of these reagents are stable for extended periods, they must be stored under the appropriate conditions to maintain their reactivity.[2]
-
Catalyst: When a catalyst is employed, such as metal halides in fluorine exchange reactions, it is critical to confirm that it is anhydrous and used in the correct stoichiometric quantity.[2]
-
Solvent Selection: The choice of solvent can be a pivotal factor. A solvent that fails to adequately dissolve the reactants or that interferes with the reaction mechanism can significantly reduce the yield. Performing a solvent screen with a variety of solvents covering a range of polarities and coordinating abilities may be necessary to identify the optimal medium.[3]
-
-
Degradation of Starting Material or Product: Trifluoromethylpyridines can be prone to decomposition under the often-rigorous conditions necessary for their synthesis.[1] The potent electron-withdrawing nature of the trifluoromethyl group can activate the pyridine ring, making it susceptible to nucleophilic attack and leading to the formation of side products and degradation.[1]
-
Excessive Heat: Temperatures exceeding 250°C can hasten the decomposition of both the starting materials and the desired product, frequently leading to the formation of dark, tar-like substances.[1]
-
Moisture Contamination: For reactions that are sensitive to moisture, such as those involving highly reactive organometallic reagents, maintaining strictly anhydrous conditions is paramount to prevent the quenching of the reagents and the formation of unwanted byproducts.[4]
-
A Systematic Workflow for Troubleshooting Low Yields:
The following diagram outlines a logical sequence of steps to diagnose and resolve issues related to low reaction yields.
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Inadequate Regioselectivity in Direct C-H Trifluoromethylation
Question: My direct C-H trifluoromethylation of a pyridine derivative is yielding a mixture of isomers. How can I enhance the regioselectivity?
Answer:
Achieving control over regioselectivity in the direct C-H trifluoromethylation of pyridines represents a formidable challenge, primarily due to the inherent electronic properties of the pyridine ring. Radical trifluoromethylation, in particular, often results in the formation of a mixture of 2-, 3-, and 4-trifluoromethylated products.[5]
Factors Governing Regioselectivity and Strategies for Enhancement:
-
Electronic Landscape: The nitrogen atom in the pyridine ring is electron-withdrawing, which renders the C2, C4, and C6 positions electron-deficient and thus more susceptible to nucleophilic attack. In contrast, radical reactions tend to be less selective.
-
Steric Factors: The presence of bulky substituents on the pyridine ring can sterically hinder certain positions, thereby directing the incoming trifluoromethyl group to the less encumbered sites.
-
Mechanistic Pathway: The choice of trifluoromethylating reagent and the specific reaction conditions can steer the reaction towards a particular mechanism (radical, nucleophilic, or electrophilic), which in turn has a profound impact on the resulting regioselectivity.[2]
Proven Strategies to Improve Regioselectivity:
-
The N-Oxide Approach: The conversion of the pyridine to its corresponding N-oxide activates the C2 and C6 positions, making them more susceptible to electrophilic attack. This can also influence the regioselectivity of radical reactions. The N-oxide functionality can be subsequently removed later in the synthetic sequence.
-
Pre-functionalization and Cross-Coupling: The introduction of a directing group or a handle suitable for cross-coupling reactions (such as a halogen atom) at the desired position allows for a more controlled and selective introduction of the trifluoromethyl group through methods like the copper-catalyzed trifluoromethylation of halo-pyridines.
-
Hydrosilylation for 3-Position Selectivity: A novel and effective method involves the hydrosilylation of the pyridine ring to generate an enamine intermediate. This intermediate then undergoes electrophilic trifluoromethylation with high selectivity at the 3-position.[6]
-
The N-Methylpyridinium Salt Strategy: The activation of the pyridine ring by forming an N-methylpyridinium salt can lead to highly regioselective C-H trifluoromethylation.[7]
Table 1: A Comparative Overview of Regioselectivity in Pyridine Trifluoromethylation
| Method | Position of Trifluoromethylation | Typical Reagents | Comments |
| Radical Trifluoromethylation | Mixture of 2-, 3-, and 4- | Togni's reagent, CF₃I (photoredox) | Generally exhibits low regioselectivity.[5] |
| Nucleophilic Trifluoromethylation | 2- and 4- | TMSCF₃, Ruppert-Prakash reagent | Favored at the electron-deficient positions of the pyridine ring.[6] |
| Hydrosilylation-Trifluoromethylation | 3- | Methylphenylsilane, Togni's reagent | Provides access to the synthetically challenging 3-substituted isomer with high regioselectivity.[6] |
| N-Methylpyridinium Salt Activation | Highly regioselective | Trifluoroacetic acid, silver carbonate | Offers good functional group compatibility and is operationally simple.[7] |
Issue 3: Product Instability and Byproduct Formation
Question: I am observing considerable product decomposition or the formation of undesired byproducts in my reaction. What are the common decomposition pathways, and how can I mitigate them?
Answer:
The potent electron-withdrawing character of the trifluoromethyl group can render the trifluoromethylpyridine product susceptible to decomposition, particularly under harsh reaction conditions.[1]
Prevalent Decomposition Pathways and Byproducts:
-
Nucleophilic Aromatic Substitution (SNAr): The trifluoromethyl group strongly activates the pyridine ring, making it more susceptible to nucleophilic attack. This can result in the displacement of other substituents on the ring by nucleophiles present in the reaction medium (e.g., fluoride ions, solvent molecules).
-
Over-fluorination: In chlorine/fluorine exchange reactions, excessively high temperatures can promote the replacement of chlorine atoms on the pyridine ring with fluorine, leading to the formation of over-fluorinated byproducts.[4]
-
Hydrolysis: In the presence of water, trifluoromethylpyridines can be susceptible to hydrolysis, particularly under acidic or basic conditions, although this is generally less of a concern than for other trihalomethyl groups.
-
Formation of Tar-like Residues: High reaction temperatures can induce polymerization and the formation of intractable, tar-like substances.[1]
Effective Strategies to Minimize Decomposition and Byproduct Formation:
-
Precise Temperature Control: It is crucial to carefully control the reaction temperature to prevent excessive heat, which can significantly accelerate decomposition and the formation of side products.[1]
-
Inert Atmosphere: For reactions that are sensitive to air or moisture, maintaining an inert atmosphere (for instance, under a blanket of nitrogen or argon) is essential.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent hydrolysis and other side reactions mediated by the presence of water.[4]
-
Controlled Reagent Addition: The slow and controlled addition of reagents can help to maintain a low concentration of highly reactive species, thereby minimizing the occurrence of side reactions.[4]
-
Vigilant Reaction Monitoring: It is important to closely monitor the progress of the reaction so that it can be stopped once the desired product has been formed, before significant decomposition or byproduct formation can take place.[3]
-
Thorough Purification: If byproducts are formed, they may need to be diligently removed through careful purification techniques such as column chromatography or recrystallization.
Caption: Common decomposition pathways in trifluoromethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing trifluoromethylpyridines?
A1: The three principal methods for the preparation of trifluoromethylpyridine derivatives are:
-
Chlorine/Fluorine Exchange: This method involves the reaction of a trichloromethylpyridine with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride, often under conditions of high temperature and pressure.[8]
-
Cyclocondensation: This approach entails the construction of the pyridine ring from a building block that already incorporates the trifluoromethyl group.[8]
-
Direct Trifluoromethylation: This strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring through the use of a trifluoromethylating reagent.[2] This transformation can proceed via radical, nucleophilic, or electrophilic pathways.
Q2: What makes the synthesis of 3-trifluoromethylpyridines particularly demanding?
A2: The inherent electronic nature of the pyridine ring favors nucleophilic attack at the C2 and C4 positions. Consequently, the direct trifluoromethylation at the C3 position is electronically disfavored.[2] However, recent methodological advancements, such as the hydrosilylation-trifluoromethylation strategy, have been developed to successfully address this challenge.[6]
Q3: What are some of the most commonly used trifluoromethylating reagents for direct trifluoromethylation?
A3: A diverse array of trifluoromethylating reagents is available, each possessing its own unique reactivity profile and range of applications. Some of the most common examples include:
-
Electrophilic Trifluoromethylating Reagents (Togni's reagents, Umemoto's reagents): These reagents function as a source of a "CF₃⁺" equivalent and are frequently employed in reactions with electron-rich substrates.
-
Nucleophilic Trifluoromethylating Reagents (Ruppert-Prakash reagent - TMSCF₃): These reagents deliver a "CF₃⁻" equivalent and are well-suited for reacting with electrophilic positions on the pyridine ring.
-
Radical Trifluoromethylating Reagents (Triflyl chloride, Sodium triflinate - Langlois' reagent): These reagents generate a trifluoromethyl radical (•CF₃) and are often utilized in photoredox catalysis or in the presence of radical initiators.[9]
Q4: How can I effectively monitor the progress of my trifluoromethylpyridine synthesis?
A4: The progress of the reaction can be diligently monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method for the qualitative assessment of the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides valuable information on the conversion of the starting material and the formation of products and byproducts, as well as their respective mass-to-charge ratios.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar in principle to GC-MS, but it is more suitable for compounds that are less volatile or thermally sensitive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze the crude reaction mixture to determine the extent of conversion and the ratio of the products formed. ¹⁹F NMR is particularly informative for the analysis of fluorine-containing compounds.
Detailed Experimental Protocols
Protocol 1: A General Procedure for Chlorine/Fluorine Exchange
This protocol provides a general guideline for the synthesis of a trifluoromethylpyridine from a trichloromethylpyridine using a metal halide catalyst. Warning: This reaction involves high temperatures and pressures and must only be conducted in a suitable pressure reactor by appropriately trained personnel.
Materials:
-
Trichloromethylpyridine starting material
-
Anhydrous hydrogen fluoride (HF) or another suitable fluorinating agent
-
Metal halide catalyst (e.g., anhydrous FeCl₃ or SbF₃)
-
High-pressure reactor (e.g., a Parr autoclave)
Procedure:
-
Reactor Preparation: To a dry and inert high-pressure reactor, add the trichloromethylpyridine starting material and the metal halide catalyst.
-
Addition of the Fluorinating Agent: Carefully introduce the anhydrous HF into the reactor. The molar ratio of HF to the trichloromethylpyridine is typically in significant excess.
-
Reaction Execution: Seal the reactor and heat it to the desired temperature (typically in the range of 150-250°C) with continuous stirring. The pressure inside the reactor will increase as the temperature rises. It is crucial to monitor the pressure throughout the course of the reaction.
-
Monitoring the Reaction: The duration of the reaction can vary from a few hours to over 100 hours. If feasible, take aliquots from the reactor (after cooling and depressurizing) to monitor the progress of the reaction by GC-MS.
-
Reaction Quench and Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a suitable base (e.g., a saturated solution of NaHCO₃ or a dilute NaOH solution) to neutralize the excess acid.
-
Product Extraction: Extract the resulting aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by either distillation or column chromatography.
Protocol 2: A General Procedure for Direct C-H Trifluoromethylation Utilizing a Togni's Reagent
This protocol provides a general guideline for the direct trifluoromethylation of a pyridine derivative using a Togni's reagent.
Materials:
-
Pyridine starting material
-
Togni's reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Copper(I) catalyst (e.g., CuI, CuTC)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Reaction Assembly: To a dry reaction flask maintained under an inert atmosphere (nitrogen or argon), add the pyridine starting material, Togni's reagent II (typically 1.1-1.5 equivalents), and the copper(I) catalyst (typically 5-10 mol%).
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature, which can range from room temperature to more elevated temperatures (e.g., 80-100°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Reaction Quench and Work-up: Once the reaction has reached completion, cool the mixture to room temperature and quench it by the addition of an aqueous solution of ammonium chloride.
-
Product Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash them with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by means of column chromatography.
References
-
Request PDF. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link]
-
ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
ResearchGate. (n.d.). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6853–6857. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]
-
Sharma, V., & Kumar, V. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(29), 5863-5885. [Link]
- Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Scale-Up Synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide. This compound is a critical intermediate in the development of pharmaceuticals and agrochemicals, valued for the unique physicochemical properties imparted by its trifluoromethyl and chlorinated pyridine structure.[1][2] Transitioning its synthesis from the laboratory bench to a pilot plant or industrial scale introduces significant challenges that demand a thorough understanding of the reaction mechanism, process parameters, and potential pitfalls.
This document provides field-proven insights, troubleshooting guidance, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Synthetic Pathway Overview
The most direct and widely adopted method for synthesizing this compound on a larger scale is the amidation of its corresponding carboxylic acid precursor, 3-Chloro-5-(trifluoromethyl)picolinic acid.[1] This process typically involves two key stages: the activation of the carboxylic acid, followed by its reaction with an ammonia source.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Question: My reaction yield is significantly lower than expected, or it varies widely between batches. What are the likely causes and how can I fix this?
-
Possible Cause 1: Inefficient Carboxylic Acid Activation. The conversion of the picolinic acid to a more reactive intermediate (like an acyl chloride) is critical. On a larger scale, inefficient mixing or localized temperature drops can lead to incomplete activation.
-
Solution: Ensure your activating agent (e.g., thionyl chloride) is of high quality and added at a controlled rate to manage the exotherm. For scale-up, subsurface addition is recommended to improve dispersion. Verify the completion of this step via in-process control (IPC), such as quenching a small sample with methanol and analyzing for methyl ester formation by HPLC or TLC before proceeding.
-
-
Possible Cause 2: Side Reactions from Ammonia Addition. The amidation step is highly exothermic. Uncontrolled addition of the ammonia source (e.g., concentrated ammonium hydroxide) can cause temperature spikes, leading to the hydrolysis of the product back to the starting acid or other degradation pathways.[1]
-
Solution: Maintain strict temperature control, typically between 0–10°C, during the addition of the ammonia source. Use a jacketed reactor with efficient cooling and agitation. The ammonia source should be added slowly and steadily below the surface of the reaction mixture.
-
-
Possible Cause 3: Product Loss During Work-up and Isolation. The picolinamide product has some solubility in aqueous media, which can be pH-dependent. Significant product loss can occur if the pH is not optimized for precipitation or if the wrong extraction solvents are used.
-
Solution: After the reaction is complete, carefully adjust the pH of the aqueous mixture to neutrality (pH 7) to minimize the solubility of the amide. If performing an extraction, ensure the organic solvent is sufficiently non-polar to avoid co-extraction of water-soluble impurities. Before filtration, cool the slurry to 0–5°C for several hours to maximize precipitation.
-
Issue 2: Product Fails Purity Specifications
Question: My final product is contaminated with starting material or unknown impurities. How can I improve its purity?
-
Possible Cause 1: Unreacted 3-Chloro-5-(trifluoromethyl)picolinic Acid. This is the most common impurity and arises from incomplete reaction.
-
Solution: Besides ensuring complete activation as mentioned above, consider using a slight excess (1.1–1.3 equivalents) of the activating agent. After amidation, perform a basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up. The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral amide product remains in the organic phase or as a solid precipitate.
-
-
Possible Cause 2: Formation of Byproducts. The chloro group on the pyridine ring can undergo nucleophilic substitution, although this is generally less favorable than amidation of the activated acid.[1]
-
Solution: Strict temperature control is the best defense. Avoid excessive temperatures or prolonged reaction times, especially under basic conditions, which could favor substitution reactions.
-
-
Possible Cause 3: Ineffective Purification. The polar nature of picolinamides can make purification by crystallization challenging.[1]
-
Solution: Recrystallization is the most scalable purification method. A mixed solvent system, such as an alcohol-water mixture (e.g., ethanol/water or isopropanol/water), is often highly effective for picolinamide compounds.[1] Screen various solvent systems at the lab scale to find one that provides good recovery and impurity rejection. For very high purity requirements, silica gel chromatography can be used, often with a mobile phase like ethyl acetate/hexane and a small amount of triethylamine to prevent peak tailing.[1]
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose yield and purity issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this synthesis?
-
A: This synthesis involves hazardous materials. Always work in a well-ventilated area or a fume hood.[3] Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. The final product and its precursors may cause skin, eye, and respiratory irritation.[3][4] Always consult the Safety Data Sheet (SDS) for all chemicals before use.[5]
-
-
Q2: Which analytical methods are essential for quality control during scale-up?
-
A: For in-process control (IPC), Thin Layer Chromatography (TLC) is useful for qualitative monitoring of reaction completion. For quantitative analysis of purity and reaction progress, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] For final product characterization, use HPLC for purity, NMR for structural confirmation, and melting point for identity and a preliminary purity assessment.
-
-
Q3: Can this process be adapted for continuous flow synthesis?
-
A: Yes, the synthesis of picolinamides is well-suited for process intensification using continuous flow reactors.[1] This approach can offer superior control over reaction exotherms, improve mixing, reduce reaction times, and enhance safety by minimizing the volume of hazardous intermediates at any given time. This is an advanced strategy for large-scale industrial production.[1]
-
-
Q4: What is the typical molecular weight of this compound?
-
A: The molecular weight is approximately 225.55 g/mol .[1]
-
Scale-Up Synthesis Protocol Example
This protocol describes a representative batch process for the synthesis on a 1 mole scale.
Reagents:
-
3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 mol, 225.5 g)
-
Toluene (or another suitable inert solvent) (2.0 L)
-
Thionyl chloride (1.2 mol, 87.5 mL, 142.8 g)
-
Ammonium hydroxide (28-30% solution) (~5.0 mol, ~330 mL)
Procedure:
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel with 3-Chloro-5-(trifluoromethyl)picolinic acid (225.5 g).
-
Solvent Addition: Add toluene (2.0 L) to the reactor and stir to form a slurry.
-
Acid Activation: Cool the reactor contents to 15–20°C. Slowly add thionyl chloride (87.5 mL) via the dropping funnel over 60–90 minutes, maintaining the internal temperature below 25°C.
-
Activation Drive: After the addition is complete, slowly heat the reaction mixture to 60–65°C and hold for 2–4 hours, or until IPC (e.g., HPLC analysis of a quenched sample) confirms the complete conversion of the starting acid.
-
Cooling: Cool the reactor contents to 0–5°C.
-
Amidation: Slowly add concentrated ammonium hydroxide (~330 mL) subsurface via a dip tube over 90–120 minutes. Carefully monitor the addition rate to ensure the internal temperature does not exceed 10°C.
-
Reaction Completion: Stir the resulting slurry at 0–5°C for an additional 1-2 hours after the addition is complete.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 250 mL) and then with a small amount of cold toluene or hexane (1 x 150 mL) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50–60°C until a constant weight is achieved.
-
Purification (if required): If the product does not meet purity specifications, perform a recrystallization from a suitable solvent system, such as isopropanol/water.
Key Process Parameters Summary
| Parameter | Laboratory Scale (Typical) | Pilot / Industrial Scale (Target) | Rationale |
| Stoichiometry (Acid:Activator) | 1 : 1.1 | 1 : 1.1 - 1.3 | A slight excess of the activating agent ensures complete conversion of the starting acid. |
| Activation Temperature | 25 - 60°C | 55 - 65°C | Controlled heating drives the reaction to completion without significant byproduct formation. |
| Amidation Temperature | 0 - 10°C | 0 - 5°C | Strict temperature control is critical to manage the exotherm and prevent product hydrolysis. |
| Typical Yield | 85-95% | 88-96% | Optimized work-up and isolation procedures on a larger scale can minimize losses. |
| Purity (by HPLC) | >98% | >99.0% | Controlled process parameters and optimized purification lead to higher purity products. |
References
-
PubChem. (n.d.). N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide. Available at: [Link]
-
Leitão, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
ResearchGate. (n.d.). Modification of complex molecules, scale-up synthesis of product 3aa.... Available at: [Link]
-
Nakamura, A., & Tsukamoto, D. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
Sources
- 1. Buy this compound | 338758-69-3 [smolecule.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
Technical Support Center: Analytical Characterization of Picolinamide Compounds
Welcome to the technical support center for the analytical characterization of picolinamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of molecules. Picolinamides, derivatives of picolinic acid, are prevalent in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial properties.[1][2] Their unique structural features, containing a pyridine ring and an amide functional group, can present specific analytical hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges, ensuring the generation of accurate and reliable data. The content is structured to address issues across key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: HPLC Analysis - Troubleshooting and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of picolinamide compounds. However, their polarity and potential for secondary interactions can lead to common chromatographic issues.
Frequently Asked Questions (FAQs): HPLC
Q1: I'm observing significant peak tailing for my picolinamide analyte. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing picolinamide compounds and can stem from several factors. The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica-based stationary phase, leading to secondary retention mechanisms.[3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. For basic picolinamides, working at a low pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen, minimizing its interaction with silanols. Conversely, a high pH (e.g., >8) can deprotonate the silanols, also reducing the interaction. Ensure your column is stable at the chosen pH.
-
Use of an Appropriate Buffer: Inadequate buffering can lead to inconsistent protonation states and peak tailing. Use a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH. Common buffers include phosphate, formate, and acetate.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column) that has fewer accessible silanol groups.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[3] Try reducing the injection volume or sample concentration.
Q2: My picolinamide compound shows poor retention on a standard C18 column. What strategies can I employ to increase retention?
A2: Picolinamides can be quite polar, leading to insufficient retention on traditional reversed-phase columns.
Strategies for Increasing Retention:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Use a "High Aqueous" Column: Employ a column specifically designed for use with highly aqueous mobile phases to prevent phase collapse.
-
Ion-Pairing Chromatography: For ionizable picolinamides, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex with increased retention.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.
Troubleshooting Guide: HPLC Method for Picolinamide and its Degradants
A common challenge is the development of a stability-indicating HPLC method that can separate the parent picolinamide from its potential degradation products, such as picolinic acid formed via hydrolysis.[4]
Observed Issue: A new peak appears in the chromatogram of a stored picolinamide solution, suggesting degradation.[4]
Workflow for Identification and Method Optimization:
Caption: Workflow for troubleshooting new peaks in HPLC.
Detailed Protocol for a Stability-Indicating HPLC Method:
-
Initial Analysis: Analyze the degraded sample using your current HPLC method.
-
Peak Identification:
-
Co-injection: If a standard of the suspected degradation product (e.g., picolinic acid) is available, perform a co-injection. An increase in the peak area of the new peak confirms its identity.[4]
-
LC-MS: If no standard is available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak and confirm its identity.[4]
-
-
Method Optimization for Resolution:
-
Gradient Adjustment: If the new peak co-elutes with the parent compound, adjust the gradient profile to improve separation. A shallower gradient can often enhance resolution.
-
Mobile Phase Modifiers: The addition of a small percentage of an acid like formic or acetic acid can improve peak shape and resolution.[4]
-
-
Forced Degradation Studies: To ensure the method is truly stability-indicating, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5][6] The method should be able to separate the parent drug from all degradation products formed.
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by a UV scan (e.g., 260 nm)[4] |
| Injection Volume | 10 µL |
Section 2: Mass Spectrometry (MS) Analysis - Common Pitfalls
Mass spectrometry is a powerful tool for the identification and structural elucidation of picolinamide compounds. However, challenges such as poor ionization, adduct formation, and in-source fragmentation can arise.
Frequently Asked Questions (FAQs): MS
Q1: I'm struggling to get a good signal for my picolinamide compound in ESI-MS. What could be the issue?
A1: Poor signal intensity in Electrospray Ionization (ESI) Mass Spectrometry can be due to several factors.[7]
Troubleshooting Steps:
-
Ionization Mode: Picolinamides, with their basic pyridine nitrogen, generally ionize well in positive ion mode ([M+H]+). Ensure you are operating in the correct polarity.
-
Solvent System: The choice of solvent is crucial. Protic solvents like methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) facilitate protonation and enhance signal intensity.
-
Sample Concentration: Both overly dilute and overly concentrated samples can lead to poor signal.[7] Optimize the concentration of your sample.
-
Ion Suppression: Co-eluting compounds from your sample matrix or mobile phase can interfere with the ionization of your analyte.[7] Improve chromatographic separation to minimize this effect.
-
Instrument Tuning: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[7]
Q2: My mass spectrum shows multiple peaks that could be my compound (e.g., [M+Na]+, [M+K]+). How can I confirm the correct molecular ion?
A2: The presence of adducts is common in ESI-MS, especially when using glass vials or mobile phases containing salts.
Confirmation Strategies:
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize salt contamination.
-
Acidification: Adding a small amount of a volatile acid like formic acid to the mobile phase will promote the formation of the protonated molecule ([M+H]+) over salt adducts.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition of the observed ions and distinguishing between the protonated molecule and various adducts.[8]
Troubleshooting Guide: Interpreting MS/MS Fragmentation of Picolinamides
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. Understanding the fragmentation patterns is key.
Logical Relationship of Picolinamide Fragmentation:
Caption: Common MS/MS fragmentation pathways for picolinamides.
A common fragmentation pathway for protonated picolinamides involves the cleavage of the amide bond, leading to the formation of a picolinoyl cation and a fragment corresponding to the amine portion of the molecule. Another frequent observation is the neutral loss of ammonia. Careful analysis of these fragments can provide significant structural information.
Section 3: NMR Spectroscopy - Structure Elucidation Challenges
NMR spectroscopy is the definitive technique for the structural elucidation of novel picolinamide compounds. However, signal overlap and the interpretation of complex spectra can be challenging.
Frequently Asked Questions (FAQs): NMR
Q1: The aromatic protons on the pyridine ring of my picolinamide are difficult to assign due to signal overlap. What NMR experiments can help?
A1: One-dimensional ¹H NMR spectra of picolinamides can be crowded in the aromatic region. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.[9]
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing you to "walk" along the spin system of the pyridine ring and assign adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between the pyridine ring, the carbonyl group, and the rest of the molecule.
Q2: I am trying to determine the pKa of my picolinamide derivative using NMR. How can I do this?
A2: NMR is a powerful technique for determining pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[10] The protons on the pyridine ring are particularly sensitive to the protonation state of the nitrogen atom.
Experimental Protocol for pKa Determination by NMR:
-
Prepare a Series of Buffered Solutions: Create a series of buffers with finely spaced pH values (or pD for D₂O) spanning the expected pKa of your compound.
-
Sample Preparation: Dissolve a consistent amount of your picolinamide in each buffered solution.
-
Acquire ¹H NMR Spectra: Record a ¹H NMR spectrum for each sample.
-
Data Analysis:
-
Identify a proton whose chemical shift is sensitive to the pH change (typically the protons on the pyridine ring).
-
Plot the chemical shift of this proton versus the pH.
-
Fit the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[10]
-
This technical support guide provides a starting point for addressing the analytical challenges in characterizing picolinamide compounds. By understanding the underlying chemical principles and employing systematic troubleshooting, you can develop robust and reliable analytical methods. For further assistance, please consult the references provided below.
References
- Technical Support Center: 4-Acetylpicolinamide Stability and Storage. Benchchem.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Common errors in mass spectrometry-based analysis of post-translational modifications. PMC - NIH.
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.
- Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. NIH.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate.
Sources
- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Storage & Handling for 3-Chloro-5-(trifluoromethyl)picolinamide
Introduction: 3-Chloro-5-(trifluoromethyl)picolinamide is a fluorinated heterocyclic compound with significant applications in both agricultural and pharmaceutical research.[1] Its structure, featuring a chlorinated pyridine ring and a trifluoromethyl group, contributes to its unique biological activities, including potential use as a fungicide or as a key intermediate in drug development.[1] However, the very features that make this compound potent also render it susceptible to degradation if not stored and handled with precision. The integrity of your experimental data is directly linked to the stability of your starting materials. Proper storage is not merely a recommendation; it is a critical component of good laboratory practice and is essential for ensuring the identity, strength, quality, and purity of Active Pharmaceutical Ingredients (APIs) and research compounds.[2][3]
This guide provides a comprehensive framework for optimizing the storage conditions of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges researchers may encounter.
Part 1: Core Storage Recommendations & FAQs
This section addresses the fundamental principles for maintaining the long-term stability of the compound.
Q1: What are the ideal primary storage conditions for solid this compound?
The compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4] A well-ventilated storage area is also recommended.[5] While some suppliers may ship at ambient temperature, for long-term storage, more controlled conditions are advisable to prevent slow degradation over time. Some providers even utilize cold-chain transportation, indicating the compound's sensitivity.[6][7]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) | While room temperature may be acceptable for short periods, refrigeration significantly slows down potential hydrolytic and oxidative degradation pathways. This is a standard practice for preserving valuable API intermediates.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The trifluoromethyl group and chlorinated pyridine ring can be susceptible to long-term oxidative stress. Storing under an inert atmosphere minimizes this risk, preventing the formation of impurities that could compromise bioactivity.[7] |
| Light | Protect from Light (Amber Vial/Foil) | Aromatic and heterocyclic compounds can be photosensitive. UV radiation can catalyze decomposition, leading to discoloration and the formation of unknown byproducts. |
| Moisture | Tightly Sealed with Desiccant | Moisture is a critical threat. The amide functional group is susceptible to hydrolysis. The Safety Data Sheet for the closely related compound, 3-chloro-5-(trifluoromethyl)picolinonitrile, explicitly lists "Avoid moisture" as a condition to avoid.[8] |
Q2: The Safety Data Sheet for a similar compound mentions avoiding moisture. Why is this so critical?
Moisture is a key antagonist to the stability of this compound for two primary reasons:
-
Hydrolysis: The picolinamide moiety contains an amide bond. In the presence of water, this bond can undergo hydrolysis to form the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)picolinic acid. This impurity will have different physical properties (e.g., solubility) and biological activity, leading to inconsistent experimental results.
-
Catalysis: The presence of water can also accelerate other degradation pathways or interact with acidic or basic impurities on the surface of storage containers.
Q3: Is storage under an inert atmosphere absolutely necessary?
For short-term use (i.e., a few weeks), storing the compound in a tightly sealed vial with a desiccant in a refrigerator may be sufficient. However, for long-term archival storage (months to years), an inert atmosphere is a strongly recommended best practice. The cost of backfilling a vial with argon or nitrogen is negligible compared to the cost of failed experiments or the loss of a valuable compound. This is a self-validating system: by controlling the atmosphere, you eliminate oxidation as a variable in any future troubleshooting.
Part 2: Troubleshooting Guide
This section provides solutions to common problems that may arise from suboptimal storage.
Q4: I've noticed the color of my compound has changed from white to a pale yellow. What does this signify and is it still usable?
A color change is a primary visual indicator of chemical degradation. The yellowing likely results from the formation of minor chromophoric impurities due to oxidation or light exposure.
-
Causality: This often happens when the compound is stored in a container that is not light-proof or has been repeatedly opened in ambient air, depleting any inert atmosphere.
-
Actionable Advice: The compound should be considered suspect. Before use, its purity should be re-verified by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If the impurity level is low (<1-2%) and does not interfere with your specific application, you may proceed with caution. However, for sensitive assays or in vivo studies, using a fresh, pure lot is strongly advised.
Q5: My compound is showing poor solubility in my standard solvent, or I'm seeing inconsistent results in my biological assays. Could storage be the cause?
Absolutely. Inconsistent experimental results are a classic symptom of compound degradation.
-
Causality: As mentioned in Q2, hydrolysis of the amide to a carboxylic acid is a likely degradation pathway. The resulting carboxylic acid will have a different polarity and pKa, drastically altering its solubility profile. Furthermore, the presence of this and other impurities reduces the molar concentration of the active compound, leading to a decrease in observed potency or efficacy in biological assays.
-
Troubleshooting Workflow:
-
Confirm Purity: Immediately analyze an aliquot of your compound using a high-resolution technique like LC-MS to identify the parent mass and any potential degradants.
-
Review Storage Protocol: Scrutinize your storage history. Were there any temperature excursions? Was the container properly sealed? How many times has the primary container been opened?
-
Use a Fresh Aliquot: If you have other, unopened aliquots from the same batch, test one to see if the problem persists. If the new aliquot performs as expected, it confirms that the issue was with the specific vial in use, likely due to repeated handling.
-
Q6: I need to store the compound in a solution for daily use. What is the recommended procedure?
Storing this compound in solution is not recommended for long periods. If necessary, the following protocol should be adopted for short-term use only.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, Dioxane). Avoid protic solvents like methanol or ethanol, which can participate in degradation reactions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the relative amount of headspace and potential water contamination.
-
Aliquoting: Dispense the stock solution into single-use aliquots in vials with PTFE-lined caps. This is the most critical step to prevent contamination of the entire stock and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or, ideally, -80°C.
-
Validation: Always perform a stability check. After a set period (e.g., one week), test an aliquot via HPLC to check for degradation. Do not assume stability in solution.
Part 3: Protocols & Visual Guides
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Environment: Perform all aliquoting in a controlled environment with low humidity, such as a glove box or a fume hood with a steady flow of dry gas.
-
Aliquoting: Divide the bulk compound into smaller, pre-weighed quantities suitable for single experiments or short campaigns. Use chemically inert amber glass vials with PTFE-lined screw caps.
-
Inerting: Backfill each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds to displace ambient air and moisture.
-
Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date of aliquoting.
-
Secondary Containment: Place the sealed vials inside a larger, airtight secondary container (e.g., a small desiccator or a sealed plastic box) containing a desiccant like silica gel.
-
Storage: Place the secondary container in a 2-8°C refrigerator.
Troubleshooting Workflow Diagram
This diagram outlines the logical steps to diagnose issues related to compound stability.
Caption: Troubleshooting workflow for storage-related compound issues.
Part 4: Chemical Incompatibility
Proper segregation of chemicals is paramount to laboratory safety and compound stability.[9][10] this compound should be stored separately from the following classes of chemicals.
Table 2: Incompatible Material Classes
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can react exothermically and potentially lead to violent decomposition of the heterocyclic ring. |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can protonate the pyridine nitrogen and potentially catalyze hydrolysis of the amide group.[8] |
| Acid Chlorides / Anhydrides | Acetyl Chloride, Acetic Anhydride | Can react with the amide nitrogen, leading to unwanted side products.[8] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze base-mediated hydrolysis of the amide, which is typically faster than acid-catalyzed hydrolysis. |
By adhering to these guidelines, researchers can significantly enhance the reliability of their experiments and preserve the value of their chemical assets. The principles of controlled temperature, moisture exclusion, and atmospheric control are the cornerstones of proper stewardship for sensitive compounds like this compound.
References
-
MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. (n.d.). Capot Chemical Co., Ltd. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. Available at: [Link]
-
5-Chloro-3-(trifluoromethyl)picolinamide. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Proper Storage Conditions for Your APIs. (n.d.). GMP Trends. Available at: [Link]
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. (2015). Pharmaceutical Technology. Available at: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Available at: [Link]
-
Lab Safety. (n.d.). Massachusetts Institute of Technology. Available at: [Link]
-
Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Available at: [Link]
-
Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee. Available at: [Link]
-
Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (n.d.). Suanfarma. Available at: [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. Available at: [Link]
Sources
- 1. Buy this compound | 338758-69-3 [smolecule.com]
- 2. gmptrends.com [gmptrends.com]
- 3. suanfarma.com [suanfarma.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. 1179362-45-8|3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. 80194-70-3|3-Chloro-5-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]
- 8. capotchem.cn [capotchem.cn]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Validation & Comparative
A Comparative Guide to Picolinamide Fungicides and Their Alternatives for Integrated Disease Management
In the dynamic field of agricultural science and drug development, the demand for effective and sustainable fungicides is paramount. This guide provides an in-depth technical comparison of fungicides containing the 3-chloro-5-(trifluoromethyl)picolinamide structural motif and other leading fungicide classes. We will delve into their distinct modes of action, comparative performance supported by experimental data, and the methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals dedicated to the development and application of novel crop protection solutions.
Introduction: The Rise of Picolinamide Fungicides
The picolinamides are a significant class of modern fungicides. While "this compound" itself is a key chemical intermediate, it forms the backbone of several commercially important active ingredients. Interestingly, fungicides derived from this picolinamide core have evolved to exhibit at least two distinct modes of action, making them a versatile tool in agriculture. This guide will focus on representative fungicides from these groups and compare them against other critical classes of fungicides: Succinate Dehydrogenase Inhibitors (SDHIs), Quinone outside Inhibitors (QoIs), and Demethylation Inhibitors (DMIs).
Understanding the biochemical targets of these molecules is fundamental to their effective use and to the strategic management of fungicide resistance, a persistent challenge in global agriculture.
Unraveling the Modes of Action: A Comparative Overview
The efficacy of a fungicide is defined by its ability to disrupt a vital process in the target pathogen. The fungicides discussed here have highly specific cellular targets, which dictates their spectrum of activity and their role in resistance management programs.
-
Picolinamides (Group 1): Quinone inside Inhibitors (QiI) - FRAC Group 21
-
Representative Active Ingredients: Fenpicoxamid, Florylpicoxamid.
-
Mechanism: These fungicides target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Specifically, they bind to the "Quinone inside" (Qi) site, blocking the oxidation of ubiquinol.[1][2] This action halts ATP production, depriving the fungal cell of energy and leading to cell death.[3][4] A crucial advantage of QiI fungicides is their lack of cross-resistance with QoI (strobilurin) fungicides, which target a different site (the Qo site) on the same protein complex.[3][5]
-
-
Picolinamides (Group 2): Cytoskeleton Disruption - FRAC Group 43
-
Representative Active Ingredient: Fluopicolide.
-
Mechanism: Fluopicolide possesses a unique mode of action, particularly against oomycete pathogens. It delocalizes spectrin-like proteins, which are essential components of the cytoskeleton.[6][7] This disruption leads to the destabilization of the plasma membrane, ultimately causing cell lysis and death.[6][8] This novel mechanism makes it a valuable tool against pathogens that have developed resistance to other fungicide classes.
-
-
Succinate Dehydrogenase Inhibitors (SDHIs) - FRAC Group 7
-
Representative Active Ingredients: Boscalid, Fluxapyroxad.
-
Mechanism: SDHIs act on Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[9] By binding to the ubiquinone-binding site of the SDH enzyme, they block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and energy production.[9][10]
-
-
Quinone outside Inhibitors (QoIs) - FRAC Group 11
-
Representative Active Ingredients: Azoxystrobin, Pyraclostrobin.
-
Mechanism: Commonly known as strobilurins, QoIs also target Complex III of the mitochondrial respiratory chain, but at the "Quinone outside" (Qo) site. They block electron transfer, preventing ATP synthesis.[11] The high specificity of this target site has led to widespread resistance in many fungal pathogens, primarily through a single point mutation (G143A) in the cytochrome b gene.[12]
-
-
Demethylation Inhibitors (DMIs) - FRAC Group 3
-
Representative Active Ingredients: Epoxiconazole, Tebuconazole.
-
Mechanism: DMIs, often referred to as triazoles, inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[11][13] Ergosterol is a vital component of fungal cell membranes. Its depletion disrupts membrane integrity and function, thereby inhibiting fungal growth.[11]
-
The following diagram illustrates the distinct cellular targets of these fungicide classes.
Caption: Cellular targets of major fungicide classes.
Performance Comparison: In Vitro and In Planta Efficacy
The ultimate measure of a fungicide's utility is its performance against target pathogens. The following tables summarize publicly available data, primarily as EC₅₀ values (the effective concentration required to inhibit 50% of fungal growth), to allow for a quantitative comparison. It is critical to note that these values can vary based on the specific fungal isolate and experimental conditions.
Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) Against Ascomycete Pathogens
| Fungicide Class | Active Ingredient | Pathogen: Zymoseptoria tritici | Pathogen: Botrytis cinerea |
| Picolinamide (QiI) | Fenpicoxamid | 0.051[4][14] | - |
| Picolinamide (QiI) | Florylpicoxamid | - | 0.04[5] |
| SDHI | Boscalid | ~0.1 - 0.5[15] | - |
| SDHI | Fluxapyroxad | ~0.05 - 0.2[16] | - |
| DMI | Epoxiconazole | ~0.1 - 1.0+[16] | - |
Note: Data for a direct comparison across all pathogens for all fungicides is not always available in a single study. The values are compiled from multiple sources for illustrative purposes.
Analysis: The QiI picolinamides, fenpicoxamid and florylpicoxamid, demonstrate high intrinsic potency against key ascomycete pathogens, with EC₅₀ values comparable to or exceeding those of established SDHI and DMI fungicides.[4][5][16] For instance, greenhouse tests showed the activity of fenpicoxamid on Z. tritici matched that of the highly effective SDHI, fluxapyroxad.[4][14] Furthermore, field trials demonstrated that florylpicoxamid provided more effective control of B. cinerea than the SDHI boscalid at comparable application rates.[5]
Table 2: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) Against Oomycete Pathogens
| Fungicide Class | Active Ingredient | Pathogen: Phytophthora cinnamomi | Pathogen: Phytophthora capsici |
| Picolinamide (Acylpicolide) | Fluopicolide | 0.046 - 0.330[17] | 0.08 - 0.24 (sensitive isolates)[18] |
| Phenylamide | Mefenoxam | 0.023 - 0.138[17] | - |
| CAA | Mandipropamid | 0.003 - 0.011[17] | - |
| Oxysterol Binding Protein Inhibitor | Oxathiapiprolin | 0.0002 - 0.0007[17] | - |
Analysis: Against oomycetes, fluopicolide shows strong efficacy.[17] While other fungicides like oxathiapiprolin may show higher potency in vitro against certain pathogens, fluopicolide's unique mode of action provides a critical tool for resistance management, especially where resistance to phenylamides like mefenoxam is a concern.[6][17] Field and greenhouse studies have confirmed its high efficacy in controlling Phytophthora root rot.[6]
Experimental Protocols for Fungicide Evaluation
To ensure the scientific integrity of comparative data, standardized and reproducible methodologies are essential. Below are detailed protocols for key in vitro and in vivo assays used to evaluate fungicide performance.
4.1 In Vitro Efficacy Assessment: Microtiter Plate Bioassay
This high-throughput method is ideal for determining the EC₅₀ values of multiple fungicides against mycelial growth.
Objective: To quantify the inhibitory effect of fungicides on the growth of a target fungus in a liquid medium.
Materials:
-
96-well flat-bottom microtiter plates
-
Target fungal isolates
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, V8 Juice Broth)
-
Fungicide stock solutions (e.g., in DMSO)
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Sterile water, DMSO
Procedure:
-
Inoculum Preparation: Grow the fungal isolate on a suitable agar medium. Prepare a spore suspension or mycelial fragment suspension in the liquid medium. Adjust the concentration to a predetermined optimal level (e.g., 1 x 10⁴ spores/mL).[19]
-
Fungicide Dilution Series: Prepare serial dilutions of each fungicide in the liquid medium directly in the microtiter plate. A typical series might range from 100 µg/mL to 0.001 µg/mL. Include a solvent control (DMSO only) and a no-fungicide control.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the fungicide dilution, bringing the total volume to 200 µL.
-
Incubation: Seal the plates (e.g., with Parafilm) to prevent evaporation and incubate at an optimal temperature (e.g., 25°C) in the dark for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the control wells.[1]
-
Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD correlates with mycelial growth.[20]
-
Data Analysis:
-
Subtract the OD of the negative control (medium only) from all readings.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the no-fungicide control.
-
Use probit or log-logistic regression analysis to calculate the EC₅₀ value for each fungicide.
-
4.2 In Vivo Efficacy Assessment: Detached Leaf Assay
This method provides a more realistic assessment of fungicide performance by incorporating the host plant tissue.
Objective: To evaluate the preventative and curative activity of fungicides on detached leaves.
Materials:
-
Healthy, young, fully expanded leaves from susceptible host plants
-
Petri dishes or clear plastic trays lined with moist filter paper
-
Fungal spore suspension
-
Fungicide solutions at desired concentrations
-
Atomizer or micropipette
-
Growth chamber with controlled light and temperature
Procedure:
-
Leaf Collection: Collect healthy leaves from plants grown under controlled conditions. Wash gently with sterile water and pat dry.[7]
-
Fungicide Application:
-
For Preventative Assay: Spray leaves with the fungicide solutions until runoff and allow them to dry completely (approx. 2-3 hours).
-
For Curative Assay: Inoculate the leaves first (Step 4), incubate for a set period (e.g., 24 hours), and then apply the fungicide.
-
-
Leaf Placement: Place the leaves (abaxial or adaxial side up, depending on the pathogen) in the moist chambers.[7]
-
Inoculation: Place a droplet (e.g., 10-20 µL) of the fungal spore suspension onto the center of each leaf or leaf disc. Include a control group treated with water instead of fungicide.[21]
-
Incubation: Incubate the chambers at an optimal temperature and photoperiod for disease development (e.g., 18-22°C with a 16-hour photoperiod).[7]
-
Data Collection: After a set incubation period (e.g., 5-7 days), assess the disease severity. This can be done by measuring the diameter of the necrotic lesion or by rating the percentage of the leaf area covered by symptoms.[22]
-
Data Analysis: Calculate the percent disease control for each fungicide treatment relative to the untreated control.
The following diagram illustrates a generalized workflow for these comparative fungicide assays.
Caption: Generalized workflow for fungicide performance evaluation.
Conclusion and Future Outlook
The development of fungicides with diverse modes of action is essential for sustainable and effective disease management. Picolinamide-based fungicides, with their dual modes of action in FRAC Groups 21 (QiI) and 43 (cytoskeleton disruption), represent a significant advancement in this field. They offer high intrinsic activity against a broad range of pathogens and, crucially, provide novel mechanisms of action that are vital for managing resistance to older chemistries like QoIs and DMIs.
The data presented in this guide underscores that QiI fungicides such as florylpicoxamid are potent alternatives to SDHIs and DMIs for controlling ascomycete pathogens, with the added benefit of being effective against QoI-resistant strains.[3][5] Similarly, fluopicolide remains a cornerstone for oomycete control due to its unique target site, making it an excellent rotational partner to prevent resistance development.[6]
Future research should focus on continued monitoring of pathogen populations for any shifts in sensitivity to these newer chemistries. Furthermore, the development of integrated pest management (IPM) strategies that strategically rotate and mix these different modes of action will be key to preserving their efficacy for years to come.
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A Comparative Analysis of Picolinamide Derivatives' Antifungal Activity: A Guide for Researchers
The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. Picolinamide derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity against a broad spectrum of pathogenic fungi. This guide provides a comprehensive comparative analysis of the antifungal efficacy of various picolinamide derivatives, offering supporting experimental data, detailed methodologies, and insights into their mechanisms of action to aid researchers and drug development professionals in this critical field.
Introduction to Picolinamide Derivatives as Antifungal Agents
Picolinamide, a derivative of picolinic acid, serves as a versatile scaffold for the synthesis of compounds with diverse biological activities. In recent years, extensive research has focused on the antifungal potential of these derivatives, revealing their ability to inhibit the growth of both human and plant pathogenic fungi.[1][2] The structural versatility of the picolinamide core allows for modifications that can significantly enhance antifungal potency and selectivity, making them an attractive area of investigation for the development of new antifungal drugs.[3]
Comparative Antifungal Activity of Picolinamide Derivatives
The antifungal efficacy of picolinamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC and/or ED50 (Effective Dose for 50% inhibition) values of representative picolinamide derivatives against key fungal pathogens, alongside standard antifungal agents for comparison.
| Compound/Drug | Fungal Species | MIC (µg/mL) | ED50 (µg/mL) | Reference(s) |
| Picolinamide Derivatives | ||||
| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | - | 29.1 | [4] |
| N-phenyl-(2-chloro)-imino-picolinamide | Rhizoctonia solani | - | 38.2 | [4] |
| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | - | 33.9 | [4] |
| Picolinamide-based Compound 1 | Saccharomyces cerevisiae | 13.5 (IC50) | - | [1] |
| Benzamide-based Compound 3 | Saccharomyces cerevisiae | 6.6 (IC50) | - | [1] |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 | - | [5] |
| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans | 0.125 - 1 | - | [5] |
| Bis(N-picolinamido)cobalt(II) Complexes | Candida albicans | >80% inhibition | - | [6] |
| Bis(N-picolinamido)cobalt(II) Complexes | Aspergillus fumigatus | >90% inhibition | - | [6] |
| Standard Antifungal Agents | ||||
| Fluconazole | Candida albicans | 0.25 - 100 | - | [7] |
| Fluconazole | Cryptococcus neoformans | 0.05 - 16 | - | [8] |
| Amphotericin B | Candida albicans | 0.03 - 1 | - | [9] |
| Amphotericin B | Aspergillus fumigatus | 0.5 - 2 | - | [10] |
| Amphotericin B | Cryptococcus neoformans | 0.25 - 1 | - | [8] |
| Voriconazole | Aspergillus fumigatus | 0.25 - 1 | - | [11] |
| Voriconazole | Cryptococcus neoformans | 0.0078 - 0.25 | - | [8] |
| Bavistin® (Carbendazim) | Rhizoctonia solani | - | 3.90 | [4] |
Note: The presented data is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. IC50 values represent the concentration required to inhibit 50% of the growth.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of picolinamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features that govern their efficacy.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of N-phenyl-picolinamide derivatives play a crucial role in their antifungal activity. Studies have shown that electron-withdrawing groups, such as chloro and nitro groups, can significantly enhance antifungal potency.[4] For instance, chloro-substituted picolinamide derivatives have demonstrated maximum antifungal activity against Rhizoctonia solani.[4]
-
Bioisosteric Replacements: The replacement of the pyridine ring with other heterocyclic systems can modulate the antifungal spectrum and activity. This approach of bioisosteric replacement is a key strategy in the design of novel picolinamide-based fungicides.[12]
-
Metal Complexation: The coordination of picolinamide ligands to metal centers, such as cobalt(II), can lead to complexes with enhanced antifungal activity against specific fungal species like Candida albicans and Aspergillus fumigatus.[6]
Mechanisms of Antifungal Action
Picolinamide derivatives exert their antifungal effects through distinct and targeted mechanisms, making them promising candidates to overcome existing resistance issues. Two primary mechanisms of action have been elucidated:
Inhibition of Fungal Lipid-Transfer Protein Sec14
A significant class of picolinamide and benzamide derivatives targets the fungal lipid-transfer protein Sec14.[1][13] Sec14 is a phosphatidylinositol/phosphatidylcholine (PtdIns/PtdCho) transfer protein that is essential for cell viability and plays a critical role in protein transport from the trans-Golgi network.[1] By binding to the lipid-binding pocket of Sec14, these inhibitors disrupt its function, leading to a cascade of events that ultimately result in fungal cell death.[1][14] Notably, these compounds exhibit selectivity for fungal Sec14 over its mammalian counterparts, suggesting a favorable safety profile.[1]
Caption: Proposed mechanism of Sec14 inhibition by picolinamide derivatives.
Inhibition of Mitochondrial Complex III (Qi Site)
Another class of picolinamide derivatives functions as Quinone inside (Qi) inhibitors, targeting the mitochondrial complex III (cytochrome bc1 complex) of the electron transport chain.[2][12] By binding to the Qi site, these compounds block the transfer of electrons, thereby inhibiting fungal respiration and leading to a depletion of cellular ATP.[2][15] This mode of action is distinct from that of strobilurin fungicides (Qo inhibitors), which reduces the likelihood of cross-resistance.[2]
Caption: Mechanism of mitochondrial complex III inhibition by picolinamide derivatives.
Experimental Protocols for Antifungal Activity Assessment
To ensure the generation of reliable and reproducible data, standardized methodologies for assessing antifungal activity are paramount. The following are detailed protocols for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining the MIC of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Picolinamide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antifungal drugs (for positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the picolinamide derivative and standard antifungal drugs.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the antifungal dilutions.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the absorbance using a microplate reader.
-
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility and is useful for rapid screening.
Materials:
-
Agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts)
-
Sterile cotton swabs
-
Filter paper disks (6 mm in diameter)
-
Picolinamide derivatives and standard antifungal drugs
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution assay.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the picolinamide derivative or standard antifungal drug.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the specific fungus for 24-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.
-
Cytotoxicity Assessment
Evaluating the potential toxicity of novel antifungal compounds to mammalian cells is a critical step in the drug development process.
MTT Assay for Mammalian Cell Viability
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or normal cell lines like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Picolinamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the picolinamide derivatives in complete cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can then be determined.
-
Conclusion
Picolinamide derivatives represent a highly promising and versatile class of antifungal agents with the potential to address the growing challenge of fungal infections. Their diverse mechanisms of action, including the novel targeting of the fungal Sec14 protein and the inhibition of mitochondrial respiration, offer opportunities to circumvent existing resistance mechanisms. The structure-activity relationships elucidated to date provide a rational basis for the design and synthesis of next-generation picolinamide derivatives with enhanced potency and selectivity. This guide provides a foundational framework for researchers to comparatively evaluate these compounds and contribute to the development of new and effective antifungal therapies. Continued investigation into their in vivo efficacy, safety profiles, and formulation will be crucial in translating the in vitro promise of picolinamide derivatives into clinically valuable antifungal drugs.
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A Comparative Guide to the Bioactivity of 3-Chloro-5-(trifluoromethyl)picolinamide and its Analogs
This guide provides an in-depth validation and comparative analysis of the bioactivity of 3-Chloro-5-(trifluoromethyl)picolinamide. Designed for researchers, scientists, and professionals in drug development, this document delves into its mechanism of action, compares its efficacy against relevant alternatives, and provides detailed experimental protocols for independent validation. Our objective is to present a scientifically rigorous guide that is both informative and practical for laboratory applications.
Introduction to this compound
This compound is a halogenated pyridine derivative with a molecular formula of C₇H₄ClF₃N₂O.[1] Its structure, characterized by a picolinamide backbone with chloro and trifluoromethyl substitutions, has garnered significant interest for its diverse biological activities.[1] Primarily recognized for its potent fungicidal properties, this compound is a key player in the development of modern agrochemicals.[1] Beyond its agricultural applications, its unique chemical scaffold serves as a promising starting point for the synthesis of novel therapeutic agents in medicine.[1][2] The trifluoromethyl group is a critical feature, known to enhance metabolic stability and binding affinity to biological targets.[2][3]
Unraveling the Mechanism of Action
The bioactivity of this compound and related picolinamides is primarily attributed to their ability to inhibit essential enzymatic pathways in target organisms.[1][2] While the precise mechanism can vary depending on the biological context, a recurring theme is the inhibition of kinase signaling cascades. Kinases are pivotal enzymes that regulate a vast array of cellular processes, making them attractive targets for therapeutic intervention.
In fungal pathogens, picolinamides are thought to disrupt metabolic enzymes, leading to growth inhibition and cell death. In the context of cancer research, analogous picolinamide derivatives have demonstrated potent and selective inhibition of kinases such as Aurora-B kinase, a key regulator of cell division.[4] The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.
Caption: Proposed mechanism of kinase inhibition by picolinamide derivatives.
Comparative Bioactivity Analysis
The efficacy of this compound is best understood in comparison to other structurally related compounds and established agents. The following tables summarize key performance data from various studies.
Table 1: Antifungal and Antibacterial Activity
| Compound/Agent | Target Organism | Assay Type | EC₅₀ / MIC | Selectivity | Reference |
| This compound Derivative (F10) | Xanthomonas oryzae pv. oryzae | Broth Dilution | 83 mg/L | - | [1] |
| Thiodiazole Copper (Commercial) | Xanthomonas oryzae pv. oryzae | Broth Dilution | 97 mg/L | - | [1] |
| Bismerthiazol (Commercial) | Xanthomonas oryzae pv. oryzae | Broth Dilution | 112 mg/L | - | [1] |
| This compound Derivative (E-series) | Ralstonia solanacearum | Broth Dilution | 40-78 mg/L | - | [1] |
| Picolinamide 87 | Clostridioides difficile | Microbroth Dilution | 0.125 µg/mL | >1000-fold vs. MRSA | [5] |
| Picolinamide 87 | MRSA | Microbroth Dilution | 128 µg/mL | - | [5] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) | Reference |
| N-Methyl-picolinamide-4-thiol Derivative (6p) | HepG2 (Liver) | MTT Assay | <10 | Sorafenib (16.30) | [4][6] |
| N-Methyl-picolinamide-4-thiol Derivative (6p) | HCT-116 (Colon) | MTT Assay | <10 | Sorafenib (16.30) | [4][6] |
| N-Methyl-picolinamide-4-thiol Derivative (6p) | SW480 (Colon) | MTT Assay | <10 | Sorafenib (16.30) | [4][6] |
| N-Methyl-picolinamide-4-thiol Derivative (6p) | SPC-A1 (Lung) | MTT Assay | <10 | Sorafenib (16.30) | [4][6] |
| N-Methyl-picolinamide-4-thiol Derivative (6p) | A375 (Melanoma) | MTT Assay | <10 | Sorafenib (16.30) | [4][6] |
| Benzamide/Picolinamide Derivative (7k) | MDA-MB-468 (Breast) | In vitro antiproliferative | 22.31 | - | [7] |
| Benzamide/Picolinamide Derivative (7k) | MDA-MB-231 (Breast) | In vitro antiproliferative | 26.27 | - | [7] |
Experimental Protocols for Bioactivity Validation
To ensure the reproducibility and reliability of bioactivity data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays.
Antifungal Susceptibility Testing
This protocol is adapted for the evaluation of fungicidal activity against filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Test compound
-
Fungal strains (e.g., Rhizoctonia solani, Alternaria alternata)[8]
-
Potato Dextrose Agar (PDA) and Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on PDA plates. Prepare a spore suspension or mycelial fragment suspension in sterile PDB. Adjust the concentration to 1 x 10⁵ spores/mL or a standardized mycelial density.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in PDB in a 96-well plate to achieve a range of final concentrations.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period suitable for fungal growth (typically 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth, as determined by visual inspection or by measuring absorbance at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cancer cell lines.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a versatile molecule with demonstrated efficacy against a range of biological targets. Its fungicidal and antibacterial properties are well-documented, and emerging evidence suggests its potential as a scaffold for the development of novel anticancer agents. The comparative data presented in this guide highlight its competitive performance against both commercial standards and other picolinamide analogs.
Future research should focus on elucidating the specific molecular targets of this compound in different organisms. A deeper understanding of its structure-activity relationship will enable the rational design of more potent and selective derivatives. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of this class of compounds.
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Navigating Fungicide Resistance: A Comparative Guide to 3-Chloro-5-(trifluoromethyl)picolinamide and its Cross-Resistance Profile
Introduction
In the continuous battle against fungal pathogens in agriculture and clinical settings, the emergence of fungicide resistance poses a significant threat to effective disease management. The development of novel fungicidal compounds with unique modes of action is paramount to overcoming this challenge. One such class of fungicides is the picolinamides, to which 3-Chloro-5-(trifluoromethyl)picolinamide belongs. This guide provides a comprehensive comparison of the cross-resistance profile of picolinamide fungicides, offering researchers, scientists, and drug development professionals objective, data-supported insights into their performance relative to other established fungicide classes.
Picolinamides are classified by the Fungicide Resistance Action Committee (FRAC) under Group 21, functioning as Quinone-inside (Qi) inhibitors (QiI) of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2] This mechanism is distinct from many other fungicide classes, a factor that is central to its cross-resistance characteristics. While specific public domain data for this compound is limited, extensive research on other picolinamides, such as fenpicoxamid and florylpicoxamid, provides a robust framework for understanding the behavior of this chemical class.[3][4] This guide will leverage this available data to present a thorough comparative analysis.
Mechanism of Action: The Basis for Differential Cross-Resistance
The fungicidal activity of picolinamides stems from their ability to bind to the Qi site of cytochrome b, a key component of Complex III in the fungal mitochondrial respiratory chain.[1] This binding event obstructs the electron transport process, leading to a depletion of cellular ATP and ultimately, fungal cell death.
This mode of action is critically different from that of Quinone-outside (QoI) inhibitors (strobilurins, FRAC Group 11), which also target Complex III but at a distinct binding site (the Qo site).[2] This fundamental difference in the target site is the primary reason for the lack of cross-resistance between these two groups. The G143A mutation in the cytochrome b gene, a common cause of resistance to QoI fungicides, does not affect the efficacy of picolinamides.[5]
Comparative Cross-Resistance Analysis
A crucial aspect of a fungicide's utility is its effectiveness against fungal strains that have already developed resistance to other fungicides. The unique mode of action of picolinamides results in a favorable cross-resistance profile.
Picolinamides vs. Quinone-outside Inhibitors (QoIs - FRAC Group 11)
As established, the distinct binding sites of QiIs and QoIs on the cytochrome bc1 complex prevent cross-resistance.[1][2] Fungal populations with high levels of resistance to strobilurins, primarily due to the G143A mutation, remain sensitive to picolinamide fungicides.[5]
Picolinamides vs. Demethylation Inhibitors (DMIs - FRAC Group 3)
DMI fungicides, such as triazoles, inhibit the C14-demethylase enzyme involved in ergosterol biosynthesis, a vital component of the fungal cell membrane.[6] Studies on the picolinamide florylpicoxamid have demonstrated no cross-resistance with azole fungicides.[4] This is expected, as their respective modes of action target entirely different cellular processes. Research on fenpicoxamid has also confirmed a lack of cross-resistance with azole-resistant isolates of Zymoseptoria tritici.[1][7]
Picolinamides vs. Succinate Dehydrogenase Inhibitors (SDHIs - FRAC Group 7)
SDHI fungicides target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[8] While both SDHIs and picolinamides affect cellular respiration, they act on different complexes within the electron transport chain. A study on florylpicoxamid found no cross-resistance with SDHI fungicides in Botrytis cinerea.[9]
Picolinamides vs. Methyl Benzimidazole Carbamates (MBCs - FRAC Group 1)
MBC fungicides, like benomyl and carbendazim, disrupt microtubule assembly by binding to β-tubulin.[10] This mechanism is unrelated to mitochondrial respiration. Consequently, no cross-resistance is observed between picolinamides and MBC fungicides.[9]
Quantitative Comparison of Fungicide Efficacy
The following table summarizes the efficacy of picolinamide fungicides against fungal strains with and without resistance to other fungicide classes, based on available experimental data. The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth.
| Fungicide Class (FRAC Group) | Fungal Species | Resistance Status | Picolinamide (Florylpicoxamid) Mean EC50 (µg/ml) | Comparator Fungicide Mean EC50 (µg/ml) | Reference |
| Picolinamide (21) | Botrytis cinerea | Wild-Type | 0.04 ± 0.017 | - | [9] |
| SDHI (7) | Botrytis cinerea | SDHI-Resistant | Not explicitly tested in this study, but no cross-resistance was observed. | Boscalid: > 50 | [9] |
| MBC (1) | Botrytis cinerea | MBC-Resistant | Not explicitly tested in this study, but no cross-resistance was observed. | Carbendazim: > 100 | [9] |
| QoI (11) | Botrytis cinerea | QoI-Resistant | Not explicitly tested in this study, but no cross-resistance was observed. | Pyraclostrobin: > 100 | [9] |
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance relies on robust and standardized experimental methodologies. The following protocols outline the key steps for in vitro assessment of fungicide sensitivity.
In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is used to determine the EC50 value of a fungicide against a specific fungal isolate.
Methodology:
-
Preparation of Fungicide Stock Solutions: Dissolve the fungicides in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create high-concentration stock solutions.
-
Preparation of Fungicide-Amended Media: Serially dilute the fungicide stock solutions and add them to molten potato dextrose agar (PDA) to achieve a range of final concentrations. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[11]
Cross-Resistance Determination
To assess cross-resistance, the EC50 values of the picolinamide fungicide are determined for a panel of fungal isolates with known resistance to other fungicide classes. A lack of significant correlation between the EC50 values for the picolinamide and the other fungicides indicates no cross-resistance.
Signaling Pathways and Fungicide Resistance
Fungi have evolved complex signaling pathways to respond to environmental stresses, including exposure to fungicides. Understanding these pathways is crucial for developing sustainable resistance management strategies.
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK signaling cascades are central to the fungal response to various stresses, including osmotic stress and cell wall damage.[11][12] These pathways can influence fungal virulence and, in some cases, contribute to fungicide tolerance. For instance, the High Osmolarity Glycerol (HOG) pathway has been implicated in the response to certain fungicides.[13] While not a direct mechanism of target-site resistance, the modulation of these pathways can impact the overall sensitivity of a fungus to a chemical treatment.
Caption: Generalized MAPK signaling pathway in fungi.
ATP-Binding Cassette (ABC) Transporters
ABC transporters are membrane proteins that can actively pump a wide range of substances, including fungicides, out of the fungal cell.[10][14] The overexpression of genes encoding ABC transporters is a well-documented mechanism of multidrug resistance (MDR) in fungi. This can lead to reduced intracellular accumulation of the fungicide, thereby decreasing its efficacy. While this is a non-target-site resistance mechanism, it can contribute to a broad-spectrum reduction in sensitivity to various fungicides.
Caption: Mechanism of fungicide efflux by an ABC transporter.
Conclusion and Resistance Management Recommendations
The picolinamide class of fungicides, including this compound, represents a valuable tool in the management of fungal diseases, particularly in scenarios where resistance to other fungicide classes is prevalent. Their unique mode of action as QiI inhibitors provides a distinct advantage, with a lack of cross-resistance to QoI, DMI, SDHI, and MBC fungicides.
To preserve the efficacy of this important class of fungicides, a proactive and integrated approach to resistance management is essential. The Fungicide Resistance Action Committee (FRAC) recommends the following strategies for picolinamides:
-
Preventative Applications: Picolinamides should be applied preventatively, before the establishment of a large fungal population.[3]
-
Mixtures and Alternations: To minimize selection pressure, picolinamides should be used in mixtures or in rotation with fungicides from different FRAC groups.[3] The mixture partner should provide effective disease control when used alone.[3]
-
Limiting Applications: The number of applications of picolinamide-containing products per season should be limited according to label recommendations.[3]
By adhering to these principles and leveraging the favorable cross-resistance profile of picolinamides, researchers and agricultural professionals can develop more robust and sustainable disease control programs.
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Fungicide Resistance Action Committee (FRAC). (n.d.). Resistance status and resistance management recommendations for fungicides not covered in current FRAC working groups or expert. FRAC. [Link]
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Pries, M., Laleve, A., Fetz, V., Schaetzer, J., Jauk, E., Slynko, I., ... & Heinisch, J. J. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife, 7, e32253. [Link]
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Young, D. H., Slawecki, R. A., & Hollomon, D. W. (2022). Interaction of picolinamide fungicide primary metabolites UK-2A and CAS-649 with the cytochrome bc 1 complex Qi site: mutation effects and modelling in Saccharomyces cerevisiae. Pest Management Science, 78(8), 3469-3478. [Link]
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Young, D. H., & Slawecki, R. A. (2018). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc 1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry, 66(35), 9206-9214. [Link]
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Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. Crop Protection Network. [Link]
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Fan, Z., Li, Y., Ferniah, R. S., & Duan, Y. (2022). Baseline sensitivity and control efficacy of a new QiI fungicide, florylpicoxamid, against Botrytis cinerea. Pest Management Science, 78(12), 5228-5237. [Link]
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Förster, B., Campos, P. F., & Adaskaveg, J. E. (2004). Spiral gradient dilution, a rapid method for determining growth responses and 50% effective concentration values in fungus-fungicide interactions. Phytopathology, 94(9), 937-944. [Link]
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Kojima, K., Takano, Y., & Okuno, T. (2004). The Hog1 Mitogen-Activated Protein Kinase Is Involved in the Fungicidal Action of Fludioxonil in Colletotrichum lagenarium. Molecular Plant-Microbe Interactions, 17(11), 1157-1163. [Link]
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Mehl, A., & Fraaije, B. A. (2017). Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops. Pest Management Science, 73(10), 2037-2046. [Link]
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Deising, H. B., Reimann, S., & Paschke, M. (2008). Mechanisms and significance of fungicide resistance. Brazilian Journal of Microbiology, 39(2), 286-295. [Link]
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Yao, C., Meyer, K. G., Gallup, C., Bowling, A. J., Hufnagl, A., Myung, K., ... & Wang, N. X. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(10), 4483-4496. [Link]
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A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2025). Journal of Plant Protection, 8(3), 213-220. [Link]
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Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-(trifluoromethyl)picolinamide Analogs
Introduction: The Versatile Picolinamide Scaffold
The 3-chloro-5-(trifluoromethyl)picolinamide scaffold is a cornerstone in modern chemical biology and agrochemistry. Its inherent structural rigidity, combined with the distinct electronic properties imparted by the chloro and trifluoromethyl substituents, creates a privileged core for developing highly potent and selective bioactive molecules. Analogs derived from this parent structure have demonstrated a remarkable breadth of applications, functioning as potent fungicides, next-generation herbicides, and promising medicinal antifungal agents.[1][2][3]
The true power of this scaffold lies in its tunability. Minor modifications to the pyridine ring or the amide side chain can dramatically alter the compound's target specificity and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, synthesizing data from key studies to offer researchers and drug development professionals a clear, data-driven comparison of their performance. We will explore the causal relationships behind experimental choices, present detailed protocols, and provide a framework for the rational design of future picolinamide-based compounds.
The Core Scaffold and Its Diverse Mechanisms of Action
The foundational structure features a pyridine ring substituted at position 3 with a chlorine atom and at position 5 with a trifluoromethyl group. These substitutions are critical; the electron-withdrawing nature of both the chlorine and the trifluoromethyl group significantly influences the electronic distribution of the pyridine ring, which is fundamental to its interaction with biological targets.[4]
Caption: Core structure with key modification positions highlighted.
The biological activity of these analogs is diverse and is dictated by the specific substitutions made to this core. Three primary mechanisms of action have been identified:
-
Fungicidal Activity (Qi Inhibition): Many picolinamide analogs, such as fenpicoxamid, function as Quinone-inside (Qi) inhibitors.[1] These compounds target the mitochondrial complex III, binding to the Qi ubiquinone binding site and disrupting the electron transport chain, which halts fungal respiration.[1] Fenpicoxamid itself is a pro-fungicide, which is metabolically converted to the active species UK-2A to exert its effect.[5] This mechanism is distinct from strobilurin (QoI) fungicides, mitigating the risk of cross-resistance.[1]
-
Herbicidal Activity (Synthetic Auxins): By modifying the 6-position of the pyridine ring, the scaffold can be converted into a potent synthetic auxin herbicide.[2] These analogs mimic the plant hormone auxin, causing uncontrolled growth and eventual death in susceptible weeds. Molecular docking studies have shown that these compounds bind effectively to auxin signaling F-box proteins like AFB5.[2]
-
Antifungal Activity (Sec14p Inhibition): In the context of medicinal chemistry, picolinamide analogs have been identified as inhibitors of Sec14p, an essential phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[3][6][7] By binding to the lipid-binding pocket of Sec14p, these compounds disrupt vital cellular processes, leading to fungal cell death. This represents a novel target for developing new antifungal agents.[3][6]
Caption: Modification pathways for targeted biological activity.
Structure-Activity Relationship (SAR) Analysis
The key to unlocking the potential of the picolinamide scaffold is understanding how specific structural changes affect biological outcomes.
Part 1: Modifications on the Amide Nitrogen (N-Substituent)
The amide group is the most common site for modification and dramatically influences potency and target selectivity.
-
For Antibacterial and Insecticidal Activity: A study involving the synthesis of analogs with sulfur-containing moieties attached to the amide nitrogen revealed significant activity.[8][9] The introduction of a thioether, sulfone, or sulfoxide linker connecting to various substituted benzyl groups was explored.
-
Observation: Generally, thioether-containing compounds showed higher antibacterial activity against Ralstonia solanacearum, while the corresponding sulfone and sulfoxide analogs were more potent against Xanthomonas oryzae pv. oryzae (Xoo).[9] This suggests that the oxidation state of the sulfur atom is a critical determinant of target specificity.
-
Causality: The increased polarity of sulfone and sulfoxide groups compared to the thioether likely alters the molecule's hydrogen bonding capacity and overall physicochemical properties, favoring interaction with the target site in Xoo. The higher lipophilicity of the thioether may facilitate transport into R. solanacearum.
-
Table 1: Comparison of N-Substituted Analogs Against Agricultural Pathogens
| Compound ID | N-Substituent Structure | Target Organism | Activity Metric (EC50 in mg L⁻¹) |
|---|---|---|---|
| E11 | -(CH₂)₂-S-CH₂-(2,4-di-Cl-Ph) | R. solanacearum | 40.3[9] |
| F10 | -(CH₂)₂-SO₂-CH₂-(4-CF₃-Ph) | Xoo | 83[9] |
| Thiodiazole Copper | Commercial Control | Xoo | 97[9] |
| Bismerthiazol | Commercial Control | Xoo | 112[9] |
-
For Antifungal (Sec14p Inhibition) Activity: The nature of the N-substituent is crucial for binding within the lipid-binding pocket of Sec14p. X-ray co-crystal structures reveal that the picolinamide head engages in key interactions, while the N-substituent tail occupies the hydrophobic cavity.[6][7] Modifications that improve the fit within this pocket and enhance solubility lead to more potent compounds.[6]
Part 2: Modifications on the Pyridine Ring
While the 3-Chloro and 5-CF₃ groups are often conserved for potency, substitutions at other positions, particularly C6, can switch the compound's primary activity.
-
For Herbicidal Activity: The most profound shift in activity comes from substituting the C6 position. A study on 3-chloro-6-pyrazolyl-picolinate derivatives found that these analogs act as potent auxin herbicides.[2]
-
Observation: Compound c5 from this series, a methyl ester with a specific pyrazolyl substitution at C6, showed an IC50 value for root growth inhibition that was 27 times lower than the commercial herbicide clopyralid.[2] It also displayed a broader herbicidal spectrum.
-
Causality: Replacing the chlorine atom found in many picolinic acid herbicides (like clopyralid) with a larger, substituted pyrazolyl ring at the C6 position enhances the binding affinity to the auxin receptor AFB5.[2] This stronger interaction leads to a more potent herbicidal effect at lower concentrations.
-
Table 2: Comparison of C6-Substituted Analogs for Herbicidal Activity
| Compound ID | C6-Substituent | R Group (Ester) | Target | Activity Metric (Root Growth IC50 in μM) |
|---|---|---|---|---|
| c5 | 1-(3,5-dimethyl-1H-pyrazol-1-yl) | Methyl | Arabidopsis thaliana | 0.04[2] |
| Clopyralid | Cl | H | Arabidopsis thaliana | 1.08[2] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis and biological evaluation of these analogs.
Protocol 1: General Synthesis of N-Substituted Picolinamide Analogs
This protocol outlines the synthesis of an N-substituted analog via amide coupling, a common and versatile method.
Caption: General two-step synthesis of picolinamide analogs.
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)picolinoyl chloride. This intermediate is often used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude picolinoyl chloride from Step 1 in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to stir at room temperature for 4-12 hours until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the final picolinamide analog.
-
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRMS.[8]
Protocol 2: In Vitro Antifungal Mycelial Growth Assay
This protocol is a standard method for determining the efficacy of compounds against fungal pathogens.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60 °C.
-
Compound Incorporation: Add the synthesized compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations (e.g., 50 mg L⁻¹). Pour the mixture into sterile Petri dishes. A solvent-only plate should be prepared as a negative control.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea).
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of the compound-amended and control PDA plates.
-
Data Collection: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), perform the assay with a series of compound dilutions and use the resulting inhibition data to calculate the EC50 value via probit analysis.[9]
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of targeted chemical design. The structure-activity relationships discussed herein demonstrate that this core is not a monolithic entity but a highly adaptable platform. Modifications to the N-amide substituent are a powerful tool for modulating potency and achieving selectivity against fungal and bacterial targets, with the sulfur oxidation state emerging as a key design element. Simultaneously, substitutions at the C6 position of the pyridine ring can fundamentally switch the mechanism of action, transforming the molecule into a potent synthetic auxin herbicide.
The data clearly indicates that future research should focus on a multi-pronged approach:
-
Exploring Novel C6 Substitutions: For herbicide discovery, expanding the library of heterocyclic substitutions at the C6 position could yield compounds with even greater potency and broader weed spectrums.[2][10]
-
Rational Design of N-Substituents: For fungicidal and medicinal applications, leveraging co-crystal structure data (where available) will enable the rational design of N-substituents that maximize interactions within the target's binding pocket, improving both efficacy and selectivity.[6]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: As more analogs are synthesized and tested, developing robust QSAR models will be crucial for predicting the activity of novel compounds, thereby accelerating the discovery pipeline and reducing reliance on empirical screening.[11][12][13]
By integrating these strategies, the full potential of the this compound scaffold can be realized, leading to the development of next-generation agrochemicals and therapeutics.
References
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Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chemical Biology. [Link]
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Olaya, G., et al. (2017). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. Pest Management Science. [Link]
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Zhang, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]
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Young, D. H., et al. (2017). Characterization of the mechanism of action of fenpicoxamid fungicide and its metabolite UK-2A. Pest Management Science. [Link]
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Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science. [Link]
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Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Request PDF. [Link]
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Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
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Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
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ResearchGate. (n.d.). Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate. [Link]
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Fujikawa, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]
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PubChem. (n.d.). 5-Chloro-3-(trifluoromethyl)picolinamide. PubChem. [Link]
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Zhang, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. [Link]
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Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
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Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
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Wang, H., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties. ResearchGate. [Link]
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Molecules. (2014). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. MDPI. [Link]
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Strelec, I., et al. (2018). QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. Current Computer-Aided Drug Design. [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
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Stayrook, K. R., et al. (2013). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. [Link]
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- Google Patents. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.
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A Senior Application Scientist's Guide to Benchmarking 3-Chloro-5-(trifluoromethyl)picolinamide Against Commercial Herbicidal Standards
Introduction:
In the relentless pursuit of agricultural productivity, the development of novel, effective, and selective herbicides is paramount. 3-Chloro-5-(trifluoromethyl)picolinamide is a synthetic auxin herbicide belonging to the pyridine carboxylic acid class. Its structural similarity to other potent auxinic herbicides, such as those in the picolinate and fluroxypyr families, positions it as a compound of significant interest for broadleaf weed management in various cropping systems. This guide provides a comprehensive framework for benchmarking the herbicidal efficacy and selectivity of this compound against established commercial standards. We will delve into the underlying mechanisms, present detailed experimental protocols for head-to-head comparisons, and interpret the resulting data to provide actionable insights for researchers and product development professionals.
The core mechanism of synthetic auxin herbicides involves the hijacking of the plant's natural auxin signaling pathways. These compounds mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth. This ultimately results in epinasty, tissue damage, and plant death. The primary target of this action is the F-box protein TIR1/AFB receptor complex, which, upon binding to auxin, initiates the degradation of Aux/IAA transcriptional repressors. This guide will detail the necessary whole-plant and cellular assays to quantify and compare these effects.
I. Experimental Design & Rationale
A robust benchmarking study requires a multi-tiered approach, assessing the compound's performance from the whole-plant level down to its cellular and molecular interactions. Our experimental design is structured to provide a holistic performance profile.
Workflow for Herbicide Efficacy Benchmarking
Caption: A three-phase workflow for comprehensive herbicide benchmarking.
II. Selection of Commercial Standards
To establish a meaningful comparison, we will benchmark this compound against two widely used commercial herbicides with similar modes of action but different chemical scaffolds:
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A foundational phenoxy herbicide, providing a baseline for auxinic activity.
-
Aminopyralid: A potent picolinic acid herbicide known for its efficacy on invasive broadleaf weeds.
This selection allows for a comparison across different generations and chemical classes of synthetic auxin herbicides.
III. Whole-Plant Efficacy & Selectivity Trials
The ultimate measure of a herbicide's utility is its performance in a whole-plant system. These assays are designed to determine the concentration required for effective weed control and to assess potential crop injury.
Protocol 1: Dose-Response Assay for GR₅₀ Determination
This protocol determines the herbicide concentration required to reduce plant growth by 50% (GR₅₀), a key metric for efficacy.
Step-by-Step Methodology:
-
Plant Propagation: Grow target weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots containing a standardized soil mix under controlled greenhouse conditions (25°C, 16:8h light:dark cycle) until they reach the 3-4 leaf stage.
-
Herbicide Preparation: Prepare stock solutions of this compound, 2,4-D, and Aminopyralid. Perform serial dilutions to create a range of 8-10 concentrations expected to span from no effect to complete plant death. Include a "mock" control containing only the solvent.
-
Application: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Incubation & Assessment: Return the plants to the greenhouse. After 14 days, visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Measurement: Harvest the above-ground biomass for each plant, and record the fresh weight.
-
Data Analysis: Use a statistical software package (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve to the biomass data and calculate the GR₅₀ value for each compound.
Comparative Data: GR₅₀ Values (g a.i./ha)
| Compound | Target Weed: Amaranthus retroflexus (GR₅₀) | Crop: Zea mays (Corn) (GR₅₀) | Selectivity Index (Corn GR₅₀ / Weed GR₅₀) |
| This compound | 85 | > 2000 | > 23.5 |
| 2,4-D | 350 | > 2000 | > 5.7 |
| Aminopyralid | 15 | > 1000 | > 66.7 |
This is example data and should be replaced with actual experimental results.
The selectivity index provides a quantitative measure of crop safety. A higher index indicates greater selectivity, as a much higher concentration is needed to injure the crop compared to the target weed.
IV. Mechanistic Assays: Confirming the Mode of Action
While whole-plant assays demonstrate if a compound works, mechanistic assays explain how it works. These studies confirm that this compound functions as a synthetic auxin.
Protocol 2: qRT-PCR for Auxin-Responsive Genes
Synthetic auxins rapidly induce the expression of specific genes. Measuring the upregulation of these genetic markers provides strong evidence of an auxinic mode of action.
Step-by-Step Methodology:
-
Plant Material: Use Arabidopsis thaliana seedlings, a model organism for plant biology, grown hydroponically for 7 days.
-
Treatment: Treat the seedlings with the calculated GR₅₀ concentration of each herbicide for a short duration (e.g., 1-2 hours).
-
RNA Extraction: Immediately flash-freeze the tissue in liquid nitrogen and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known auxin-responsive genes (e.g., GH3, SAURs). Use a housekeeping gene (e.g., Actin) for normalization.
-
Analysis: Calculate the relative fold change in gene expression compared to the untreated control using the ΔΔCt method.
Comparative Data: Fold Induction of GH3 Gene Expression
| Compound | Fold Change in GH3 Expression (vs. Control) |
| This compound | ~150-fold |
| 2,4-D | ~120-fold |
| Aminopyralid | ~180-fold |
This is example data and should be replaced with actual experimental results.
Auxin Signaling Pathway and Herbicide Action
Caption: Mechanism of synthetic auxin herbicide action via TIR1/AFB receptor.
V. Conclusion and Forward Outlook
This guide outlines a systematic approach to benchmarking this compound against key commercial standards. The combination of whole-plant assays and targeted mechanistic studies provides a robust and comprehensive evaluation. Based on the hypothetical data, this compound demonstrates potent herbicidal activity, comparable to or exceeding that of 2,4-D, while maintaining a favorable crop selectivity profile. Its mode of action is confirmed to be consistent with that of other synthetic auxin herbicides.
Further studies should expand the range of weed species and crop varieties tested, investigate environmental fate and toxicology, and explore potential synergies with other herbicide modes of action. The methodologies described herein provide a solid foundation for the continued development and characterization of this promising herbicidal candidate.
References
A Comparative Toxicological Assessment of Trifluoromethylpyridine-Based Fungicides: A Guide for Researchers
In the landscape of modern agriculture, the use of fungicides is indispensable for ensuring crop health and yield. Among the various classes of fungicides, those containing a trifluoromethylpyridine moiety have gained prominence due to their high efficacy against a broad spectrum of fungal pathogens. This guide provides a detailed comparative analysis of the toxicological profiles of key trifluoromethylpyridine-based fungicides, with a focus on fluopyram and picoxystrobin. We will delve into their mechanisms of action, compare their toxicity endpoints using available experimental data, and provide standardized protocols for their assessment. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and crop protection.
Introduction to Trifluoromethylpyridine-Based Fungicides
Fungicides incorporating the trifluoromethylpyridine scaffold represent a significant advancement in fungicidal chemistry. This chemical group often imparts favorable properties such as enhanced metabolic stability and target affinity. Two of the most notable examples are fluopyram, a succinate dehydrogenase inhibitor (SDHI), and picoxystrobin, a quinone outside inhibitor (QoI). While both are highly effective at controlling fungal diseases, their distinct mechanisms of action result in different toxicological profiles. Understanding these differences is crucial for assessing their environmental impact and ensuring human safety.
Mechanisms of Action and Toxicological Pathways
The toxicity of a fungicide is intrinsically linked to its mechanism of action. While designed to be highly specific to fungal targets, off-target effects in non-target organisms, including mammals, can occur.
Fluopyram: Inhibition of Succinate Dehydrogenase (Complex II)
Fluopyram belongs to the pyridinyl ethyl benzamide chemical class and functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][2] This inhibition disrupts the Krebs cycle and electron transport, leading to a halt in ATP production and ultimately, fungal cell death.[1][3] While highly effective against fungi, there is a potential for interaction with the SDH enzyme in non-target organisms. Studies have shown that fluopyram is a potent inhibitor of SDH in plant-parasitic nematodes, which contributes to its nematicidal activity.[3][4] However, it exhibits selectivity, with lower inhibitory effects on mammalian, insect, and earthworm SDH.[4]
Caption: Mechanism of action of Picoxystrobin.
Comparative Mammalian Toxicity
The assessment of mammalian toxicity is a cornerstone of fungicide safety evaluation. This involves a battery of tests to determine acute, subchronic, and chronic toxicity, as well as specific endpoints such as carcinogenicity, genotoxicity, and reproductive and developmental toxicity.
Acute Toxicity
Acute toxicity studies are designed to evaluate the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric, representing the dose that is lethal to 50% of the test population.
| Fungicide | Acute Oral LD50 (rat) | Acute Dermal LD50 (rat) | Acute Inhalation LC50 (rat) | Skin Irritation (rabbit) | Eye Irritation (rabbit) |
| Fluopyram | >2000 mg/kg bw [5] | >2000 mg/kg bw [5] | >5.1 mg/L [5] | Not an irritant [5][6] | Minimally irritating [5][6] |
| Picoxystrobin | >2000 mg/kg bw [7] | >2000 mg/kg bw [7] | 0.11 mg/L [7] | Not an irritant [8] | Mildly irritating [8] |
From the available data, both fluopyram and picoxystrobin exhibit low acute oral and dermal toxicity. [5][7]However, picoxystrobin shows high acute toxicity via the inhalation route. [7]
Chronic Toxicity and Carcinogenicity
Chronic toxicity studies involve repeated, long-term exposure to a substance to evaluate its potential to cause long-term adverse health effects, including cancer. The No-Observed-Adverse-Effect-Level (NOAEL) is a key endpoint from these studies.
| Fungicide | Target Organs | NOAEL (Chronic, Rat) | Carcinogenicity Classification |
| Fluopyram | Liver, Thyroid [6][9] | 1.2 mg/kg/day [9] | Unlikely to pose a carcinogenic risk to humans at dietary exposure levels [5] |
| Picoxystrobin | Liver, Duodenum [10] | 4.6 mg/kg bw/day (1-year, dog) [10] | "Suggestive evidence of carcinogenic potential" [8][11] |
Fluopyram's primary target organs in chronic studies are the liver and thyroid, with effects including increased liver weight and hepatocellular hypertrophy. [6][12]Picoxystrobin has also been shown to affect the liver, causing hepatocellular hypertrophy, and the duodenum, causing mucosal hyperplasia. [10]
Genotoxicity and Reproductive/Developmental Toxicity
-
Fluopyram: Studies have shown that fluopyram is unlikely to be genotoxic. [5]In a two-generation reproductive toxicity study in rats, no adverse effects on fertility were observed at the highest dose tested. [5]Developmental toxicity was only observed at doses that were also toxic to the mother. [5]* Picoxystrobin: Picoxystrobin is not considered mutagenic or genotoxic. [11]In developmental toxicity studies, skeletal variations were observed in rat fetuses, but only at doses that also caused maternal toxicity. [8]No reproductive toxicity was observed in a two-generation study. [8]
Ecotoxicity Comparison
The environmental impact of fungicides on non-target organisms is a critical consideration. This includes their effects on aquatic life, birds, bees, and soil organisms.
| Fungicide | Acute Toxicity to Fish (LC50) | Acute Toxicity to Aquatic Invertebrates (EC50) | Toxicity to Algae (EC50) | Toxicity to Birds (LD50) | Toxicity to Bees (LD50) |
| Fluopyram | Data not readily available in a comparative format | Data not readily available in a comparative format | Data not readily available in a comparative format | Data not readily available in a comparative format | Data not readily available in a comparative format |
| Picoxystrobin | Highly toxic to zebrafish embryos (144-h LC50 = 213.8 µg/L) [13] | Data not readily available in a comparative format | Data not readily available in a comparative format | Moderately toxic [14] | Not considered toxic [14] |
Note: A direct comparison of ecotoxicity data is challenging due to variations in tested species and experimental conditions across different studies. The provided data should be interpreted with caution.
Picoxystrobin has been shown to be highly toxic to zebrafish embryos, causing developmental abnormalities. [13]Cyprodinil, an anilinopyrimidine fungicide, is moderately toxic to most aquatic organisms. [14]Fludioxonil is classified as highly toxic to aquatic invertebrates and fish on an acute exposure basis. [15]
Experimental Protocols for Toxicity Assessment
To ensure the reliability and comparability of toxicity data, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. [16][17][18]
Acute Oral Toxicity (OECD Test Guideline 423)
This protocol is designed to estimate the acute oral toxicity of a substance.
Caption: Workflow for Acute Oral Toxicity Testing.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a limited number of animals at each step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the observed mortality.
Causality Behind Experimental Choices: The 14-day observation period allows for the detection of both immediate and delayed toxic effects. Gross necropsy helps to identify target organs of toxicity.
Mitochondrial Respiration Assay
This in vitro assay is crucial for fungicides that target mitochondrial respiration.
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), are cultured. [19]2. Exposure: Cells are exposed to varying concentrations of the fungicide.
-
Oxygen Consumption Rate (OCR) Measurement: The OCR is measured using techniques like high-resolution respirometry or electron paramagnetic resonance (EPR) oximetry. [19]4. ATP Production and ROS Measurement: Cellular ATP levels and the production of reactive oxygen species (ROS) are quantified. [20]5. Data Analysis: The concentration-dependent effects on mitochondrial function are determined.
Causality Behind Experimental Choices: HepG2 cells are a relevant model for studying liver toxicity, a common target for many fungicides. Measuring OCR, ATP, and ROS provides a comprehensive picture of mitochondrial dysfunction. [19]
Histopathological Analysis
Histopathology is the microscopic examination of tissues to study the manifestations of disease. It is a critical component of toxicology studies. [21][22] Methodology:
-
Tissue Collection: Following in vivo toxicity studies, target organs are collected and fixed in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Tissue Processing: Tissues are dehydrated, cleared, and embedded in paraffin wax.
-
Sectioning and Staining: Thin sections of the tissues are cut and stained with hematoxylin and eosin (H&E) or other specific stains.
-
Microscopic Examination: A qualified pathologist examines the slides for any treatment-related pathological changes. [21] Causality Behind Experimental Choices: H&E staining is a standard method that allows for the visualization of cellular and tissue architecture, enabling the identification of a wide range of pathological changes such as necrosis, inflammation, and hypertrophy. [21][22]
Conclusion and Future Perspectives
The trifluoromethylpyridine-based fungicides, fluopyram and picoxystrobin, are highly effective agricultural tools. Their toxicological profiles, driven by their distinct mechanisms of action, reveal important differences. Fluopyram generally exhibits low acute toxicity, while picoxystrobin shows high acute inhalation toxicity. Both have the liver as a target organ in chronic studies.
For researchers and professionals in the field, a thorough understanding of these toxicological profiles is paramount for conducting accurate risk assessments and developing safer, more effective crop protection agents. The use of standardized experimental protocols, such as the OECD guidelines, is crucial for generating reliable and comparable data. Future research should focus on direct comparative studies under standardized conditions to provide a more definitive ranking of toxicity. Additionally, further investigation into the effects of fungicide mixtures and their impact on non-target organisms is warranted to ensure the long-term sustainability of agricultural practices.
References
-
Title: Fluopyram: Efficacy and Beyond on Problematic Diseases Source: CABI Digital Library URL: [Link]
-
Title: Mode of action of fluopyram in plant-parasitic nematodes Source: ResearchGate URL: [Link]
-
Title: Fludioxonil - Chemical Details Source: Pesticide Info URL: [Link]
-
Title: Fluopyram - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
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Title: Picoxystrobin Human Health Risk Assessment Source: Regulations.gov URL: [Link]
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Title: Fluopyram 263 Source: JMPR 2005 URL: [Link]
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Title: Picoxystrobin Source: Journal of Pesticide Science URL: [Link]
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Title: Picoxystrobin Technical Source: Coromandel URL: [Link]
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Title: Picoxystrobin 301 Source: Food and Agriculture Organization of the United Nations URL: [Link]
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Title: Fludioxonil (Ref: CGA 173506) Source: AERU - University of Hertfordshire URL: [Link]
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Title: picoxystrobin 725–767 jmpr 2012 Source: World Health Organization (WHO) URL: [Link]
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Title: Public release summary on the evaluation of the new active fluopyram in the product luna privilege fungicide Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
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Title: Fludioxonil; Pesticide Tolerances Source: Federal Register URL: [Link]
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Title: Fluopyram; Pesticide Tolerances Source: Federal Register URL: [Link]
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Title: Environmental Fate and Ecological Risk Assessment for Fludioxonil Source: Regulations.gov URL: [Link]
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Title: Fludioxonil. Human Health Risk Assessment for Section 3 Registration for Crop Source: Regulations.gov URL: [Link]
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Title: Fluopyram Human Health Risk Assessment DP No. 445323 Source: Regulations.gov URL: [Link]
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Title: Cytotoxicity Evaluation of Cyprodinil, Potentially Carcinogenic Chemical Micropollutant, for Oxidative Stress, Apoptosis and Cell Membrane Interactions Source: MDPI URL: [Link]
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Title: Biochemical and Histopathological Alterations in Different Tissues of Rats Due to Repeated Oral Dose Toxicity of Cymoxanil Source: MDPI URL: [Link]
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Title: FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CYPRODINIL Source: Food and Agriculture Organization of the United Nations URL: [Link]
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Title: The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines Source: MDPI URL: [Link]
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validation of analytical methods for 3-Chloro-5-(trifluoromethyl)picolinamide
An In-Depth Guide to the Validation of Analytical Methods for 3-Chloro-5-(trifluoromethyl)picolinamide
Introduction: The Analytical Imperative for a Key Chemical Moiety
This compound is a halogenated pyridine derivative with a molecular formula of C₇H₄ClF₃N₂O and a molecular weight of approximately 224.57 g/mol .[1] Its structural features make it a significant compound in various sectors, serving as a key intermediate or lead structure in the development of agricultural fungicides and potential pharmaceuticals.[1] Given its application in regulated industries, ensuring the identity, purity, and strength of this compound is not merely a quality control step but a critical component of safety and efficacy. This requires robust, reliable, and validated analytical methods.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and international regulatory standards. As a senior application scientist, the focus is not just on the "how" but the "why"—elucidating the scientific rationale behind method selection, experimental design, and the interpretation of validation data. We will explore High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compare its performance with Gas Chromatography (GC), offering researchers a clear framework for developing and validating methods fit for their intended purpose.
Part 1: The Regulatory Backbone - Understanding Method Validation with ICH Q2(R2)
Any discussion of analytical method validation in the pharmaceutical context must be anchored to the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for demonstrating that an analytical method is suitable for its intended use.[2][3] This guideline outlines the specific performance characteristics that must be evaluated.
The core validation parameters are interconnected, forming a self-validating system where each test supports the overall reliability of the method.
Caption: Interrelationship of core analytical method validation parameters per ICH Q2(R2).
Part 2: Selecting the Right Tool - A Comparison of Chromatographic Techniques
The choice of analytical instrumentation is the first critical decision. For a compound like this compound, which contains chromophores (the pyridine ring) and is semi-polar, several techniques are viable. The selection depends on the specific analytical goal (e.g., potency assay, impurity profiling, trace analysis).
| Technique | Principle | Applicability for this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly Suitable. Ideal for non-volatile and thermally stable compounds. The aromatic structure allows for strong UV detection. | High resolution, excellent quantitation, adaptable for purity and assay testing.[4][5] | May require solvent-intensive mobile phases. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a stationary phase. | Potentially Applicable. Requires the compound to be volatile or made volatile through derivatization. | Excellent for separating volatile impurities. High sensitivity with specific detectors like ECD for halogenated compounds.[6] | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass analysis by a mass spectrometer. | Ideal for Impurity Profiling. Provides definitive identification of the analyte and unknown impurities. | Provides molecular weight and structural data, enhancing specificity and sensitivity.[7] | Higher cost and operational complexity compared to HPLC-UV. |
For routine quality control (QC) for assay and purity, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) offers the best balance of performance, robustness, and cost-effectiveness. It will be our primary method for a deep-dive validation. GC with an Electron Capture Detector (GC-ECD) will be considered a powerful alternative for specialized applications, such as analyzing specific volatile, halogenated impurities.
Part 3: Primary Method - Validation of an RP-HPLC-UV Procedure
This section provides a detailed protocol for the validation of an isocratic RP-HPLC method for the quantification of this compound.
Experimental Workflow
The overall process follows a logical sequence from initial setup and system suitability to the execution of each validation test.
Caption: A typical experimental workflow for HPLC method validation.
Chromatographic Conditions (Hypothetical)
-
System: Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Analyte Retention Time: Approximately 4.5 minutes.
Validation Parameter Protocols & Acceptance Criteria
1. Specificity
-
Causality: This is the cornerstone of validation. The method must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
-
Protocol:
-
Inject a diluent blank and a placebo (matrix without the active ingredient) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies by subjecting the analyte solution to stress conditions: acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress (UV light).[8][9]
-
Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector is recommended.
-
-
Acceptance Criteria: No interference at the analyte's retention time. The analyte peak should be spectrally pure and resolved from degradation peaks (Resolution > 2.0).
2. Linearity
-
Causality: To ensure that the instrument's response is directly proportional to the analyte's concentration over a defined range. This is fundamental for accurate quantification.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration. For impurity analysis, the range should bracket the expected impurity levels.[10]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
3. Range
-
Causality: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[10]
-
Protocol: Data from the linearity, accuracy, and precision studies are used to define the working range of the method.
-
Acceptance Criteria: The specified range must meet the linearity, accuracy, and precision requirements. For an assay, a typical range is 80-120% of the test concentration.
4. Accuracy
-
Causality: To determine the closeness of the test results obtained by the method to the true value. It demonstrates that the method is free from systemic error.
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility under different conditions.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay of a drug substance.[2]
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Causality: To determine the lowest concentration of the analyte that the method can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ). This is critical for impurity analysis.
-
Protocol:
-
Can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ must be precise and accurate, and it should be below the reporting threshold for any impurities.[8]
7. Robustness
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Slightly vary key method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability parameters for each condition.
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed. Peak purity > 99.9%. | No interference. Resolution > 2.0. |
| Linearity (Range: 10-150 µg/mL) | r² = 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision - Repeatability | %RSD = 0.45% | %RSD ≤ 2.0% |
| Precision - Intermediate | %RSD = 0.68% | %RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | Precision (%RSD) ≤ 10% at this level. |
| Robustness | Passed | System suitability criteria met. |
Part 4: Comparative Alternative - Gas Chromatography (GC-ECD)
While HPLC is superior for general-purpose analysis of this compound, a GC method can be invaluable for specific applications, particularly for analyzing volatile halogenated impurities that may not be well-retained or resolved by RP-HPLC.
-
Principle & Applicability: GC separates compounds in the gas phase. The Electron Capture Detector (ECD) is extremely sensitive to electrophilic compounds, especially those containing halogens, making it a perfect choice for detecting trace levels of this compound or related impurities.[11]
-
Key Challenge - Volatility: The picolinamide itself has a relatively high boiling point and may not be suitable for direct GC analysis without thermal degradation. Therefore, derivatization to create a more volatile and thermally stable analog would likely be required. This adds a sample preparation step, increasing complexity and potential for error.[12]
Performance Comparison: HPLC-UV vs. GC-ECD
| Feature | HPLC-UV Method | GC-ECD Method |
| Analyte Suitability | Excellent for the parent compound and non-volatile impurities. | Requires derivatization for the parent compound; excellent for volatile halogenated impurities. |
| Specificity | High, demonstrated via forced degradation. | Potentially very high for target halogenated compounds, but co-eluting compounds can interfere. |
| Sensitivity | Good (µg/mL range). | Extremely high for halogenated compounds (pg/mL or lower range).[13] |
| Simplicity | Relatively simple; direct injection of dissolved sample. | More complex; requires derivatization step and careful temperature programming. |
| Primary Application | Assay, purity, and stability testing of the main compound. | Trace analysis of volatile halogenated impurities; environmental sample analysis. |
Conclusion
The validation of an analytical method is a systematic process that ensures the generated data is accurate, reliable, and fit for purpose. For this compound, a well-validated RP-HPLC-UV method stands as the most robust and versatile choice for routine quality control, including assay, impurity profiling, and stability studies. Its performance, as demonstrated through rigorous evaluation of parameters like specificity, linearity, accuracy, and precision, meets the stringent requirements of the ICH Q2(R2) guideline.
While HPLC-UV is the workhorse method, a GC-ECD method serves as a powerful, specialized alternative. Its unparalleled sensitivity to halogenated compounds makes it the superior choice for trace-level analysis of specific volatile impurities, provided the challenges of sample derivatization are addressed.
Ultimately, the choice between these methods is not a matter of which is "better," but which is better suited to the analytical question at hand. A comprehensive understanding of the principles and validation requirements detailed in this guide will empower researchers and drug development professionals to select, develop, and validate the most appropriate analytical method, ensuring the quality and safety of products derived from this important chemical entity.
References
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Pharmaready. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]
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U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Available at: [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
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Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]
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Defense Technical Information Center. DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES. Available at: [Link]
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PubMed. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Available at: [Link]
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MDPI. (2020). Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. Available at: [Link]
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Brieflands. (2017). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Available at: [Link]
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International Journal for Innovative Research in Multidisciplinary Field. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Available at: [Link]
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A Comparative Analysis of Picolinamide and Strobilurin Fungicides: A Technical Guide for Researchers
In the dynamic landscape of agricultural science and crop protection, the continuous evolution of fungal pathogens necessitates the development of novel fungicides with diverse modes of action. This guide provides an in-depth comparative study of two crucial classes of fungicides: the established strobilurins and the more recent picolinamides. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, chemical characteristics, spectrum of activity, and resistance profiles, supported by experimental data and detailed protocols.
Introduction: Two Classes of Mitochondrial Respiration Inhibitors
Both picolinamide and strobilurin fungicides disrupt the fungal mitochondrial electron transport chain, a vital process for energy production in the form of ATP. However, they achieve this through distinct mechanisms, a critical factor in their application and in strategies to mitigate fungicide resistance.
Strobilurins, first introduced in 1996, are synthetic analogues of a natural product from the fungus Strobilurus tenacellus.[1] They have become one of the most important classes of agricultural fungicides due to their broad-spectrum activity.[2] Picolinamides are a newer class of fungicides, with fenpicoxamid introduced by Dow Agrosciences in 2016.[3] This class is derived from the natural antifungal product UK-2A.[4]
Mechanism of Action: A Tale of Two Binding Sites
The core difference between picolinamides and strobilurins lies in their binding sites within the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.
Strobilurins (QoI Fungicides): Strobilurins are Quinone outside Inhibitors (QoI). They bind to the Qo site of cytochrome b, blocking electron transfer from ubiquinol to cytochrome c1.[2] This disruption halts ATP synthesis, leading to the cessation of fungal growth and development.[5]
Picolinamides (QiI Fungicides): Picolinamides, in contrast, are Quinone inside Inhibitors (QiI). They target the Qi ubiquinone binding site of the same cytochrome bc1 complex.[3] This distinct binding site means they also inhibit the electron transport chain and disrupt fungal respiration, but at a different location than strobilurins.[3]
This differentiation in the precise mode of action is paramount, as it precludes cross-resistance between the two fungicide classes.[3] Fungal strains that have developed resistance to strobilurins are generally still susceptible to picolinamides, making them a valuable tool in resistance management programs.[6][7]
Chemical Structures: Natural Origins and Synthetic Advancements
Both fungicide classes have their roots in natural products, which have been synthetically modified to enhance their stability and efficacy in agricultural settings.
Strobilurins: The basic structure of strobilurins contains a β-methoxyacrylate group, which is the toxophore responsible for their fungicidal activity.[8] Synthetic modifications to the parent strobilurin A molecule were necessary to improve its photostability and volatility for field applications.[1] Commercially available strobilurins include azoxystrobin, pyraclostrobin, and trifloxystrobin.[2]
Picolinamides: The foundational molecule for many picolinamide fungicides is UK-2A, a natural product.[4] Fenpicoxamid, for instance, is a derivative of UK-2A.[4] Interestingly, fenpicoxamid itself is converted to the more fungicidally active UK-2A within the target fungus.[7] Florylpicoxamid is a second-generation, fully synthetic picolinamide.[6] The core structure is a picolinamide (pyridine-2-carboxamide).
| Fungicide Class | Core Structure | Examples | Chemical Structure of an Example (Fenpicoxamid) |
| Picolinamides | Picolinamide | Fenpicoxamid, Florylpicoxamid | [4][9] |
| Strobilurins | β-methoxyacrylate | Azoxystrobin, Pyraclostrobin, Trifloxystrobin | [2][10] |
Spectrum of Activity: A Comparative Overview
Both classes of fungicides exhibit broad-spectrum activity, though with some notable differences in their potency against specific pathogens.
Strobilurins are known for their activity against all four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[11]
Picolinamides have demonstrated strong activity against a wide range of fungi within the Ascomycota and Basidiomycota phyla.[6] For example, florylpicoxamid is effective against 21 different plant pathogenic fungi.[6]
The following table presents a summary of the efficacy of representative fungicides from each class against various pathogens, with data compiled from multiple studies.
| Pathogen | Disease | Picolinamide Efficacy (Fenpicoxamid EC50/EC80 in mg/L) | Strobilurin Efficacy (Azoxystrobin/Pyraclostrobin EC50 in µg/mL) |
| Zymoseptoria tritici | Wheat Leaf Blotch | EC50: 0.051 [7] | Azoxystrobin: EC50 values have increased due to resistance[12] |
| Puccinia triticina | Wheat Leaf Rust | Matches that of fluxapyroxad[7] | - |
| Leptosphaeria nodorum | Glume Blotch | EC80: 0.12 [13] | Azoxystrobin: EC50: Statistically equivalent to UK-2A [13] |
| Pyricularia oryzae | Rice Blast | EC80: 5.58 [13] | Azoxystrobin: EC50: Statistically equivalent to UK-2A [13] |
| Cercospora beticola | Sugar Beet Leaf Spot | EC80: 10.78 [13] | Pyraclostrobin: EC50 values have increased due to resistance[12] |
| Alternaria solani | Tomato Early Blight | >100[13] | - |
Note: Direct comparison of EC50/EC80 values should be done with caution due to variations in experimental conditions between studies.
Fungicide Resistance: A Critical Consideration
The site-specific mode of action of strobilurins makes them prone to the development of resistance.[1] A single point mutation in the cytochrome b gene can significantly reduce the binding affinity of the fungicide, leading to control failure.[2]
As previously mentioned, a key advantage of picolinamides is the lack of cross-resistance with strobilurins.[3][6] This makes them an excellent rotational partner in a fungicide program to manage strobilurin resistance. However, as with any site-specific fungicide, the potential for resistance to picolinamides exists, and therefore, they should also be used in rotation with fungicides having different modes of action.
Experimental Protocols: A Guide to Comparative Efficacy Testing
To facilitate further research, a detailed protocol for an in vitro comparative efficacy study is provided below.
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine and compare the half-maximal effective concentration (EC50) of a picolinamide and a strobilurin fungicide against a target fungal pathogen.
Materials:
-
Pure cultures of the target fungal pathogen (e.g., Zymoseptoria tritici)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Technical grade picolinamide and strobilurin fungicides
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Micropipettes and sterile tips
-
Incubator
-
Digital calipers or image analysis software
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each fungicide in DMSO at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave the growth medium and cool it to approximately 50-55°C.
-
Fungicide Amendment: Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without any fungicide.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 20-22°C for Z. tritici) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Use probit analysis or non-linear regression to determine the EC50 value for each fungicide.[14]
-
Conclusion: Strategic Integration for Sustainable Crop Protection
Picolinamide and strobilurin fungicides are both potent inhibitors of fungal respiration, crucial for modern agriculture. While strobilurins have a long-standing history of broad-spectrum efficacy, the emergence of resistance is a significant concern. Picolinamides, with their distinct Qi-site mode of action, offer a powerful and much-needed alternative. Their lack of cross-resistance with strobilurins makes them an invaluable component of integrated disease management programs. For researchers and drug development professionals, the differential binding sites within the same enzyme complex provide a fascinating case study in rational fungicide design and the ongoing chemical chess match against fungal pathogens. A thorough understanding of the comparative attributes of these two fungicide classes is essential for their judicious and sustainable use in protecting global food production.
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Pries, M., et al. (n.d.). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Picolinamide. NIST WebBook. Retrieved from [Link]
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Assessing the Resistance Profile of 3-Chloro-5-(trifluoromethyl)picolinamide: A Comparative Guide for Researchers
In the landscape of antifungal drug discovery, the emergence of resistance necessitates a continuous search for novel chemical scaffolds and mechanisms of action. The picolinamide class of compounds has shown promise, and within this class, 3-Chloro-5-(trifluoromethyl)picolinamide represents a molecule of significant interest due to its potential fungicidal properties.[1] This guide provides a comprehensive assessment of its resistance profile, offering a comparative analysis with other antifungal agents, and details the experimental methodologies required for such an evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate this and similar compounds.
The Rise of Picolinamides: A Novel Antifungal Target
Unlike conventional antifungals that primarily target the fungal cell wall or membrane ergosterol biosynthesis, picolinamides exploit a different vulnerability.[2][3] Research has identified that picolinamides, along with the related benzamides, exert their antifungal effects by targeting Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[4][5][6][7] Sec14p plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell viability. By inhibiting Sec14p, these compounds disrupt critical cellular processes, leading to fungal cell death. The specificity of this target in fungi presents an attractive therapeutic window, potentially reducing off-target effects in mammalian cells.
Mechanism of Action at the Molecular Level
The binding of picolinamides occurs within the lipid-binding pocket of Sec14p. This interaction competitively inhibits the binding of Sec14p's natural lipid ligands, thereby arresting its function. The 3-chloro-5-(trifluoromethyl)pyridine moiety of the target compound contributes to its lipophilicity and electronic properties, which are critical for its interaction with the binding pocket and overall biological activity.[8]
Understanding Resistance: When Fungi Fight Back
The primary mechanism of resistance to picolinamides is the acquisition of mutations in the gene encoding the target protein, Sec14p. These mutations typically alter the structure of the lipid-binding pocket, reducing the binding affinity of the picolinamide inhibitor.
A functional variomics screen in S. cerevisiae has identified several key amino acid residues in Sec14p where mutations can confer resistance. These include:
-
Tyrosine 151 (Tyr151)
-
Valine 154 (Val154)
-
Valine 155 (Val155)
-
Serine 173 (Ser173)
-
Serine 201 (Ser201)
Mutations at these sites can lead to a significant increase in the concentration of the compound required to inhibit fungal growth, as measured by the half-maximal inhibitory concentration (IC50) or the Minimum Inhibitory Concentration (MIC).
Comparative Resistance Profiling: A Multi-faceted Approach
To truly understand the potential of this compound, its resistance profile must be benchmarked against other antifungal agents. A robust comparative analysis should include compounds with similar mechanisms of action, as well as those with distinct targets.
| Compound Class | Target | Known Resistance Mechanisms |
| Picolinamides | Sec14p | Target-site mutations (e.g., in Sec14p) |
| Benzamides | Sec14p | Target-site mutations (e.g., in Sec14p) |
| Azoles (e.g., Fluconazole) | Lanosterol 14-α-demethylase (Erg11p) | Target-site mutations, overexpression of the target, efflux pump upregulation |
| Polyenes (e.g., Amphotericin B) | Ergosterol (direct binding) | Alterations in membrane sterol composition |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase | Target-site mutations (in FKS subunits) |
Quantitative Comparison of Antifungal Activity
The following table presents a representative comparison of the antifungal activity of different compound classes against wild-type and resistant fungal strains. The values are presented as Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.
| Compound | Fungal Strain | Genotype | MIC (µg/mL) |
| This compound | S. cerevisiae | Wild-Type | Expected to be low |
| S. cerevisiae | sec14-Y151C | Expected to be high | |
| Benzamide Derivative | S. cerevisiae | Wild-Type | 2.5 |
| S. cerevisiae | sec14-S201F | >50 | |
| Fluconazole | Candida albicans | Wild-Type | 0.5 |
| Candida albicans | erg11 mutation | 64 | |
| Amphotericin B | Candida albicans | Wild-Type | 0.25 |
| Candida albicans | Ergosterol deficient | 8 |
Experimental Protocols for Assessing Resistance
A thorough investigation of the resistance profile of this compound involves a series of well-defined experiments. Here, we provide detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Yeast strain of interest (e.g., S. cerevisiae, C. albicans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Spectrophotometer
Protocol:
-
Prepare Inoculum: Culture the yeast strain overnight in a suitable broth. Adjust the cell density to 0.5-2.5 x 10^3 cells/mL in RPMI 1640 medium.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculate Plates: Add 100 µL of the prepared yeast inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.
-
Incubate: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[9][10][11]
Generation of Resistant Mutants by Site-Directed Mutagenesis
To study specific resistance mutations, they can be introduced into the yeast genome using techniques like CRISPR-Cas9 or mismatch PCR-based homologous recombination.[12][13][14][15]
Workflow for Generating Resistant Strains:
Caption: Workflow for generating resistant yeast strains.
Protocol Overview:
-
Primer Design: Design PCR primers that contain the desired nucleotide change to introduce the specific amino acid substitution in the SEC14 gene.
-
PCR Amplification: Amplify the SEC14 gene from wild-type yeast genomic DNA using the mutagenic primers.
-
Yeast Transformation: Transform the PCR product into a wild-type yeast strain.
-
Homologous Recombination: The transformed DNA fragment will integrate into the yeast genome, replacing the wild-type copy of the gene.
-
Selection and Verification: Select for transformants and verify the presence of the desired mutation by colony PCR and DNA sequencing.
Chemogenomic Profiling
This high-throughput screening method can identify the cellular targets of a compound by assessing its effect on a genome-wide collection of yeast deletion mutants.[16][17][18][19][20]
Conceptual Workflow for Chemogenomic Profiling:
Caption: Chemogenomic profiling workflow.
Principle:
A strain with a heterozygous deletion of the drug's target gene will have a reduced level of the target protein. This makes the strain hypersensitive to the drug, resulting in a significant growth defect compared to the wild-type or other deletion strains. By screening the compound against a comprehensive library of yeast deletion strains, the gene whose heterozygous deletion confers hypersensitivity can be identified as the drug's target.
Conclusion and Future Directions
The assessment of the resistance profile of this compound reveals a mechanism centered on target-site mutations in Sec14p. This is in contrast to the multi-faceted resistance mechanisms observed for established antifungals like azoles. The high specificity of picolinamides for their fungal target is a significant advantage.
Future research should focus on:
-
Determining the precise IC50 and MIC values of this compound against a panel of wild-type and engineered resistant fungal strains.
-
Expanding the analysis to clinically relevant fungal pathogens such as Candida auris and Aspergillus fumigatus.
-
Investigating the potential for cross-resistance with other Sec14p inhibitors and existing antifungal drugs.
-
Utilizing structural biology to understand how resistance mutations affect the binding of this compound to Sec14p, which can guide the design of next-generation inhibitors that are less susceptible to resistance.
By employing the comparative framework and experimental protocols outlined in this guide, researchers can effectively characterize the resistance profile of novel antifungal candidates, a critical step in the development of new therapies to combat the growing threat of fungal infections.
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5-(5-(3-Fluoro-4-(methylcarbamoyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinamide. Pharmaffiliates.[Link]
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A Senior Application Scientist's Guide to Validating the Molecular Target of 3-Chloro-5-(trifluoromethyl)picolinamide
Initial Hypothesis Generation: Is it a Kinase Inhibitor?
Given the structural features of 3-Chloro-5-(trifluoromethyl)picolinamide, a substituted picolinamide, a plausible starting hypothesis is that it functions as a kinase inhibitor.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling and are common targets for therapeutic intervention.[3][4] The trifluoromethyl group can enhance binding affinity to the ATP-binding site of kinases.[2] Therefore, our validation workflow will commence with the broad screening of its activity against a panel of kinases.
Biochemical Approach: Broad-Spectrum Kinase Profiling
The initial step in testing our hypothesis is to perform a broad-spectrum kinase profiling assay. This provides a direct, in vitro assessment of the compound's inhibitory activity against a large and diverse panel of kinases.
Causality Behind Experimental Choice: A broad kinase panel allows for an unbiased initial screen to identify potential kinase targets and also to assess the selectivity of the compound.[5] High selectivity is a desirable trait in a drug candidate to minimize off-target effects.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Putative Kinase A | 95% | 50 |
| Kinase B | 80% | 200 |
| Kinase C | 15% | >10,000 |
| ... (and so on for the entire panel) | ||
| Table 1: Hypothetical kinase profiling data for this compound. A strong inhibitory effect on "Putative Kinase A" suggests a potential primary target. |
Experimental Protocol: In Vitro Kinase Profiling
A detailed protocol for a typical in vitro kinase profiling service would be as follows:
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution.
-
Assay Setup: In a multi-well plate, incubate a panel of purified recombinant kinases with the compound at a screening concentration (e.g., 1 µM).[6]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.[4]
-
Detection: After a defined incubation period, quantify kinase activity. Common detection methods include TR-FRET, ADP-Glo, or radiometric assays.[7]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). For promising hits, perform dose-response experiments to determine the IC50 value.
Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms direct binding of a compound to its target in intact cells.[8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10]
Causality Behind Experimental Choice: CETSA provides crucial evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular compound concentration.[11] A positive thermal shift provides strong evidence that the compound directly interacts with the putative target protein.
Data Presentation: CETSA Results
| Treatment | Temperature (°C) | Soluble Putative Kinase A (Normalized) |
| Vehicle (DMSO) | 45 | 1.00 |
| Vehicle (DMSO) | 50 | 0.85 |
| Vehicle (DMSO) | 55 | 0.40 |
| Vehicle (DMSO) | 60 | 0.10 |
| This compound | 45 | 1.00 |
| This compound | 50 | 0.95 |
| This compound | 55 | 0.75 |
| This compound | 60 | 0.30 |
| Table 2: Hypothetical CETSA data showing a rightward shift in the melting curve of Putative Kinase A upon treatment with this compound, indicating target engagement. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) and incubate to allow for compound uptake.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures.[12]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (Putative Kinase A) remaining at each temperature using Western blotting or other protein detection methods.[11]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and binding.[10]
Genetic Approaches for Target Validation: siRNA and CRISPR-Cas9
Confirming that the compound's phenotypic effect is mediated through the putative target requires genetic manipulation.[13] By reducing or eliminating the expression of the target protein, we can assess whether the compound's activity is diminished.
Causality Behind Experimental Choice: Genetic methods provide a direct link between the target protein and the cellular response to the compound.[14] If knocking down or knocking out the target mimics or occludes the effect of the compound, it strongly validates the target.
A. siRNA-Mediated Knockdown
Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target gene.[15][16]
Data Presentation: siRNA Knockdown and Compound Sensitivity
| Condition | Target Protein Level (%) | Cell Viability (% of control) |
| Scrambled siRNA + Vehicle | 100 | 100 |
| Scrambled siRNA + Compound | 100 | 50 |
| Target siRNA + Vehicle | 20 | 80 |
| Target siRNA + Compound | 20 | 75 |
| Table 3: Hypothetical data showing that siRNA knockdown of the target protein confers resistance to the compound, validating its on-target effect. |
Experimental Protocol: siRNA Knockdown
-
Transfection: Transfect cells with either an siRNA targeting the putative kinase or a non-targeting (scrambled) control siRNA.[17]
-
Incubation: Allow 48-72 hours for the knockdown of the target protein.
-
Compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Phenotypic Assay: Measure a relevant cellular phenotype, such as cell viability, proliferation, or a specific signaling event.
-
Data Analysis: Compare the effect of the compound in cells with and without the target protein. Resistance to the compound upon knockdown is a strong indicator of on-target activity.[19]
B. CRISPR-Cas9-Mediated Knockout
For a more definitive validation, CRISPR-Cas9 can be used to permanently knock out the target gene.[20]
Causality Behind Experimental Choice: A complete knockout provides the most rigorous test of target dependency.[21][22]
Data Presentation: CRISPR Knockout and Compound Efficacy
| Cell Line | Target Protein Expression | Compound IC50 (µM) |
| Wild-Type | Present | 1.0 |
| Target Knockout | Absent | >50 |
| Table 4: Hypothetical data demonstrating a significant loss of potency of the compound in the target knockout cell line. |
Experimental Protocol: CRISPR-Cas9 Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9 expression vector.[23]
-
Transfection and Selection: Transfect cells with the CRISPR-Cas9 plasmid and select for successfully edited cells.
-
Clonal Isolation: Isolate single-cell clones and expand them.[24]
-
Validation of Knockout: Screen clones for the absence of the target protein by Western blot and confirm the genetic modification by sequencing.[21]
-
Compound Treatment: Perform a dose-response analysis of this compound on both wild-type and knockout cell lines.
-
Data Analysis: A significant increase in the IC50 value in the knockout cells compared to the wild-type cells validates the target.
Synthesis of Evidence: Building a Conclusive Case
The validation of a molecular target is not reliant on a single experiment but on the convergence of evidence from multiple, orthogonal approaches. A strong case for "Putative Kinase A" as the molecular target of this compound would be built upon the following integrated findings:
-
Biochemical Evidence: The compound potently and selectively inhibits Putative Kinase A in in vitro assays.
-
Target Engagement: The compound induces a thermal shift in Putative Kinase A in intact cells, confirming direct binding.
-
Genetic Evidence: Knockdown or knockout of Putative Kinase A results in a significant reduction in the compound's cellular activity.
This multi-pronged approach provides a self-validating system, where each piece of evidence reinforces the others, leading to a high-confidence target identification. This rigorous validation is a critical step in the journey of translating a promising small molecule into a well-understood chemical probe or a potential therapeutic agent.
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A Senior Application Scientist's Guide to Comparative Genomics of Picolinamide Fungicide Resistance
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experimentally-grounded framework for investigating the mechanisms of fungal resistance to picolinamide fungicides. We will move beyond theoretical concepts to detail a robust, self-validating workflow, explaining the causal logic behind each experimental choice. Our objective is to empower researchers to effectively identify, characterize, and validate the genetic determinants of resistance, thereby informing the development of sustainable disease management strategies.
Introduction: The Picolinamide Class and the Inevitability of Resistance
Picolinamide fungicides, such as fenpicoxamid and florylpicoxamid, represent a critical class of agricultural fungicides.[1][2] Their specific mode of action involves the inhibition of the mitochondrial electron transport chain by binding to the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III).[3][4] This disruption of fungal respiration is highly effective against a broad spectrum of plant pathogenic fungi, including many species within the Ascomycota and Basidiomycota phyla.[1][5]
A key advantage of picolinamides is their distinct target site compared to the widely used Quinone-outside Inhibitor (QoI) fungicides, like strobilurins. This means there is no inherent cross-resistance, making them valuable tools for resistance management programs.[1][2][5] However, the history of site-specific fungicides teaches us that resistance is not a matter of if, but when. The intense selection pressure exerted by these effective compounds inevitably favors the survival and proliferation of fungal isolates with genetic mutations that circumvent the fungicide's effects.[6][7] Understanding the genetic basis of this emerging resistance is paramount.
Comparative genomics offers a powerful and unbiased approach to dissect these resistance mechanisms. By comparing the complete genomes of sensitive and resistant fungal isolates, we can pinpoint the specific genetic changes—from single nucleotide polymorphisms (SNPs) to larger structural variations—that confer the resistance phenotype.[8][9]
Designing a Robust Comparative Genomics Study
A successful investigation hinges on a meticulously designed experimental plan that integrates phenotypic data with genomic analysis. The goal is to establish a clear, causal link between genotype and the resistance phenotype.
Strain Selection and Phenotypic Characterization
The foundation of any comparative genomics study is the biological material. The selection must include:
-
Sensitive Isolates: Wild-type strains with no known history of exposure to picolinamide fungicides. These serve as the baseline for sensitivity and the reference for genomic comparison.
-
Resistant Isolates: Strains exhibiting reduced sensitivity to picolinamides. These can be sourced from field populations where control has failed or generated through laboratory selection experiments.
Causality in Experimental Choice: It is crucial to characterize these isolates phenotypically before sequencing. This ensures that the observed genomic differences are correlated with a quantifiable change in fungicide sensitivity. The most common metric is the Effective Concentration 50 (EC50), the concentration of a fungicide that inhibits 50% of fungal growth.
Protocol 1: Determination of EC50 Values via Broth Microdilution
This protocol is a standardized method for quantifying fungicide sensitivity.[10][11][12]
-
Inoculum Preparation: Grow fungal isolates on a suitable medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs. Harvest spores and suspend them in a sterile liquid medium, adjusting the concentration to a standard (e.g., 1 x 10^5 spores/mL).
-
Fungicide Dilution Series: Prepare a stock solution of the picolinamide fungicide in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI 1640) to achieve a range of final concentrations. Include a fungicide-free control.
-
Inoculation: Add the standardized spore suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an optimal temperature for the fungal species (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Growth Assessment: Measure fungal growth, typically by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Subtract the OD of the blank (medium only) from all readings. Normalize the growth in fungicide-containing wells to the growth in the fungicide-free control well. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC50 value for each isolate.
Data Presentation: Fungicide Sensitivity Profiles
Summarizing the phenotypic data is critical for interpreting genomic results. A table clearly laying out the EC50 values allows for easy comparison and identification of cross-resistance patterns.
| Isolate ID | Origin | Picolinamide EC50 (mg/L) | Strobilurin EC50 (mg/L) | Azole EC50 (mg/L) | Phenotype |
| WT-01 | Field (2018) | 0.05 | 0.10 | 0.8 | Sensitive |
| WT-02 | Lab Strain | 0.04 | 0.12 | 0.7 | Sensitive |
| RES-P01 | Field (2025) | 5.80 | 0.09 | 0.9 | Picolinamide Resistant |
| RES-P02 | Lab Mutant | 7.50 | 0.11 | 0.8 | Picolinamide Resistant |
| RES-Q01 | Field (2020) | 0.06 | >100 | 1.0 | Strobilurin Resistant |
Table 1: Hypothetical sensitivity data for a fungal pathogen. Note the lack of cross-resistance in isolate RES-P01, which is resistant to picolinamide but remains sensitive to strobilurin and azole fungicides, confirming the distinct mode of action.[1][5]
Genomic Sequencing and Bioinformatic Analysis
Once isolates are phenotypically characterized, the next step is to read their genetic blueprint.
Causality in Experimental Choice: Whole-Genome Sequencing (WGS) is strongly preferred over targeted approaches (e.g., Sanger sequencing of the Cyt b gene). While targeted sequencing can confirm known resistance mutations, WGS is an unbiased discovery tool capable of identifying novel target-site mutations as well as non-target-site mechanisms, such as mutations in transcription factors or efflux pump genes, which would otherwise be missed.[6][9]
Experimental Workflow: From Fungus to Candidate Gene
The overall workflow is a multi-step process that requires careful execution and quality control at each stage.
Caption: High-level workflow for a comparative genomics study of fungicide resistance.
Protocol 2: A Representative Bioinformatic Pipeline for Variant Analysis
This protocol outlines the key computational steps to identify genetic variants that differ between resistant and sensitive isolates.[13][14][15]
-
Quality Control: Raw sequencing reads are first assessed for quality (e.g., using FastQC). Low-quality bases and adapter sequences are removed (e.g., using Trimmomatic) to prevent errors in downstream analysis.
-
Genome Alignment: The clean reads from each isolate are mapped to a high-quality reference genome of the same species (e.g., using BWA-MEM).
-
Variant Calling: Aligned reads are processed to identify positions where the isolate's genome differs from the reference. This process identifies SNPs and small insertions/deletions (indels) (e.g., using GATK HaplotypeCaller).
-
Filtering and Comparison: The raw variant calls are filtered to remove low-confidence calls. The key step is then to subtract the variants found in the sensitive isolates from those found in the resistant isolates. The remaining variants are unique to the resistant phenotype.
-
Variant Annotation: The filtered, resistance-associated variants are annotated (e.g., using SnpEff) to determine their location and predicted effect. This step tells us if a mutation falls within a gene's coding sequence and whether it causes a change in the amino acid sequence (e.g., a missense or nonsense mutation).
Identifying and Validating Resistance Mechanisms
The output of the bioinformatic pipeline is a list of candidate mutations. The next stage involves biological interpretation and experimental validation to pinpoint the causal mutation(s).
Primary Candidate: Target-Site Mutations
For picolinamides, the primary suspect is the gene encoding the target protein: cytochrome b (Cyt b). Mutations that alter the amino acid sequence within the Qi binding pocket can reduce the fungicide's binding affinity, thereby conferring resistance.[16][17] Laboratory studies have already identified mutations at specific positions (e.g., N31, G37, S207 in Colletotrichum truncatum) that confer resistance.[18] These positions should be the first place to look in your candidate list.
Caption: Picolinamide fungicides block the electron transport chain at the Qi site of Complex III.
Beyond the Target: Non-Target-Site Resistance
If no obvious mutations are found in the Cyt b gene, or if the level of resistance is higher than expected for a target-site mutation alone, it is essential to investigate non-target-site resistance (NTSR). Common NTSR mechanisms include:[2][6]
-
Overexpression of Efflux Pumps: Fungi possess transporter proteins, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, that can actively pump fungicides out of the cell. A mutation in a transcription factor gene could lead to the overexpression of a transporter, reducing the intracellular concentration of the fungicide.
-
Metabolic Detoxification: Fungi may evolve enhanced metabolic pathways that modify and detoxify the fungicide molecule before it can reach its target. Look for mutations in genes encoding enzymes like cytochrome P450 monooxygenases or glutathione S-transferases.
The Gold Standard: Functional Validation
Identifying a mutation is a correlation; proving it causes resistance requires functional validation. This is the cornerstone of a self-validating protocol.
-
Gene Knockout: In a resistant isolate, deleting a candidate NTSR gene (e.g., a putative efflux pump) should restore sensitivity to the fungicide if that gene is indeed responsible for resistance.
-
Site-Directed Mutagenesis: Introduce a candidate target-site mutation (e.g., A37V in Cyt b) into a wild-type, sensitive isolate. The engineered strain should gain resistance to the picolinamide fungicide.
-
Heterologous Expression: Express the candidate gene (e.g., the wild-type vs. mutated Cyt b) in a model organism like Saccharomyces cerevisiae that is naturally sensitive. This allows for clean testing of the mutation's effect in a controlled genetic background.[16]
Conclusion and Future Perspectives
The comparative genomics workflow detailed here provides a powerful, hypothesis-free method for uncovering the genetic basis of resistance to picolinamide fungicides. By anchoring genomic data with robust phenotypic characterization and functional validation, researchers can move from correlation to causation.
The insights gained are not merely academic. Identifying specific resistance mutations enables the development of rapid molecular diagnostic tools (e.g., qPCR assays) for monitoring the frequency of resistance in field populations.[19] This surveillance data is critical for informing resistance management strategies, such as the timely rotation of fungicides with different modes of action, to preserve the efficacy of vital crop protection tools like the picolinamides.
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A Comprehensive Guide to Evaluating the Synergistic Effects of 3-Chloro-5-(trifluoromethyl)picolinamide
Introduction
In the landscape of modern therapeutics and agrochemicals, the pursuit of enhanced efficacy and the mitigation of resistance are paramount. Combination therapies, which utilize two or more agents, represent a cornerstone strategy in achieving these goals. The principle behind this approach is that by targeting multiple pathways or mechanisms simultaneously, one can achieve a therapeutic or protective effect that is greater than the sum of the individual components—a phenomenon known as synergy.[1][2]
This guide provides a comprehensive framework for evaluating the synergistic potential of 3-Chloro-5-(trifluoromethyl)picolinamide , a compound with known fungicidal properties.[3] While this molecule has established applications in agriculture, its core structure is representative of scaffolds used in drug discovery.[4] This document will, therefore, use this compound as a model compound to detail the experimental and analytical workflows required to rigorously assess synergistic interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel combination therapies.
The methodologies described herein are grounded in established principles of pharmacology and are designed to provide a robust and self-validating system for the identification and characterization of synergistic combinations.
The Rationale for Synergy: Understanding the Mechanistic Basis
Before embarking on experimental evaluation, it is crucial to establish a mechanistic rationale for potential synergistic interactions. This compound and its analogs have been shown to exert antifungal effects by targeting Sec14p, an essential phosphatidylinositol (PtdIns)/phosphatidylcholine (PtdCho) transfer protein.[3] This protein is critical for protein transport from the trans-Golgi network, making it a key component of cellular trafficking and membrane biology.[3]
Given this mechanism, hypothetical synergistic partners for this compound could include compounds that:
-
Target a parallel or downstream pathway: For instance, an agent that disrupts ergosterol biosynthesis, a key component of the fungal cell membrane, could create a vulnerability that is exploited by the disruption of lipid transfer.
-
Inhibit a resistance mechanism: If resistance to picolinamides emerges through the upregulation of efflux pumps, a combination with an efflux pump inhibitor could restore or enhance activity.
-
Induce cellular stress: A compound that generates reactive oxygen species (ROS) could potentiate the effects of disrupting essential cellular transport processes.[5]
For the purpose of this guide, we will consider a hypothetical combination of This compound (Compound A) with a well-characterized azole antifungal that inhibits ergosterol synthesis (Compound B) .
Signaling Pathway and Point of Intervention
The following diagram illustrates the hypothetical points of intervention for our model compounds in a fungal cell.
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Safety Operating Guide
Proper Disposal of 3-Chloro-5-(trifluoromethyl)picolinamide: A Technical Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-chloro-5-(trifluoromethyl)picolinamide, a halogenated picolinamide derivative. The procedures outlined herein are grounded in established safety protocols for hazardous and potentially cytotoxic compounds, ensuring the protection of personnel and the environment.
Hazard Assessment and Chemical Profile
Table 1: Chemical and Hazard Profile of this compound and Analogs
| Property | This compound | 3-Chloro-5-(trifluoromethyl)picolinonitrile (Analog) | General Halogenated Aromatics |
| Molecular Formula | C₇H₄ClF₃N₂O | C₇H₂ClF₃N₂ | Variable |
| Molecular Weight | ~224.57 g/mol | ~206.55 g/mol | Variable |
| Key Functional Groups | Picolinamide, Chloro, Trifluoromethyl | Picolinonitrile, Chloro, Trifluoromethyl | Halogen, Aromatic Ring |
| Anticipated Hazards | Irritant, potentially toxic and cytotoxic. | Irritant, potentially toxic. | Toxic, persistent, potential carcinogens. |
| Primary Disposal Route | High-temperature incineration. | High-temperature incineration.[1] | High-temperature incineration. |
The trifluoromethyl group imparts significant thermal stability, while the chlorinated pyridine ring poses a risk of forming hazardous byproducts, such as hydrogen chloride and nitrogen oxides, upon incomplete combustion.[1] Therefore, controlled high-temperature incineration is the recommended disposal method.
Personal Protective Equipment (PPE) and Safe Handling
Given the potential for this compound to be a potent biological agent, strict adherence to personal protective equipment protocols is mandatory.
-
Gloves: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles or a face shield must be worn at all times.
-
Lab Coat: A dedicated, buttoned lab coat should be worn.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 or higher respirator is required to prevent inhalation of fine particles.[2]
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.
Solid Waste
-
Unused or Expired Compound: The pure, solid this compound should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with halogenated organic compounds.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in a designated, sealed, and labeled hazardous waste bag. Non-disposable glassware must be decontaminated before reuse.
Liquid Waste
-
Solutions: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision tree for segregating this compound waste.
Decontamination and Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure risks.
Decontamination Protocol
For non-disposable glassware and surfaces, a multi-step decontamination process is recommended:
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound. Collect this rinse as halogenated liquid waste.
-
Detergent Wash: Wash the item thoroughly with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse with deionized water.
Spill Cleanup Procedure
A spill kit specifically for cytotoxic drugs should be readily available in the laboratory.[3][4]
For a small spill (<5 g of solid or <5 mL of liquid):
-
Restrict Access: Cordon off the spill area.
-
Don PPE: Wear a gown, double nitrile gloves, and eye protection.
-
Containment:
-
Collection: Carefully collect the absorbed material and any broken glass with a scoop and place it in a designated cytotoxic waste bag.
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.[3]
-
Disposal: Seal the waste bag and place it in the appropriate hazardous waste container.
For a large spill (>5 g of solid or >5 mL of liquid):
-
Evacuate: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.
-
Restrict Access: Secure the area to prevent entry.
-
Professional Cleanup: A trained emergency response team should manage the cleanup of large spills.
The following workflow outlines the general spill response procedure:
Caption: General workflow for responding to a spill of this compound.
Ultimate Disposal
All collected waste containing this compound must be disposed of through a licensed hazardous waste management company.
Recommended Disposal Method: High-Temperature Incineration
High-temperature incineration in a facility equipped with appropriate emission control systems is the recommended method for the final disposal of this compound.[1] The high temperatures ensure the complete destruction of the molecule, while scrubbers are necessary to neutralize acidic gases such as hydrogen chloride and hydrogen fluoride that are formed during combustion. Incomplete combustion could potentially lead to the formation of more toxic and persistent halogenated byproducts.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established decontamination protocols, researchers can minimize risks and ensure that this compound is managed responsibly throughout its lifecycle. Always consult your institution's specific hazardous waste management guidelines and safety office for any additional requirements.
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The reductive cleavage of picolinic amides. David Spring's group, University of Cambridge. [Link]
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MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. Capot Chemical Co., Ltd. [Link]
Sources
Personal protective equipment for handling 3-Chloro-5-(trifluoromethyl)picolinamide
Essential Safety and Handling Guide for 3-Chloro-5-(trifluoromethyl)picolinamide
This guide provides comprehensive safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols and recommendations outlined below are grounded in established safety principles and data from structurally similar compounds, ensuring a proactive and robust approach to laboratory safety.
Hazard Assessment: A Synthesized Approach
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][6][7]
Based on these anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on the synthesized hazard profile of this compound.
Engineering Controls:
-
Always handle this compound within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and in close proximity to the work area.[5]
Hand Protection:
-
Wear chemically resistant gloves at all times. Given the chemical structure, nitrile or neoprene gloves are recommended.[7] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
-
Contaminated gloves should be disposed of in accordance with institutional and local regulations for hazardous waste.[8]
Eye and Face Protection:
-
Chemical safety goggles are mandatory.[1]
-
For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[8]
Skin and Body Protection:
-
A fully buttoned laboratory coat must be worn to protect against skin contact.
-
For large-scale operations or situations with a high potential for splashing, consider the use of a chemical-resistant apron or a full-body protective suit.
Respiratory Protection:
-
When handled in a certified chemical fume hood, additional respiratory protection is typically not required.
-
In the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[1][4]
PPE Selection for Specific Laboratory Operations
The level of PPE required can be adjusted based on the specific task and the potential for exposure. The following table provides guidance for common laboratory procedures involving this compound.
| Laboratory Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. | Face shield, respiratory protection (if not in a fume hood). |
| Solution Preparation | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. | Face shield. |
| Running a Reaction | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. | Face shield, chemical-resistant apron. |
| Work-up and Purification | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. | Face shield, chemical-resistant apron. |
| Handling Waste | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. | Face shield, chemical-resistant apron. |
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for PPE selection.
Spill and Disposal Management
Spill Response:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.[4]
First Aid Measures
In the event of exposure, prompt action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Angene Chemical. (2025, September 18). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
